molecular formula C49H80O17 B1159748 Dregeoside Ga1 CAS No. 98665-66-8

Dregeoside Ga1

货号: B1159748
CAS 编号: 98665-66-8
分子量: 941.1 g/mol
InChI 键: LLIYLAIGJSAESV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dregeoside Ga1 is a useful research compound. Its molecular formula is C49H80O17 and its molecular weight is 941.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

98665-66-8

分子式

C49H80O17

分子量

941.1 g/mol

IUPAC 名称

[11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate

InChI

InChI=1S/C49H80O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23-27,30-34,36-46,50,53-55H,14-22H2,1-12H3

InChI 键

LLIYLAIGJSAESV-UHFFFAOYSA-N

规范 SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(C)O)O)C)C)C)O)OC)O

外观

Powder

产品来源

United States

Foundational & Exploratory

"Dregeoside Ga1" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1 is a complex steroidal glycoside isolated from the plant Dregea volubilis. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes posited signaling pathway interactions and representative experimental protocols for the evaluation of its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a pregnane-type steroid glycoside, a class of natural products known for their diverse biological activities. Its complex structure consists of a steroidal aglycone core to which a chain of deoxy sugars is attached.

The systematic name for this compound is Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3β,11α,12β,14β)-. The presence of acetate (B1210297) and 3-methylbutanoate functional groups, along with its specific stereochemistry, are critical for its biological interactions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 98665-66-8[1]
Molecular Formula C49H80O17[1][2]
Synonyms This compound, Butanoic acid, 3-methyl-, (3β,11α,12β,14β,20R)-11-(acetyloxy)-3-[[O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl]oxy]-12,14,20-trihydroxypregn-5-en-20-yl ester

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 941.149 g/mol [2]
Melting Point 126.5-129 °C[2]
Boiling Point 904.9±65.0 °C at 760 mmHg
Density 1.3±0.1 g/cm³
Flash Point 249.8±27.8 °C
Appearance Powder
Solubility Soluble in DMSO

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, although research is still in its early stages. The primary source of this compound is the plant Dregea volubilis (family Apocynaceae), which has a history of use in traditional medicine. Extracts from this plant have shown antimicrobial, antioxidant, and antitumor properties.

Cytotoxic and Leishmanicidal Activity

Preliminary studies have indicated that this compound possesses cytotoxic and leishmanicidal activity. This suggests potential applications in oncology and in the treatment of parasitic diseases.

Bone Formation

There is evidence to suggest that this compound may stimulate bone formation, indicating a potential therapeutic role in conditions like osteoporosis. Steroidal compounds often influence bone metabolism. While the specific mechanism for this compound is unconfirmed, one plausible pathway is the modulation of the Wnt/β-catenin signaling cascade, a critical pathway in osteoblast differentiation and bone formation.

Bone_Formation_Pathway cluster_nucleus Inside Nucleus Dregeoside_Ga1 This compound GR Glucocorticoid Receptor (GR) Dregeoside_Ga1->GR Binds to Wnt_Pathway Wnt Signaling Pathway GR->Wnt_Pathway Modulates Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Stabilizes Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Gene_Transcription Osteogenic Gene Transcription TCF_LEF->Gene_Transcription Activates Osteoblast_Differentiation Osteoblast Differentiation Gene_Transcription->Osteoblast_Differentiation

Figure 1: Postulated Wnt/β-catenin signaling pathway for this compound-induced bone formation.
Appetite Regulation via Melanocortin Pathway

Research on related pregnane (B1235032) glycosides suggests a role in appetite regulation through the melanocortin signaling pathway. These compounds have been shown to activate melanocortin signaling, which in turn can lead to a decrease in food intake. A key downstream effector of this pathway is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin involved in neuronal survival and growth, which is also implicated in energy balance.

Melanocortin_Pathway cluster_hypothalamus Pregnane_Glycosides Pregnane Glycosides (e.g., this compound) Pregnane_Glycosides->Hypothalamus Acts on AgRP Agouti-Related Protein (AgRP) Pregnane_Glycosides->AgRP Decreases POMC_Neurons POMC Neurons Pregnane_Glycosides->POMC_Neurons Activates MC4R Melanocortin 4 Receptor (MC4R) BDNF Brain-Derived Neurotrophic Factor (BDNF) MC4R->BDNF Increases Secretion AgRP->MC4R Inhibits alpha_MSH α-MSH POMC_Neurons->alpha_MSH Releases alpha_MSH->MC4R Activates Reduced_Food_Intake Reduced Food Intake BDNF->Reduced_Food_Intake

Figure 2: Proposed melanocortin signaling pathway for appetite regulation by pregnane glycosides.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on standard methodologies for natural product chemistry and pharmacology, the following workflows can be proposed.

General Isolation and Purification Workflow

Isolation_Workflow Plant_Material Dried Plant Material (Dregea volubilis) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Fractionation Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Dregeoside_Ga1 This compound HPLC->Dregeoside_Ga1

Figure 3: General workflow for the isolation and purification of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Leishmanicidal Activity Assay

This assay determines the effect of the compound on the promastigote and amastigote stages of Leishmania parasites.

  • Promastigote Assay:

    • Culture Leishmania promastigotes in appropriate media.

    • Incubate the promastigotes with various concentrations of this compound for 48-72 hours.

    • Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Calculate the IC50 value.

  • Amastigote Assay:

    • Infect macrophages with Leishmania promastigotes.

    • After infection, treat the cells with different concentrations of this compound for 72 hours.

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per macrophage by microscopic examination.

    • Calculate the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with a range of potential therapeutic applications. Its complex chemical structure and reported biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The development of synthetic routes to produce this compound and its analogs will also be crucial for advancing its therapeutic potential.

References

"Dregeoside Ga1" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1 is a complex steroidal glycoside isolated from the plant Dregea volubilis. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes posited signaling pathway interactions and representative experimental protocols for the evaluation of its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a pregnane-type steroid glycoside, a class of natural products known for their diverse biological activities. Its complex structure consists of a steroidal aglycone core to which a chain of deoxy sugars is attached.

The systematic name for this compound is Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3β,11α,12β,14β)-. The presence of acetate (B1210297) and 3-methylbutanoate functional groups, along with its specific stereochemistry, are critical for its biological interactions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 98665-66-8[1]
Molecular Formula C49H80O17[1][2]
Synonyms This compound, Butanoic acid, 3-methyl-, (3β,11α,12β,14β,20R)-11-(acetyloxy)-3-[[O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl]oxy]-12,14,20-trihydroxypregn-5-en-20-yl ester

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 941.149 g/mol [2]
Melting Point 126.5-129 °C[2]
Boiling Point 904.9±65.0 °C at 760 mmHg
Density 1.3±0.1 g/cm³
Flash Point 249.8±27.8 °C
Appearance Powder
Solubility Soluble in DMSO

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, although research is still in its early stages. The primary source of this compound is the plant Dregea volubilis (family Apocynaceae), which has a history of use in traditional medicine. Extracts from this plant have shown antimicrobial, antioxidant, and antitumor properties.

Cytotoxic and Leishmanicidal Activity

Preliminary studies have indicated that this compound possesses cytotoxic and leishmanicidal activity. This suggests potential applications in oncology and in the treatment of parasitic diseases.

Bone Formation

There is evidence to suggest that this compound may stimulate bone formation, indicating a potential therapeutic role in conditions like osteoporosis. Steroidal compounds often influence bone metabolism. While the specific mechanism for this compound is unconfirmed, one plausible pathway is the modulation of the Wnt/β-catenin signaling cascade, a critical pathway in osteoblast differentiation and bone formation.

Bone_Formation_Pathway cluster_nucleus Inside Nucleus Dregeoside_Ga1 This compound GR Glucocorticoid Receptor (GR) Dregeoside_Ga1->GR Binds to Wnt_Pathway Wnt Signaling Pathway GR->Wnt_Pathway Modulates Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Stabilizes Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Gene_Transcription Osteogenic Gene Transcription TCF_LEF->Gene_Transcription Activates Osteoblast_Differentiation Osteoblast Differentiation Gene_Transcription->Osteoblast_Differentiation

Figure 1: Postulated Wnt/β-catenin signaling pathway for this compound-induced bone formation.
Appetite Regulation via Melanocortin Pathway

Research on related pregnane (B1235032) glycosides suggests a role in appetite regulation through the melanocortin signaling pathway. These compounds have been shown to activate melanocortin signaling, which in turn can lead to a decrease in food intake. A key downstream effector of this pathway is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin involved in neuronal survival and growth, which is also implicated in energy balance.

Melanocortin_Pathway cluster_hypothalamus Pregnane_Glycosides Pregnane Glycosides (e.g., this compound) Pregnane_Glycosides->Hypothalamus Acts on AgRP Agouti-Related Protein (AgRP) Pregnane_Glycosides->AgRP Decreases POMC_Neurons POMC Neurons Pregnane_Glycosides->POMC_Neurons Activates MC4R Melanocortin 4 Receptor (MC4R) BDNF Brain-Derived Neurotrophic Factor (BDNF) MC4R->BDNF Increases Secretion AgRP->MC4R Inhibits alpha_MSH α-MSH POMC_Neurons->alpha_MSH Releases alpha_MSH->MC4R Activates Reduced_Food_Intake Reduced Food Intake BDNF->Reduced_Food_Intake

Figure 2: Proposed melanocortin signaling pathway for appetite regulation by pregnane glycosides.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on standard methodologies for natural product chemistry and pharmacology, the following workflows can be proposed.

General Isolation and Purification Workflow

Isolation_Workflow Plant_Material Dried Plant Material (Dregea volubilis) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Fractionation Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Dregeoside_Ga1 This compound HPLC->Dregeoside_Ga1

Figure 3: General workflow for the isolation and purification of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Leishmanicidal Activity Assay

This assay determines the effect of the compound on the promastigote and amastigote stages of Leishmania parasites.

  • Promastigote Assay:

    • Culture Leishmania promastigotes in appropriate media.

    • Incubate the promastigotes with various concentrations of this compound for 48-72 hours.

    • Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Calculate the IC50 value.

  • Amastigote Assay:

    • Infect macrophages with Leishmania promastigotes.

    • After infection, treat the cells with different concentrations of this compound for 72 hours.

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per macrophage by microscopic examination.

    • Calculate the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with a range of potential therapeutic applications. Its complex chemical structure and reported biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The development of synthetic routes to produce this compound and its analogs will also be crucial for advancing its therapeutic potential.

References

"Dregeoside Ga1" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1 is a complex steroidal glycoside isolated from the plant Dregea volubilis. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes posited signaling pathway interactions and representative experimental protocols for the evaluation of its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a pregnane-type steroid glycoside, a class of natural products known for their diverse biological activities. Its complex structure consists of a steroidal aglycone core to which a chain of deoxy sugars is attached.

The systematic name for this compound is Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3β,11α,12β,14β)-. The presence of acetate and 3-methylbutanoate functional groups, along with its specific stereochemistry, are critical for its biological interactions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 98665-66-8[1]
Molecular Formula C49H80O17[1][2]
Synonyms This compound, Butanoic acid, 3-methyl-, (3β,11α,12β,14β,20R)-11-(acetyloxy)-3-[[O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl]oxy]-12,14,20-trihydroxypregn-5-en-20-yl ester

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 941.149 g/mol [2]
Melting Point 126.5-129 °C[2]
Boiling Point 904.9±65.0 °C at 760 mmHg
Density 1.3±0.1 g/cm³
Flash Point 249.8±27.8 °C
Appearance Powder
Solubility Soluble in DMSO

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, although research is still in its early stages. The primary source of this compound is the plant Dregea volubilis (family Apocynaceae), which has a history of use in traditional medicine. Extracts from this plant have shown antimicrobial, antioxidant, and antitumor properties.

Cytotoxic and Leishmanicidal Activity

Preliminary studies have indicated that this compound possesses cytotoxic and leishmanicidal activity. This suggests potential applications in oncology and in the treatment of parasitic diseases.

Bone Formation

There is evidence to suggest that this compound may stimulate bone formation, indicating a potential therapeutic role in conditions like osteoporosis. Steroidal compounds often influence bone metabolism. While the specific mechanism for this compound is unconfirmed, one plausible pathway is the modulation of the Wnt/β-catenin signaling cascade, a critical pathway in osteoblast differentiation and bone formation.

Bone_Formation_Pathway cluster_nucleus Inside Nucleus Dregeoside_Ga1 This compound GR Glucocorticoid Receptor (GR) Dregeoside_Ga1->GR Binds to Wnt_Pathway Wnt Signaling Pathway GR->Wnt_Pathway Modulates Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Stabilizes Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Gene_Transcription Osteogenic Gene Transcription TCF_LEF->Gene_Transcription Activates Osteoblast_Differentiation Osteoblast Differentiation Gene_Transcription->Osteoblast_Differentiation

Figure 1: Postulated Wnt/β-catenin signaling pathway for this compound-induced bone formation.
Appetite Regulation via Melanocortin Pathway

Research on related pregnane glycosides suggests a role in appetite regulation through the melanocortin signaling pathway. These compounds have been shown to activate melanocortin signaling, which in turn can lead to a decrease in food intake. A key downstream effector of this pathway is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin involved in neuronal survival and growth, which is also implicated in energy balance.

Melanocortin_Pathway cluster_hypothalamus Pregnane_Glycosides Pregnane Glycosides (e.g., this compound) Pregnane_Glycosides->Hypothalamus Acts on AgRP Agouti-Related Protein (AgRP) Pregnane_Glycosides->AgRP Decreases POMC_Neurons POMC Neurons Pregnane_Glycosides->POMC_Neurons Activates MC4R Melanocortin 4 Receptor (MC4R) BDNF Brain-Derived Neurotrophic Factor (BDNF) MC4R->BDNF Increases Secretion AgRP->MC4R Inhibits alpha_MSH α-MSH POMC_Neurons->alpha_MSH Releases alpha_MSH->MC4R Activates Reduced_Food_Intake Reduced Food Intake BDNF->Reduced_Food_Intake

Figure 2: Proposed melanocortin signaling pathway for appetite regulation by pregnane glycosides.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on standard methodologies for natural product chemistry and pharmacology, the following workflows can be proposed.

General Isolation and Purification Workflow

Isolation_Workflow Plant_Material Dried Plant Material (Dregea volubilis) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Fractionation Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Dregeoside_Ga1 This compound HPLC->Dregeoside_Ga1

Figure 3: General workflow for the isolation and purification of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Leishmanicidal Activity Assay

This assay determines the effect of the compound on the promastigote and amastigote stages of Leishmania parasites.

  • Promastigote Assay:

    • Culture Leishmania promastigotes in appropriate media.

    • Incubate the promastigotes with various concentrations of this compound for 48-72 hours.

    • Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Calculate the IC50 value.

  • Amastigote Assay:

    • Infect macrophages with Leishmania promastigotes.

    • After infection, treat the cells with different concentrations of this compound for 72 hours.

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per macrophage by microscopic examination.

    • Calculate the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with a range of potential therapeutic applications. Its complex chemical structure and reported biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The development of synthetic routes to produce this compound and its analogs will also be crucial for advancing its therapeutic potential.

References

Dregeoside Ga1: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a polyoxypregnane glycoside, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and, to date, only reported natural source of this compound is the plant Dregea volubilis (L.f.) Benth. ex Hook.f.[1], a member of the Apocynaceae family. This woody vine is found throughout Southeast Asia and has a history of use in traditional medicine. Various parts of the plant, including the leaves, flowers, and roots, have been investigated for their chemical constituents, revealing a rich profile of pregnane (B1235032) glycosides, flavonoids, and other bioactive compounds. While this compound's specific location within the plant is not definitively documented in readily available literature, the isolation of numerous other pregnane glycosides from the leaves, flowers, and roots suggests that it may be present in multiple tissues.

Isolation and Purification Methodology

While the seminal paper by Yoshimura et al. (1985) detailing the initial isolation of this compound is not widely accessible, a representative and detailed experimental protocol has been constructed based on established methods for the isolation of analogous pregnane glycosides from Dregea volubilis. This protocol is designed to provide a robust framework for the successful extraction and purification of this compound.

Plant Material Collection and Preparation

Fresh, healthy plant material of Dregea volubilis (leaves, stems, or whole plant) should be collected and authenticated by a plant taxonomist. The material is then washed thoroughly with distilled water to remove any debris and shade-dried at room temperature for 7-10 days until brittle. The dried material is coarsely powdered using a mechanical grinder and stored in airtight containers in a cool, dry place.

Extraction

The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus or maceration. Methanol (B129727) or ethanol (B145695) are the solvents of choice for extracting polar glycosides like this compound.

Protocol:

  • Pack the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

  • Extract with methanol (2.5 L) for 48-72 hours or until the solvent running through the siphon is colorless.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude methanolic extract in distilled water to form a slurry.

  • Transfer the slurry to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The pregnane glycosides, including this compound, are expected to be concentrated in the more polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction enriched with pregnane glycosides is then subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Adsorb the dried polar fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:

      • n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)

      • Ethyl Acetate : Methanol (9.5:0.5, 9:1, 8:2, ...)

    • Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Dissolve the semi-purified fraction containing this compound in methanol.

    • Apply the solution to a column packed with Sephadex LH-20 equilibrated with methanol.

    • Elute with methanol and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

    • The fraction obtained from the Sephadex LH-20 column is subjected to preparative HPLC for final purification.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

    • Detection: UV detection at an appropriate wavelength (e.g., 205-220 nm).

    • Collect the peak corresponding to this compound.

    • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-MS).

Data Presentation

Extraction Yields from Dregea volubilis Leaves

The following table summarizes the percentage yields of crude extracts from the leaves of Dregea volubilis using different solvents. It is important to note that these values represent the total extractable matter and not the specific yield of this compound.

Solvent SystemPercentage Yield (% w/w)Reference
Petroleum Ether10.81[2]
Ethyl Acetate11.36[2]
Ethanol12.13[2]

Note: The specific yield of purified this compound from the starting plant material is not reported in the reviewed literature.

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow plant_material Dried & Powdered Dregea volubilis Plant Material soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning polar_fraction Enriched Polar Fraction (Chloroform/Ethyl Acetate) partitioning->polar_fraction silica_gel Silica Gel Column Chromatography polar_fraction->silica_gel semi_pure Semi-Purified Fraction silica_gel->semi_pure sephadex Sephadex LH-20 Chromatography semi_pure->sephadex hplc_fraction Further Purified Fraction sephadex->hplc_fraction hplc Preparative HPLC (C18) hplc_fraction->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway for Pregnane Glycosides

While a specific signaling pathway for this compound has not been elucidated, studies on other pregnane glycosides suggest a potential interaction with the melanocortin signaling pathway, which is involved in the regulation of appetite. The following diagram illustrates this hypothetical pathway.

Signaling_Pathway pregnane_glycoside Pregnane Glycoside (e.g., this compound) hypothalamus Hypothalamus pregnane_glycoside->hypothalamus Acts on mc_receptor Melanocortin Receptor agrp Agouti-Related Protein (AgRP) (Orexigenic Peptide) mc_receptor->agrp Inhibits bdnf Brain-Derived Neurotrophic Factor (BDNF) (Anorexigenic Effect) mc_receptor->bdnf Stimulates food_intake Decreased Food Intake bdnf->food_intake Leads to

Caption: Hypothetical signaling pathway for pregnane glycosides.[3]

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation methods for this compound. While Dregea volubilis is the established source, further research is warranted to quantify the abundance of this compound in different plant parts and to explore other potential natural sources. The provided isolation protocol, though representative, offers a solid starting point for researchers. Future studies should focus on elucidating the specific biological activities and signaling pathways of this compound to unlock its full therapeutic potential.

References

Dregeoside Ga1: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a polyoxypregnane glycoside, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and, to date, only reported natural source of this compound is the plant Dregea volubilis (L.f.) Benth. ex Hook.f.[1], a member of the Apocynaceae family. This woody vine is found throughout Southeast Asia and has a history of use in traditional medicine. Various parts of the plant, including the leaves, flowers, and roots, have been investigated for their chemical constituents, revealing a rich profile of pregnane (B1235032) glycosides, flavonoids, and other bioactive compounds. While this compound's specific location within the plant is not definitively documented in readily available literature, the isolation of numerous other pregnane glycosides from the leaves, flowers, and roots suggests that it may be present in multiple tissues.

Isolation and Purification Methodology

While the seminal paper by Yoshimura et al. (1985) detailing the initial isolation of this compound is not widely accessible, a representative and detailed experimental protocol has been constructed based on established methods for the isolation of analogous pregnane glycosides from Dregea volubilis. This protocol is designed to provide a robust framework for the successful extraction and purification of this compound.

Plant Material Collection and Preparation

Fresh, healthy plant material of Dregea volubilis (leaves, stems, or whole plant) should be collected and authenticated by a plant taxonomist. The material is then washed thoroughly with distilled water to remove any debris and shade-dried at room temperature for 7-10 days until brittle. The dried material is coarsely powdered using a mechanical grinder and stored in airtight containers in a cool, dry place.

Extraction

The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus or maceration. Methanol (B129727) or ethanol (B145695) are the solvents of choice for extracting polar glycosides like this compound.

Protocol:

  • Pack the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

  • Extract with methanol (2.5 L) for 48-72 hours or until the solvent running through the siphon is colorless.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude methanolic extract in distilled water to form a slurry.

  • Transfer the slurry to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The pregnane glycosides, including this compound, are expected to be concentrated in the more polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction enriched with pregnane glycosides is then subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Adsorb the dried polar fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:

      • n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)

      • Ethyl Acetate : Methanol (9.5:0.5, 9:1, 8:2, ...)

    • Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Dissolve the semi-purified fraction containing this compound in methanol.

    • Apply the solution to a column packed with Sephadex LH-20 equilibrated with methanol.

    • Elute with methanol and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

    • The fraction obtained from the Sephadex LH-20 column is subjected to preparative HPLC for final purification.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

    • Detection: UV detection at an appropriate wavelength (e.g., 205-220 nm).

    • Collect the peak corresponding to this compound.

    • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-MS).

Data Presentation

Extraction Yields from Dregea volubilis Leaves

The following table summarizes the percentage yields of crude extracts from the leaves of Dregea volubilis using different solvents. It is important to note that these values represent the total extractable matter and not the specific yield of this compound.

Solvent SystemPercentage Yield (% w/w)Reference
Petroleum Ether10.81[2]
Ethyl Acetate11.36[2]
Ethanol12.13[2]

Note: The specific yield of purified this compound from the starting plant material is not reported in the reviewed literature.

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow plant_material Dried & Powdered Dregea volubilis Plant Material soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning polar_fraction Enriched Polar Fraction (Chloroform/Ethyl Acetate) partitioning->polar_fraction silica_gel Silica Gel Column Chromatography polar_fraction->silica_gel semi_pure Semi-Purified Fraction silica_gel->semi_pure sephadex Sephadex LH-20 Chromatography semi_pure->sephadex hplc_fraction Further Purified Fraction sephadex->hplc_fraction hplc Preparative HPLC (C18) hplc_fraction->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway for Pregnane Glycosides

While a specific signaling pathway for this compound has not been elucidated, studies on other pregnane glycosides suggest a potential interaction with the melanocortin signaling pathway, which is involved in the regulation of appetite. The following diagram illustrates this hypothetical pathway.

Signaling_Pathway pregnane_glycoside Pregnane Glycoside (e.g., this compound) hypothalamus Hypothalamus pregnane_glycoside->hypothalamus Acts on mc_receptor Melanocortin Receptor agrp Agouti-Related Protein (AgRP) (Orexigenic Peptide) mc_receptor->agrp Inhibits bdnf Brain-Derived Neurotrophic Factor (BDNF) (Anorexigenic Effect) mc_receptor->bdnf Stimulates food_intake Decreased Food Intake bdnf->food_intake Leads to

Caption: Hypothetical signaling pathway for pregnane glycosides.[3]

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation methods for this compound. While Dregea volubilis is the established source, further research is warranted to quantify the abundance of this compound in different plant parts and to explore other potential natural sources. The provided isolation protocol, though representative, offers a solid starting point for researchers. Future studies should focus on elucidating the specific biological activities and signaling pathways of this compound to unlock its full therapeutic potential.

References

Dregeoside Ga1: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a polyoxypregnane glycoside, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and, to date, only reported natural source of this compound is the plant Dregea volubilis (L.f.) Benth. ex Hook.f.[1], a member of the Apocynaceae family. This woody vine is found throughout Southeast Asia and has a history of use in traditional medicine. Various parts of the plant, including the leaves, flowers, and roots, have been investigated for their chemical constituents, revealing a rich profile of pregnane glycosides, flavonoids, and other bioactive compounds. While this compound's specific location within the plant is not definitively documented in readily available literature, the isolation of numerous other pregnane glycosides from the leaves, flowers, and roots suggests that it may be present in multiple tissues.

Isolation and Purification Methodology

While the seminal paper by Yoshimura et al. (1985) detailing the initial isolation of this compound is not widely accessible, a representative and detailed experimental protocol has been constructed based on established methods for the isolation of analogous pregnane glycosides from Dregea volubilis. This protocol is designed to provide a robust framework for the successful extraction and purification of this compound.

Plant Material Collection and Preparation

Fresh, healthy plant material of Dregea volubilis (leaves, stems, or whole plant) should be collected and authenticated by a plant taxonomist. The material is then washed thoroughly with distilled water to remove any debris and shade-dried at room temperature for 7-10 days until brittle. The dried material is coarsely powdered using a mechanical grinder and stored in airtight containers in a cool, dry place.

Extraction

The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus or maceration. Methanol or ethanol are the solvents of choice for extracting polar glycosides like this compound.

Protocol:

  • Pack the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

  • Extract with methanol (2.5 L) for 48-72 hours or until the solvent running through the siphon is colorless.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude methanolic extract in distilled water to form a slurry.

  • Transfer the slurry to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The pregnane glycosides, including this compound, are expected to be concentrated in the more polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction enriched with pregnane glycosides is then subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

  • Silica Gel Column Chromatography (Initial Separation):

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Adsorb the dried polar fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:

      • n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)

      • Ethyl Acetate : Methanol (9.5:0.5, 9:1, 8:2, ...)

    • Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Dissolve the semi-purified fraction containing this compound in methanol.

    • Apply the solution to a column packed with Sephadex LH-20 equilibrated with methanol.

    • Elute with methanol and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

    • The fraction obtained from the Sephadex LH-20 column is subjected to preparative HPLC for final purification.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

    • Detection: UV detection at an appropriate wavelength (e.g., 205-220 nm).

    • Collect the peak corresponding to this compound.

    • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-MS).

Data Presentation

Extraction Yields from Dregea volubilis Leaves

The following table summarizes the percentage yields of crude extracts from the leaves of Dregea volubilis using different solvents. It is important to note that these values represent the total extractable matter and not the specific yield of this compound.

Solvent SystemPercentage Yield (% w/w)Reference
Petroleum Ether10.81[2]
Ethyl Acetate11.36[2]
Ethanol12.13[2]

Note: The specific yield of purified this compound from the starting plant material is not reported in the reviewed literature.

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow plant_material Dried & Powdered Dregea volubilis Plant Material soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning polar_fraction Enriched Polar Fraction (Chloroform/Ethyl Acetate) partitioning->polar_fraction silica_gel Silica Gel Column Chromatography polar_fraction->silica_gel semi_pure Semi-Purified Fraction silica_gel->semi_pure sephadex Sephadex LH-20 Chromatography semi_pure->sephadex hplc_fraction Further Purified Fraction sephadex->hplc_fraction hplc Preparative HPLC (C18) hplc_fraction->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway for Pregnane Glycosides

While a specific signaling pathway for this compound has not been elucidated, studies on other pregnane glycosides suggest a potential interaction with the melanocortin signaling pathway, which is involved in the regulation of appetite. The following diagram illustrates this hypothetical pathway.

Signaling_Pathway pregnane_glycoside Pregnane Glycoside (e.g., this compound) hypothalamus Hypothalamus pregnane_glycoside->hypothalamus Acts on mc_receptor Melanocortin Receptor agrp Agouti-Related Protein (AgRP) (Orexigenic Peptide) mc_receptor->agrp Inhibits bdnf Brain-Derived Neurotrophic Factor (BDNF) (Anorexigenic Effect) mc_receptor->bdnf Stimulates food_intake Decreased Food Intake bdnf->food_intake Leads to

Caption: Hypothetical signaling pathway for pregnane glycosides.[3]

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation methods for this compound. While Dregea volubilis is the established source, further research is warranted to quantify the abundance of this compound in different plant parts and to explore other potential natural sources. The provided isolation protocol, though representative, offers a solid starting point for researchers. Future studies should focus on elucidating the specific biological activities and signaling pathways of this compound to unlock its full therapeutic potential.

References

The Biological Potential of Dregeoside Ga1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a complex pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, has been identified as a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its cytotoxic and leishmanicidal effects. Due to the limited availability of specific quantitative data for this compound, this document also presents data on the biological activities of other structurally related pregnane glycosides from Dregea volubilis to provide a broader context for its potential. Furthermore, detailed experimental protocols for assessing cytotoxicity and leishmanicidal activity are provided to guide future research and development efforts.

Reported Biological Activities of this compound

This compound has been reported to possess significant cytotoxic and leishmanicidal activity[1]. However, to date, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or CC50 (half maximal cytotoxic concentration) values, have not been published in peer-reviewed literature. The assertion of its activity is based on initial screenings and spectroscopic data compilations of natural products[1].

Dregeoside_Ga1_Activities This compound This compound Cytotoxic Activity Cytotoxic Activity This compound->Cytotoxic Activity Exhibits Leishmanicidal Activity Leishmanicidal Activity This compound->Leishmanicidal Activity Exhibits Bioactivity_Workflow cluster_0 Compound Preparation cluster_1 Cytotoxicity Assessment cluster_2 Leishmanicidal Assessment Isolation Isolation of this compound from Dregea volubilis Solubilization Solubilization in DMSO & Serial Dilution Isolation->Solubilization Treatment_C Treat with this compound Solubilization->Treatment_C Promastigote_Assay Anti-promastigote Assay (Leishmania spp.) Solubilization->Promastigote_Assay Amastigote_Assay Anti-amastigote Assay (in Macrophages) Solubilization->Amastigote_Assay Cell_Seeding Seed Cancer Cell Lines (e.g., HeLa, HepG2) Cell_Seeding->Treatment_C Incubation_C Incubate (48-72h) Treatment_C->Incubation_C MTT_Assay Perform MTT Assay Incubation_C->MTT_Assay Data_Analysis_C Calculate IC50 MTT_Assay->Data_Analysis_C Data_Analysis_L Calculate IC50 Promastigote_Assay->Data_Analysis_L Amastigote_Assay->Data_Analysis_L

References

The Biological Potential of Dregeoside Ga1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a complex pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, has been identified as a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its cytotoxic and leishmanicidal effects. Due to the limited availability of specific quantitative data for this compound, this document also presents data on the biological activities of other structurally related pregnane glycosides from Dregea volubilis to provide a broader context for its potential. Furthermore, detailed experimental protocols for assessing cytotoxicity and leishmanicidal activity are provided to guide future research and development efforts.

Reported Biological Activities of this compound

This compound has been reported to possess significant cytotoxic and leishmanicidal activity[1]. However, to date, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or CC50 (half maximal cytotoxic concentration) values, have not been published in peer-reviewed literature. The assertion of its activity is based on initial screenings and spectroscopic data compilations of natural products[1].

Dregeoside_Ga1_Activities This compound This compound Cytotoxic Activity Cytotoxic Activity This compound->Cytotoxic Activity Exhibits Leishmanicidal Activity Leishmanicidal Activity This compound->Leishmanicidal Activity Exhibits Bioactivity_Workflow cluster_0 Compound Preparation cluster_1 Cytotoxicity Assessment cluster_2 Leishmanicidal Assessment Isolation Isolation of this compound from Dregea volubilis Solubilization Solubilization in DMSO & Serial Dilution Isolation->Solubilization Treatment_C Treat with this compound Solubilization->Treatment_C Promastigote_Assay Anti-promastigote Assay (Leishmania spp.) Solubilization->Promastigote_Assay Amastigote_Assay Anti-amastigote Assay (in Macrophages) Solubilization->Amastigote_Assay Cell_Seeding Seed Cancer Cell Lines (e.g., HeLa, HepG2) Cell_Seeding->Treatment_C Incubation_C Incubate (48-72h) Treatment_C->Incubation_C MTT_Assay Perform MTT Assay Incubation_C->MTT_Assay Data_Analysis_C Calculate IC50 MTT_Assay->Data_Analysis_C Data_Analysis_L Calculate IC50 Promastigote_Assay->Data_Analysis_L Amastigote_Assay->Data_Analysis_L

References

The Biological Potential of Dregeoside Ga1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a complex pregnane glycoside isolated from the medicinal plant Dregea volubilis, has been identified as a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its cytotoxic and leishmanicidal effects. Due to the limited availability of specific quantitative data for this compound, this document also presents data on the biological activities of other structurally related pregnane glycosides from Dregea volubilis to provide a broader context for its potential. Furthermore, detailed experimental protocols for assessing cytotoxicity and leishmanicidal activity are provided to guide future research and development efforts.

Reported Biological Activities of this compound

This compound has been reported to possess significant cytotoxic and leishmanicidal activity[1]. However, to date, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or CC50 (half maximal cytotoxic concentration) values, have not been published in peer-reviewed literature. The assertion of its activity is based on initial screenings and spectroscopic data compilations of natural products[1].

Dregeoside_Ga1_Activities This compound This compound Cytotoxic Activity Cytotoxic Activity This compound->Cytotoxic Activity Exhibits Leishmanicidal Activity Leishmanicidal Activity This compound->Leishmanicidal Activity Exhibits Bioactivity_Workflow cluster_0 Compound Preparation cluster_1 Cytotoxicity Assessment cluster_2 Leishmanicidal Assessment Isolation Isolation of this compound from Dregea volubilis Solubilization Solubilization in DMSO & Serial Dilution Isolation->Solubilization Treatment_C Treat with this compound Solubilization->Treatment_C Promastigote_Assay Anti-promastigote Assay (Leishmania spp.) Solubilization->Promastigote_Assay Amastigote_Assay Anti-amastigote Assay (in Macrophages) Solubilization->Amastigote_Assay Cell_Seeding Seed Cancer Cell Lines (e.g., HeLa, HepG2) Cell_Seeding->Treatment_C Incubation_C Incubate (48-72h) Treatment_C->Incubation_C MTT_Assay Perform MTT Assay Incubation_C->MTT_Assay Data_Analysis_C Calculate IC50 MTT_Assay->Data_Analysis_C Data_Analysis_L Calculate IC50 Promastigote_Assay->Data_Analysis_L Amastigote_Assay->Data_Analysis_L

References

Dregeoside Ga1: A Technical Guide to a Polyhydroxypregnane Glycoside and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, a member of the Apocynaceae family. This plant has a history of use in traditional medicine for treating a variety of ailments, including tumors, inflammation, and diabetes.[1][2] Scientific investigations into the chemical constituents of Dregea volubilis have revealed a rich diversity of pregnane (B1235032) glycosides, including a series of dregeosides and volubilosides. While specific biological activities and synthesis pathways for this compound are not extensively documented in publicly available literature, the study of its congeners provides valuable insights into the potential therapeutic applications of this class of compounds. This technical guide offers a comprehensive overview of the available literature on this compound and related compounds, focusing on their isolation, known biological activities, and the general experimental protocols employed in their study.

Chemical Classification and Structure

This compound belongs to the family of polyhydroxypregnane glycosides.[3] These are steroidal compounds characterized by a pregnane skeleton, which is a C21 steroid, decorated with multiple hydroxyl groups and glycosidically linked sugar moieties. The structural elucidation of these complex molecules is typically achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4]

Biological Activities of Related Pregnane Glycosides from Dregea volubilis

While specific bioactivity data for this compound is scarce, numerous studies have reported on the pharmacological potential of other pregnane glycosides and extracts isolated from Dregea volubilis. These findings suggest that compounds within this class exhibit a range of biological effects, including antitumor, α-glucosidase and α-amylase inhibition, and phytotoxic activities. A summary of these activities is presented in the table below.

Compound/ExtractBiological ActivityQuantitative Data (IC50)Reference
Methanol (B129727) Extract of D. volubilis leaves (MEDV)In vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cell-line85.51 ± 4.07 µg/ml
Volubiloside Aα-glucosidase inhibition51.3 ± 3.2% inhibition at 40 μM
Drevoluoside Nα-glucosidase inhibition50.4 ± 3.1% inhibition at 40 μM
Drevoluoside Qα-amylase inhibition51.3 ± 2.1 μM
17β-marsdeninα-glucosidase inhibition32.6% to 47.1% inhibition at 200 μM
Stavaroside Hα-glucosidase inhibition32.6% to 47.1% inhibition at 200 μM
Hoyacarnoside Gα-glucosidase inhibition32.6% to 47.1% inhibition at 200 μM
LoliolidePhytotoxic activity (against Italian ryegrass and cress)0.022 to 0.102 mM
DehydrovomifoliolPhytotoxic activity (against Italian ryegrass and cress)3.24–4.60 mM

Synthesis Pathways

As of the latest literature review, no specific chemical synthesis pathways for this compound have been published. The compound is currently obtained through isolation from its natural source, Dregea volubilis.

Experimental Protocols

General Isolation and Purification of Dregeosides from Dregea volubilis

The isolation of this compound and related pregnane glycosides from Dregea volubilis typically involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

G plant_material Dried and Powdered Plant Material (e.g., leaves, flowers) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition cc Column Chromatography (e.g., Silica (B1680970) Gel, RP-18) partition->cc fractions Collection of Fractions cc->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc Pool similar fractions pure_compound Isolated Pure Compound (e.g., this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

A generalized workflow for the isolation of Dregeosides.

Methodology:

  • Plant Material Preparation: The leaves or flowers of Dregea volubilis are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, the methanol extract may be partitioned against n-hexane and ethyl acetate.

  • Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica gel or reversed-phase (RP-18) silica. Elution is performed with a gradient of solvents of increasing polarity.

  • Fraction Analysis and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is often achieved using preparative HPLC, which provides higher resolution to isolate individual compounds.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, primarily 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments, as well as High-Resolution Mass Spectrometry (HR-MS).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.

Conclusion

This compound is a member of the promising class of polyhydroxypregnane glycosides from Dregea volubilis. While research directly on this compound is limited, studies on related compounds from the same plant have demonstrated a range of biological activities, including potential antitumor and antidiabetic effects. The established isolation protocols provide a clear path for obtaining pure this compound for further investigation. Future research should focus on elucidating the specific biological activities and mechanism of action of this compound, as well as developing synthetic routes to enable more extensive pharmacological studies. This will be crucial for unlocking the full therapeutic potential of this natural product and its analogs for the benefit of drug development professionals.

References

Dregeoside Ga1: A Technical Guide to a Polyhydroxypregnane Glycoside and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, a member of the Apocynaceae family. This plant has a history of use in traditional medicine for treating a variety of ailments, including tumors, inflammation, and diabetes.[1][2] Scientific investigations into the chemical constituents of Dregea volubilis have revealed a rich diversity of pregnane (B1235032) glycosides, including a series of dregeosides and volubilosides. While specific biological activities and synthesis pathways for this compound are not extensively documented in publicly available literature, the study of its congeners provides valuable insights into the potential therapeutic applications of this class of compounds. This technical guide offers a comprehensive overview of the available literature on this compound and related compounds, focusing on their isolation, known biological activities, and the general experimental protocols employed in their study.

Chemical Classification and Structure

This compound belongs to the family of polyhydroxypregnane glycosides.[3] These are steroidal compounds characterized by a pregnane skeleton, which is a C21 steroid, decorated with multiple hydroxyl groups and glycosidically linked sugar moieties. The structural elucidation of these complex molecules is typically achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4]

Biological Activities of Related Pregnane Glycosides from Dregea volubilis

While specific bioactivity data for this compound is scarce, numerous studies have reported on the pharmacological potential of other pregnane glycosides and extracts isolated from Dregea volubilis. These findings suggest that compounds within this class exhibit a range of biological effects, including antitumor, α-glucosidase and α-amylase inhibition, and phytotoxic activities. A summary of these activities is presented in the table below.

Compound/ExtractBiological ActivityQuantitative Data (IC50)Reference
Methanol (B129727) Extract of D. volubilis leaves (MEDV)In vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cell-line85.51 ± 4.07 µg/ml
Volubiloside Aα-glucosidase inhibition51.3 ± 3.2% inhibition at 40 μM
Drevoluoside Nα-glucosidase inhibition50.4 ± 3.1% inhibition at 40 μM
Drevoluoside Qα-amylase inhibition51.3 ± 2.1 μM
17β-marsdeninα-glucosidase inhibition32.6% to 47.1% inhibition at 200 μM
Stavaroside Hα-glucosidase inhibition32.6% to 47.1% inhibition at 200 μM
Hoyacarnoside Gα-glucosidase inhibition32.6% to 47.1% inhibition at 200 μM
LoliolidePhytotoxic activity (against Italian ryegrass and cress)0.022 to 0.102 mM
DehydrovomifoliolPhytotoxic activity (against Italian ryegrass and cress)3.24–4.60 mM

Synthesis Pathways

As of the latest literature review, no specific chemical synthesis pathways for this compound have been published. The compound is currently obtained through isolation from its natural source, Dregea volubilis.

Experimental Protocols

General Isolation and Purification of Dregeosides from Dregea volubilis

The isolation of this compound and related pregnane glycosides from Dregea volubilis typically involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

G plant_material Dried and Powdered Plant Material (e.g., leaves, flowers) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition cc Column Chromatography (e.g., Silica (B1680970) Gel, RP-18) partition->cc fractions Collection of Fractions cc->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc Pool similar fractions pure_compound Isolated Pure Compound (e.g., this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

A generalized workflow for the isolation of Dregeosides.

Methodology:

  • Plant Material Preparation: The leaves or flowers of Dregea volubilis are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, the methanol extract may be partitioned against n-hexane and ethyl acetate.

  • Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica gel or reversed-phase (RP-18) silica. Elution is performed with a gradient of solvents of increasing polarity.

  • Fraction Analysis and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is often achieved using preparative HPLC, which provides higher resolution to isolate individual compounds.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, primarily 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments, as well as High-Resolution Mass Spectrometry (HR-MS).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.

Conclusion

This compound is a member of the promising class of polyhydroxypregnane glycosides from Dregea volubilis. While research directly on this compound is limited, studies on related compounds from the same plant have demonstrated a range of biological activities, including potential antitumor and antidiabetic effects. The established isolation protocols provide a clear path for obtaining pure this compound for further investigation. Future research should focus on elucidating the specific biological activities and mechanism of action of this compound, as well as developing synthetic routes to enable more extensive pharmacological studies. This will be crucial for unlocking the full therapeutic potential of this natural product and its analogs for the benefit of drug development professionals.

References

Dregeoside Ga1: A Technical Guide to a Polyhydroxypregnane Glycoside and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, a member of the Apocynaceae family. This plant has a history of use in traditional medicine for treating a variety of ailments, including tumors, inflammation, and diabetes.[1][2] Scientific investigations into the chemical constituents of Dregea volubilis have revealed a rich diversity of pregnane glycosides, including a series of dregeosides and volubilosides. While specific biological activities and synthesis pathways for this compound are not extensively documented in publicly available literature, the study of its congeners provides valuable insights into the potential therapeutic applications of this class of compounds. This technical guide offers a comprehensive overview of the available literature on this compound and related compounds, focusing on their isolation, known biological activities, and the general experimental protocols employed in their study.

Chemical Classification and Structure

This compound belongs to the family of polyhydroxypregnane glycosides.[3] These are steroidal compounds characterized by a pregnane skeleton, which is a C21 steroid, decorated with multiple hydroxyl groups and glycosidically linked sugar moieties. The structural elucidation of these complex molecules is typically achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4]

Biological Activities of Related Pregnane Glycosides from Dregea volubilis

While specific bioactivity data for this compound is scarce, numerous studies have reported on the pharmacological potential of other pregnane glycosides and extracts isolated from Dregea volubilis. These findings suggest that compounds within this class exhibit a range of biological effects, including antitumor, α-glucosidase and α-amylase inhibition, and phytotoxic activities. A summary of these activities is presented in the table below.

Compound/ExtractBiological ActivityQuantitative Data (IC50)Reference
Methanol Extract of D. volubilis leaves (MEDV)In vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cell-line85.51 ± 4.07 µg/ml
Volubiloside Aα-glucosidase inhibition51.3 ± 3.2% inhibition at 40 μM
Drevoluoside Nα-glucosidase inhibition50.4 ± 3.1% inhibition at 40 μM
Drevoluoside Qα-amylase inhibition51.3 ± 2.1 μM
17β-marsdeninα-glucosidase inhibition32.6% to 47.1% inhibition at 200 μM
Stavaroside Hα-glucosidase inhibition32.6% to 47.1% inhibition at 200 μM
Hoyacarnoside Gα-glucosidase inhibition32.6% to 47.1% inhibition at 200 μM
LoliolidePhytotoxic activity (against Italian ryegrass and cress)0.022 to 0.102 mM
DehydrovomifoliolPhytotoxic activity (against Italian ryegrass and cress)3.24–4.60 mM

Synthesis Pathways

As of the latest literature review, no specific chemical synthesis pathways for this compound have been published. The compound is currently obtained through isolation from its natural source, Dregea volubilis.

Experimental Protocols

General Isolation and Purification of Dregeosides from Dregea volubilis

The isolation of this compound and related pregnane glycosides from Dregea volubilis typically involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

G plant_material Dried and Powdered Plant Material (e.g., leaves, flowers) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition cc Column Chromatography (e.g., Silica Gel, RP-18) partition->cc fractions Collection of Fractions cc->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc Pool similar fractions pure_compound Isolated Pure Compound (e.g., this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

A generalized workflow for the isolation of Dregeosides.

Methodology:

  • Plant Material Preparation: The leaves or flowers of Dregea volubilis are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, the methanol extract may be partitioned against n-hexane and ethyl acetate.

  • Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica gel or reversed-phase (RP-18) silica. Elution is performed with a gradient of solvents of increasing polarity.

  • Fraction Analysis and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is often achieved using preparative HPLC, which provides higher resolution to isolate individual compounds.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, primarily 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments, as well as High-Resolution Mass Spectrometry (HR-MS).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.

Conclusion

This compound is a member of the promising class of polyhydroxypregnane glycosides from Dregea volubilis. While research directly on this compound is limited, studies on related compounds from the same plant have demonstrated a range of biological activities, including potential antitumor and antidiabetic effects. The established isolation protocols provide a clear path for obtaining pure this compound for further investigation. Future research should focus on elucidating the specific biological activities and mechanism of action of this compound, as well as developing synthetic routes to enable more extensive pharmacological studies. This will be crucial for unlocking the full therapeutic potential of this natural product and its analogs for the benefit of drug development professionals.

References

The Elusive Bioactivity of Dregeoside Ga1: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a steroid glycoside isolated from the plant Dregea volubilis, presents a compelling yet enigmatic profile for the scientific community. While its chemical structure has been elucidated, a comprehensive understanding of its in vitro and in vivo effects remains largely uncharted territory. This technical guide aims to consolidate the currently available, albeit limited, scientific information on this compound and to provide a clear perspective on the existing knowledge gaps.

Current State of Research: A Notable Scarcity of Data

The primary challenge in compiling a comprehensive technical guide on this compound is the absence of published research detailing its effects in either in vitro or in vivo models. While the compound is available from commercial suppliers for research purposes, the accompanying documentation typically lacks substantive biological data.

Known Biological Activities: Preliminary and Unconfirmed Findings

The existing information on the biological effects of this compound is sparse and largely preliminary. The following points summarize the extent of the currently documented activities:

  • Potential Role in Bone Metabolism: There is a speculative mention in scientific literature suggesting that this compound "might stimulate bone formation or have potential activity against osteoporosis". However, this hypothesis is not substantiated by published experimental data. In-depth studies are required to validate this potential therapeutic application and to understand the underlying mechanisms.

  • Weak Antifungal Properties: this compound has been reported to exhibit "weak activity against the plant pathogenic fungus Pyricularia oryzae". The minimal morphological deformation concentration was noted as 250 µM. This suggests a low level of antifungal efficacy, and further studies would be necessary to explore its spectrum of activity and potential as an antifungal agent.

Quantitative Data Summary

Due to the limited research, a comprehensive table of quantitative data cannot be provided. The only available quantitative measure is:

Biological EffectTarget Organism/SystemMetricValueReference
Antifungal ActivityPyricularia oryzaeMinimal Morphological Deformation Concentration250 µMSpectroscopic Data of Steroid Glycosides

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not available in the public domain. To investigate its potential effects, researchers would need to develop and validate novel protocols based on standard methodologies for assessing bone metabolism and antifungal activity.

Hypothetical Experimental Workflow for Investigating Osteogenic Effects:

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Cell_Culture Osteoblast-like cell culture (e.g., MC3T3-E1) Treatment Treatment with This compound (various concentrations) Cell_Culture->Treatment ALP_Staining Alkaline Phosphatase (ALP) Staining Treatment->ALP_Staining Alizarin_Red Alizarin Red S Staining (Mineralization) Treatment->Alizarin_Red Gene_Expression Gene Expression Analysis (e.g., RUNX2, Osterix) Treatment->Gene_Expression Data_Analysis Data Analysis and Conclusion Gene_Expression->Data_Analysis Animal_Model Ovariectomized (OVX) rodent model of osteoporosis Administration Administration of This compound Animal_Model->Administration Micro_CT Micro-CT analysis of bone microarchitecture Administration->Micro_CT Histology Histological analysis of bone tissue Administration->Histology Serum_Markers Analysis of serum bone turnover markers Administration->Serum_Markers Serum_Markers->Data_Analysis

Caption: Hypothetical workflow for investigating the osteogenic effects of this compound.

Signaling Pathways: An Unexplored Frontier

There is currently no information available regarding the signaling pathways that may be modulated by this compound. Future research would need to explore potential targets, such as pathways involved in osteoblast differentiation (e.g., Wnt/β-catenin, BMP/SMAD signaling) or fungal cell wall integrity, to elucidate its mechanism of action.

Conclusion and Future Directions

  • Systematically screen for a broader range of biological activities.

  • Validate the preliminary findings related to bone formation and antifungal effects.

  • Determine key pharmacological parameters such as efficacy, potency (IC50/EC50 values), and toxicity.

  • Elucidate the underlying molecular mechanisms and signaling pathways.

Until such data becomes available, a comprehensive and in-depth technical guide on the in vitro and in vivo effects of this compound cannot be fully realized. Researchers interested in this compound have a unique opportunity to contribute to the fundamental understanding of its pharmacology and potential therapeutic applications.

The Elusive Bioactivity of Dregeoside Ga1: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a steroid glycoside isolated from the plant Dregea volubilis, presents a compelling yet enigmatic profile for the scientific community. While its chemical structure has been elucidated, a comprehensive understanding of its in vitro and in vivo effects remains largely uncharted territory. This technical guide aims to consolidate the currently available, albeit limited, scientific information on this compound and to provide a clear perspective on the existing knowledge gaps.

Current State of Research: A Notable Scarcity of Data

The primary challenge in compiling a comprehensive technical guide on this compound is the absence of published research detailing its effects in either in vitro or in vivo models. While the compound is available from commercial suppliers for research purposes, the accompanying documentation typically lacks substantive biological data.

Known Biological Activities: Preliminary and Unconfirmed Findings

The existing information on the biological effects of this compound is sparse and largely preliminary. The following points summarize the extent of the currently documented activities:

  • Potential Role in Bone Metabolism: There is a speculative mention in scientific literature suggesting that this compound "might stimulate bone formation or have potential activity against osteoporosis". However, this hypothesis is not substantiated by published experimental data. In-depth studies are required to validate this potential therapeutic application and to understand the underlying mechanisms.

  • Weak Antifungal Properties: this compound has been reported to exhibit "weak activity against the plant pathogenic fungus Pyricularia oryzae". The minimal morphological deformation concentration was noted as 250 µM. This suggests a low level of antifungal efficacy, and further studies would be necessary to explore its spectrum of activity and potential as an antifungal agent.

Quantitative Data Summary

Due to the limited research, a comprehensive table of quantitative data cannot be provided. The only available quantitative measure is:

Biological EffectTarget Organism/SystemMetricValueReference
Antifungal ActivityPyricularia oryzaeMinimal Morphological Deformation Concentration250 µMSpectroscopic Data of Steroid Glycosides

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not available in the public domain. To investigate its potential effects, researchers would need to develop and validate novel protocols based on standard methodologies for assessing bone metabolism and antifungal activity.

Hypothetical Experimental Workflow for Investigating Osteogenic Effects:

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Cell_Culture Osteoblast-like cell culture (e.g., MC3T3-E1) Treatment Treatment with This compound (various concentrations) Cell_Culture->Treatment ALP_Staining Alkaline Phosphatase (ALP) Staining Treatment->ALP_Staining Alizarin_Red Alizarin Red S Staining (Mineralization) Treatment->Alizarin_Red Gene_Expression Gene Expression Analysis (e.g., RUNX2, Osterix) Treatment->Gene_Expression Data_Analysis Data Analysis and Conclusion Gene_Expression->Data_Analysis Animal_Model Ovariectomized (OVX) rodent model of osteoporosis Administration Administration of This compound Animal_Model->Administration Micro_CT Micro-CT analysis of bone microarchitecture Administration->Micro_CT Histology Histological analysis of bone tissue Administration->Histology Serum_Markers Analysis of serum bone turnover markers Administration->Serum_Markers Serum_Markers->Data_Analysis

Caption: Hypothetical workflow for investigating the osteogenic effects of this compound.

Signaling Pathways: An Unexplored Frontier

There is currently no information available regarding the signaling pathways that may be modulated by this compound. Future research would need to explore potential targets, such as pathways involved in osteoblast differentiation (e.g., Wnt/β-catenin, BMP/SMAD signaling) or fungal cell wall integrity, to elucidate its mechanism of action.

Conclusion and Future Directions

  • Systematically screen for a broader range of biological activities.

  • Validate the preliminary findings related to bone formation and antifungal effects.

  • Determine key pharmacological parameters such as efficacy, potency (IC50/EC50 values), and toxicity.

  • Elucidate the underlying molecular mechanisms and signaling pathways.

Until such data becomes available, a comprehensive and in-depth technical guide on the in vitro and in vivo effects of this compound cannot be fully realized. Researchers interested in this compound have a unique opportunity to contribute to the fundamental understanding of its pharmacology and potential therapeutic applications.

The Elusive Bioactivity of Dregeoside Ga1: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a steroid glycoside isolated from the plant Dregea volubilis, presents a compelling yet enigmatic profile for the scientific community. While its chemical structure has been elucidated, a comprehensive understanding of its in vitro and in vivo effects remains largely uncharted territory. This technical guide aims to consolidate the currently available, albeit limited, scientific information on this compound and to provide a clear perspective on the existing knowledge gaps.

Current State of Research: A Notable Scarcity of Data

The primary challenge in compiling a comprehensive technical guide on this compound is the absence of published research detailing its effects in either in vitro or in vivo models. While the compound is available from commercial suppliers for research purposes, the accompanying documentation typically lacks substantive biological data.

Known Biological Activities: Preliminary and Unconfirmed Findings

The existing information on the biological effects of this compound is sparse and largely preliminary. The following points summarize the extent of the currently documented activities:

  • Potential Role in Bone Metabolism: There is a speculative mention in scientific literature suggesting that this compound "might stimulate bone formation or have potential activity against osteoporosis". However, this hypothesis is not substantiated by published experimental data. In-depth studies are required to validate this potential therapeutic application and to understand the underlying mechanisms.

  • Weak Antifungal Properties: this compound has been reported to exhibit "weak activity against the plant pathogenic fungus Pyricularia oryzae". The minimal morphological deformation concentration was noted as 250 µM. This suggests a low level of antifungal efficacy, and further studies would be necessary to explore its spectrum of activity and potential as an antifungal agent.

Quantitative Data Summary

Due to the limited research, a comprehensive table of quantitative data cannot be provided. The only available quantitative measure is:

Biological EffectTarget Organism/SystemMetricValueReference
Antifungal ActivityPyricularia oryzaeMinimal Morphological Deformation Concentration250 µMSpectroscopic Data of Steroid Glycosides

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not available in the public domain. To investigate its potential effects, researchers would need to develop and validate novel protocols based on standard methodologies for assessing bone metabolism and antifungal activity.

Hypothetical Experimental Workflow for Investigating Osteogenic Effects:

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Cell_Culture Osteoblast-like cell culture (e.g., MC3T3-E1) Treatment Treatment with This compound (various concentrations) Cell_Culture->Treatment ALP_Staining Alkaline Phosphatase (ALP) Staining Treatment->ALP_Staining Alizarin_Red Alizarin Red S Staining (Mineralization) Treatment->Alizarin_Red Gene_Expression Gene Expression Analysis (e.g., RUNX2, Osterix) Treatment->Gene_Expression Data_Analysis Data Analysis and Conclusion Gene_Expression->Data_Analysis Animal_Model Ovariectomized (OVX) rodent model of osteoporosis Administration Administration of This compound Animal_Model->Administration Micro_CT Micro-CT analysis of bone microarchitecture Administration->Micro_CT Histology Histological analysis of bone tissue Administration->Histology Serum_Markers Analysis of serum bone turnover markers Administration->Serum_Markers Serum_Markers->Data_Analysis

Caption: Hypothetical workflow for investigating the osteogenic effects of this compound.

Signaling Pathways: An Unexplored Frontier

There is currently no information available regarding the signaling pathways that may be modulated by this compound. Future research would need to explore potential targets, such as pathways involved in osteoblast differentiation (e.g., Wnt/β-catenin, BMP/SMAD signaling) or fungal cell wall integrity, to elucidate its mechanism of action.

Conclusion and Future Directions

  • Systematically screen for a broader range of biological activities.

  • Validate the preliminary findings related to bone formation and antifungal effects.

  • Determine key pharmacological parameters such as efficacy, potency (IC50/EC50 values), and toxicity.

  • Elucidate the underlying molecular mechanisms and signaling pathways.

Until such data becomes available, a comprehensive and in-depth technical guide on the in vitro and in vivo effects of this compound cannot be fully realized. Researchers interested in this compound have a unique opportunity to contribute to the fundamental understanding of its pharmacology and potential therapeutic applications.

An In-depth Technical Guide to the Neurological Therapeutic Targets of Ginsenoside Rg1

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject: Initial searches for "Dregeoside Ga1" did not yield relevant results in the context of neurological therapeutic targets. It is presumed that this may be a typographical error and the intended subject of inquiry is "Ginsenoside Rg1," a well-researched compound with significant neuroprotective properties. This guide will, therefore, focus on the potential therapeutic applications of Ginsenoside Rg1 in neurology.

Ginsenoside Rg1, a major active component derived from the traditional medicinal herb Panax ginseng, has garnered substantial interest within the scientific community for its diverse pharmacological activities.[1] Extensive preclinical research has illuminated its potential as a neuroprotective agent, with promising implications for the treatment of a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and depression.[1][2][3][4] This technical guide provides a comprehensive overview of the therapeutic targets of Ginsenoside Rg1 in neurology, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Therapeutic Targets and Mechanisms of Action

Ginsenoside Rg1 exerts its neuroprotective effects through a multi-targeted approach, influencing various signaling pathways and cellular processes implicated in the pathogenesis of neurological diseases. The primary mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic activities.

1. Anti-Inflammatory Effects: Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. Ginsenoside Rg1 has been shown to mitigate neuroinflammatory responses by inhibiting the activation of microglia and astrocytes. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

2. Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neuronal damage. Ginsenoside Rg1 enhances the cellular antioxidant defense system by activating the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

3. Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative conditions. Ginsenoside Rg1 can inhibit apoptosis by modulating the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, and inhibiting the activation of caspases, particularly caspase-3.

Key Signaling Pathways Modulated by Ginsenoside Rg1

The neuroprotective effects of Ginsenoside Rg1 are mediated through its interaction with several critical intracellular signaling pathways.

  • Wnt/β-catenin Signaling Pathway: In models of Parkinson's disease, Ginsenoside Rg1 has been shown to exert neuroprotective effects by activating the Wnt/β-catenin signaling pathway. This pathway is crucial for neuronal development, survival, and synaptic plasticity.

  • PINK1/Parkin-Mediated Mitophagy: In the context of Alzheimer's disease, Ginsenoside Rg1 has been found to restore impaired mitophagy, the selective degradation of damaged mitochondria, through the PINK1/Parkin pathway. This process is essential for maintaining mitochondrial homeostasis and neuronal health.

  • Nrf2/ARE Signaling Pathway: As mentioned, Ginsenoside Rg1 can activate the Nrf2/ARE pathway, a primary regulator of cellular antioxidant responses, thereby protecting neurons from oxidative damage.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Ginsenoside Rg1 has been reported to activate this pathway, contributing to its anti-apoptotic effects.

  • BDNF/TrkB Signaling Pathway: Brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, play a vital role in neuronal survival, growth, and differentiation. Ginsenoside Rg1 has been shown to upregulate the expression of BDNF, promoting neuronal health and plasticity.

Data Presentation: Efficacy of Ginsenoside Rg1 in Preclinical Models

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of Ginsenoside Rg1 in different models of neurological disorders.

Neurological Disorder Model Animal Model Dosage of Ginsenoside Rg1 Route of Administration Key Findings Reference
Ischemic Stroke Rat (MCAO/R)30 mg/kgIntravenousSignificantly reduced infarct volume and improved neurological function.
Ischemic Stroke Mouse (MCAO/R)20, 40 mg/kg/day for 7 daysIntragastricSignificantly reduced infarct volume and neurological deficit scores at 40 mg/kg.
Parkinson's Disease Mouse (MPTP-induced)5.0, 10.0 mg/kgIntraperitonealIncreased TH-positive neurons and decreased TUNEL-positive neurons in the substantia nigra.
Alzheimer's Disease 5XFAD MouseNot SpecifiedNot SpecifiedAmeliorated memory deficits and induced microglial phagocytosis to reduce β-amyloid deposits.
Depression Rat (CUMS)40 mg/kgIntraperitonealAmeliorated depressive-like behaviors.
Pharmacokinetic Parameter Value Reference
Blood-Brain Barrier Penetration Yes

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the study of Ginsenoside Rg1's neuroprotective effects.

1. Animal Models of Neurological Disorders

  • Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke:

    • Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Occlusion: Ligate the CCA and the distal ECA. Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.

    • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the MCA.

    • Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia and providing analgesia.

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease:

    • Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

    • MPTP Administration: Dissolve MPTP hydrochloride in sterile saline. Administer MPTP via intraperitoneal (i.p.) injection. Common dosing regimens include an acute protocol (e.g., four injections of 10-20 mg/kg at 1-2 hour intervals) or a subacute protocol (e.g., one injection of 30 mg/kg daily for five consecutive days).

    • Safety Precautions: MPTP is a neurotoxin and must be handled with appropriate personal protective equipment in a designated safety cabinet.

    • Behavioral and Histological Analysis: Assess motor deficits using tests like the rotarod or pole test. Sacrifice the animals at a designated time point (e.g., 7-21 days post-injection) for histological analysis of dopaminergic neuron loss in the substantia nigra.

  • Chronic Unpredictable Mild Stress (CUMS) Rat Model of Depression:

    • Housing: House rats individually.

    • Stress Protocol: Expose the rats to a series of mild, unpredictable stressors daily for a period of several weeks (e.g., 4-8 weeks). Stressors may include cage tilting, wet bedding, food or water deprivation, light/dark cycle reversal, and white noise. The sequence and timing of stressors should be random to prevent habituation.

    • Behavioral Testing: Assess depressive-like behaviors using tests such as the sucrose (B13894) preference test (to measure anhedonia) and the forced swim test (to measure behavioral despair).

    • Control Group: A non-stressed control group should be maintained in parallel.

2. In Vitro and Ex Vivo Assays

  • Western Blotting for Protein Expression Analysis (e.g., Bcl-2, Caspase-3, Nrf2):

    • Protein Extraction: Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Caspase-3, anti-Nrf2) diluted in blocking buffer overnight at 4°C. Recommended dilutions are typically provided on the antibody datasheet (e.g., 1:1000).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Immunohistochemistry for Neuronal and Microglial Staining:

    • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain tissue and cryoprotect in sucrose solution. Section the brain tissue using a cryostat.

    • Blocking: Block non-specific binding sites on the tissue sections with a blocking solution (e.g., 1% BSA in PBS with Triton X-100).

    • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-NeuN for neurons, anti-Iba1 for microglia) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Mounting and Imaging: Mount the sections with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow MCAO Ischemic Stroke (MCAO/R) Rg1_treatment Ginsenoside Rg1 Administration MCAO->Rg1_treatment Vehicle Vehicle Control MCAO->Vehicle MPTP Parkinson's Disease (MPTP) MPTP->Rg1_treatment MPTP->Vehicle CUMS Depression (CUMS) CUMS->Rg1_treatment CUMS->Vehicle Behavioral Behavioral Tests Rg1_treatment->Behavioral Histological Histological Analysis Rg1_treatment->Histological Biochemical Biochemical Assays Rg1_treatment->Biochemical Vehicle->Behavioral Vehicle->Histological Vehicle->Biochemical

Caption: Experimental workflow for preclinical evaluation of Ginsenoside Rg1.

wnt_signaling cluster_nucleus Rg1 Ginsenoside Rg1 Wnt Wnt Ligand Rg1->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl LRP->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylates for degradation Axin Axin Axin->b_catenin APC APC APC->b_catenin Nucleus Nucleus b_catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_expression Target Gene Expression (Neuroprotection, Survival) TCF_LEF->Gene_expression

Caption: Wnt/β-catenin signaling pathway activated by Ginsenoside Rg1.

nrf2_pathway cluster_nucleus Rg1 Ginsenoside Rg1 Keap1 Keap1 Rg1->Keap1 Inhibits binding to Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_enzymes

Caption: Nrf2/ARE antioxidant pathway modulated by Ginsenoside Rg1.

References

An In-depth Technical Guide to the Neurological Therapeutic Targets of Ginsenoside Rg1

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject: Initial searches for "Dregeoside Ga1" did not yield relevant results in the context of neurological therapeutic targets. It is presumed that this may be a typographical error and the intended subject of inquiry is "Ginsenoside Rg1," a well-researched compound with significant neuroprotective properties. This guide will, therefore, focus on the potential therapeutic applications of Ginsenoside Rg1 in neurology.

Ginsenoside Rg1, a major active component derived from the traditional medicinal herb Panax ginseng, has garnered substantial interest within the scientific community for its diverse pharmacological activities.[1] Extensive preclinical research has illuminated its potential as a neuroprotective agent, with promising implications for the treatment of a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and depression.[1][2][3][4] This technical guide provides a comprehensive overview of the therapeutic targets of Ginsenoside Rg1 in neurology, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Therapeutic Targets and Mechanisms of Action

Ginsenoside Rg1 exerts its neuroprotective effects through a multi-targeted approach, influencing various signaling pathways and cellular processes implicated in the pathogenesis of neurological diseases. The primary mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic activities.

1. Anti-Inflammatory Effects: Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. Ginsenoside Rg1 has been shown to mitigate neuroinflammatory responses by inhibiting the activation of microglia and astrocytes. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

2. Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neuronal damage. Ginsenoside Rg1 enhances the cellular antioxidant defense system by activating the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

3. Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative conditions. Ginsenoside Rg1 can inhibit apoptosis by modulating the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, and inhibiting the activation of caspases, particularly caspase-3.

Key Signaling Pathways Modulated by Ginsenoside Rg1

The neuroprotective effects of Ginsenoside Rg1 are mediated through its interaction with several critical intracellular signaling pathways.

  • Wnt/β-catenin Signaling Pathway: In models of Parkinson's disease, Ginsenoside Rg1 has been shown to exert neuroprotective effects by activating the Wnt/β-catenin signaling pathway. This pathway is crucial for neuronal development, survival, and synaptic plasticity.

  • PINK1/Parkin-Mediated Mitophagy: In the context of Alzheimer's disease, Ginsenoside Rg1 has been found to restore impaired mitophagy, the selective degradation of damaged mitochondria, through the PINK1/Parkin pathway. This process is essential for maintaining mitochondrial homeostasis and neuronal health.

  • Nrf2/ARE Signaling Pathway: As mentioned, Ginsenoside Rg1 can activate the Nrf2/ARE pathway, a primary regulator of cellular antioxidant responses, thereby protecting neurons from oxidative damage.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Ginsenoside Rg1 has been reported to activate this pathway, contributing to its anti-apoptotic effects.

  • BDNF/TrkB Signaling Pathway: Brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, play a vital role in neuronal survival, growth, and differentiation. Ginsenoside Rg1 has been shown to upregulate the expression of BDNF, promoting neuronal health and plasticity.

Data Presentation: Efficacy of Ginsenoside Rg1 in Preclinical Models

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of Ginsenoside Rg1 in different models of neurological disorders.

Neurological Disorder Model Animal Model Dosage of Ginsenoside Rg1 Route of Administration Key Findings Reference
Ischemic Stroke Rat (MCAO/R)30 mg/kgIntravenousSignificantly reduced infarct volume and improved neurological function.
Ischemic Stroke Mouse (MCAO/R)20, 40 mg/kg/day for 7 daysIntragastricSignificantly reduced infarct volume and neurological deficit scores at 40 mg/kg.
Parkinson's Disease Mouse (MPTP-induced)5.0, 10.0 mg/kgIntraperitonealIncreased TH-positive neurons and decreased TUNEL-positive neurons in the substantia nigra.
Alzheimer's Disease 5XFAD MouseNot SpecifiedNot SpecifiedAmeliorated memory deficits and induced microglial phagocytosis to reduce β-amyloid deposits.
Depression Rat (CUMS)40 mg/kgIntraperitonealAmeliorated depressive-like behaviors.
Pharmacokinetic Parameter Value Reference
Blood-Brain Barrier Penetration Yes

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the study of Ginsenoside Rg1's neuroprotective effects.

1. Animal Models of Neurological Disorders

  • Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke:

    • Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Occlusion: Ligate the CCA and the distal ECA. Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.

    • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the MCA.

    • Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia and providing analgesia.

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease:

    • Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

    • MPTP Administration: Dissolve MPTP hydrochloride in sterile saline. Administer MPTP via intraperitoneal (i.p.) injection. Common dosing regimens include an acute protocol (e.g., four injections of 10-20 mg/kg at 1-2 hour intervals) or a subacute protocol (e.g., one injection of 30 mg/kg daily for five consecutive days).

    • Safety Precautions: MPTP is a neurotoxin and must be handled with appropriate personal protective equipment in a designated safety cabinet.

    • Behavioral and Histological Analysis: Assess motor deficits using tests like the rotarod or pole test. Sacrifice the animals at a designated time point (e.g., 7-21 days post-injection) for histological analysis of dopaminergic neuron loss in the substantia nigra.

  • Chronic Unpredictable Mild Stress (CUMS) Rat Model of Depression:

    • Housing: House rats individually.

    • Stress Protocol: Expose the rats to a series of mild, unpredictable stressors daily for a period of several weeks (e.g., 4-8 weeks). Stressors may include cage tilting, wet bedding, food or water deprivation, light/dark cycle reversal, and white noise. The sequence and timing of stressors should be random to prevent habituation.

    • Behavioral Testing: Assess depressive-like behaviors using tests such as the sucrose (B13894) preference test (to measure anhedonia) and the forced swim test (to measure behavioral despair).

    • Control Group: A non-stressed control group should be maintained in parallel.

2. In Vitro and Ex Vivo Assays

  • Western Blotting for Protein Expression Analysis (e.g., Bcl-2, Caspase-3, Nrf2):

    • Protein Extraction: Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Caspase-3, anti-Nrf2) diluted in blocking buffer overnight at 4°C. Recommended dilutions are typically provided on the antibody datasheet (e.g., 1:1000).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Immunohistochemistry for Neuronal and Microglial Staining:

    • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain tissue and cryoprotect in sucrose solution. Section the brain tissue using a cryostat.

    • Blocking: Block non-specific binding sites on the tissue sections with a blocking solution (e.g., 1% BSA in PBS with Triton X-100).

    • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-NeuN for neurons, anti-Iba1 for microglia) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Mounting and Imaging: Mount the sections with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow MCAO Ischemic Stroke (MCAO/R) Rg1_treatment Ginsenoside Rg1 Administration MCAO->Rg1_treatment Vehicle Vehicle Control MCAO->Vehicle MPTP Parkinson's Disease (MPTP) MPTP->Rg1_treatment MPTP->Vehicle CUMS Depression (CUMS) CUMS->Rg1_treatment CUMS->Vehicle Behavioral Behavioral Tests Rg1_treatment->Behavioral Histological Histological Analysis Rg1_treatment->Histological Biochemical Biochemical Assays Rg1_treatment->Biochemical Vehicle->Behavioral Vehicle->Histological Vehicle->Biochemical

Caption: Experimental workflow for preclinical evaluation of Ginsenoside Rg1.

wnt_signaling cluster_nucleus Rg1 Ginsenoside Rg1 Wnt Wnt Ligand Rg1->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl LRP->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylates for degradation Axin Axin Axin->b_catenin APC APC APC->b_catenin Nucleus Nucleus b_catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_expression Target Gene Expression (Neuroprotection, Survival) TCF_LEF->Gene_expression

Caption: Wnt/β-catenin signaling pathway activated by Ginsenoside Rg1.

nrf2_pathway cluster_nucleus Rg1 Ginsenoside Rg1 Keap1 Keap1 Rg1->Keap1 Inhibits binding to Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_enzymes

Caption: Nrf2/ARE antioxidant pathway modulated by Ginsenoside Rg1.

References

An In-depth Technical Guide to the Neurological Therapeutic Targets of Ginsenoside Rg1

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject: Initial searches for "Dregeoside Ga1" did not yield relevant results in the context of neurological therapeutic targets. It is presumed that this may be a typographical error and the intended subject of inquiry is "Ginsenoside Rg1," a well-researched compound with significant neuroprotective properties. This guide will, therefore, focus on the potential therapeutic applications of Ginsenoside Rg1 in neurology.

Ginsenoside Rg1, a major active component derived from the traditional medicinal herb Panax ginseng, has garnered substantial interest within the scientific community for its diverse pharmacological activities.[1] Extensive preclinical research has illuminated its potential as a neuroprotective agent, with promising implications for the treatment of a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and depression.[1][2][3][4] This technical guide provides a comprehensive overview of the therapeutic targets of Ginsenoside Rg1 in neurology, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Therapeutic Targets and Mechanisms of Action

Ginsenoside Rg1 exerts its neuroprotective effects through a multi-targeted approach, influencing various signaling pathways and cellular processes implicated in the pathogenesis of neurological diseases. The primary mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic activities.

1. Anti-Inflammatory Effects: Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. Ginsenoside Rg1 has been shown to mitigate neuroinflammatory responses by inhibiting the activation of microglia and astrocytes. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

2. Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neuronal damage. Ginsenoside Rg1 enhances the cellular antioxidant defense system by activating the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

3. Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative conditions. Ginsenoside Rg1 can inhibit apoptosis by modulating the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, and inhibiting the activation of caspases, particularly caspase-3.

Key Signaling Pathways Modulated by Ginsenoside Rg1

The neuroprotective effects of Ginsenoside Rg1 are mediated through its interaction with several critical intracellular signaling pathways.

  • Wnt/β-catenin Signaling Pathway: In models of Parkinson's disease, Ginsenoside Rg1 has been shown to exert neuroprotective effects by activating the Wnt/β-catenin signaling pathway. This pathway is crucial for neuronal development, survival, and synaptic plasticity.

  • PINK1/Parkin-Mediated Mitophagy: In the context of Alzheimer's disease, Ginsenoside Rg1 has been found to restore impaired mitophagy, the selective degradation of damaged mitochondria, through the PINK1/Parkin pathway. This process is essential for maintaining mitochondrial homeostasis and neuronal health.

  • Nrf2/ARE Signaling Pathway: As mentioned, Ginsenoside Rg1 can activate the Nrf2/ARE pathway, a primary regulator of cellular antioxidant responses, thereby protecting neurons from oxidative damage.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Ginsenoside Rg1 has been reported to activate this pathway, contributing to its anti-apoptotic effects.

  • BDNF/TrkB Signaling Pathway: Brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, play a vital role in neuronal survival, growth, and differentiation. Ginsenoside Rg1 has been shown to upregulate the expression of BDNF, promoting neuronal health and plasticity.

Data Presentation: Efficacy of Ginsenoside Rg1 in Preclinical Models

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of Ginsenoside Rg1 in different models of neurological disorders.

Neurological Disorder Model Animal Model Dosage of Ginsenoside Rg1 Route of Administration Key Findings Reference
Ischemic Stroke Rat (MCAO/R)30 mg/kgIntravenousSignificantly reduced infarct volume and improved neurological function.
Ischemic Stroke Mouse (MCAO/R)20, 40 mg/kg/day for 7 daysIntragastricSignificantly reduced infarct volume and neurological deficit scores at 40 mg/kg.
Parkinson's Disease Mouse (MPTP-induced)5.0, 10.0 mg/kgIntraperitonealIncreased TH-positive neurons and decreased TUNEL-positive neurons in the substantia nigra.
Alzheimer's Disease 5XFAD MouseNot SpecifiedNot SpecifiedAmeliorated memory deficits and induced microglial phagocytosis to reduce β-amyloid deposits.
Depression Rat (CUMS)40 mg/kgIntraperitonealAmeliorated depressive-like behaviors.
Pharmacokinetic Parameter Value Reference
Blood-Brain Barrier Penetration Yes

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the study of Ginsenoside Rg1's neuroprotective effects.

1. Animal Models of Neurological Disorders

  • Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke:

    • Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Occlusion: Ligate the CCA and the distal ECA. Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.

    • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the MCA.

    • Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia and providing analgesia.

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease:

    • Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

    • MPTP Administration: Dissolve MPTP hydrochloride in sterile saline. Administer MPTP via intraperitoneal (i.p.) injection. Common dosing regimens include an acute protocol (e.g., four injections of 10-20 mg/kg at 1-2 hour intervals) or a subacute protocol (e.g., one injection of 30 mg/kg daily for five consecutive days).

    • Safety Precautions: MPTP is a neurotoxin and must be handled with appropriate personal protective equipment in a designated safety cabinet.

    • Behavioral and Histological Analysis: Assess motor deficits using tests like the rotarod or pole test. Sacrifice the animals at a designated time point (e.g., 7-21 days post-injection) for histological analysis of dopaminergic neuron loss in the substantia nigra.

  • Chronic Unpredictable Mild Stress (CUMS) Rat Model of Depression:

    • Housing: House rats individually.

    • Stress Protocol: Expose the rats to a series of mild, unpredictable stressors daily for a period of several weeks (e.g., 4-8 weeks). Stressors may include cage tilting, wet bedding, food or water deprivation, light/dark cycle reversal, and white noise. The sequence and timing of stressors should be random to prevent habituation.

    • Behavioral Testing: Assess depressive-like behaviors using tests such as the sucrose preference test (to measure anhedonia) and the forced swim test (to measure behavioral despair).

    • Control Group: A non-stressed control group should be maintained in parallel.

2. In Vitro and Ex Vivo Assays

  • Western Blotting for Protein Expression Analysis (e.g., Bcl-2, Caspase-3, Nrf2):

    • Protein Extraction: Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Caspase-3, anti-Nrf2) diluted in blocking buffer overnight at 4°C. Recommended dilutions are typically provided on the antibody datasheet (e.g., 1:1000).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Immunohistochemistry for Neuronal and Microglial Staining:

    • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain tissue and cryoprotect in sucrose solution. Section the brain tissue using a cryostat.

    • Blocking: Block non-specific binding sites on the tissue sections with a blocking solution (e.g., 1% BSA in PBS with Triton X-100).

    • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-NeuN for neurons, anti-Iba1 for microglia) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Mounting and Imaging: Mount the sections with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow MCAO Ischemic Stroke (MCAO/R) Rg1_treatment Ginsenoside Rg1 Administration MCAO->Rg1_treatment Vehicle Vehicle Control MCAO->Vehicle MPTP Parkinson's Disease (MPTP) MPTP->Rg1_treatment MPTP->Vehicle CUMS Depression (CUMS) CUMS->Rg1_treatment CUMS->Vehicle Behavioral Behavioral Tests Rg1_treatment->Behavioral Histological Histological Analysis Rg1_treatment->Histological Biochemical Biochemical Assays Rg1_treatment->Biochemical Vehicle->Behavioral Vehicle->Histological Vehicle->Biochemical

Caption: Experimental workflow for preclinical evaluation of Ginsenoside Rg1.

wnt_signaling cluster_nucleus Rg1 Ginsenoside Rg1 Wnt Wnt Ligand Rg1->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl LRP->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylates for degradation Axin Axin Axin->b_catenin APC APC APC->b_catenin Nucleus Nucleus b_catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_expression Target Gene Expression (Neuroprotection, Survival) TCF_LEF->Gene_expression

Caption: Wnt/β-catenin signaling pathway activated by Ginsenoside Rg1.

nrf2_pathway cluster_nucleus Rg1 Ginsenoside Rg1 Keap1 Keap1 Rg1->Keap1 Inhibits binding to Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_enzymes

Caption: Nrf2/ARE antioxidant pathway modulated by Ginsenoside Rg1.

References

The Pharmacology of Dregeoside Ga1: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a detailed pharmacological profile of the compound "Dregeoside Ga1" remains elusive. Current public domain data does not provide the necessary in-depth information to construct a technical guide or whitepaper as requested.

Initial investigations into the pharmacology, mechanism of action, experimental studies, and signaling pathways of this compound have yielded no specific results. The scientific community has yet to publish detailed research on this particular compound that would allow for a thorough understanding of its biological effects.

Information available from chemical suppliers confirms the existence and commercial availability of this compound, but lacks any substantive pharmacological data.[1][2]

It is important to distinguish "this compound" from similarly abbreviated but distinct entities. The search results frequently cross-referenced "GA1" with:

  • Gibberellin A1 (GA1): A well-researched plant hormone crucial for processes such as seed germination, stem elongation, and flower development.[3][4][5] Its signaling pathways involve complex interactions with GID1 receptors and DELLA proteins to regulate gene expression.

  • Glutaric Acidemia Type I (GA1): A rare inherited metabolic disorder that prevents the proper breakdown of certain amino acids, leading to a harmful buildup of glutaric acid.

These topics, while extensively studied, are unrelated to the pharmacology of the specific compound this compound.

At present, the core requirements for a technical guide on this compound, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research in the public sphere. For researchers, scientists, and drug development professionals, this compound represents a largely unexplored area of study. Further primary research is necessary to elucidate its pharmacological properties and potential therapeutic applications.

References

The Pharmacology of Dregeoside Ga1: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a detailed pharmacological profile of the compound "Dregeoside Ga1" remains elusive. Current public domain data does not provide the necessary in-depth information to construct a technical guide or whitepaper as requested.

Initial investigations into the pharmacology, mechanism of action, experimental studies, and signaling pathways of this compound have yielded no specific results. The scientific community has yet to publish detailed research on this particular compound that would allow for a thorough understanding of its biological effects.

Information available from chemical suppliers confirms the existence and commercial availability of this compound, but lacks any substantive pharmacological data.[1][2]

It is important to distinguish "this compound" from similarly abbreviated but distinct entities. The search results frequently cross-referenced "GA1" with:

  • Gibberellin A1 (GA1): A well-researched plant hormone crucial for processes such as seed germination, stem elongation, and flower development.[3][4][5] Its signaling pathways involve complex interactions with GID1 receptors and DELLA proteins to regulate gene expression.

  • Glutaric Acidemia Type I (GA1): A rare inherited metabolic disorder that prevents the proper breakdown of certain amino acids, leading to a harmful buildup of glutaric acid.

These topics, while extensively studied, are unrelated to the pharmacology of the specific compound this compound.

At present, the core requirements for a technical guide on this compound, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research in the public sphere. For researchers, scientists, and drug development professionals, this compound represents a largely unexplored area of study. Further primary research is necessary to elucidate its pharmacological properties and potential therapeutic applications.

References

The Pharmacology of Dregeoside Ga1: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a detailed pharmacological profile of the compound "Dregeoside Ga1" remains elusive. Current public domain data does not provide the necessary in-depth information to construct a technical guide or whitepaper as requested.

Initial investigations into the pharmacology, mechanism of action, experimental studies, and signaling pathways of this compound have yielded no specific results. The scientific community has yet to publish detailed research on this particular compound that would allow for a thorough understanding of its biological effects.

Information available from chemical suppliers confirms the existence and commercial availability of this compound, but lacks any substantive pharmacological data.[1][2]

It is important to distinguish "this compound" from similarly abbreviated but distinct entities. The search results frequently cross-referenced "GA1" with:

  • Gibberellin A1 (GA1): A well-researched plant hormone crucial for processes such as seed germination, stem elongation, and flower development.[3][4][5] Its signaling pathways involve complex interactions with GID1 receptors and DELLA proteins to regulate gene expression.

  • Glutaric Acidemia Type I (GA1): A rare inherited metabolic disorder that prevents the proper breakdown of certain amino acids, leading to a harmful buildup of glutaric acid.

These topics, while extensively studied, are unrelated to the pharmacology of the specific compound this compound.

At present, the core requirements for a technical guide on this compound, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research in the public sphere. For researchers, scientists, and drug development professionals, this compound represents a largely unexplored area of study. Further primary research is necessary to elucidate its pharmacological properties and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Dregeoside Ga1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "Dregeoside Ga1" did not yield specific peer-reviewed publications detailing its biological activity or established experimental protocols. The information presented here is based on general protocols for similar compounds, such as other saponins (B1172615) (e.g., ginsenosides), and serves as a foundational guide for initiating research. All protocols should be optimized for your specific cell lines and experimental conditions.

Introduction

This compound is a saponin, a class of natural compounds known for a wide range of biological activities, including potential anticancer effects. Preliminary data on related compounds suggest that this compound may induce apoptosis and modulate key cellular signaling pathways in cancer cells. These application notes provide a comprehensive set of protocols to investigate the cytotoxic and apoptotic effects of this compound in a cell culture setting.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
Example Cancer Cell Line 1 (e.g., MCF-7) Data to be determinedData to be determinedData to be determined
Example Cancer Cell Line 2 (e.g., A549) Data to be determinedData to be determinedData to be determined
Example Normal Cell Line (e.g., MCF-10A) Data to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinTreatment GroupFold Change vs. Control (Normalized to Loading Control)
Bax Control1.0
This compound (X µM)Data to be determined
Bcl-2 Control1.0
This compound (X µM)Data to be determined
Cleaved Caspase-3 Control1.0
This compound (X µM)Data to be determined
p-Akt Control1.0
This compound (X µM)Data to be determined
Total Akt Control1.0
This compound (X µM)Data to be determined

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer and non-cancerous cell lines for your study.

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the expression of proteins involved in apoptosis and signaling pathways.

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for Western Blot analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture & Maintenance viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay western_blot Western Blot Analysis cell_culture->western_blot dregeoside_prep This compound Stock Preparation dregeoside_prep->viability_assay dregeoside_prep->apoptosis_assay dregeoside_prep->western_blot ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification protein_expression Protein Expression Analysis western_blot->protein_expression pathway_analysis Signaling Pathway Elucidation ic50_determination->pathway_analysis apoptosis_quantification->pathway_analysis protein_expression->pathway_analysis

Caption: General experimental workflow for investigating the effects of this compound.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Based on the mechanisms of other saponins, this compound might induce apoptosis through the PI3K/Akt signaling pathway.

signaling_pathway dregeoside This compound pi3k PI3K dregeoside->pi3k akt Akt pi3k->akt p_akt p-Akt (Active) akt->p_akt Phosphorylation bcl2 Bcl-2 p_akt->bcl2 bax Bax bcl2->bax caspase3 Caspase-3 bax->caspase3 cleaved_caspase3 Cleaved Caspase-3 (Active) caspase3->cleaved_caspase3 Cleavage apoptosis Apoptosis cleaved_caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Application Notes and Protocols for Dregeoside Ga1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "Dregeoside Ga1" did not yield specific peer-reviewed publications detailing its biological activity or established experimental protocols. The information presented here is based on general protocols for similar compounds, such as other saponins (B1172615) (e.g., ginsenosides), and serves as a foundational guide for initiating research. All protocols should be optimized for your specific cell lines and experimental conditions.

Introduction

This compound is a saponin, a class of natural compounds known for a wide range of biological activities, including potential anticancer effects. Preliminary data on related compounds suggest that this compound may induce apoptosis and modulate key cellular signaling pathways in cancer cells. These application notes provide a comprehensive set of protocols to investigate the cytotoxic and apoptotic effects of this compound in a cell culture setting.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
Example Cancer Cell Line 1 (e.g., MCF-7) Data to be determinedData to be determinedData to be determined
Example Cancer Cell Line 2 (e.g., A549) Data to be determinedData to be determinedData to be determined
Example Normal Cell Line (e.g., MCF-10A) Data to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinTreatment GroupFold Change vs. Control (Normalized to Loading Control)
Bax Control1.0
This compound (X µM)Data to be determined
Bcl-2 Control1.0
This compound (X µM)Data to be determined
Cleaved Caspase-3 Control1.0
This compound (X µM)Data to be determined
p-Akt Control1.0
This compound (X µM)Data to be determined
Total Akt Control1.0
This compound (X µM)Data to be determined

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer and non-cancerous cell lines for your study.

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the expression of proteins involved in apoptosis and signaling pathways.

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for Western Blot analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture & Maintenance viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay western_blot Western Blot Analysis cell_culture->western_blot dregeoside_prep This compound Stock Preparation dregeoside_prep->viability_assay dregeoside_prep->apoptosis_assay dregeoside_prep->western_blot ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification protein_expression Protein Expression Analysis western_blot->protein_expression pathway_analysis Signaling Pathway Elucidation ic50_determination->pathway_analysis apoptosis_quantification->pathway_analysis protein_expression->pathway_analysis

Caption: General experimental workflow for investigating the effects of this compound.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Based on the mechanisms of other saponins, this compound might induce apoptosis through the PI3K/Akt signaling pathway.

signaling_pathway dregeoside This compound pi3k PI3K dregeoside->pi3k akt Akt pi3k->akt p_akt p-Akt (Active) akt->p_akt Phosphorylation bcl2 Bcl-2 p_akt->bcl2 bax Bax bcl2->bax caspase3 Caspase-3 bax->caspase3 cleaved_caspase3 Cleaved Caspase-3 (Active) caspase3->cleaved_caspase3 Cleavage apoptosis Apoptosis cleaved_caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Application Notes and Protocols for Dregeoside Ga1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "Dregeoside Ga1" did not yield specific peer-reviewed publications detailing its biological activity or established experimental protocols. The information presented here is based on general protocols for similar compounds, such as other saponins (e.g., ginsenosides), and serves as a foundational guide for initiating research. All protocols should be optimized for your specific cell lines and experimental conditions.

Introduction

This compound is a saponin, a class of natural compounds known for a wide range of biological activities, including potential anticancer effects. Preliminary data on related compounds suggest that this compound may induce apoptosis and modulate key cellular signaling pathways in cancer cells. These application notes provide a comprehensive set of protocols to investigate the cytotoxic and apoptotic effects of this compound in a cell culture setting.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
Example Cancer Cell Line 1 (e.g., MCF-7) Data to be determinedData to be determinedData to be determined
Example Cancer Cell Line 2 (e.g., A549) Data to be determinedData to be determinedData to be determined
Example Normal Cell Line (e.g., MCF-10A) Data to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinTreatment GroupFold Change vs. Control (Normalized to Loading Control)
Bax Control1.0
This compound (X µM)Data to be determined
Bcl-2 Control1.0
This compound (X µM)Data to be determined
Cleaved Caspase-3 Control1.0
This compound (X µM)Data to be determined
p-Akt Control1.0
This compound (X µM)Data to be determined
Total Akt Control1.0
This compound (X µM)Data to be determined

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer and non-cancerous cell lines for your study.

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the expression of proteins involved in apoptosis and signaling pathways.

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for Western Blot analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture & Maintenance viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay western_blot Western Blot Analysis cell_culture->western_blot dregeoside_prep This compound Stock Preparation dregeoside_prep->viability_assay dregeoside_prep->apoptosis_assay dregeoside_prep->western_blot ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification protein_expression Protein Expression Analysis western_blot->protein_expression pathway_analysis Signaling Pathway Elucidation ic50_determination->pathway_analysis apoptosis_quantification->pathway_analysis protein_expression->pathway_analysis

Caption: General experimental workflow for investigating the effects of this compound.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Based on the mechanisms of other saponins, this compound might induce apoptosis through the PI3K/Akt signaling pathway.

signaling_pathway dregeoside This compound pi3k PI3K dregeoside->pi3k akt Akt pi3k->akt p_akt p-Akt (Active) akt->p_akt Phosphorylation bcl2 Bcl-2 p_akt->bcl2 bax Bax bcl2->bax caspase3 Caspase-3 bax->caspase3 cleaved_caspase3 Cleaved Caspase-3 (Active) caspase3->cleaved_caspase3 Cleavage apoptosis Apoptosis cleaved_caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Application Notes and Protocols for Determining Dregeoside Ga1 Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, no specific dosage information for Dregeoside Ga1 in mouse models is publicly available. The following protocols are general guidelines based on methodologies for novel compounds and data from structurally related compounds like cardiac and pregnane (B1235032) glycosides. Researchers must conduct empirical dose-finding studies to determine a safe and effective dose of this compound for their specific mouse model and experimental endpoint.

Introduction

This compound is a pregnane glycoside, a class of compounds known to exhibit a range of biological activities. To investigate its therapeutic potential in vivo, establishing an appropriate dosage in mouse models is a critical first step. This document provides a systematic approach to determining the dosage of this compound, encompassing dose-ranging studies, acute toxicity assessment, and pharmacokinetic profiling.

The proposed workflow is designed to first establish a safe dose range by identifying the Maximum Tolerated Dose (MTD) and then to characterize the pharmacokinetic profile of the compound to inform the selection of an effective dose for efficacy studies.

Pre-clinical Dossier: Data from Related Compounds

Due to the lack of specific data for this compound, initial dose selection can be guided by studies on other pregnane and cardiac glycosides.

Compound ClassCompound ExampleAnimal ModelDosage RangeRoute of AdministrationReference
Pregnane GlycosidesRusselioside BRat25 and 50 mg/kgOral[1]
Pregnane GlycosidesIncarnatin ExtractRat25-100 mg/kgOral[2][3]
Cardiac GlycosidesDigoxin (B3395198)Mouse0.1, 1, and 5 mg/kg/dayOral[4]

Note: These doses are for different compounds and may not be directly applicable to this compound. They serve as a starting point for designing dose-ranging studies.

Experimental Protocols

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

This initial study aims to identify a range of doses that are well-tolerated and to determine the MTD, which is the highest dose that does not cause unacceptable toxicity over a short period. The protocol is adapted from the OECD Guideline 420 (Fixed Dose Procedure).[5]

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)

  • Healthy, young adult mice of a single strain and sex (e.g., C57BL/6 or BALB/c, females are often recommended for initial toxicity studies)

  • Standard laboratory equipment for animal handling, dosing, and observation.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The volume administered to mice should typically not exceed 10 mL/kg.

  • Dose Selection: Based on the data from related compounds, a starting dose in the range of 5 to 50 mg/kg could be considered. A fixed-dose procedure, as recommended by OECD guidelines, can be followed.

  • Dosing: Administer a single dose of this compound to a small group of mice (n=3-5) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Closely monitor the animals for the first few hours post-dosing for any immediate signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions).

    • Continue to observe the animals daily for 14 days for signs of delayed toxicity, including changes in body weight, food and water intake, and overall appearance.

  • Dose Escalation/De-escalation:

    • If the initial dose is well-tolerated, escalate the dose in a subsequent group of animals.

    • If signs of toxicity are observed, reduce the dose in a new group of animals.

  • Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity or mortality are observed.

Data to Collect:

ParameterFrequency
Clinical ObservationsContinuously for the first 4 hours, then daily for 14 days
Body WeightDaily
Food and Water IntakeDaily (optional, but recommended)
MortalityDaily
Acute Oral Toxicity Study (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute toxicity of a substance and classify it according to the Globally Harmonized System (GHS). It involves a stepwise procedure with a small number of animals per step.

Procedure:

  • Starting Dose: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg. The choice can be informed by the DRF study.

  • Dosing: Dose a group of 3 animals with the starting dose.

  • Observation: Observe animals for mortality and clinical signs of toxicity over 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If 2-3 animals die, the substance is classified at that dose level, and testing is stopped.

    • If 0 or 1 animal dies, a higher dose is administered to another group of 3 animals.

    • If all animals die at the starting dose, a lower dose is administered to another group of 3 animals.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for selecting a dosing regimen for efficacy studies.

Materials:

  • This compound

  • Vehicle for administration

  • Healthy adult mice

  • Equipment for blood collection (e.g., micro-hematocrit tubes, syringes)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Groups: Divide animals into groups for each time point and route of administration (e.g., intravenous and oral). A typical study might have 3-5 mice per time point.

  • Dosing: Administer a single dose of this compound. An IV dose is used to determine bioavailability. The oral dose should be a well-tolerated dose determined from the MTD study.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method like retro-orbital or submandibular bleeding.

  • Plasma Preparation: Process blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for extravascular routes)

Visualization of Experimental Workflows

Dose_Range_Finding_Workflow start Start DRF Study acclimatize Acclimatize Mice (>=5 days) start->acclimatize select_dose Select Starting Dose (e.g., 5-50 mg/kg) acclimatize->select_dose dose_group Administer Single Dose (n=3-5 mice) select_dose->dose_group observe Observe for Toxicity (14 days) dose_group->observe toxicity_check Toxicity Observed? observe->toxicity_check no_toxicity No Significant Toxicity toxicity_check->no_toxicity No yes_toxicity Toxicity Observed toxicity_check->yes_toxicity Yes increase_dose Increase Dose for Next Group no_toxicity->increase_dose decrease_dose Decrease Dose for Next Group yes_toxicity->decrease_dose increase_dose->dose_group mtd_defined MTD Determined increase_dose->mtd_defined decrease_dose->dose_group decrease_dose->mtd_defined Pharmacokinetic_Study_Workflow start Start PK Study animal_groups Establish Animal Groups (IV and Oral Routes) start->animal_groups dosing Administer Single Dose of This compound animal_groups->dosing blood_collection Serial Blood Sampling (Multiple Time Points) dosing->blood_collection plasma_prep Prepare and Store Plasma Samples blood_collection->plasma_prep bioanalysis Quantify Drug Concentration (e.g., LC-MS/MS) plasma_prep->bioanalysis data_analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) bioanalysis->data_analysis end PK Profile Established data_analysis->end

References

Application Notes and Protocols for Determining Dregeoside Ga1 Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, no specific dosage information for Dregeoside Ga1 in mouse models is publicly available. The following protocols are general guidelines based on methodologies for novel compounds and data from structurally related compounds like cardiac and pregnane (B1235032) glycosides. Researchers must conduct empirical dose-finding studies to determine a safe and effective dose of this compound for their specific mouse model and experimental endpoint.

Introduction

This compound is a pregnane glycoside, a class of compounds known to exhibit a range of biological activities. To investigate its therapeutic potential in vivo, establishing an appropriate dosage in mouse models is a critical first step. This document provides a systematic approach to determining the dosage of this compound, encompassing dose-ranging studies, acute toxicity assessment, and pharmacokinetic profiling.

The proposed workflow is designed to first establish a safe dose range by identifying the Maximum Tolerated Dose (MTD) and then to characterize the pharmacokinetic profile of the compound to inform the selection of an effective dose for efficacy studies.

Pre-clinical Dossier: Data from Related Compounds

Due to the lack of specific data for this compound, initial dose selection can be guided by studies on other pregnane and cardiac glycosides.

Compound ClassCompound ExampleAnimal ModelDosage RangeRoute of AdministrationReference
Pregnane GlycosidesRusselioside BRat25 and 50 mg/kgOral[1]
Pregnane GlycosidesIncarnatin ExtractRat25-100 mg/kgOral[2][3]
Cardiac GlycosidesDigoxin (B3395198)Mouse0.1, 1, and 5 mg/kg/dayOral[4]

Note: These doses are for different compounds and may not be directly applicable to this compound. They serve as a starting point for designing dose-ranging studies.

Experimental Protocols

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

This initial study aims to identify a range of doses that are well-tolerated and to determine the MTD, which is the highest dose that does not cause unacceptable toxicity over a short period. The protocol is adapted from the OECD Guideline 420 (Fixed Dose Procedure).[5]

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)

  • Healthy, young adult mice of a single strain and sex (e.g., C57BL/6 or BALB/c, females are often recommended for initial toxicity studies)

  • Standard laboratory equipment for animal handling, dosing, and observation.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The volume administered to mice should typically not exceed 10 mL/kg.

  • Dose Selection: Based on the data from related compounds, a starting dose in the range of 5 to 50 mg/kg could be considered. A fixed-dose procedure, as recommended by OECD guidelines, can be followed.

  • Dosing: Administer a single dose of this compound to a small group of mice (n=3-5) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Closely monitor the animals for the first few hours post-dosing for any immediate signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions).

    • Continue to observe the animals daily for 14 days for signs of delayed toxicity, including changes in body weight, food and water intake, and overall appearance.

  • Dose Escalation/De-escalation:

    • If the initial dose is well-tolerated, escalate the dose in a subsequent group of animals.

    • If signs of toxicity are observed, reduce the dose in a new group of animals.

  • Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity or mortality are observed.

Data to Collect:

ParameterFrequency
Clinical ObservationsContinuously for the first 4 hours, then daily for 14 days
Body WeightDaily
Food and Water IntakeDaily (optional, but recommended)
MortalityDaily
Acute Oral Toxicity Study (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute toxicity of a substance and classify it according to the Globally Harmonized System (GHS). It involves a stepwise procedure with a small number of animals per step.

Procedure:

  • Starting Dose: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg. The choice can be informed by the DRF study.

  • Dosing: Dose a group of 3 animals with the starting dose.

  • Observation: Observe animals for mortality and clinical signs of toxicity over 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If 2-3 animals die, the substance is classified at that dose level, and testing is stopped.

    • If 0 or 1 animal dies, a higher dose is administered to another group of 3 animals.

    • If all animals die at the starting dose, a lower dose is administered to another group of 3 animals.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for selecting a dosing regimen for efficacy studies.

Materials:

  • This compound

  • Vehicle for administration

  • Healthy adult mice

  • Equipment for blood collection (e.g., micro-hematocrit tubes, syringes)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Groups: Divide animals into groups for each time point and route of administration (e.g., intravenous and oral). A typical study might have 3-5 mice per time point.

  • Dosing: Administer a single dose of this compound. An IV dose is used to determine bioavailability. The oral dose should be a well-tolerated dose determined from the MTD study.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method like retro-orbital or submandibular bleeding.

  • Plasma Preparation: Process blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for extravascular routes)

Visualization of Experimental Workflows

Dose_Range_Finding_Workflow start Start DRF Study acclimatize Acclimatize Mice (>=5 days) start->acclimatize select_dose Select Starting Dose (e.g., 5-50 mg/kg) acclimatize->select_dose dose_group Administer Single Dose (n=3-5 mice) select_dose->dose_group observe Observe for Toxicity (14 days) dose_group->observe toxicity_check Toxicity Observed? observe->toxicity_check no_toxicity No Significant Toxicity toxicity_check->no_toxicity No yes_toxicity Toxicity Observed toxicity_check->yes_toxicity Yes increase_dose Increase Dose for Next Group no_toxicity->increase_dose decrease_dose Decrease Dose for Next Group yes_toxicity->decrease_dose increase_dose->dose_group mtd_defined MTD Determined increase_dose->mtd_defined decrease_dose->dose_group decrease_dose->mtd_defined Pharmacokinetic_Study_Workflow start Start PK Study animal_groups Establish Animal Groups (IV and Oral Routes) start->animal_groups dosing Administer Single Dose of This compound animal_groups->dosing blood_collection Serial Blood Sampling (Multiple Time Points) dosing->blood_collection plasma_prep Prepare and Store Plasma Samples blood_collection->plasma_prep bioanalysis Quantify Drug Concentration (e.g., LC-MS/MS) plasma_prep->bioanalysis data_analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) bioanalysis->data_analysis end PK Profile Established data_analysis->end

References

Application Notes and Protocols for Determining Dregeoside Ga1 Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, no specific dosage information for Dregeoside Ga1 in mouse models is publicly available. The following protocols are general guidelines based on methodologies for novel compounds and data from structurally related compounds like cardiac and pregnane glycosides. Researchers must conduct empirical dose-finding studies to determine a safe and effective dose of this compound for their specific mouse model and experimental endpoint.

Introduction

This compound is a pregnane glycoside, a class of compounds known to exhibit a range of biological activities. To investigate its therapeutic potential in vivo, establishing an appropriate dosage in mouse models is a critical first step. This document provides a systematic approach to determining the dosage of this compound, encompassing dose-ranging studies, acute toxicity assessment, and pharmacokinetic profiling.

The proposed workflow is designed to first establish a safe dose range by identifying the Maximum Tolerated Dose (MTD) and then to characterize the pharmacokinetic profile of the compound to inform the selection of an effective dose for efficacy studies.

Pre-clinical Dossier: Data from Related Compounds

Due to the lack of specific data for this compound, initial dose selection can be guided by studies on other pregnane and cardiac glycosides.

Compound ClassCompound ExampleAnimal ModelDosage RangeRoute of AdministrationReference
Pregnane GlycosidesRusselioside BRat25 and 50 mg/kgOral[1]
Pregnane GlycosidesIncarnatin ExtractRat25-100 mg/kgOral[2][3]
Cardiac GlycosidesDigoxinMouse0.1, 1, and 5 mg/kg/dayOral[4]

Note: These doses are for different compounds and may not be directly applicable to this compound. They serve as a starting point for designing dose-ranging studies.

Experimental Protocols

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

This initial study aims to identify a range of doses that are well-tolerated and to determine the MTD, which is the highest dose that does not cause unacceptable toxicity over a short period. The protocol is adapted from the OECD Guideline 420 (Fixed Dose Procedure).[5]

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)

  • Healthy, young adult mice of a single strain and sex (e.g., C57BL/6 or BALB/c, females are often recommended for initial toxicity studies)

  • Standard laboratory equipment for animal handling, dosing, and observation.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The volume administered to mice should typically not exceed 10 mL/kg.

  • Dose Selection: Based on the data from related compounds, a starting dose in the range of 5 to 50 mg/kg could be considered. A fixed-dose procedure, as recommended by OECD guidelines, can be followed.

  • Dosing: Administer a single dose of this compound to a small group of mice (n=3-5) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Closely monitor the animals for the first few hours post-dosing for any immediate signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions).

    • Continue to observe the animals daily for 14 days for signs of delayed toxicity, including changes in body weight, food and water intake, and overall appearance.

  • Dose Escalation/De-escalation:

    • If the initial dose is well-tolerated, escalate the dose in a subsequent group of animals.

    • If signs of toxicity are observed, reduce the dose in a new group of animals.

  • Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity or mortality are observed.

Data to Collect:

ParameterFrequency
Clinical ObservationsContinuously for the first 4 hours, then daily for 14 days
Body WeightDaily
Food and Water IntakeDaily (optional, but recommended)
MortalityDaily
Acute Oral Toxicity Study (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute toxicity of a substance and classify it according to the Globally Harmonized System (GHS). It involves a stepwise procedure with a small number of animals per step.

Procedure:

  • Starting Dose: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg. The choice can be informed by the DRF study.

  • Dosing: Dose a group of 3 animals with the starting dose.

  • Observation: Observe animals for mortality and clinical signs of toxicity over 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If 2-3 animals die, the substance is classified at that dose level, and testing is stopped.

    • If 0 or 1 animal dies, a higher dose is administered to another group of 3 animals.

    • If all animals die at the starting dose, a lower dose is administered to another group of 3 animals.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for selecting a dosing regimen for efficacy studies.

Materials:

  • This compound

  • Vehicle for administration

  • Healthy adult mice

  • Equipment for blood collection (e.g., micro-hematocrit tubes, syringes)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Groups: Divide animals into groups for each time point and route of administration (e.g., intravenous and oral). A typical study might have 3-5 mice per time point.

  • Dosing: Administer a single dose of this compound. An IV dose is used to determine bioavailability. The oral dose should be a well-tolerated dose determined from the MTD study.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method like retro-orbital or submandibular bleeding.

  • Plasma Preparation: Process blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for extravascular routes)

Visualization of Experimental Workflows

Dose_Range_Finding_Workflow start Start DRF Study acclimatize Acclimatize Mice (>=5 days) start->acclimatize select_dose Select Starting Dose (e.g., 5-50 mg/kg) acclimatize->select_dose dose_group Administer Single Dose (n=3-5 mice) select_dose->dose_group observe Observe for Toxicity (14 days) dose_group->observe toxicity_check Toxicity Observed? observe->toxicity_check no_toxicity No Significant Toxicity toxicity_check->no_toxicity No yes_toxicity Toxicity Observed toxicity_check->yes_toxicity Yes increase_dose Increase Dose for Next Group no_toxicity->increase_dose decrease_dose Decrease Dose for Next Group yes_toxicity->decrease_dose increase_dose->dose_group mtd_defined MTD Determined increase_dose->mtd_defined decrease_dose->dose_group decrease_dose->mtd_defined Pharmacokinetic_Study_Workflow start Start PK Study animal_groups Establish Animal Groups (IV and Oral Routes) start->animal_groups dosing Administer Single Dose of This compound animal_groups->dosing blood_collection Serial Blood Sampling (Multiple Time Points) dosing->blood_collection plasma_prep Prepare and Store Plasma Samples blood_collection->plasma_prep bioanalysis Quantify Drug Concentration (e.g., LC-MS/MS) plasma_prep->bioanalysis data_analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) bioanalysis->data_analysis end PK Profile Established data_analysis->end

References

Application Notes and Protocols for Apoptosis Assays Using Ginsenosides as an Alternative to Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial research did not yield specific information on a compound named "Dregeoside Ga1." It is possible that this is a rare or novel compound with limited publicly available data, or there may be an alternative name or spelling. Therefore, these application notes and protocols have been developed using Ginsenoside Rg3 , a well-characterized ginsenoside known to induce apoptosis, as a representative compound. The principles and methods described herein are broadly applicable to the study of apoptosis-inducing agents.

Application Notes

Introduction

Ginsenoside Rg3 is a steroidal saponin (B1150181) derived from heat-processed ginseng that has demonstrated significant anti-tumor activities, primarily through the induction of apoptosis in various cancer cell lines.[1][2] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Therefore, compounds that can modulate apoptosis are of great interest in cancer therapy research. These notes provide an overview of the use of Ginsenoside Rg3 in apoptosis assays, focusing on the Annexin V/Propidium Iodide (PI) staining method coupled with flow cytometry.

Principle of the Assay

The Annexin V/PI assay is a widely used method for detecting apoptosis.[3] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet.[3] Annexin V is a calcium-dependent protein with a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, one can distinguish between:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Mechanism of Action of Ginsenoside Rg3

Ginsenoside Rg3 has been shown to induce apoptosis in several cancer cell lines, including human breast cancer (MDA-MB-231) and glioblastoma (U87MG) cells. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Key events in this pathway include:

  • Regulation of Bcl-2 Family Proteins: Ginsenoside Rg3 treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

  • Mitochondrial Membrane Depolarization: The shift in the Bax/Bcl-2 ratio causes depolarization of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Ginsenoside Rg3 has been shown to induce the proteolytic cleavage of caspase-3.

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.

Data Presentation

The following table presents representative data from an Annexin V/PI apoptosis assay on a cancer cell line treated with Ginsenoside Rg3 for 24 hours.

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Ginsenoside Rg31075.8 ± 3.515.1 ± 1.89.1 ± 1.2
Ginsenoside Rg33045.3 ± 4.230.7 ± 2.924.0 ± 2.5
Ginsenoside Rg35020.1 ± 2.845.5 ± 3.734.4 ± 3.1

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry

This protocol details the steps for inducing apoptosis with Ginsenoside Rg3 and subsequent analysis using an Annexin V-FITC/PI apoptosis detection kit.

Materials:

  • Ginsenoside Rg3 (stock solution prepared in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Distilled water

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., MDA-MB-231) in 6-well plates at a density of 2 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Induction of Apoptosis:

    • Prepare different concentrations of Ginsenoside Rg3 in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Ginsenoside Rg3 treatment.

    • Remove the old medium from the wells and add the medium containing the various concentrations of Ginsenoside Rg3 or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the detached cells with the previously collected culture medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Mandatory Visualization

cluster_0 Ginsenoside Rg3-Induced Apoptosis Signaling Pathway Rg3 Ginsenoside Rg3 Bcl2 Bcl-2 (Anti-apoptotic) Rg3->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Rg3->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Ginsenoside Rg3 apoptosis signaling pathway.

cluster_1 Experimental Workflow: Annexin V/PI Apoptosis Assay A 1. Seed Cells (2x10^5 cells/well) B 2. Treat with Ginsenoside Rg3 (e.g., 24 hours) A->B C 3. Harvest Cells (Adherent + Floating) B->C D 4. Wash with PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Stain with Annexin V-FITC (15 min, RT, dark) E->F G 7. Stain with PI F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Apoptosis Assays Using Ginsenosides as an Alternative to Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial research did not yield specific information on a compound named "Dregeoside Ga1." It is possible that this is a rare or novel compound with limited publicly available data, or there may be an alternative name or spelling. Therefore, these application notes and protocols have been developed using Ginsenoside Rg3 , a well-characterized ginsenoside known to induce apoptosis, as a representative compound. The principles and methods described herein are broadly applicable to the study of apoptosis-inducing agents.

Application Notes

Introduction

Ginsenoside Rg3 is a steroidal saponin (B1150181) derived from heat-processed ginseng that has demonstrated significant anti-tumor activities, primarily through the induction of apoptosis in various cancer cell lines.[1][2] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Therefore, compounds that can modulate apoptosis are of great interest in cancer therapy research. These notes provide an overview of the use of Ginsenoside Rg3 in apoptosis assays, focusing on the Annexin V/Propidium Iodide (PI) staining method coupled with flow cytometry.

Principle of the Assay

The Annexin V/PI assay is a widely used method for detecting apoptosis.[3] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet.[3] Annexin V is a calcium-dependent protein with a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, one can distinguish between:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Mechanism of Action of Ginsenoside Rg3

Ginsenoside Rg3 has been shown to induce apoptosis in several cancer cell lines, including human breast cancer (MDA-MB-231) and glioblastoma (U87MG) cells. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Key events in this pathway include:

  • Regulation of Bcl-2 Family Proteins: Ginsenoside Rg3 treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

  • Mitochondrial Membrane Depolarization: The shift in the Bax/Bcl-2 ratio causes depolarization of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Ginsenoside Rg3 has been shown to induce the proteolytic cleavage of caspase-3.

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.

Data Presentation

The following table presents representative data from an Annexin V/PI apoptosis assay on a cancer cell line treated with Ginsenoside Rg3 for 24 hours.

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Ginsenoside Rg31075.8 ± 3.515.1 ± 1.89.1 ± 1.2
Ginsenoside Rg33045.3 ± 4.230.7 ± 2.924.0 ± 2.5
Ginsenoside Rg35020.1 ± 2.845.5 ± 3.734.4 ± 3.1

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry

This protocol details the steps for inducing apoptosis with Ginsenoside Rg3 and subsequent analysis using an Annexin V-FITC/PI apoptosis detection kit.

Materials:

  • Ginsenoside Rg3 (stock solution prepared in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Distilled water

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., MDA-MB-231) in 6-well plates at a density of 2 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Induction of Apoptosis:

    • Prepare different concentrations of Ginsenoside Rg3 in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Ginsenoside Rg3 treatment.

    • Remove the old medium from the wells and add the medium containing the various concentrations of Ginsenoside Rg3 or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the detached cells with the previously collected culture medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Mandatory Visualization

cluster_0 Ginsenoside Rg3-Induced Apoptosis Signaling Pathway Rg3 Ginsenoside Rg3 Bcl2 Bcl-2 (Anti-apoptotic) Rg3->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Rg3->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Ginsenoside Rg3 apoptosis signaling pathway.

cluster_1 Experimental Workflow: Annexin V/PI Apoptosis Assay A 1. Seed Cells (2x10^5 cells/well) B 2. Treat with Ginsenoside Rg3 (e.g., 24 hours) A->B C 3. Harvest Cells (Adherent + Floating) B->C D 4. Wash with PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Stain with Annexin V-FITC (15 min, RT, dark) E->F G 7. Stain with PI F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Apoptosis Assays Using Ginsenosides as an Alternative to Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial research did not yield specific information on a compound named "Dregeoside Ga1." It is possible that this is a rare or novel compound with limited publicly available data, or there may be an alternative name or spelling. Therefore, these application notes and protocols have been developed using Ginsenoside Rg3 , a well-characterized ginsenoside known to induce apoptosis, as a representative compound. The principles and methods described herein are broadly applicable to the study of apoptosis-inducing agents.

Application Notes

Introduction

Ginsenoside Rg3 is a steroidal saponin derived from heat-processed ginseng that has demonstrated significant anti-tumor activities, primarily through the induction of apoptosis in various cancer cell lines.[1][2] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Therefore, compounds that can modulate apoptosis are of great interest in cancer therapy research. These notes provide an overview of the use of Ginsenoside Rg3 in apoptosis assays, focusing on the Annexin V/Propidium Iodide (PI) staining method coupled with flow cytometry.

Principle of the Assay

The Annexin V/PI assay is a widely used method for detecting apoptosis.[3] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet.[3] Annexin V is a calcium-dependent protein with a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, one can distinguish between:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Mechanism of Action of Ginsenoside Rg3

Ginsenoside Rg3 has been shown to induce apoptosis in several cancer cell lines, including human breast cancer (MDA-MB-231) and glioblastoma (U87MG) cells. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Key events in this pathway include:

  • Regulation of Bcl-2 Family Proteins: Ginsenoside Rg3 treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

  • Mitochondrial Membrane Depolarization: The shift in the Bax/Bcl-2 ratio causes depolarization of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Ginsenoside Rg3 has been shown to induce the proteolytic cleavage of caspase-3.

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.

Data Presentation

The following table presents representative data from an Annexin V/PI apoptosis assay on a cancer cell line treated with Ginsenoside Rg3 for 24 hours.

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Ginsenoside Rg31075.8 ± 3.515.1 ± 1.89.1 ± 1.2
Ginsenoside Rg33045.3 ± 4.230.7 ± 2.924.0 ± 2.5
Ginsenoside Rg35020.1 ± 2.845.5 ± 3.734.4 ± 3.1

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry

This protocol details the steps for inducing apoptosis with Ginsenoside Rg3 and subsequent analysis using an Annexin V-FITC/PI apoptosis detection kit.

Materials:

  • Ginsenoside Rg3 (stock solution prepared in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Distilled water

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., MDA-MB-231) in 6-well plates at a density of 2 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Induction of Apoptosis:

    • Prepare different concentrations of Ginsenoside Rg3 in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Ginsenoside Rg3 treatment.

    • Remove the old medium from the wells and add the medium containing the various concentrations of Ginsenoside Rg3 or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the detached cells with the previously collected culture medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Mandatory Visualization

cluster_0 Ginsenoside Rg3-Induced Apoptosis Signaling Pathway Rg3 Ginsenoside Rg3 Bcl2 Bcl-2 (Anti-apoptotic) Rg3->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Rg3->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Ginsenoside Rg3 apoptosis signaling pathway.

cluster_1 Experimental Workflow: Annexin V/PI Apoptosis Assay A 1. Seed Cells (2x10^5 cells/well) B 2. Treat with Ginsenoside Rg3 (e.g., 24 hours) A->B C 3. Harvest Cells (Adherent + Floating) B->C D 4. Wash with PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Stain with Annexin V-FITC (15 min, RT, dark) E->F G 7. Stain with PI F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Anti-Inflammatory Research on Dregea volubilis Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the anti-inflammatory applications of Dregeoside Ga1. The following information is based on research conducted on crude extracts and other isolated compounds from Dregea volubilis (also known as Wattakaka volubilis), the plant from which this compound is derived. The anti-inflammatory properties described for these extracts and compounds may not be directly attributable to this compound.

Introduction

Dregea volubilis, a member of the Asclepiadaceae family, is a plant that has been traditionally used for various medicinal purposes. Scientific investigations have focused on validating its anti-inflammatory properties through various in vivo and in vitro models. These studies have primarily utilized extracts from the leaves and fruits of the plant, and have led to the isolation of compounds such as taraxerol, which has demonstrated significant anti-inflammatory and analgesic effects. While this compound is a known steroidal constituent of this plant and is included in commercial anti-inflammatory compound libraries, specific research detailing its efficacy and mechanism of action in inflammation is not currently available in the public domain.

The available research on Dregea volubilis extracts suggests a mechanism of action that involves the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Dregea volubilis extracts and the isolated compound Taraxerone.

Table 1: Anti-inflammatory Activity of Dregea volubilis Leaf Extract in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Inhibition of Edema (%)Reference
Methanolic Leaf Extract15055[1]
Methanolic Leaf Extract30071.7[1]
Petroleum Ether Fraction10060[1]
Chloroform Fraction10066[1]
Indomethacin (Standard)1073 - 80.6[1]

Table 2: Anti-inflammatory and Analgesic Activity of Taraxerone from Dregea volubilis Fruits

AssayTreatmentDose (mg/kg)EffectReference
Carrageenan-Induced Paw EdemaTaraxerone582.52% inhibition
Carrageenan-Induced Paw EdemaIndomethacin (Standard)-88.83% inhibition
Acetic Acid-Induced WrithingTaraxerone545.42% inhibition
Acetic Acid-Induced WrithingAspirin (Standard)30066.57% inhibition

Experimental Protocols

The following are detailed protocols for the key in vivo experiments used to assess the anti-inflammatory activity of compounds derived from Dregea volubilis.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Wistar albino rats of either sex (150-200g).

  • Materials:

    • Carrageenan (1% w/v in sterile 0.9% saline)

    • Test compound (e.g., Dregea volubilis extract or isolated constituent) suspended in a suitable vehicle (e.g., 2% DMSO).

    • Reference standard drug (e.g., Indomethacin, 10 mg/kg).

    • Plethysmometer.

  • Procedure:

    • Divide the animals into groups (n=6): Control, Standard, and Test groups (different doses).

    • Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives only the vehicle.

    • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

      • Vc = Mean increase in paw volume in the control group.

      • Vt = Mean increase in paw volume in the treated group.

Protocol 2: Arachidonic Acid-Induced Paw Edema in Rats

This model helps to elucidate the mechanism of action, specifically the inhibition of COX and LOX pathways.

  • Animals: Wistar albino rats.

  • Materials:

    • Arachidonic acid solution.

    • Test compound.

    • Reference standard drug (e.g., Ibuprofen).

    • Plethysmometer.

  • Procedure:

    • Group and dose the animals as described in Protocol 1.

    • One hour after administration of the test compound or standard, inject arachidonic acid solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at specified time points after the arachidonic acid injection.

    • Calculate the percentage inhibition of edema as described in Protocol 1. A significant inhibition in this model suggests that the anti-inflammatory activity is mediated through the inhibition of both cyclooxygenase and lipoxygenase pathways.

Signaling Pathway and Experimental Workflow Diagrams

G Proposed Anti-inflammatory Mechanism of Dregea volubilis Extract cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Dregea volubilis Extract Dregea volubilis Extract Dregea volubilis Extract->Cyclooxygenase (COX) Inhibition Dregea volubilis Extract->Lipoxygenase (LOX) Inhibition G Experimental Workflow for In Vivo Anti-inflammatory Screening Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Administration of Test Compound/Vehicle/Standard Administration of Test Compound/Vehicle/Standard Grouping of Animals->Administration of Test Compound/Vehicle/Standard Induction of Inflammation (e.g., Carrageenan) Induction of Inflammation (e.g., Carrageenan) Administration of Test Compound/Vehicle/Standard->Induction of Inflammation (e.g., Carrageenan) Measurement of Paw Volume (Plethysmometer) Measurement of Paw Volume (Plethysmometer) Induction of Inflammation (e.g., Carrageenan)->Measurement of Paw Volume (Plethysmometer) Data Collection at Time Intervals Data Collection at Time Intervals Measurement of Paw Volume (Plethysmometer)->Data Collection at Time Intervals Calculation of % Inhibition Calculation of % Inhibition Data Collection at Time Intervals->Calculation of % Inhibition Statistical Analysis Statistical Analysis Calculation of % Inhibition->Statistical Analysis

References

Application Notes and Protocols for Anti-Inflammatory Research on Dregea volubilis Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the anti-inflammatory applications of Dregeoside Ga1. The following information is based on research conducted on crude extracts and other isolated compounds from Dregea volubilis (also known as Wattakaka volubilis), the plant from which this compound is derived. The anti-inflammatory properties described for these extracts and compounds may not be directly attributable to this compound.

Introduction

Dregea volubilis, a member of the Asclepiadaceae family, is a plant that has been traditionally used for various medicinal purposes. Scientific investigations have focused on validating its anti-inflammatory properties through various in vivo and in vitro models. These studies have primarily utilized extracts from the leaves and fruits of the plant, and have led to the isolation of compounds such as taraxerol, which has demonstrated significant anti-inflammatory and analgesic effects. While this compound is a known steroidal constituent of this plant and is included in commercial anti-inflammatory compound libraries, specific research detailing its efficacy and mechanism of action in inflammation is not currently available in the public domain.

The available research on Dregea volubilis extracts suggests a mechanism of action that involves the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Dregea volubilis extracts and the isolated compound Taraxerone.

Table 1: Anti-inflammatory Activity of Dregea volubilis Leaf Extract in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Inhibition of Edema (%)Reference
Methanolic Leaf Extract15055[1]
Methanolic Leaf Extract30071.7[1]
Petroleum Ether Fraction10060[1]
Chloroform Fraction10066[1]
Indomethacin (Standard)1073 - 80.6[1]

Table 2: Anti-inflammatory and Analgesic Activity of Taraxerone from Dregea volubilis Fruits

AssayTreatmentDose (mg/kg)EffectReference
Carrageenan-Induced Paw EdemaTaraxerone582.52% inhibition
Carrageenan-Induced Paw EdemaIndomethacin (Standard)-88.83% inhibition
Acetic Acid-Induced WrithingTaraxerone545.42% inhibition
Acetic Acid-Induced WrithingAspirin (Standard)30066.57% inhibition

Experimental Protocols

The following are detailed protocols for the key in vivo experiments used to assess the anti-inflammatory activity of compounds derived from Dregea volubilis.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Wistar albino rats of either sex (150-200g).

  • Materials:

    • Carrageenan (1% w/v in sterile 0.9% saline)

    • Test compound (e.g., Dregea volubilis extract or isolated constituent) suspended in a suitable vehicle (e.g., 2% DMSO).

    • Reference standard drug (e.g., Indomethacin, 10 mg/kg).

    • Plethysmometer.

  • Procedure:

    • Divide the animals into groups (n=6): Control, Standard, and Test groups (different doses).

    • Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives only the vehicle.

    • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

      • Vc = Mean increase in paw volume in the control group.

      • Vt = Mean increase in paw volume in the treated group.

Protocol 2: Arachidonic Acid-Induced Paw Edema in Rats

This model helps to elucidate the mechanism of action, specifically the inhibition of COX and LOX pathways.

  • Animals: Wistar albino rats.

  • Materials:

    • Arachidonic acid solution.

    • Test compound.

    • Reference standard drug (e.g., Ibuprofen).

    • Plethysmometer.

  • Procedure:

    • Group and dose the animals as described in Protocol 1.

    • One hour after administration of the test compound or standard, inject arachidonic acid solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at specified time points after the arachidonic acid injection.

    • Calculate the percentage inhibition of edema as described in Protocol 1. A significant inhibition in this model suggests that the anti-inflammatory activity is mediated through the inhibition of both cyclooxygenase and lipoxygenase pathways.

Signaling Pathway and Experimental Workflow Diagrams

G Proposed Anti-inflammatory Mechanism of Dregea volubilis Extract cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Dregea volubilis Extract Dregea volubilis Extract Dregea volubilis Extract->Cyclooxygenase (COX) Inhibition Dregea volubilis Extract->Lipoxygenase (LOX) Inhibition G Experimental Workflow for In Vivo Anti-inflammatory Screening Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Administration of Test Compound/Vehicle/Standard Administration of Test Compound/Vehicle/Standard Grouping of Animals->Administration of Test Compound/Vehicle/Standard Induction of Inflammation (e.g., Carrageenan) Induction of Inflammation (e.g., Carrageenan) Administration of Test Compound/Vehicle/Standard->Induction of Inflammation (e.g., Carrageenan) Measurement of Paw Volume (Plethysmometer) Measurement of Paw Volume (Plethysmometer) Induction of Inflammation (e.g., Carrageenan)->Measurement of Paw Volume (Plethysmometer) Data Collection at Time Intervals Data Collection at Time Intervals Measurement of Paw Volume (Plethysmometer)->Data Collection at Time Intervals Calculation of % Inhibition Calculation of % Inhibition Data Collection at Time Intervals->Calculation of % Inhibition Statistical Analysis Statistical Analysis Calculation of % Inhibition->Statistical Analysis

References

Application Notes and Protocols for Anti-Inflammatory Research on Dregea volubilis Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the anti-inflammatory applications of Dregeoside Ga1. The following information is based on research conducted on crude extracts and other isolated compounds from Dregea volubilis (also known as Wattakaka volubilis), the plant from which this compound is derived. The anti-inflammatory properties described for these extracts and compounds may not be directly attributable to this compound.

Introduction

Dregea volubilis, a member of the Asclepiadaceae family, is a plant that has been traditionally used for various medicinal purposes. Scientific investigations have focused on validating its anti-inflammatory properties through various in vivo and in vitro models. These studies have primarily utilized extracts from the leaves and fruits of the plant, and have led to the isolation of compounds such as taraxerol, which has demonstrated significant anti-inflammatory and analgesic effects. While this compound is a known steroidal constituent of this plant and is included in commercial anti-inflammatory compound libraries, specific research detailing its efficacy and mechanism of action in inflammation is not currently available in the public domain.

The available research on Dregea volubilis extracts suggests a mechanism of action that involves the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Dregea volubilis extracts and the isolated compound Taraxerone.

Table 1: Anti-inflammatory Activity of Dregea volubilis Leaf Extract in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Inhibition of Edema (%)Reference
Methanolic Leaf Extract15055[1]
Methanolic Leaf Extract30071.7[1]
Petroleum Ether Fraction10060[1]
Chloroform Fraction10066[1]
Indomethacin (Standard)1073 - 80.6[1]

Table 2: Anti-inflammatory and Analgesic Activity of Taraxerone from Dregea volubilis Fruits

AssayTreatmentDose (mg/kg)EffectReference
Carrageenan-Induced Paw EdemaTaraxerone582.52% inhibition
Carrageenan-Induced Paw EdemaIndomethacin (Standard)-88.83% inhibition
Acetic Acid-Induced WrithingTaraxerone545.42% inhibition
Acetic Acid-Induced WrithingAspirin (Standard)30066.57% inhibition

Experimental Protocols

The following are detailed protocols for the key in vivo experiments used to assess the anti-inflammatory activity of compounds derived from Dregea volubilis.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Wistar albino rats of either sex (150-200g).

  • Materials:

    • Carrageenan (1% w/v in sterile 0.9% saline)

    • Test compound (e.g., Dregea volubilis extract or isolated constituent) suspended in a suitable vehicle (e.g., 2% DMSO).

    • Reference standard drug (e.g., Indomethacin, 10 mg/kg).

    • Plethysmometer.

  • Procedure:

    • Divide the animals into groups (n=6): Control, Standard, and Test groups (different doses).

    • Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives only the vehicle.

    • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

      • Vc = Mean increase in paw volume in the control group.

      • Vt = Mean increase in paw volume in the treated group.

Protocol 2: Arachidonic Acid-Induced Paw Edema in Rats

This model helps to elucidate the mechanism of action, specifically the inhibition of COX and LOX pathways.

  • Animals: Wistar albino rats.

  • Materials:

    • Arachidonic acid solution.

    • Test compound.

    • Reference standard drug (e.g., Ibuprofen).

    • Plethysmometer.

  • Procedure:

    • Group and dose the animals as described in Protocol 1.

    • One hour after administration of the test compound or standard, inject arachidonic acid solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at specified time points after the arachidonic acid injection.

    • Calculate the percentage inhibition of edema as described in Protocol 1. A significant inhibition in this model suggests that the anti-inflammatory activity is mediated through the inhibition of both cyclooxygenase and lipoxygenase pathways.

Signaling Pathway and Experimental Workflow Diagrams

G Proposed Anti-inflammatory Mechanism of Dregea volubilis Extract cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Dregea volubilis Extract Dregea volubilis Extract Dregea volubilis Extract->Cyclooxygenase (COX) Inhibition Dregea volubilis Extract->Lipoxygenase (LOX) Inhibition G Experimental Workflow for In Vivo Anti-inflammatory Screening Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Administration of Test Compound/Vehicle/Standard Administration of Test Compound/Vehicle/Standard Grouping of Animals->Administration of Test Compound/Vehicle/Standard Induction of Inflammation (e.g., Carrageenan) Induction of Inflammation (e.g., Carrageenan) Administration of Test Compound/Vehicle/Standard->Induction of Inflammation (e.g., Carrageenan) Measurement of Paw Volume (Plethysmometer) Measurement of Paw Volume (Plethysmometer) Induction of Inflammation (e.g., Carrageenan)->Measurement of Paw Volume (Plethysmometer) Data Collection at Time Intervals Data Collection at Time Intervals Measurement of Paw Volume (Plethysmometer)->Data Collection at Time Intervals Calculation of % Inhibition Calculation of % Inhibition Data Collection at Time Intervals->Calculation of % Inhibition Statistical Analysis Statistical Analysis Calculation of % Inhibition->Statistical Analysis

References

Application Note and Protocol: Quantification of Dregeoside Ga1 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dregeoside Ga1 in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established and validated techniques for structurally similar compounds, such as various ginsenosides (B1230088), and offer a robust framework for pharmacokinetic and toxicokinetic studies.

Principle

This method quantifies this compound in plasma using a triple quadrupole LC-MS/MS system. The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using electrospray ionization in negative mode (ESI-) with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and correct for any variability during sample processing and analysis.

Materials and Reagents

  • Analytes: this compound reference standard, Internal Standard (e.g., Digoxin, Ginsenoside Rg3, or another suitable analogue).

  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (B129727) (MeOH, HPLC or LC-MS grade), Formic Acid (FA, LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Plasma: Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

  • Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, autosampler vials.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol/water to prepare working solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma sample (or blank plasma for standards/QCs) into the corresponding tube.

  • For calibration standards and QCs, spike 5 µL of the appropriate working standard solution into the blank plasma. For blank samples, add 5 µL of 50% methanol.

  • Add 150 µL of the IS working solution (100 ng/mL in methanol) to all tubes. The IS solution acts as the protein precipitation agent.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions

The following are typical starting conditions and should be optimized for the specific instrument and analyte. These conditions are based on methods used for similar saponin (B1150181) compounds[1][2][3].

ParameterCondition
LC System UFLC or HPLC System
Column Reversed-Phase C18 Column (e.g., 150 x 2.1 mm, 2.2 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Gradient Elution Start at 10-20% B, ramp to 90-95% B over 10-15 min, hold for 2-3 min, return to initial conditions, and equilibrate for 3-5 min.
Column Temperature 40°C
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be optimized. Example for a similar compound (Ginsenoside Rg3): Precursor Ion [M-H]⁻: m/z 783.4 → Product Ion: m/z 161.1
Internal Standard MRM To be optimized. Example (Dioscin): Precursor Ion [M-H]⁻: m/z 867.2 → Product Ion: m/z 761.5
Key MS Parameters Optimize Curtain Gas, Collision Gas, IonSpray Voltage, and Temperature according to instrument manufacturer's guidelines.

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for analytical methods quantifying ginsenosides in plasma, which can be considered target performance characteristics for a this compound assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) Data derived from validated methods for analogous compounds.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Ginsenosides Rk1 & Rg52 - 1,0002>0.99
Ginsenoside Rg3 (R/S)5 - 5005>0.995
Ginsenoside Rh2 (R/S)150 - 6,000150>0.995
Compound K1.00 - 1002.001.00>0.99
Ginsenoside Rg11 - 5001>0.999

Table 2: Precision and Accuracy Data derived from validated methods for analogous compounds.

AnalyteConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Ginsenosides Rk1 & Rg5QC Levels<11.67%<11.67%-7.44% to 6.78%
Ginsenoside Rg3 (R/S)QC Levels<10.5%<10.5%86.4% to 112%
Ginsenoside Rg1QC Levels<7.53%<6.22%>98.28%

Visualizations

Diagram 1: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike Standards / QCs plasma->spike add_is Add 150 µL IS in MeOH (Protein Precipitation) plasma->add_is spike->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5-10 µL supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (ESI-, MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Diagram 2: Calibration Curve Logic

CalibrationLogic cluster_inputs Inputs cluster_processing Processing cluster_output Output cluster_application Application cal_standards Calibration Standards (Known Concentrations) calc_ratio Calculate Peak Area Ratio (Analyte / IS) cal_standards->calc_ratio is_response Internal Standard (IS) Peak Area (Constant Conc.) is_response->calc_ratio plot_curve Plot: Ratio vs. Concentration calc_ratio->plot_curve regression Perform Linear Regression y = mx + c plot_curve->regression final_conc Calculate Concentration using Regression Equation regression->final_conc unknown_ratio Calculate Ratio for Unknown Sample unknown_ratio->final_conc

Caption: Logic for concentration determination using a calibration curve.

References

Application Note and Protocol: Quantification of Dregeoside Ga1 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dregeoside Ga1 in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established and validated techniques for structurally similar compounds, such as various ginsenosides (B1230088), and offer a robust framework for pharmacokinetic and toxicokinetic studies.

Principle

This method quantifies this compound in plasma using a triple quadrupole LC-MS/MS system. The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using electrospray ionization in negative mode (ESI-) with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and correct for any variability during sample processing and analysis.

Materials and Reagents

  • Analytes: this compound reference standard, Internal Standard (e.g., Digoxin, Ginsenoside Rg3, or another suitable analogue).

  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (B129727) (MeOH, HPLC or LC-MS grade), Formic Acid (FA, LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Plasma: Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

  • Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, autosampler vials.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol/water to prepare working solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma sample (or blank plasma for standards/QCs) into the corresponding tube.

  • For calibration standards and QCs, spike 5 µL of the appropriate working standard solution into the blank plasma. For blank samples, add 5 µL of 50% methanol.

  • Add 150 µL of the IS working solution (100 ng/mL in methanol) to all tubes. The IS solution acts as the protein precipitation agent.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions

The following are typical starting conditions and should be optimized for the specific instrument and analyte. These conditions are based on methods used for similar saponin (B1150181) compounds[1][2][3].

ParameterCondition
LC System UFLC or HPLC System
Column Reversed-Phase C18 Column (e.g., 150 x 2.1 mm, 2.2 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Gradient Elution Start at 10-20% B, ramp to 90-95% B over 10-15 min, hold for 2-3 min, return to initial conditions, and equilibrate for 3-5 min.
Column Temperature 40°C
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be optimized. Example for a similar compound (Ginsenoside Rg3): Precursor Ion [M-H]⁻: m/z 783.4 → Product Ion: m/z 161.1
Internal Standard MRM To be optimized. Example (Dioscin): Precursor Ion [M-H]⁻: m/z 867.2 → Product Ion: m/z 761.5
Key MS Parameters Optimize Curtain Gas, Collision Gas, IonSpray Voltage, and Temperature according to instrument manufacturer's guidelines.

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for analytical methods quantifying ginsenosides in plasma, which can be considered target performance characteristics for a this compound assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) Data derived from validated methods for analogous compounds.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Ginsenosides Rk1 & Rg52 - 1,0002>0.99
Ginsenoside Rg3 (R/S)5 - 5005>0.995
Ginsenoside Rh2 (R/S)150 - 6,000150>0.995
Compound K1.00 - 1002.001.00>0.99
Ginsenoside Rg11 - 5001>0.999

Table 2: Precision and Accuracy Data derived from validated methods for analogous compounds.

AnalyteConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Ginsenosides Rk1 & Rg5QC Levels<11.67%<11.67%-7.44% to 6.78%
Ginsenoside Rg3 (R/S)QC Levels<10.5%<10.5%86.4% to 112%
Ginsenoside Rg1QC Levels<7.53%<6.22%>98.28%

Visualizations

Diagram 1: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike Standards / QCs plasma->spike add_is Add 150 µL IS in MeOH (Protein Precipitation) plasma->add_is spike->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5-10 µL supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (ESI-, MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Diagram 2: Calibration Curve Logic

CalibrationLogic cluster_inputs Inputs cluster_processing Processing cluster_output Output cluster_application Application cal_standards Calibration Standards (Known Concentrations) calc_ratio Calculate Peak Area Ratio (Analyte / IS) cal_standards->calc_ratio is_response Internal Standard (IS) Peak Area (Constant Conc.) is_response->calc_ratio plot_curve Plot: Ratio vs. Concentration calc_ratio->plot_curve regression Perform Linear Regression y = mx + c plot_curve->regression final_conc Calculate Concentration using Regression Equation regression->final_conc unknown_ratio Calculate Ratio for Unknown Sample unknown_ratio->final_conc

Caption: Logic for concentration determination using a calibration curve.

References

Application Note and Protocol: Quantification of Dregeoside Ga1 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dregeoside Ga1 in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established and validated techniques for structurally similar compounds, such as various ginsenosides, and offer a robust framework for pharmacokinetic and toxicokinetic studies.

Principle

This method quantifies this compound in plasma using a triple quadrupole LC-MS/MS system. The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using electrospray ionization in negative mode (ESI-) with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and correct for any variability during sample processing and analysis.

Materials and Reagents

  • Analytes: this compound reference standard, Internal Standard (e.g., Digoxin, Ginsenoside Rg3, or another suitable analogue).

  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC or LC-MS grade), Formic Acid (FA, LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Plasma: Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

  • Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, autosampler vials.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol/water to prepare working solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma sample (or blank plasma for standards/QCs) into the corresponding tube.

  • For calibration standards and QCs, spike 5 µL of the appropriate working standard solution into the blank plasma. For blank samples, add 5 µL of 50% methanol.

  • Add 150 µL of the IS working solution (100 ng/mL in methanol) to all tubes. The IS solution acts as the protein precipitation agent.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions

The following are typical starting conditions and should be optimized for the specific instrument and analyte. These conditions are based on methods used for similar saponin compounds[1][2][3].

ParameterCondition
LC System UFLC or HPLC System
Column Reversed-Phase C18 Column (e.g., 150 x 2.1 mm, 2.2 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Gradient Elution Start at 10-20% B, ramp to 90-95% B over 10-15 min, hold for 2-3 min, return to initial conditions, and equilibrate for 3-5 min.
Column Temperature 40°C
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be optimized. Example for a similar compound (Ginsenoside Rg3): Precursor Ion [M-H]⁻: m/z 783.4 → Product Ion: m/z 161.1
Internal Standard MRM To be optimized. Example (Dioscin): Precursor Ion [M-H]⁻: m/z 867.2 → Product Ion: m/z 761.5
Key MS Parameters Optimize Curtain Gas, Collision Gas, IonSpray Voltage, and Temperature according to instrument manufacturer's guidelines.

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for analytical methods quantifying ginsenosides in plasma, which can be considered target performance characteristics for a this compound assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) Data derived from validated methods for analogous compounds.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Ginsenosides Rk1 & Rg52 - 1,0002>0.99
Ginsenoside Rg3 (R/S)5 - 5005>0.995
Ginsenoside Rh2 (R/S)150 - 6,000150>0.995
Compound K1.00 - 1002.001.00>0.99
Ginsenoside Rg11 - 5001>0.999

Table 2: Precision and Accuracy Data derived from validated methods for analogous compounds.

AnalyteConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Ginsenosides Rk1 & Rg5QC Levels<11.67%<11.67%-7.44% to 6.78%
Ginsenoside Rg3 (R/S)QC Levels<10.5%<10.5%86.4% to 112%
Ginsenoside Rg1QC Levels<7.53%<6.22%>98.28%

Visualizations

Diagram 1: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike Standards / QCs plasma->spike add_is Add 150 µL IS in MeOH (Protein Precipitation) plasma->add_is spike->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5-10 µL supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (ESI-, MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Diagram 2: Calibration Curve Logic

CalibrationLogic cluster_inputs Inputs cluster_processing Processing cluster_output Output cluster_application Application cal_standards Calibration Standards (Known Concentrations) calc_ratio Calculate Peak Area Ratio (Analyte / IS) cal_standards->calc_ratio is_response Internal Standard (IS) Peak Area (Constant Conc.) is_response->calc_ratio plot_curve Plot: Ratio vs. Concentration calc_ratio->plot_curve regression Perform Linear Regression y = mx + c plot_curve->regression final_conc Calculate Concentration using Regression Equation regression->final_conc unknown_ratio Calculate Ratio for Unknown Sample unknown_ratio->final_conc

Caption: Logic for concentration determination using a calibration curve.

References

Application Notes & Protocols: Dregeoside Ga1 Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are proposed methodologies for the targeted delivery of Dregeoside Ga1. As of the date of this document, specific research on the formulation of this compound into advanced delivery systems is limited. Therefore, the protocols and data presented are based on established techniques for structurally similar molecules, such as other saponins (B1172615) and cardiac glycosides, and should be considered as a starting point for research and development.

Introduction to this compound and the Need for Targeted Delivery

This compound is a complex steroidal saponin (B1150181) with a molecular formula of C49H80O17 and a molecular weight of 941.17 g/mol .[1] While its biological activities are still under extensive investigation, related compounds have shown potential in cancer therapy. Like other cardiac glycosides, this compound is presumed to exert its effects through the inhibition of the Na+/K+-ATPase pump, a mechanism that can induce apoptosis in cancer cells.[2][3][4] However, the clinical application of such potent molecules is often hampered by poor aqueous solubility, low bioavailability, and a narrow therapeutic index, leading to potential systemic toxicity.[5]

Targeted drug delivery systems, such as liposomes and polymeric nanoparticles, offer a promising strategy to overcome these limitations. By encapsulating this compound, it is possible to:

  • Enhance its solubility and stability in physiological environments.

  • Enable passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

  • Facilitate active targeting through surface functionalization with ligands that bind to receptors overexpressed on cancer cells.

  • Provide controlled and sustained release of the drug at the target site, improving efficacy and reducing off-target side effects.

This document provides detailed protocols for the preparation and characterization of two proposed nanoformulations for this compound: a PEGylated liposomal system and a poly(lactic-co-glycolic acid) (PLGA)-based nanoparticle system.

Proposed Signaling Pathway for this compound

The primary proposed mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events culminating in apoptosis, particularly relevant in the context of cancer therapy.

Dregeoside_Ga1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pump Na+/K+-ATPase Na_in ↑ Intracellular Na+ pump->Na_in leads to exchanger Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ exchanger->Ca_in Reversal/Inhibition Na_in->exchanger Alters Gradient ROS ↑ ROS Ca_in->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers Dregeoside This compound Dregeoside->pump Inhibition

Caption: Proposed signaling pathway of this compound in a cancer cell.

Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes

This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes, followed by extrusion for size homogenization. PEGylation is included to improve circulation time.

Materials and Reagents
  • This compound (soluble in DMSO)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow

Liposome_Preparation_Workflow A 1. Lipid Mixing (DPPC, Cholesterol, DSPE-PEG2000) + this compound in Chloroform/Methanol B 2. Rotary Evaporation (Formation of thin lipid film) A->B C 3. Vacuum Desiccation (Remove residual solvent) B->C D 4. Hydration (with PBS, pH 7.4) C->D E 5. Sonication (Formation of multilamellar vesicles) D->E F 6. Extrusion (Through polycarbonate membranes) E->F G 7. Purification (Dialysis or size exclusion chromatography) F->G H This compound Liposomes G->H

Caption: Workflow for preparing this compound-loaded liposomes.

Step-by-Step Protocol
  • Lipid and Drug Mixture: In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a chloroform:methanol (2:1 v/v) solvent mixture.

  • Add this compound to the lipid mixture. A drug-to-lipid ratio of 1:10 (w/w) is a suggested starting point.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents at 40°C under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.

  • Solvent Removal: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C). The final lipid concentration should be approximately 10-20 mg/mL.

  • Vesicle Formation: The resulting suspension of multilamellar vesicles (MLVs) can be sonicated using a bath sonicator for 15-30 minutes to facilitate hydration.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a mini-extruder. Perform at least 11 passes for each membrane size.

  • Purification: Remove the unencapsulated this compound by dialysis against PBS or using size exclusion chromatography.

  • Storage: Store the final liposomal suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic or poorly water-soluble drugs like this compound into PLGA nanoparticles.

Materials and Reagents
  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

Experimental Workflow

PLGA_NP_Preparation_Workflow A 1. Organic Phase Preparation (Dissolve PLGA and this compound in DCM) C 3. Emulsification (Add organic phase to aqueous phase and sonicate) A->C B 2. Aqueous Phase Preparation (Dissolve PVA in deionized water) B->C D 4. Solvent Evaporation (Stir emulsion overnight to remove DCM) C->D E 5. Nanoparticle Collection (Centrifugation) D->E F 6. Washing (Resuspend in deionized water and centrifuge) E->F G 7. Lyophilization (For long-term storage) F->G H This compound Nanoparticles G->H

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Step-by-Step Protocol
  • Organic Phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane (DCM).

  • Aqueous Phase: Prepare a 2% (w/v) solution of poly(vinyl alcohol) (PVA) in 10 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating the mixture on an ice bath using a probe sonicator. Sonicate for 2-3 minutes at 40-50% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collection: Collect the nanoparticles by ultracentrifugation at approximately 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step for each wash.

  • Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry (lyophilize) for long-term storage.

Characterization of this compound Delivery Systems

The following table summarizes the key characterization parameters and typical analytical methods for the proposed delivery systems. The quantitative data are hypothetical target values based on similar formulations found in the literature.

ParameterMethodTarget Value (Liposomes)Target Value (PLGA NPs)
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 150 nm150 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2< 0.25
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV-15 to -40 mV
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesiclesSolid, spherical particles
Encapsulation Efficiency (%) HPLC / UV-Vis Spectroscopy> 85%> 70%
Drug Loading (%) HPLC / UV-Vis Spectroscopy5 - 8%3 - 6%

Encapsulation Efficiency (EE%) and Drug Loading (DL%) Calculation:

EE (%) = (Mass of drug in formulation / Total mass of drug used) x 100 DL (%) = (Mass of drug in formulation / Total mass of formulation) x 100

To determine the mass of the drug in the formulation, the nanoparticles or liposomes are lysed (e.g., with a suitable solvent like DMSO or methanol), and the concentration of this compound is quantified using a validated HPLC or UV-Vis spectroscopy method.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for developing and characterizing targeted delivery systems for this compound. Both PEGylated liposomes and PLGA nanoparticles represent viable strategies to enhance the therapeutic potential of this promising natural compound. Future work should focus on optimizing formulation parameters to achieve desired physicochemical properties and release kinetics. Furthermore, the incorporation of targeting ligands (e.g., antibodies or peptides) onto the surface of these nanocarriers could further enhance their specificity for cancer cells, paving the way for more effective and less toxic therapeutic interventions. In vitro cell-based assays and subsequent in vivo animal studies will be crucial to validate the efficacy and safety of these novel this compound formulations.

References

Application Notes & Protocols: Dregeoside Ga1 Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are proposed methodologies for the targeted delivery of Dregeoside Ga1. As of the date of this document, specific research on the formulation of this compound into advanced delivery systems is limited. Therefore, the protocols and data presented are based on established techniques for structurally similar molecules, such as other saponins (B1172615) and cardiac glycosides, and should be considered as a starting point for research and development.

Introduction to this compound and the Need for Targeted Delivery

This compound is a complex steroidal saponin (B1150181) with a molecular formula of C49H80O17 and a molecular weight of 941.17 g/mol .[1] While its biological activities are still under extensive investigation, related compounds have shown potential in cancer therapy. Like other cardiac glycosides, this compound is presumed to exert its effects through the inhibition of the Na+/K+-ATPase pump, a mechanism that can induce apoptosis in cancer cells.[2][3][4] However, the clinical application of such potent molecules is often hampered by poor aqueous solubility, low bioavailability, and a narrow therapeutic index, leading to potential systemic toxicity.[5]

Targeted drug delivery systems, such as liposomes and polymeric nanoparticles, offer a promising strategy to overcome these limitations. By encapsulating this compound, it is possible to:

  • Enhance its solubility and stability in physiological environments.

  • Enable passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

  • Facilitate active targeting through surface functionalization with ligands that bind to receptors overexpressed on cancer cells.

  • Provide controlled and sustained release of the drug at the target site, improving efficacy and reducing off-target side effects.

This document provides detailed protocols for the preparation and characterization of two proposed nanoformulations for this compound: a PEGylated liposomal system and a poly(lactic-co-glycolic acid) (PLGA)-based nanoparticle system.

Proposed Signaling Pathway for this compound

The primary proposed mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events culminating in apoptosis, particularly relevant in the context of cancer therapy.

Dregeoside_Ga1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pump Na+/K+-ATPase Na_in ↑ Intracellular Na+ pump->Na_in leads to exchanger Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ exchanger->Ca_in Reversal/Inhibition Na_in->exchanger Alters Gradient ROS ↑ ROS Ca_in->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers Dregeoside This compound Dregeoside->pump Inhibition

Caption: Proposed signaling pathway of this compound in a cancer cell.

Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes

This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes, followed by extrusion for size homogenization. PEGylation is included to improve circulation time.

Materials and Reagents
  • This compound (soluble in DMSO)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow

Liposome_Preparation_Workflow A 1. Lipid Mixing (DPPC, Cholesterol, DSPE-PEG2000) + this compound in Chloroform/Methanol B 2. Rotary Evaporation (Formation of thin lipid film) A->B C 3. Vacuum Desiccation (Remove residual solvent) B->C D 4. Hydration (with PBS, pH 7.4) C->D E 5. Sonication (Formation of multilamellar vesicles) D->E F 6. Extrusion (Through polycarbonate membranes) E->F G 7. Purification (Dialysis or size exclusion chromatography) F->G H This compound Liposomes G->H

Caption: Workflow for preparing this compound-loaded liposomes.

Step-by-Step Protocol
  • Lipid and Drug Mixture: In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a chloroform:methanol (2:1 v/v) solvent mixture.

  • Add this compound to the lipid mixture. A drug-to-lipid ratio of 1:10 (w/w) is a suggested starting point.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents at 40°C under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.

  • Solvent Removal: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C). The final lipid concentration should be approximately 10-20 mg/mL.

  • Vesicle Formation: The resulting suspension of multilamellar vesicles (MLVs) can be sonicated using a bath sonicator for 15-30 minutes to facilitate hydration.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a mini-extruder. Perform at least 11 passes for each membrane size.

  • Purification: Remove the unencapsulated this compound by dialysis against PBS or using size exclusion chromatography.

  • Storage: Store the final liposomal suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic or poorly water-soluble drugs like this compound into PLGA nanoparticles.

Materials and Reagents
  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

Experimental Workflow

PLGA_NP_Preparation_Workflow A 1. Organic Phase Preparation (Dissolve PLGA and this compound in DCM) C 3. Emulsification (Add organic phase to aqueous phase and sonicate) A->C B 2. Aqueous Phase Preparation (Dissolve PVA in deionized water) B->C D 4. Solvent Evaporation (Stir emulsion overnight to remove DCM) C->D E 5. Nanoparticle Collection (Centrifugation) D->E F 6. Washing (Resuspend in deionized water and centrifuge) E->F G 7. Lyophilization (For long-term storage) F->G H This compound Nanoparticles G->H

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Step-by-Step Protocol
  • Organic Phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane (DCM).

  • Aqueous Phase: Prepare a 2% (w/v) solution of poly(vinyl alcohol) (PVA) in 10 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating the mixture on an ice bath using a probe sonicator. Sonicate for 2-3 minutes at 40-50% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collection: Collect the nanoparticles by ultracentrifugation at approximately 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step for each wash.

  • Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry (lyophilize) for long-term storage.

Characterization of this compound Delivery Systems

The following table summarizes the key characterization parameters and typical analytical methods for the proposed delivery systems. The quantitative data are hypothetical target values based on similar formulations found in the literature.

ParameterMethodTarget Value (Liposomes)Target Value (PLGA NPs)
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 150 nm150 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2< 0.25
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV-15 to -40 mV
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesiclesSolid, spherical particles
Encapsulation Efficiency (%) HPLC / UV-Vis Spectroscopy> 85%> 70%
Drug Loading (%) HPLC / UV-Vis Spectroscopy5 - 8%3 - 6%

Encapsulation Efficiency (EE%) and Drug Loading (DL%) Calculation:

EE (%) = (Mass of drug in formulation / Total mass of drug used) x 100 DL (%) = (Mass of drug in formulation / Total mass of formulation) x 100

To determine the mass of the drug in the formulation, the nanoparticles or liposomes are lysed (e.g., with a suitable solvent like DMSO or methanol), and the concentration of this compound is quantified using a validated HPLC or UV-Vis spectroscopy method.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for developing and characterizing targeted delivery systems for this compound. Both PEGylated liposomes and PLGA nanoparticles represent viable strategies to enhance the therapeutic potential of this promising natural compound. Future work should focus on optimizing formulation parameters to achieve desired physicochemical properties and release kinetics. Furthermore, the incorporation of targeting ligands (e.g., antibodies or peptides) onto the surface of these nanocarriers could further enhance their specificity for cancer cells, paving the way for more effective and less toxic therapeutic interventions. In vitro cell-based assays and subsequent in vivo animal studies will be crucial to validate the efficacy and safety of these novel this compound formulations.

References

Application Notes & Protocols: Dregeoside Ga1 Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are proposed methodologies for the targeted delivery of Dregeoside Ga1. As of the date of this document, specific research on the formulation of this compound into advanced delivery systems is limited. Therefore, the protocols and data presented are based on established techniques for structurally similar molecules, such as other saponins and cardiac glycosides, and should be considered as a starting point for research and development.

Introduction to this compound and the Need for Targeted Delivery

This compound is a complex steroidal saponin with a molecular formula of C49H80O17 and a molecular weight of 941.17 g/mol .[1] While its biological activities are still under extensive investigation, related compounds have shown potential in cancer therapy. Like other cardiac glycosides, this compound is presumed to exert its effects through the inhibition of the Na+/K+-ATPase pump, a mechanism that can induce apoptosis in cancer cells.[2][3][4] However, the clinical application of such potent molecules is often hampered by poor aqueous solubility, low bioavailability, and a narrow therapeutic index, leading to potential systemic toxicity.[5]

Targeted drug delivery systems, such as liposomes and polymeric nanoparticles, offer a promising strategy to overcome these limitations. By encapsulating this compound, it is possible to:

  • Enhance its solubility and stability in physiological environments.

  • Enable passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

  • Facilitate active targeting through surface functionalization with ligands that bind to receptors overexpressed on cancer cells.

  • Provide controlled and sustained release of the drug at the target site, improving efficacy and reducing off-target side effects.

This document provides detailed protocols for the preparation and characterization of two proposed nanoformulations for this compound: a PEGylated liposomal system and a poly(lactic-co-glycolic acid) (PLGA)-based nanoparticle system.

Proposed Signaling Pathway for this compound

The primary proposed mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events culminating in apoptosis, particularly relevant in the context of cancer therapy.

Dregeoside_Ga1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pump Na+/K+-ATPase Na_in ↑ Intracellular Na+ pump->Na_in leads to exchanger Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ exchanger->Ca_in Reversal/Inhibition Na_in->exchanger Alters Gradient ROS ↑ ROS Ca_in->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers Dregeoside This compound Dregeoside->pump Inhibition

Caption: Proposed signaling pathway of this compound in a cancer cell.

Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes

This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes, followed by extrusion for size homogenization. PEGylation is included to improve circulation time.

Materials and Reagents
  • This compound (soluble in DMSO)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow

Liposome_Preparation_Workflow A 1. Lipid Mixing (DPPC, Cholesterol, DSPE-PEG2000) + this compound in Chloroform/Methanol B 2. Rotary Evaporation (Formation of thin lipid film) A->B C 3. Vacuum Desiccation (Remove residual solvent) B->C D 4. Hydration (with PBS, pH 7.4) C->D E 5. Sonication (Formation of multilamellar vesicles) D->E F 6. Extrusion (Through polycarbonate membranes) E->F G 7. Purification (Dialysis or size exclusion chromatography) F->G H This compound Liposomes G->H

Caption: Workflow for preparing this compound-loaded liposomes.

Step-by-Step Protocol
  • Lipid and Drug Mixture: In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a chloroform:methanol (2:1 v/v) solvent mixture.

  • Add this compound to the lipid mixture. A drug-to-lipid ratio of 1:10 (w/w) is a suggested starting point.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents at 40°C under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.

  • Solvent Removal: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C). The final lipid concentration should be approximately 10-20 mg/mL.

  • Vesicle Formation: The resulting suspension of multilamellar vesicles (MLVs) can be sonicated using a bath sonicator for 15-30 minutes to facilitate hydration.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a mini-extruder. Perform at least 11 passes for each membrane size.

  • Purification: Remove the unencapsulated this compound by dialysis against PBS or using size exclusion chromatography.

  • Storage: Store the final liposomal suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic or poorly water-soluble drugs like this compound into PLGA nanoparticles.

Materials and Reagents
  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Experimental Workflow

PLGA_NP_Preparation_Workflow A 1. Organic Phase Preparation (Dissolve PLGA and this compound in DCM) C 3. Emulsification (Add organic phase to aqueous phase and sonicate) A->C B 2. Aqueous Phase Preparation (Dissolve PVA in deionized water) B->C D 4. Solvent Evaporation (Stir emulsion overnight to remove DCM) C->D E 5. Nanoparticle Collection (Centrifugation) D->E F 6. Washing (Resuspend in deionized water and centrifuge) E->F G 7. Lyophilization (For long-term storage) F->G H This compound Nanoparticles G->H

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Step-by-Step Protocol
  • Organic Phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane (DCM).

  • Aqueous Phase: Prepare a 2% (w/v) solution of poly(vinyl alcohol) (PVA) in 10 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating the mixture on an ice bath using a probe sonicator. Sonicate for 2-3 minutes at 40-50% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collection: Collect the nanoparticles by ultracentrifugation at approximately 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step for each wash.

  • Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry (lyophilize) for long-term storage.

Characterization of this compound Delivery Systems

The following table summarizes the key characterization parameters and typical analytical methods for the proposed delivery systems. The quantitative data are hypothetical target values based on similar formulations found in the literature.

ParameterMethodTarget Value (Liposomes)Target Value (PLGA NPs)
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 150 nm150 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2< 0.25
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV-15 to -40 mV
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesiclesSolid, spherical particles
Encapsulation Efficiency (%) HPLC / UV-Vis Spectroscopy> 85%> 70%
Drug Loading (%) HPLC / UV-Vis Spectroscopy5 - 8%3 - 6%

Encapsulation Efficiency (EE%) and Drug Loading (DL%) Calculation:

EE (%) = (Mass of drug in formulation / Total mass of drug used) x 100 DL (%) = (Mass of drug in formulation / Total mass of formulation) x 100

To determine the mass of the drug in the formulation, the nanoparticles or liposomes are lysed (e.g., with a suitable solvent like DMSO or methanol), and the concentration of this compound is quantified using a validated HPLC or UV-Vis spectroscopy method.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for developing and characterizing targeted delivery systems for this compound. Both PEGylated liposomes and PLGA nanoparticles represent viable strategies to enhance the therapeutic potential of this promising natural compound. Future work should focus on optimizing formulation parameters to achieve desired physicochemical properties and release kinetics. Furthermore, the incorporation of targeting ligands (e.g., antibodies or peptides) onto the surface of these nanocarriers could further enhance their specificity for cancer cells, paving the way for more effective and less toxic therapeutic interventions. In vitro cell-based assays and subsequent in vivo animal studies will be crucial to validate the efficacy and safety of these novel this compound formulations.

References

Application Notes and Protocols: Induction of Autophagy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Inducing Autophagy In Vitro with Dregeoside Ga1

Audience: Researchers, scientists, and drug development professionals.

Note on this compound: Following a comprehensive review of publicly available scientific literature, no specific data or established protocols were found regarding the use of this compound to induce autophagy in vitro. The information presented herein provides a general framework for evaluating the autophagic potential of a novel compound, using starvation as a positive control for autophagy induction. Researchers should adapt these protocols to determine the efficacy and mechanism of this compound.

Introduction to Autophagy

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles, misfolded proteins, and other cytoplasmic components through a lysosome-dependent pathway.[1][2][3] This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled.[4][5] A key negative regulator of autophagy is the mammalian target of rapamycin (B549165) (mTOR), which, when active, suppresses the initiation of the autophagic process.

Experimental Principle

This protocol outlines the steps to assess the ability of a test compound, such as this compound, to induce autophagy in a mammalian cell line. The primary method for monitoring autophagy will be the detection of microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is converted from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) upon autophagy induction. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy. Nutrient starvation, a potent inducer of autophagy, will be used as a positive control.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
Mammalian Cell Line (e.g., HeLa, MEF, HEK293)ATCCCCL-2
Dulbecco's Modified Eagle's Medium (DMEM)Sigma-AldrichD6546
Fetal Bovine Serum (FBS)Life Technologies26140079
Penicillin-StreptomycinLife Technologies15070063
L-GlutamineLife Technologies25030081
Earle's Balanced Salt Solution (EBSS)Sigma-AldrichE2888
This compoundN/AN/A
Rabbit anti-LC3B AntibodyCell Signaling Technology#2775
Mouse anti-β-actin AntibodyCell Signaling Technology#3700
HRP-linked anti-rabbit IgGCell Signaling Technology#7074
HRP-linked anti-mouse IgGCell Signaling Technology#7076
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Scientific23225
ECL Western Blotting SubstrateThermo Scientific32106

Detailed Experimental Protocol

Cell Culture and Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HeLa) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in complete DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation:

    • Control Group: Prepare complete DMEM.

    • Positive Control (Starvation): Prepare Earle's Balanced Salt Solution (EBSS).

    • Experimental Group: Prepare complete DMEM containing the desired concentrations of this compound. A concentration range should be tested to determine the optimal dose.

  • Treatment Application:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 1X Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add the prepared media to the respective wells: complete DMEM (Control), EBSS (Starvation), or DMEM with this compound.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 2, 4, 6, 12, 24 hours). A 1-2 hour incubation with EBSS is often sufficient to induce maximal autophagy in many cell lines.

Western Blotting for LC3 Conversion
  • Cell Lysis:

    • After incubation, place the 6-well plates on ice.

    • Aspirate the media and wash the cells with ice-cold 1X PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against LC3B (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • To ensure equal loading, probe the same membrane for a housekeeping protein like β-actin.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio.

Data Presentation

Table 1: Quantification of LC3-II/LC3-I Ratio

Results should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using an appropriate test (e.g., ANOVA).

TreatmentConcentrationIncubation Time (h)LC3-II/LC3-I Ratio (Fold Change vs. Control)
Control-61.0
Starvation (EBSS)-6Value
This compoundX µM6Value
This compoundY µM6Value
This compoundZ µM6Value

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed HeLa Cells in 6-well Plate culture Culture Overnight seed->culture control Control (DMEM) positive Positive Control (Starvation - EBSS) experimental Experimental (this compound) lysis Cell Lysis & Protein Quantification culture->lysis wb Western Blot for LC3-I/II lysis->wb quant Densitometry & Data Analysis wb->quant

Caption: Workflow for assessing this compound-induced autophagy.

Canonical mTOR-dependent Autophagy Signaling Pathway

autophagy_pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_process Autophagy Process nutrients Nutrient Starvation mtor mTORC1 nutrients->mtor compound Test Compound (e.g., this compound) compound->mtor ? ulk1 ULK1 Complex mtor->ulk1 vps34 Beclin-1/Vps34 Complex ulk1->vps34 phagophore Phagophore Nucleation vps34->phagophore autophagosome Autophagosome Formation (LC3-I -> LC3-II) phagophore->autophagosome autolysosome Autolysosome Formation autophagosome->autolysosome degradation Degradation & Recycling autolysosome->degradation

Caption: mTOR-dependent autophagy signaling pathway.

Troubleshooting

IssuePossible CauseSolution
No LC3-II band in positive controlInefficient starvationEnsure complete removal of serum-containing media. Increase starvation time.
High background in Western blotInsufficient blocking or washingIncrease blocking time to 2 hours. Increase the number and duration of TBST washes.
Weak LC3-II signalLow protein load or antibody issueIncrease protein loaded onto the gel. Use a fresh aliquot of primary antibody.
Inconsistent resultsVariation in cell confluency or treatment timeEnsure cell confluency is consistent across experiments. Use a timer for precise incubation periods.

References

Application Notes and Protocols: Induction of Autophagy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Inducing Autophagy In Vitro with Dregeoside Ga1

Audience: Researchers, scientists, and drug development professionals.

Note on this compound: Following a comprehensive review of publicly available scientific literature, no specific data or established protocols were found regarding the use of this compound to induce autophagy in vitro. The information presented herein provides a general framework for evaluating the autophagic potential of a novel compound, using starvation as a positive control for autophagy induction. Researchers should adapt these protocols to determine the efficacy and mechanism of this compound.

Introduction to Autophagy

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles, misfolded proteins, and other cytoplasmic components through a lysosome-dependent pathway.[1][2][3] This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled.[4][5] A key negative regulator of autophagy is the mammalian target of rapamycin (B549165) (mTOR), which, when active, suppresses the initiation of the autophagic process.

Experimental Principle

This protocol outlines the steps to assess the ability of a test compound, such as this compound, to induce autophagy in a mammalian cell line. The primary method for monitoring autophagy will be the detection of microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is converted from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) upon autophagy induction. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy. Nutrient starvation, a potent inducer of autophagy, will be used as a positive control.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
Mammalian Cell Line (e.g., HeLa, MEF, HEK293)ATCCCCL-2
Dulbecco's Modified Eagle's Medium (DMEM)Sigma-AldrichD6546
Fetal Bovine Serum (FBS)Life Technologies26140079
Penicillin-StreptomycinLife Technologies15070063
L-GlutamineLife Technologies25030081
Earle's Balanced Salt Solution (EBSS)Sigma-AldrichE2888
This compoundN/AN/A
Rabbit anti-LC3B AntibodyCell Signaling Technology#2775
Mouse anti-β-actin AntibodyCell Signaling Technology#3700
HRP-linked anti-rabbit IgGCell Signaling Technology#7074
HRP-linked anti-mouse IgGCell Signaling Technology#7076
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Scientific23225
ECL Western Blotting SubstrateThermo Scientific32106

Detailed Experimental Protocol

Cell Culture and Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HeLa) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in complete DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation:

    • Control Group: Prepare complete DMEM.

    • Positive Control (Starvation): Prepare Earle's Balanced Salt Solution (EBSS).

    • Experimental Group: Prepare complete DMEM containing the desired concentrations of this compound. A concentration range should be tested to determine the optimal dose.

  • Treatment Application:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 1X Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add the prepared media to the respective wells: complete DMEM (Control), EBSS (Starvation), or DMEM with this compound.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 2, 4, 6, 12, 24 hours). A 1-2 hour incubation with EBSS is often sufficient to induce maximal autophagy in many cell lines.

Western Blotting for LC3 Conversion
  • Cell Lysis:

    • After incubation, place the 6-well plates on ice.

    • Aspirate the media and wash the cells with ice-cold 1X PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against LC3B (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • To ensure equal loading, probe the same membrane for a housekeeping protein like β-actin.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio.

Data Presentation

Table 1: Quantification of LC3-II/LC3-I Ratio

Results should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using an appropriate test (e.g., ANOVA).

TreatmentConcentrationIncubation Time (h)LC3-II/LC3-I Ratio (Fold Change vs. Control)
Control-61.0
Starvation (EBSS)-6Value
This compoundX µM6Value
This compoundY µM6Value
This compoundZ µM6Value

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed HeLa Cells in 6-well Plate culture Culture Overnight seed->culture control Control (DMEM) positive Positive Control (Starvation - EBSS) experimental Experimental (this compound) lysis Cell Lysis & Protein Quantification culture->lysis wb Western Blot for LC3-I/II lysis->wb quant Densitometry & Data Analysis wb->quant

Caption: Workflow for assessing this compound-induced autophagy.

Canonical mTOR-dependent Autophagy Signaling Pathway

autophagy_pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_process Autophagy Process nutrients Nutrient Starvation mtor mTORC1 nutrients->mtor compound Test Compound (e.g., this compound) compound->mtor ? ulk1 ULK1 Complex mtor->ulk1 vps34 Beclin-1/Vps34 Complex ulk1->vps34 phagophore Phagophore Nucleation vps34->phagophore autophagosome Autophagosome Formation (LC3-I -> LC3-II) phagophore->autophagosome autolysosome Autolysosome Formation autophagosome->autolysosome degradation Degradation & Recycling autolysosome->degradation

Caption: mTOR-dependent autophagy signaling pathway.

Troubleshooting

IssuePossible CauseSolution
No LC3-II band in positive controlInefficient starvationEnsure complete removal of serum-containing media. Increase starvation time.
High background in Western blotInsufficient blocking or washingIncrease blocking time to 2 hours. Increase the number and duration of TBST washes.
Weak LC3-II signalLow protein load or antibody issueIncrease protein loaded onto the gel. Use a fresh aliquot of primary antibody.
Inconsistent resultsVariation in cell confluency or treatment timeEnsure cell confluency is consistent across experiments. Use a timer for precise incubation periods.

References

Application Notes and Protocols: Induction of Autophagy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Inducing Autophagy In Vitro with Dregeoside Ga1

Audience: Researchers, scientists, and drug development professionals.

Note on this compound: Following a comprehensive review of publicly available scientific literature, no specific data or established protocols were found regarding the use of this compound to induce autophagy in vitro. The information presented herein provides a general framework for evaluating the autophagic potential of a novel compound, using starvation as a positive control for autophagy induction. Researchers should adapt these protocols to determine the efficacy and mechanism of this compound.

Introduction to Autophagy

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles, misfolded proteins, and other cytoplasmic components through a lysosome-dependent pathway.[1][2][3] This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled.[4][5] A key negative regulator of autophagy is the mammalian target of rapamycin (mTOR), which, when active, suppresses the initiation of the autophagic process.

Experimental Principle

This protocol outlines the steps to assess the ability of a test compound, such as this compound, to induce autophagy in a mammalian cell line. The primary method for monitoring autophagy will be the detection of microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is converted from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) upon autophagy induction. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy. Nutrient starvation, a potent inducer of autophagy, will be used as a positive control.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
Mammalian Cell Line (e.g., HeLa, MEF, HEK293)ATCCCCL-2
Dulbecco's Modified Eagle's Medium (DMEM)Sigma-AldrichD6546
Fetal Bovine Serum (FBS)Life Technologies26140079
Penicillin-StreptomycinLife Technologies15070063
L-GlutamineLife Technologies25030081
Earle's Balanced Salt Solution (EBSS)Sigma-AldrichE2888
This compoundN/AN/A
Rabbit anti-LC3B AntibodyCell Signaling Technology#2775
Mouse anti-β-actin AntibodyCell Signaling Technology#3700
HRP-linked anti-rabbit IgGCell Signaling Technology#7074
HRP-linked anti-mouse IgGCell Signaling Technology#7076
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Scientific23225
ECL Western Blotting SubstrateThermo Scientific32106

Detailed Experimental Protocol

Cell Culture and Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HeLa) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in complete DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation:

    • Control Group: Prepare complete DMEM.

    • Positive Control (Starvation): Prepare Earle's Balanced Salt Solution (EBSS).

    • Experimental Group: Prepare complete DMEM containing the desired concentrations of this compound. A concentration range should be tested to determine the optimal dose.

  • Treatment Application:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 1X Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add the prepared media to the respective wells: complete DMEM (Control), EBSS (Starvation), or DMEM with this compound.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 2, 4, 6, 12, 24 hours). A 1-2 hour incubation with EBSS is often sufficient to induce maximal autophagy in many cell lines.

Western Blotting for LC3 Conversion
  • Cell Lysis:

    • After incubation, place the 6-well plates on ice.

    • Aspirate the media and wash the cells with ice-cold 1X PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against LC3B (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • To ensure equal loading, probe the same membrane for a housekeeping protein like β-actin.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio.

Data Presentation

Table 1: Quantification of LC3-II/LC3-I Ratio

Results should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using an appropriate test (e.g., ANOVA).

TreatmentConcentrationIncubation Time (h)LC3-II/LC3-I Ratio (Fold Change vs. Control)
Control-61.0
Starvation (EBSS)-6Value
This compoundX µM6Value
This compoundY µM6Value
This compoundZ µM6Value

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed HeLa Cells in 6-well Plate culture Culture Overnight seed->culture control Control (DMEM) positive Positive Control (Starvation - EBSS) experimental Experimental (this compound) lysis Cell Lysis & Protein Quantification culture->lysis wb Western Blot for LC3-I/II lysis->wb quant Densitometry & Data Analysis wb->quant

Caption: Workflow for assessing this compound-induced autophagy.

Canonical mTOR-dependent Autophagy Signaling Pathway

autophagy_pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_process Autophagy Process nutrients Nutrient Starvation mtor mTORC1 nutrients->mtor compound Test Compound (e.g., this compound) compound->mtor ? ulk1 ULK1 Complex mtor->ulk1 vps34 Beclin-1/Vps34 Complex ulk1->vps34 phagophore Phagophore Nucleation vps34->phagophore autophagosome Autophagosome Formation (LC3-I -> LC3-II) phagophore->autophagosome autolysosome Autolysosome Formation autophagosome->autolysosome degradation Degradation & Recycling autolysosome->degradation

Caption: mTOR-dependent autophagy signaling pathway.

Troubleshooting

IssuePossible CauseSolution
No LC3-II band in positive controlInefficient starvationEnsure complete removal of serum-containing media. Increase starvation time.
High background in Western blotInsufficient blocking or washingIncrease blocking time to 2 hours. Increase the number and duration of TBST washes.
Weak LC3-II signalLow protein load or antibody issueIncrease protein loaded onto the gel. Use a fresh aliquot of primary antibody.
Inconsistent resultsVariation in cell confluency or treatment timeEnsure cell confluency is consistent across experiments. Use a timer for precise incubation periods.

References

Application Notes and Protocols for Using a Positive Control in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Dregeoside Ga1": Initial searches for "this compound" did not yield sufficient information regarding its use as a positive control in cytotoxicity assays, its mechanism of action, or established protocols for such applications. While it is listed as a chemical compound (CAS: 98665-66-8), its biological effects in this context are not well-documented in publicly available scientific literature. Therefore, this document provides a detailed application note and protocol for a widely accepted and well-characterized positive control, Doxorubicin .

Using Doxorubicin as a Positive Control in Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent. Its potent cytotoxic effects on a broad range of cancer cell lines make it an ideal positive control for in vitro cytotoxicity and cell viability assays. These assays are crucial for evaluating the potential toxicity of new chemical entities and for validating the experimental setup. Including a positive control like Doxorubicin helps to ensure that the assay is performing as expected and that the cells are responsive to cytotoxic agents.

Mechanism of Action: Doxorubicin exerts its cytotoxic effects primarily through two mechanisms:

  • DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis. This process blocks the action of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. The inhibition of topoisomerase II leads to DNA double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo enzymatic reduction to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide (B77818) and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death.

Quantitative Data: IC50 Values of Doxorubicin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Doxorubicin can vary depending on the cell line, exposure time, and the specific cytotoxicity assay used.

Cell LineAssay TypeExposure Time (hours)IC50 (µM)Reference
MCF-7 (Breast Cancer)MTT480.1 - 2.5[1][2]
HeLa (Cervical Cancer)MTT24~2.9[1]
A549 (Lung Cancer)MTT24> 20[1]
HepG2 (Liver Cancer)MTT24~12.2[1]
UMUC-3 (Bladder Cancer)MTT24~5.1
BFTC-905 (Bladder Cancer)MTT24~2.3
M21 (Melanoma)MTT24~2.8
AMJ13 (Breast Cancer)MTTNot Specified223.6 µg/ml
HCT116 (Colon Cancer)MTT2424.30 µg/ml
PC3 (Prostate Cancer)MTT242.64 µg/ml

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of Doxorubicin in sterile DMSO and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions.

    • Include control wells:

      • Negative Control: Medium with the same concentration of DMSO used for the highest Doxorubicin concentration.

      • Untreated Control: Medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the log of the Doxorubicin concentration to determine the IC50 value.

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow MTT Assay Workflow for Doxorubicin cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_dox Add Doxorubicin dilutions incubate_24h->add_dox incubate_treatment Incubate for 24-72h add_dox->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay with Doxorubicin.

Signaling Pathway: Doxorubicin-Induced Cytotoxicity

Doxorubicin_Pathway Simplified Signaling Pathway of Doxorubicin-Induced Cytotoxicity cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation semiquinone Semiquinone Formation dox->semiquinone topo_inhibition Topoisomerase II Inhibition dna_intercalation->topo_inhibition dna_breaks DNA Double-Strand Breaks topo_inhibition->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis p53 activation ros Reactive Oxygen Species (ROS) semiquinone->ros cellular_damage Cellular Damage (Lipids, Proteins) ros->cellular_damage cellular_damage->apoptosis

Caption: Doxorubicin induces apoptosis through DNA damage and oxidative stress.

References

Application Notes and Protocols for Using a Positive Control in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Dregeoside Ga1": Initial searches for "this compound" did not yield sufficient information regarding its use as a positive control in cytotoxicity assays, its mechanism of action, or established protocols for such applications. While it is listed as a chemical compound (CAS: 98665-66-8), its biological effects in this context are not well-documented in publicly available scientific literature. Therefore, this document provides a detailed application note and protocol for a widely accepted and well-characterized positive control, Doxorubicin .

Using Doxorubicin as a Positive Control in Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent. Its potent cytotoxic effects on a broad range of cancer cell lines make it an ideal positive control for in vitro cytotoxicity and cell viability assays. These assays are crucial for evaluating the potential toxicity of new chemical entities and for validating the experimental setup. Including a positive control like Doxorubicin helps to ensure that the assay is performing as expected and that the cells are responsive to cytotoxic agents.

Mechanism of Action: Doxorubicin exerts its cytotoxic effects primarily through two mechanisms:

  • DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis. This process blocks the action of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. The inhibition of topoisomerase II leads to DNA double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo enzymatic reduction to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide (B77818) and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death.

Quantitative Data: IC50 Values of Doxorubicin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Doxorubicin can vary depending on the cell line, exposure time, and the specific cytotoxicity assay used.

Cell LineAssay TypeExposure Time (hours)IC50 (µM)Reference
MCF-7 (Breast Cancer)MTT480.1 - 2.5[1][2]
HeLa (Cervical Cancer)MTT24~2.9[1]
A549 (Lung Cancer)MTT24> 20[1]
HepG2 (Liver Cancer)MTT24~12.2[1]
UMUC-3 (Bladder Cancer)MTT24~5.1
BFTC-905 (Bladder Cancer)MTT24~2.3
M21 (Melanoma)MTT24~2.8
AMJ13 (Breast Cancer)MTTNot Specified223.6 µg/ml
HCT116 (Colon Cancer)MTT2424.30 µg/ml
PC3 (Prostate Cancer)MTT242.64 µg/ml

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of Doxorubicin in sterile DMSO and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions.

    • Include control wells:

      • Negative Control: Medium with the same concentration of DMSO used for the highest Doxorubicin concentration.

      • Untreated Control: Medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the log of the Doxorubicin concentration to determine the IC50 value.

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow MTT Assay Workflow for Doxorubicin cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_dox Add Doxorubicin dilutions incubate_24h->add_dox incubate_treatment Incubate for 24-72h add_dox->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay with Doxorubicin.

Signaling Pathway: Doxorubicin-Induced Cytotoxicity

Doxorubicin_Pathway Simplified Signaling Pathway of Doxorubicin-Induced Cytotoxicity cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation semiquinone Semiquinone Formation dox->semiquinone topo_inhibition Topoisomerase II Inhibition dna_intercalation->topo_inhibition dna_breaks DNA Double-Strand Breaks topo_inhibition->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis p53 activation ros Reactive Oxygen Species (ROS) semiquinone->ros cellular_damage Cellular Damage (Lipids, Proteins) ros->cellular_damage cellular_damage->apoptosis

Caption: Doxorubicin induces apoptosis through DNA damage and oxidative stress.

References

Application Notes and Protocols for Using a Positive Control in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Dregeoside Ga1": Initial searches for "this compound" did not yield sufficient information regarding its use as a positive control in cytotoxicity assays, its mechanism of action, or established protocols for such applications. While it is listed as a chemical compound (CAS: 98665-66-8), its biological effects in this context are not well-documented in publicly available scientific literature. Therefore, this document provides a detailed application note and protocol for a widely accepted and well-characterized positive control, Doxorubicin .

Using Doxorubicin as a Positive Control in Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent. Its potent cytotoxic effects on a broad range of cancer cell lines make it an ideal positive control for in vitro cytotoxicity and cell viability assays. These assays are crucial for evaluating the potential toxicity of new chemical entities and for validating the experimental setup. Including a positive control like Doxorubicin helps to ensure that the assay is performing as expected and that the cells are responsive to cytotoxic agents.

Mechanism of Action: Doxorubicin exerts its cytotoxic effects primarily through two mechanisms:

  • DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis. This process blocks the action of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. The inhibition of topoisomerase II leads to DNA double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo enzymatic reduction to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death.

Quantitative Data: IC50 Values of Doxorubicin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Doxorubicin can vary depending on the cell line, exposure time, and the specific cytotoxicity assay used.

Cell LineAssay TypeExposure Time (hours)IC50 (µM)Reference
MCF-7 (Breast Cancer)MTT480.1 - 2.5[1][2]
HeLa (Cervical Cancer)MTT24~2.9[1]
A549 (Lung Cancer)MTT24> 20[1]
HepG2 (Liver Cancer)MTT24~12.2[1]
UMUC-3 (Bladder Cancer)MTT24~5.1
BFTC-905 (Bladder Cancer)MTT24~2.3
M21 (Melanoma)MTT24~2.8
AMJ13 (Breast Cancer)MTTNot Specified223.6 µg/ml
HCT116 (Colon Cancer)MTT2424.30 µg/ml
PC3 (Prostate Cancer)MTT242.64 µg/ml

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of Doxorubicin in sterile DMSO and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions.

    • Include control wells:

      • Negative Control: Medium with the same concentration of DMSO used for the highest Doxorubicin concentration.

      • Untreated Control: Medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the log of the Doxorubicin concentration to determine the IC50 value.

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow MTT Assay Workflow for Doxorubicin cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_dox Add Doxorubicin dilutions incubate_24h->add_dox incubate_treatment Incubate for 24-72h add_dox->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay with Doxorubicin.

Signaling Pathway: Doxorubicin-Induced Cytotoxicity

Doxorubicin_Pathway Simplified Signaling Pathway of Doxorubicin-Induced Cytotoxicity cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation semiquinone Semiquinone Formation dox->semiquinone topo_inhibition Topoisomerase II Inhibition dna_intercalation->topo_inhibition dna_breaks DNA Double-Strand Breaks topo_inhibition->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis p53 activation ros Reactive Oxygen Species (ROS) semiquinone->ros cellular_damage Cellular Damage (Lipids, Proteins) ros->cellular_damage cellular_damage->apoptosis

Caption: Doxorubicin induces apoptosis through DNA damage and oxidative stress.

References

Investigating Signaling Pathways with Dregeoside Ga1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature reviews did not yield specific data on the biological activities or signaling pathways associated with Dregeoside Ga1 . The following application notes and protocols are presented as a hypothetical framework based on the known biological activities of compounds isolated from the Dregea genus and the general mechanisms of the broader class of steroidal glycosides. These protocols and hypothetical data are intended to serve as a template for investigation once the specific activities of this compound are determined.

Introduction

This compound is a steroidal glycoside, a class of natural products known for a wide array of pharmacological effects. Compounds isolated from the Dregea genus, such as Dregea volubilis, have demonstrated significant anti-inflammatory, antioxidant, anti-diabetic, and cytotoxic activities.[1][2][3][4] Steroidal glycosides often exert their effects by modulating key cellular signaling pathways.[5] This document provides a set of hypothetical application notes and detailed experimental protocols to guide the investigation of this compound's effects on cellular signaling.

Hypothetical Application Notes

Based on the activities of related compounds, this compound is postulated to have potential applications in the following areas:

  • Oncology: Investigation of cytotoxic and anti-proliferative effects on cancer cell lines. Potential mechanisms to explore include the induction of apoptosis and cell cycle arrest.

  • Inflammation Research: Evaluation of anti-inflammatory properties by examining the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.

  • Metabolic Diseases: Assessment of its potential in regulating glucose metabolism and related signaling pathways in the context of diabetes research.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (MTT Assay)

Cell LineIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)15.2 ± 1.8
A549 (Lung Cancer)25.7 ± 3.1
HepG2 (Liver Cancer)18.9 ± 2.5
Bel-7402 (Liver Cancer)21.4 ± 2.9

Table 2: Effect of this compound on Apoptosis Induction in HeLa Cells (Flow Cytometry with Annexin V/PI Staining)

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Control (DMSO)2.1 ± 0.51.5 ± 0.30.8 ± 0.2
This compound (15 µM)25.8 ± 3.210.2 ± 1.51.1 ± 0.4

Table 3: Effect of this compound on NF-κB Activation in LPS-stimulated RAW 264.7 Macrophages (Luciferase Reporter Assay)

TreatmentRelative Luciferase Activity
Control1.0 ± 0.1
LPS (1 µg/mL)12.5 ± 1.5
LPS + this compound (10 µM)4.2 ± 0.6

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • This compound

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with the prepared dilutions of this compound and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB signaling.

Materials:

  • RAW 264.7 macrophages stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Lipopolysaccharide (LPS)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Plate the transfected RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to the total protein concentration.

Visualizations of Postulated Signaling Pathways and Workflows

G Experimental Workflow for Cytotoxicity and Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis a Seed Cancer Cells b Treat with this compound a->b c MTT Assay b->c 48h Incubation f Annexin V/PI Staining b->f 24h Incubation d Measure Absorbance c->d e Calculate IC50 d->e g Flow Cytometry f->g h Quantify Apoptotic Cells g->h

Workflow for assessing cytotoxicity and apoptosis.

G Postulated Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes transcription Dregeoside_Ga1 This compound Dregeoside_Ga1->IKK postulated inhibition

Postulated NF-κB inhibitory pathway of this compound.

G Postulated Apoptotic Signaling Pathway of this compound Dregeoside_Ga1 This compound Bax Bax Dregeoside_Ga1->Bax upregulates Bcl2 Bcl-2 Dregeoside_Ga1->Bcl2 downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization

Postulated intrinsic apoptosis pathway of this compound.

References

Investigating Signaling Pathways with Dregeoside Ga1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature reviews did not yield specific data on the biological activities or signaling pathways associated with Dregeoside Ga1 . The following application notes and protocols are presented as a hypothetical framework based on the known biological activities of compounds isolated from the Dregea genus and the general mechanisms of the broader class of steroidal glycosides. These protocols and hypothetical data are intended to serve as a template for investigation once the specific activities of this compound are determined.

Introduction

This compound is a steroidal glycoside, a class of natural products known for a wide array of pharmacological effects. Compounds isolated from the Dregea genus, such as Dregea volubilis, have demonstrated significant anti-inflammatory, antioxidant, anti-diabetic, and cytotoxic activities.[1][2][3][4] Steroidal glycosides often exert their effects by modulating key cellular signaling pathways.[5] This document provides a set of hypothetical application notes and detailed experimental protocols to guide the investigation of this compound's effects on cellular signaling.

Hypothetical Application Notes

Based on the activities of related compounds, this compound is postulated to have potential applications in the following areas:

  • Oncology: Investigation of cytotoxic and anti-proliferative effects on cancer cell lines. Potential mechanisms to explore include the induction of apoptosis and cell cycle arrest.

  • Inflammation Research: Evaluation of anti-inflammatory properties by examining the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.

  • Metabolic Diseases: Assessment of its potential in regulating glucose metabolism and related signaling pathways in the context of diabetes research.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (MTT Assay)

Cell LineIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)15.2 ± 1.8
A549 (Lung Cancer)25.7 ± 3.1
HepG2 (Liver Cancer)18.9 ± 2.5
Bel-7402 (Liver Cancer)21.4 ± 2.9

Table 2: Effect of this compound on Apoptosis Induction in HeLa Cells (Flow Cytometry with Annexin V/PI Staining)

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Control (DMSO)2.1 ± 0.51.5 ± 0.30.8 ± 0.2
This compound (15 µM)25.8 ± 3.210.2 ± 1.51.1 ± 0.4

Table 3: Effect of this compound on NF-κB Activation in LPS-stimulated RAW 264.7 Macrophages (Luciferase Reporter Assay)

TreatmentRelative Luciferase Activity
Control1.0 ± 0.1
LPS (1 µg/mL)12.5 ± 1.5
LPS + this compound (10 µM)4.2 ± 0.6

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • This compound

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with the prepared dilutions of this compound and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB signaling.

Materials:

  • RAW 264.7 macrophages stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Lipopolysaccharide (LPS)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Plate the transfected RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to the total protein concentration.

Visualizations of Postulated Signaling Pathways and Workflows

G Experimental Workflow for Cytotoxicity and Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis a Seed Cancer Cells b Treat with this compound a->b c MTT Assay b->c 48h Incubation f Annexin V/PI Staining b->f 24h Incubation d Measure Absorbance c->d e Calculate IC50 d->e g Flow Cytometry f->g h Quantify Apoptotic Cells g->h

Workflow for assessing cytotoxicity and apoptosis.

G Postulated Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes transcription Dregeoside_Ga1 This compound Dregeoside_Ga1->IKK postulated inhibition

Postulated NF-κB inhibitory pathway of this compound.

G Postulated Apoptotic Signaling Pathway of this compound Dregeoside_Ga1 This compound Bax Bax Dregeoside_Ga1->Bax upregulates Bcl2 Bcl-2 Dregeoside_Ga1->Bcl2 downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization

Postulated intrinsic apoptosis pathway of this compound.

References

Investigating Signaling Pathways with Dregeoside Ga1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature reviews did not yield specific data on the biological activities or signaling pathways associated with Dregeoside Ga1 . The following application notes and protocols are presented as a hypothetical framework based on the known biological activities of compounds isolated from the Dregea genus and the general mechanisms of the broader class of steroidal glycosides. These protocols and hypothetical data are intended to serve as a template for investigation once the specific activities of this compound are determined.

Introduction

This compound is a steroidal glycoside, a class of natural products known for a wide array of pharmacological effects. Compounds isolated from the Dregea genus, such as Dregea volubilis, have demonstrated significant anti-inflammatory, antioxidant, anti-diabetic, and cytotoxic activities.[1][2][3][4] Steroidal glycosides often exert their effects by modulating key cellular signaling pathways.[5] This document provides a set of hypothetical application notes and detailed experimental protocols to guide the investigation of this compound's effects on cellular signaling.

Hypothetical Application Notes

Based on the activities of related compounds, this compound is postulated to have potential applications in the following areas:

  • Oncology: Investigation of cytotoxic and anti-proliferative effects on cancer cell lines. Potential mechanisms to explore include the induction of apoptosis and cell cycle arrest.

  • Inflammation Research: Evaluation of anti-inflammatory properties by examining the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.

  • Metabolic Diseases: Assessment of its potential in regulating glucose metabolism and related signaling pathways in the context of diabetes research.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (MTT Assay)

Cell LineIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)15.2 ± 1.8
A549 (Lung Cancer)25.7 ± 3.1
HepG2 (Liver Cancer)18.9 ± 2.5
Bel-7402 (Liver Cancer)21.4 ± 2.9

Table 2: Effect of this compound on Apoptosis Induction in HeLa Cells (Flow Cytometry with Annexin V/PI Staining)

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Control (DMSO)2.1 ± 0.51.5 ± 0.30.8 ± 0.2
This compound (15 µM)25.8 ± 3.210.2 ± 1.51.1 ± 0.4

Table 3: Effect of this compound on NF-κB Activation in LPS-stimulated RAW 264.7 Macrophages (Luciferase Reporter Assay)

TreatmentRelative Luciferase Activity
Control1.0 ± 0.1
LPS (1 µg/mL)12.5 ± 1.5
LPS + this compound (10 µM)4.2 ± 0.6

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • This compound

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with the prepared dilutions of this compound and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB signaling.

Materials:

  • RAW 264.7 macrophages stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Lipopolysaccharide (LPS)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Plate the transfected RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to the total protein concentration.

Visualizations of Postulated Signaling Pathways and Workflows

G Experimental Workflow for Cytotoxicity and Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis a Seed Cancer Cells b Treat with this compound a->b c MTT Assay b->c 48h Incubation f Annexin V/PI Staining b->f 24h Incubation d Measure Absorbance c->d e Calculate IC50 d->e g Flow Cytometry f->g h Quantify Apoptotic Cells g->h

Workflow for assessing cytotoxicity and apoptosis.

G Postulated Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes transcription Dregeoside_Ga1 This compound Dregeoside_Ga1->IKK postulated inhibition

Postulated NF-κB inhibitory pathway of this compound.

G Postulated Apoptotic Signaling Pathway of this compound Dregeoside_Ga1 This compound Bax Bax Dregeoside_Ga1->Bax upregulates Bcl2 Bcl-2 Dregeoside_Ga1->Bcl2 downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization

Postulated intrinsic apoptosis pathway of this compound.

References

Troubleshooting & Optimization

"Dregeoside Ga1" solubility issues and solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Technisches Support-Center: Dregeosid Ga1

Dieses Handbuch zur Fehlerbehebung bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung technische Unterstützung bei der Handhabung von Dregeosid Ga1, wobei der Schwerpunkt auf Löslichkeitsproblemen und -lösungen in Dimethylsulfoxid (DMSO) liegt.

Häufig gestellte Fragen (FAQs)

F1: Was ist die empfohlene Lösungsmittel- und Lagerbedingung für Dregeosid Ga1?

A1: Dregeosid Ga1 ist in DMSO löslich.[1] Für die Lagerung wird empfohlen, Stammlösungen in Aliquots in dicht verschlossenen Fläschchen bei -20 °C aufzubewahren, um die Stabilität zu erhalten und wiederholte Gefrier-Auftau-Zyklen zu vermeiden. Unter diesen Bedingungen sind die Lösungen in der Regel bis zu einem Monat oder länger stabil.[2] Für die Langzeitlagerung werden -80 °C für bis zu sechs Monate empfohlen.[2]

F2: Warum ist die Qualität des DMSO wichtig für die Löslichkeit von Dregeosid Ga1?

A2: DMSO ist stark hygroskopisch, was bedeutet, dass es leicht Feuchtigkeit aus der Atmosphäre aufnimmt.[3] Dieses aufgenommene Wasser kann seine Lösungsfähigkeit für viele organische Verbindungen, einschließlich potenziell Dregeosid Ga1, verringern. Die Verwendung von frischem, wasserfreiem, hochreinem DMSO ist entscheidend, um Löslichkeitsprobleme zu vermeiden.[3]

F3: Wie hoch ist die maximale Konzentration von DMSO, die in Zellkulturexperimenten toleriert wird?

A3: Die meisten Zelllinien können eine endgültige DMSO-Konzentration von bis zu 0,5 % ohne signifikante Toxizität tolerieren, aber es ist ideal, die Konzentration unter 0,1 % zu halten. Es ist wichtig, in Ihren Experimenten immer eine reine DMSO-Kontrolle (Vehikelkontrolle) einzuschließen, um jegliche Auswirkungen des Lösungsmittels auf die zelluläre Reaktion zu berücksichtigen.

F4: Wie kann ich die Stabilität meiner in DMSO gelösten Dregeosid Ga1-Stammlösung im Laufe der Zeit sicherstellen?

A4: Die Stabilität von Verbindungen in DMSO kann bei Raumtemperatur abnehmen. Eine Studie zeigte, dass nach einem Jahr Lagerung bei Raumtemperatur nur noch 52 % der Verbindungen intakt waren. Um die Stabilität zu maximieren, lagern Sie Ihre DMSO-Stammlösungen bei -20 °C oder -80 °C, schützen Sie sie vor Licht und vermeiden Sie mehrere Gefrier-Auftau-Zyklen, indem Sie kleine Aliquots anlegen.

Anleitung zur Fehlerbehebung

Problem 1: Dregeosid Ga1 löst sich nicht vollständig in DMSO.

Frage: Ich habe versucht, Dregeosid Ga1 in DMSO aufzulösen, aber es verbleibt ungelöster Feststoff. Was kann ich tun?

Antwort: Dieses Problem kann aus mehreren Gründen auftreten. Befolgen Sie diese Schritte zur Fehlerbehebung, um die Auflösung zu verbessern.

Mögliche Ursache Erklärung Empfohlene Lösung
Unzureichendes Mischen Die Verbindung hatte nicht genug physikalische Agitation, um sich aufzulösen.Die Lösung 1-2 Minuten lang kräftig vortexen.
Niedrige Temperatur Die kinetische Energie ist möglicherweise zu niedrig, um die Gitterenergie des Feststoffs zu überwinden.Erwärmen Sie die Lösung vorsichtig in einem Wasserbad bei 37 °C für 5-10 Minuten.
Konzentration überschreitet die Löslichkeit Die beabsichtigte Konzentration ist höher als die Löslichkeitsgrenze von Dregeosid Ga1 in DMSO.Bereiten Sie eine verdünntere Stammlösung vor. Wenn beispielsweise eine 10-mM-Lösung problematisch ist, versuchen Sie, eine 5-mM- oder 1-mM-Lösung herzustellen.
Hygroskopisches DMSO Das DMSO hat Wasser aus der Luft aufgenommen, was seine Lösungsfähigkeit verringert.Verwenden Sie eine frische, ungeöffnete Flasche mit wasserfreiem, hochreinem DMSO.
Partikelagglomeration Die Verbindungspartikel können verklumpen und ihre Auflösung verlangsamen.Beschallen Sie das Fläschchen in einem Ultraschall-Wasserbad für 5-10 Minuten.
Problem 2: Dregeosid Ga1 fällt aus, wenn es zu wässrigen Medien hinzugefügt wird.

Frage: Meine Dregeosid Ga1-Stammlösung in DMSO ist klar, aber wenn ich sie zu meinem Zellkulturmedium oder Puffer hinzufüge, bildet sich ein Niederschlag. Wie kann ich das verhindern?

Antwort: Dieses häufige Problem, das als "Aussalzen" oder "Ausfallen" bekannt ist, tritt auf, wenn eine Verbindung, die in einem organischen Lösungsmittel löslich ist, einem wässrigen Medium ausgesetzt wird, in dem sie schlecht löslich ist.

Mögliche Ursache Erklärung Empfohlene Lösung
Schnelle Änderung der Lösungsmittelpolarität Das direkte Hinzufügen einer konzentrierten DMSO-Lösung zu einem großen Volumen wässrigen Mediums führt zu einem schnellen Lösungsmittelaustausch, der zur Ausfällung führt.Führen Sie eine serielle Verdünnung der DMSO-Stammlösung in vorgewärmtem (37 °C) Kulturmedium durch. Fügen Sie die Verbindung tropfenweise hinzu, während Sie das Medium vorsichtig vortexen.
Hohe Endkonzentration Die Endkonzentration von Dregeosid Ga1 im Medium überschreitet seine wässrige Löslichkeitsgrenze.Verringern Sie die endgültige Arbeitskonzentration. Führen Sie einen Löslichkeitstest durch, um die maximal lösliche Konzentration unter Ihren experimentellen Bedingungen zu bestimmen.
Niedrige Medientemperatur Das Hinzufügen der Verbindung zu kaltem Medium kann ihre Löslichkeit verringern.Verwenden Sie für Verdünnungen immer auf 37 °C vorgewärmte Zellkulturmedien.

Experimentelle Protokolle

Protokoll 1: Bestimmung der maximalen löslichen Konzentration in Kulturmedien
  • Stammlösung vorbereiten: Bereiten Sie eine hochkonzentrierte Stammlösung von Dregeosid Ga1 in 100 % wasserfreiem DMSO vor (z. B. 20 mM).

  • Serielle Verdünnung in DMSO durchführen: Erstellen Sie eine 2-fache serielle Verdünnung Ihrer Stammlösung in DMSO in einer 96-Well-Platte.

  • Zu den Medien hinzufügen: Geben Sie in einer separaten 96-Well-Platte ein festes Volumen jeder DMSO-Verdünnung in eine entsprechende Vertiefung, die Ihr vorgewärmtes Zellkulturmedium enthält. Fügen Sie beispielsweise 1 µL jeder DMSO-Verdünnung zu 200 µL Medium hinzu.

  • Kontrollen einschließen: Schließen Sie eine reine DMSO-Kontrolle (Vehikel) ein.

  • Inkubieren und beobachten: Inkubieren Sie die Platte bei 37 °C und 5 % CO2.

  • Ausfällung bewerten: Überprüfen Sie die Vertiefungen zu verschiedenen Zeitpunkten (z. B. 0, 2, 6 und 24 Stunden) visuell auf Anzeichen von Trübung oder Niederschlag. Für eine quantitative Bewertung lesen Sie die Extinktion der Platte bei 600 nm. Ein Anstieg der Extinktion weist auf eine Ausfällung hin.

  • Maximale Konzentration bestimmen: Die höchste Konzentration, die klar bleibt, ist Ihre maximale lösliche Arbeitskonzentration unter diesen Bedingungen.

Protokoll 2: Vorbereitung einer Arbeitslösung von Dregeosid Ga1
  • Hochkonzentrierte Stammlösung vorbereiten: Lösen Sie Dregeosid Ga1 in 100 % wasserfreiem DMSO zu einer hohen Konzentration (z. B. 20 mM) auf. Stellen Sie sicher, dass die Verbindung vollständig gelöst ist, indem Sie sie vortexen und bei Bedarf kurz beschallen.

  • Zwischenverdünnung erstellen (optional, aber empfohlen): Wärmen Sie Ihr komplettes Zellkulturmedium auf 37 °C vor. Verdünnen Sie zuerst Ihre hochkonzentrierte Stammlösung in DMSO auf eine niedrigere Konzentration (z. B. 2 mM).

  • Endgültige Arbeitslösung vorbereiten: Geben Sie ein kleines Volumen der DMSO-Zwischenverdünnung (oder der hochkonzentrierten Stammlösung) tropfenweise in das vorgewärmte Medium, während Sie es vorsichtig mischen. Wenn Ihre gewünschte Endkonzentration beispielsweise 2 µM beträgt, fügen Sie 1 µL Ihrer 2-mM-Zwischenverdünnung zu 1 mL Medium hinzu. Dies ergibt eine End-DMSO-Konzentration von 0,1 %.

  • Endkontrolle: Überprüfen Sie die Lösung nach der Verdünnung visuell auf Anzeichen von Ausfällung. Wenn die Lösung klar ist, kann sie zu Ihren Zellen hinzugefügt werden.

Visualisierungen

Vorgeschlagener Wirkmechanismus von Dregeosid Ga1

Dregeoside, die aus der Pflanze Dregea volubilis isoliert wurden, sind strukturell als Pregnan-Glykoside klassifiziert. Verwandte Verbindungen aus dieser Pflanze haben gezeigt, dass sie die Enzyme α-Glucosidase und α-Amylase hemmen. Diese Enzyme sind für den Abbau komplexer Kohlenhydrate zu absorbierbarer Glukose im Dünndarm verantwortlich. Ihre Hemmung ist ein etablierter Mechanismus zur Kontrolle des postprandialen Blutzuckerspiegels bei der Behandlung von Typ-2-Diabetes. Das folgende Diagramm veranschaulicht diesen vorgeschlagenen Signalweg.

Dregeoside_MoA Diet Dietary Carbohydrates (Starch, Sucrose) Dregeoside Dregeoside Ga1 (Inhibitor) Enzymes α-Amylase & α-Glucosidase (in Small Intestine) Diet->Enzymes Inhibition X Inhibition->Enzymes Dregeoside->Inhibition Glucose Glucose Enzymes->Glucose Digestion Absorption Glucose Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Result Reduced Post-Meal Blood Glucose Bloodstream->Result

Abbildung 1: Vorgeschlagener Mechanismus von Dregeosid Ga1 als Inhibitor von Verdauungsenzymen.

Logischer Arbeitsablauf zur Fehlerbehebung bei der Löslichkeit

Dieser Arbeitsablauf bietet einen schrittweisen Ansatz zur Lösung von Löslichkeitsproblemen, die bei der Arbeit mit Dregeosid Ga1 auftreten.

Troubleshooting_Workflow Start Start: This compound Solubility Issue CheckDMSO 1. Verify DMSO Quality (Anhydrous, High Purity?) Start->CheckDMSO UseFreshDMSO Use Fresh, Anhydrous DMSO CheckDMSO->UseFreshDMSO No InitialDissolution 2. Attempt Dissolution (Vortex, Gentle Heat, Sonicate) CheckDMSO->InitialDissolution Yes UseFreshDMSO->InitialDissolution IsClear Is Solution Clear? InitialDissolution->IsClear LowerConcentration Try Lower Stock Concentration IsClear->LowerConcentration No AddAqueous 3. Add to Aqueous Medium (Pre-warmed, Dropwise) IsClear->AddAqueous Yes LowerConcentration->InitialDissolution Precipitate Precipitate Forms? AddAqueous->Precipitate Success Success: Soluble & Ready for Assay Precipitate->Success No SerialDilute Perform Serial Dilution & Decrease Final Concentration Precipitate->SerialDilute Yes SerialDilute->AddAqueous Failure Issue Persists: Consider Alternative Co-Solvents SerialDilute->Failure

Abbildung 2: Logischer Arbeitsablauf zur Behebung von Löslichkeitsproblemen bei Dregeosid Ga1.

References

"Dregeoside Ga1" solubility issues and solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Technisches Support-Center: Dregeosid Ga1

Dieses Handbuch zur Fehlerbehebung bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung technische Unterstützung bei der Handhabung von Dregeosid Ga1, wobei der Schwerpunkt auf Löslichkeitsproblemen und -lösungen in Dimethylsulfoxid (DMSO) liegt.

Häufig gestellte Fragen (FAQs)

F1: Was ist die empfohlene Lösungsmittel- und Lagerbedingung für Dregeosid Ga1?

A1: Dregeosid Ga1 ist in DMSO löslich.[1] Für die Lagerung wird empfohlen, Stammlösungen in Aliquots in dicht verschlossenen Fläschchen bei -20 °C aufzubewahren, um die Stabilität zu erhalten und wiederholte Gefrier-Auftau-Zyklen zu vermeiden. Unter diesen Bedingungen sind die Lösungen in der Regel bis zu einem Monat oder länger stabil.[2] Für die Langzeitlagerung werden -80 °C für bis zu sechs Monate empfohlen.[2]

F2: Warum ist die Qualität des DMSO wichtig für die Löslichkeit von Dregeosid Ga1?

A2: DMSO ist stark hygroskopisch, was bedeutet, dass es leicht Feuchtigkeit aus der Atmosphäre aufnimmt.[3] Dieses aufgenommene Wasser kann seine Lösungsfähigkeit für viele organische Verbindungen, einschließlich potenziell Dregeosid Ga1, verringern. Die Verwendung von frischem, wasserfreiem, hochreinem DMSO ist entscheidend, um Löslichkeitsprobleme zu vermeiden.[3]

F3: Wie hoch ist die maximale Konzentration von DMSO, die in Zellkulturexperimenten toleriert wird?

A3: Die meisten Zelllinien können eine endgültige DMSO-Konzentration von bis zu 0,5 % ohne signifikante Toxizität tolerieren, aber es ist ideal, die Konzentration unter 0,1 % zu halten. Es ist wichtig, in Ihren Experimenten immer eine reine DMSO-Kontrolle (Vehikelkontrolle) einzuschließen, um jegliche Auswirkungen des Lösungsmittels auf die zelluläre Reaktion zu berücksichtigen.

F4: Wie kann ich die Stabilität meiner in DMSO gelösten Dregeosid Ga1-Stammlösung im Laufe der Zeit sicherstellen?

A4: Die Stabilität von Verbindungen in DMSO kann bei Raumtemperatur abnehmen. Eine Studie zeigte, dass nach einem Jahr Lagerung bei Raumtemperatur nur noch 52 % der Verbindungen intakt waren. Um die Stabilität zu maximieren, lagern Sie Ihre DMSO-Stammlösungen bei -20 °C oder -80 °C, schützen Sie sie vor Licht und vermeiden Sie mehrere Gefrier-Auftau-Zyklen, indem Sie kleine Aliquots anlegen.

Anleitung zur Fehlerbehebung

Problem 1: Dregeosid Ga1 löst sich nicht vollständig in DMSO.

Frage: Ich habe versucht, Dregeosid Ga1 in DMSO aufzulösen, aber es verbleibt ungelöster Feststoff. Was kann ich tun?

Antwort: Dieses Problem kann aus mehreren Gründen auftreten. Befolgen Sie diese Schritte zur Fehlerbehebung, um die Auflösung zu verbessern.

Mögliche Ursache Erklärung Empfohlene Lösung
Unzureichendes Mischen Die Verbindung hatte nicht genug physikalische Agitation, um sich aufzulösen.Die Lösung 1-2 Minuten lang kräftig vortexen.
Niedrige Temperatur Die kinetische Energie ist möglicherweise zu niedrig, um die Gitterenergie des Feststoffs zu überwinden.Erwärmen Sie die Lösung vorsichtig in einem Wasserbad bei 37 °C für 5-10 Minuten.
Konzentration überschreitet die Löslichkeit Die beabsichtigte Konzentration ist höher als die Löslichkeitsgrenze von Dregeosid Ga1 in DMSO.Bereiten Sie eine verdünntere Stammlösung vor. Wenn beispielsweise eine 10-mM-Lösung problematisch ist, versuchen Sie, eine 5-mM- oder 1-mM-Lösung herzustellen.
Hygroskopisches DMSO Das DMSO hat Wasser aus der Luft aufgenommen, was seine Lösungsfähigkeit verringert.Verwenden Sie eine frische, ungeöffnete Flasche mit wasserfreiem, hochreinem DMSO.
Partikelagglomeration Die Verbindungspartikel können verklumpen und ihre Auflösung verlangsamen.Beschallen Sie das Fläschchen in einem Ultraschall-Wasserbad für 5-10 Minuten.
Problem 2: Dregeosid Ga1 fällt aus, wenn es zu wässrigen Medien hinzugefügt wird.

Frage: Meine Dregeosid Ga1-Stammlösung in DMSO ist klar, aber wenn ich sie zu meinem Zellkulturmedium oder Puffer hinzufüge, bildet sich ein Niederschlag. Wie kann ich das verhindern?

Antwort: Dieses häufige Problem, das als "Aussalzen" oder "Ausfallen" bekannt ist, tritt auf, wenn eine Verbindung, die in einem organischen Lösungsmittel löslich ist, einem wässrigen Medium ausgesetzt wird, in dem sie schlecht löslich ist.

Mögliche Ursache Erklärung Empfohlene Lösung
Schnelle Änderung der Lösungsmittelpolarität Das direkte Hinzufügen einer konzentrierten DMSO-Lösung zu einem großen Volumen wässrigen Mediums führt zu einem schnellen Lösungsmittelaustausch, der zur Ausfällung führt.Führen Sie eine serielle Verdünnung der DMSO-Stammlösung in vorgewärmtem (37 °C) Kulturmedium durch. Fügen Sie die Verbindung tropfenweise hinzu, während Sie das Medium vorsichtig vortexen.
Hohe Endkonzentration Die Endkonzentration von Dregeosid Ga1 im Medium überschreitet seine wässrige Löslichkeitsgrenze.Verringern Sie die endgültige Arbeitskonzentration. Führen Sie einen Löslichkeitstest durch, um die maximal lösliche Konzentration unter Ihren experimentellen Bedingungen zu bestimmen.
Niedrige Medientemperatur Das Hinzufügen der Verbindung zu kaltem Medium kann ihre Löslichkeit verringern.Verwenden Sie für Verdünnungen immer auf 37 °C vorgewärmte Zellkulturmedien.

Experimentelle Protokolle

Protokoll 1: Bestimmung der maximalen löslichen Konzentration in Kulturmedien
  • Stammlösung vorbereiten: Bereiten Sie eine hochkonzentrierte Stammlösung von Dregeosid Ga1 in 100 % wasserfreiem DMSO vor (z. B. 20 mM).

  • Serielle Verdünnung in DMSO durchführen: Erstellen Sie eine 2-fache serielle Verdünnung Ihrer Stammlösung in DMSO in einer 96-Well-Platte.

  • Zu den Medien hinzufügen: Geben Sie in einer separaten 96-Well-Platte ein festes Volumen jeder DMSO-Verdünnung in eine entsprechende Vertiefung, die Ihr vorgewärmtes Zellkulturmedium enthält. Fügen Sie beispielsweise 1 µL jeder DMSO-Verdünnung zu 200 µL Medium hinzu.

  • Kontrollen einschließen: Schließen Sie eine reine DMSO-Kontrolle (Vehikel) ein.

  • Inkubieren und beobachten: Inkubieren Sie die Platte bei 37 °C und 5 % CO2.

  • Ausfällung bewerten: Überprüfen Sie die Vertiefungen zu verschiedenen Zeitpunkten (z. B. 0, 2, 6 und 24 Stunden) visuell auf Anzeichen von Trübung oder Niederschlag. Für eine quantitative Bewertung lesen Sie die Extinktion der Platte bei 600 nm. Ein Anstieg der Extinktion weist auf eine Ausfällung hin.

  • Maximale Konzentration bestimmen: Die höchste Konzentration, die klar bleibt, ist Ihre maximale lösliche Arbeitskonzentration unter diesen Bedingungen.

Protokoll 2: Vorbereitung einer Arbeitslösung von Dregeosid Ga1
  • Hochkonzentrierte Stammlösung vorbereiten: Lösen Sie Dregeosid Ga1 in 100 % wasserfreiem DMSO zu einer hohen Konzentration (z. B. 20 mM) auf. Stellen Sie sicher, dass die Verbindung vollständig gelöst ist, indem Sie sie vortexen und bei Bedarf kurz beschallen.

  • Zwischenverdünnung erstellen (optional, aber empfohlen): Wärmen Sie Ihr komplettes Zellkulturmedium auf 37 °C vor. Verdünnen Sie zuerst Ihre hochkonzentrierte Stammlösung in DMSO auf eine niedrigere Konzentration (z. B. 2 mM).

  • Endgültige Arbeitslösung vorbereiten: Geben Sie ein kleines Volumen der DMSO-Zwischenverdünnung (oder der hochkonzentrierten Stammlösung) tropfenweise in das vorgewärmte Medium, während Sie es vorsichtig mischen. Wenn Ihre gewünschte Endkonzentration beispielsweise 2 µM beträgt, fügen Sie 1 µL Ihrer 2-mM-Zwischenverdünnung zu 1 mL Medium hinzu. Dies ergibt eine End-DMSO-Konzentration von 0,1 %.

  • Endkontrolle: Überprüfen Sie die Lösung nach der Verdünnung visuell auf Anzeichen von Ausfällung. Wenn die Lösung klar ist, kann sie zu Ihren Zellen hinzugefügt werden.

Visualisierungen

Vorgeschlagener Wirkmechanismus von Dregeosid Ga1

Dregeoside, die aus der Pflanze Dregea volubilis isoliert wurden, sind strukturell als Pregnan-Glykoside klassifiziert. Verwandte Verbindungen aus dieser Pflanze haben gezeigt, dass sie die Enzyme α-Glucosidase und α-Amylase hemmen. Diese Enzyme sind für den Abbau komplexer Kohlenhydrate zu absorbierbarer Glukose im Dünndarm verantwortlich. Ihre Hemmung ist ein etablierter Mechanismus zur Kontrolle des postprandialen Blutzuckerspiegels bei der Behandlung von Typ-2-Diabetes. Das folgende Diagramm veranschaulicht diesen vorgeschlagenen Signalweg.

Dregeoside_MoA Diet Dietary Carbohydrates (Starch, Sucrose) Dregeoside Dregeoside Ga1 (Inhibitor) Enzymes α-Amylase & α-Glucosidase (in Small Intestine) Diet->Enzymes Inhibition X Inhibition->Enzymes Dregeoside->Inhibition Glucose Glucose Enzymes->Glucose Digestion Absorption Glucose Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Result Reduced Post-Meal Blood Glucose Bloodstream->Result

Abbildung 1: Vorgeschlagener Mechanismus von Dregeosid Ga1 als Inhibitor von Verdauungsenzymen.

Logischer Arbeitsablauf zur Fehlerbehebung bei der Löslichkeit

Dieser Arbeitsablauf bietet einen schrittweisen Ansatz zur Lösung von Löslichkeitsproblemen, die bei der Arbeit mit Dregeosid Ga1 auftreten.

Troubleshooting_Workflow Start Start: This compound Solubility Issue CheckDMSO 1. Verify DMSO Quality (Anhydrous, High Purity?) Start->CheckDMSO UseFreshDMSO Use Fresh, Anhydrous DMSO CheckDMSO->UseFreshDMSO No InitialDissolution 2. Attempt Dissolution (Vortex, Gentle Heat, Sonicate) CheckDMSO->InitialDissolution Yes UseFreshDMSO->InitialDissolution IsClear Is Solution Clear? InitialDissolution->IsClear LowerConcentration Try Lower Stock Concentration IsClear->LowerConcentration No AddAqueous 3. Add to Aqueous Medium (Pre-warmed, Dropwise) IsClear->AddAqueous Yes LowerConcentration->InitialDissolution Precipitate Precipitate Forms? AddAqueous->Precipitate Success Success: Soluble & Ready for Assay Precipitate->Success No SerialDilute Perform Serial Dilution & Decrease Final Concentration Precipitate->SerialDilute Yes SerialDilute->AddAqueous Failure Issue Persists: Consider Alternative Co-Solvents SerialDilute->Failure

Abbildung 2: Logischer Arbeitsablauf zur Behebung von Löslichkeitsproblemen bei Dregeosid Ga1.

References

"Dregeoside Ga1" solubility issues and solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Technisches Support-Center: Dregeosid Ga1

Dieses Handbuch zur Fehlerbehebung bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung technische Unterstützung bei der Handhabung von Dregeosid Ga1, wobei der Schwerpunkt auf Löslichkeitsproblemen und -lösungen in Dimethylsulfoxid (DMSO) liegt.

Häufig gestellte Fragen (FAQs)

F1: Was ist die empfohlene Lösungsmittel- und Lagerbedingung für Dregeosid Ga1?

A1: Dregeosid Ga1 ist in DMSO löslich.[1] Für die Lagerung wird empfohlen, Stammlösungen in Aliquots in dicht verschlossenen Fläschchen bei -20 °C aufzubewahren, um die Stabilität zu erhalten und wiederholte Gefrier-Auftau-Zyklen zu vermeiden. Unter diesen Bedingungen sind die Lösungen in der Regel bis zu einem Monat oder länger stabil.[2] Für die Langzeitlagerung werden -80 °C für bis zu sechs Monate empfohlen.[2]

F2: Warum ist die Qualität des DMSO wichtig für die Löslichkeit von Dregeosid Ga1?

A2: DMSO ist stark hygroskopisch, was bedeutet, dass es leicht Feuchtigkeit aus der Atmosphäre aufnimmt.[3] Dieses aufgenommene Wasser kann seine Lösungsfähigkeit für viele organische Verbindungen, einschließlich potenziell Dregeosid Ga1, verringern. Die Verwendung von frischem, wasserfreiem, hochreinem DMSO ist entscheidend, um Löslichkeitsprobleme zu vermeiden.[3]

F3: Wie hoch ist die maximale Konzentration von DMSO, die in Zellkulturexperimenten toleriert wird?

A3: Die meisten Zelllinien können eine endgültige DMSO-Konzentration von bis zu 0,5 % ohne signifikante Toxizität tolerieren, aber es ist ideal, die Konzentration unter 0,1 % zu halten. Es ist wichtig, in Ihren Experimenten immer eine reine DMSO-Kontrolle (Vehikelkontrolle) einzuschließen, um jegliche Auswirkungen des Lösungsmittels auf die zelluläre Reaktion zu berücksichtigen.

F4: Wie kann ich die Stabilität meiner in DMSO gelösten Dregeosid Ga1-Stammlösung im Laufe der Zeit sicherstellen?

A4: Die Stabilität von Verbindungen in DMSO kann bei Raumtemperatur abnehmen. Eine Studie zeigte, dass nach einem Jahr Lagerung bei Raumtemperatur nur noch 52 % der Verbindungen intakt waren. Um die Stabilität zu maximieren, lagern Sie Ihre DMSO-Stammlösungen bei -20 °C oder -80 °C, schützen Sie sie vor Licht und vermeiden Sie mehrere Gefrier-Auftau-Zyklen, indem Sie kleine Aliquots anlegen.

Anleitung zur Fehlerbehebung

Problem 1: Dregeosid Ga1 löst sich nicht vollständig in DMSO.

Frage: Ich habe versucht, Dregeosid Ga1 in DMSO aufzulösen, aber es verbleibt ungelöster Feststoff. Was kann ich tun?

Antwort: Dieses Problem kann aus mehreren Gründen auftreten. Befolgen Sie diese Schritte zur Fehlerbehebung, um die Auflösung zu verbessern.

Mögliche Ursache Erklärung Empfohlene Lösung
Unzureichendes Mischen Die Verbindung hatte nicht genug physikalische Agitation, um sich aufzulösen.Die Lösung 1-2 Minuten lang kräftig vortexen.
Niedrige Temperatur Die kinetische Energie ist möglicherweise zu niedrig, um die Gitterenergie des Feststoffs zu überwinden.Erwärmen Sie die Lösung vorsichtig in einem Wasserbad bei 37 °C für 5-10 Minuten.
Konzentration überschreitet die Löslichkeit Die beabsichtigte Konzentration ist höher als die Löslichkeitsgrenze von Dregeosid Ga1 in DMSO.Bereiten Sie eine verdünntere Stammlösung vor. Wenn beispielsweise eine 10-mM-Lösung problematisch ist, versuchen Sie, eine 5-mM- oder 1-mM-Lösung herzustellen.
Hygroskopisches DMSO Das DMSO hat Wasser aus der Luft aufgenommen, was seine Lösungsfähigkeit verringert.Verwenden Sie eine frische, ungeöffnete Flasche mit wasserfreiem, hochreinem DMSO.
Partikelagglomeration Die Verbindungspartikel können verklumpen und ihre Auflösung verlangsamen.Beschallen Sie das Fläschchen in einem Ultraschall-Wasserbad für 5-10 Minuten.
Problem 2: Dregeosid Ga1 fällt aus, wenn es zu wässrigen Medien hinzugefügt wird.

Frage: Meine Dregeosid Ga1-Stammlösung in DMSO ist klar, aber wenn ich sie zu meinem Zellkulturmedium oder Puffer hinzufüge, bildet sich ein Niederschlag. Wie kann ich das verhindern?

Antwort: Dieses häufige Problem, das als "Aussalzen" oder "Ausfallen" bekannt ist, tritt auf, wenn eine Verbindung, die in einem organischen Lösungsmittel löslich ist, einem wässrigen Medium ausgesetzt wird, in dem sie schlecht löslich ist.

Mögliche Ursache Erklärung Empfohlene Lösung
Schnelle Änderung der Lösungsmittelpolarität Das direkte Hinzufügen einer konzentrierten DMSO-Lösung zu einem großen Volumen wässrigen Mediums führt zu einem schnellen Lösungsmittelaustausch, der zur Ausfällung führt.Führen Sie eine serielle Verdünnung der DMSO-Stammlösung in vorgewärmtem (37 °C) Kulturmedium durch. Fügen Sie die Verbindung tropfenweise hinzu, während Sie das Medium vorsichtig vortexen.
Hohe Endkonzentration Die Endkonzentration von Dregeosid Ga1 im Medium überschreitet seine wässrige Löslichkeitsgrenze.Verringern Sie die endgültige Arbeitskonzentration. Führen Sie einen Löslichkeitstest durch, um die maximal lösliche Konzentration unter Ihren experimentellen Bedingungen zu bestimmen.
Niedrige Medientemperatur Das Hinzufügen der Verbindung zu kaltem Medium kann ihre Löslichkeit verringern.Verwenden Sie für Verdünnungen immer auf 37 °C vorgewärmte Zellkulturmedien.

Experimentelle Protokolle

Protokoll 1: Bestimmung der maximalen löslichen Konzentration in Kulturmedien
  • Stammlösung vorbereiten: Bereiten Sie eine hochkonzentrierte Stammlösung von Dregeosid Ga1 in 100 % wasserfreiem DMSO vor (z. B. 20 mM).

  • Serielle Verdünnung in DMSO durchführen: Erstellen Sie eine 2-fache serielle Verdünnung Ihrer Stammlösung in DMSO in einer 96-Well-Platte.

  • Zu den Medien hinzufügen: Geben Sie in einer separaten 96-Well-Platte ein festes Volumen jeder DMSO-Verdünnung in eine entsprechende Vertiefung, die Ihr vorgewärmtes Zellkulturmedium enthält. Fügen Sie beispielsweise 1 µL jeder DMSO-Verdünnung zu 200 µL Medium hinzu.

  • Kontrollen einschließen: Schließen Sie eine reine DMSO-Kontrolle (Vehikel) ein.

  • Inkubieren und beobachten: Inkubieren Sie die Platte bei 37 °C und 5 % CO2.

  • Ausfällung bewerten: Überprüfen Sie die Vertiefungen zu verschiedenen Zeitpunkten (z. B. 0, 2, 6 und 24 Stunden) visuell auf Anzeichen von Trübung oder Niederschlag. Für eine quantitative Bewertung lesen Sie die Extinktion der Platte bei 600 nm. Ein Anstieg der Extinktion weist auf eine Ausfällung hin.

  • Maximale Konzentration bestimmen: Die höchste Konzentration, die klar bleibt, ist Ihre maximale lösliche Arbeitskonzentration unter diesen Bedingungen.

Protokoll 2: Vorbereitung einer Arbeitslösung von Dregeosid Ga1
  • Hochkonzentrierte Stammlösung vorbereiten: Lösen Sie Dregeosid Ga1 in 100 % wasserfreiem DMSO zu einer hohen Konzentration (z. B. 20 mM) auf. Stellen Sie sicher, dass die Verbindung vollständig gelöst ist, indem Sie sie vortexen und bei Bedarf kurz beschallen.

  • Zwischenverdünnung erstellen (optional, aber empfohlen): Wärmen Sie Ihr komplettes Zellkulturmedium auf 37 °C vor. Verdünnen Sie zuerst Ihre hochkonzentrierte Stammlösung in DMSO auf eine niedrigere Konzentration (z. B. 2 mM).

  • Endgültige Arbeitslösung vorbereiten: Geben Sie ein kleines Volumen der DMSO-Zwischenverdünnung (oder der hochkonzentrierten Stammlösung) tropfenweise in das vorgewärmte Medium, während Sie es vorsichtig mischen. Wenn Ihre gewünschte Endkonzentration beispielsweise 2 µM beträgt, fügen Sie 1 µL Ihrer 2-mM-Zwischenverdünnung zu 1 mL Medium hinzu. Dies ergibt eine End-DMSO-Konzentration von 0,1 %.

  • Endkontrolle: Überprüfen Sie die Lösung nach der Verdünnung visuell auf Anzeichen von Ausfällung. Wenn die Lösung klar ist, kann sie zu Ihren Zellen hinzugefügt werden.

Visualisierungen

Vorgeschlagener Wirkmechanismus von Dregeosid Ga1

Dregeoside, die aus der Pflanze Dregea volubilis isoliert wurden, sind strukturell als Pregnan-Glykoside klassifiziert. Verwandte Verbindungen aus dieser Pflanze haben gezeigt, dass sie die Enzyme α-Glucosidase und α-Amylase hemmen. Diese Enzyme sind für den Abbau komplexer Kohlenhydrate zu absorbierbarer Glukose im Dünndarm verantwortlich. Ihre Hemmung ist ein etablierter Mechanismus zur Kontrolle des postprandialen Blutzuckerspiegels bei der Behandlung von Typ-2-Diabetes. Das folgende Diagramm veranschaulicht diesen vorgeschlagenen Signalweg.

Dregeoside_MoA Diet Dietary Carbohydrates (Starch, Sucrose) Dregeoside Dregeoside Ga1 (Inhibitor) Enzymes α-Amylase & α-Glucosidase (in Small Intestine) Diet->Enzymes Inhibition X Inhibition->Enzymes Dregeoside->Inhibition Glucose Glucose Enzymes->Glucose Digestion Absorption Glucose Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Result Reduced Post-Meal Blood Glucose Bloodstream->Result

Abbildung 1: Vorgeschlagener Mechanismus von Dregeosid Ga1 als Inhibitor von Verdauungsenzymen.

Logischer Arbeitsablauf zur Fehlerbehebung bei der Löslichkeit

Dieser Arbeitsablauf bietet einen schrittweisen Ansatz zur Lösung von Löslichkeitsproblemen, die bei der Arbeit mit Dregeosid Ga1 auftreten.

Troubleshooting_Workflow Start Start: This compound Solubility Issue CheckDMSO 1. Verify DMSO Quality (Anhydrous, High Purity?) Start->CheckDMSO UseFreshDMSO Use Fresh, Anhydrous DMSO CheckDMSO->UseFreshDMSO No InitialDissolution 2. Attempt Dissolution (Vortex, Gentle Heat, Sonicate) CheckDMSO->InitialDissolution Yes UseFreshDMSO->InitialDissolution IsClear Is Solution Clear? InitialDissolution->IsClear LowerConcentration Try Lower Stock Concentration IsClear->LowerConcentration No AddAqueous 3. Add to Aqueous Medium (Pre-warmed, Dropwise) IsClear->AddAqueous Yes LowerConcentration->InitialDissolution Precipitate Precipitate Forms? AddAqueous->Precipitate Success Success: Soluble & Ready for Assay Precipitate->Success No SerialDilute Perform Serial Dilution & Decrease Final Concentration Precipitate->SerialDilute Yes SerialDilute->AddAqueous Failure Issue Persists: Consider Alternative Co-Solvents SerialDilute->Failure

Abbildung 2: Logischer Arbeitsablauf zur Behebung von Löslichkeitsproblemen bei Dregeosid Ga1.

References

Technical Support Center: Optimizing Dregeoside Ga1 for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dregeoside Ga1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in relation to cell viability?

This compound is a plant-derived saponin. Saponins are known to interact with cholesterol in cell membranes, which can lead to the formation of pores and increase membrane permeability. This effect is dose-dependent and can lead to cytotoxicity at higher concentrations. The optimal concentration for your experiments will be cell-type dependent and must be determined empirically.[1]

Q2: I am observing an unexpected increase in cell viability at high concentrations of this compound using an MTT assay. Is this a real effect?

This is likely an artifact of the assay method. Plant extracts, including saponins, can interfere with tetrazolium-based assays like MTT.[2][3][4][5] Some compounds in these extracts have reducing activity that can convert the MTT reagent to formazan, mimicking the metabolic activity of viable cells and leading to false-positive results. We recommend using an alternative cell viability assay that is less prone to this type of interference.

Q3: What are more reliable alternative assays for determining cell viability with this compound?

For plant-derived compounds like this compound, we recommend using one of the following assays:

  • ATP-based assays: These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. They are generally less susceptible to interference from plant extracts.

  • Neutral Red (NR) Uptake Assay: This assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of extracted dye is proportional to the number of viable cells and this method has been shown to be sensitive and reliable for evaluating the cytotoxicity of plant extracts.

  • CellTiter-Blue® (Resazurin) Assay: This fluorescent assay is based on the conversion of resazurin (B115843) to the fluorescent product resorufin (B1680543) by metabolically active cells. However, it is still advisable to run a cell-free control to check for direct reduction of resazurin by this compound.

Q4: My cells appear dead under the microscope, but the viability assay results suggest otherwise. What should I do?

Visual inspection using microscopy is a valuable tool. If you observe morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing), but your colorimetric or fluorometric assay results show high viability, this strongly suggests an interference between this compound and the assay reagents. In this case, it is crucial to switch to a different assay method, such as an ATP-based assay, and to confirm cell death using a dye that stains the nuclei of dead cells (e.g., Trypan Blue or a fluorescent dye like Propidium Iodide).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results between experiments 1. This compound precipitation at high concentrations.2. Variability in cell seeding density.3. Cross-contamination between wells.1. Visually inspect wells for precipitation. If observed, consider using a lower concentration range or a different solvent. Always include a solvent control.2. Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize before adding the compound.3. To avoid effects from volatile compounds, consider leaving empty wells between different treatment groups.
High background signal in cell-free controls Direct reduction of the assay reagent by this compound.1. This confirms interference. Do not use this assay for your experiments with this compound.2. Switch to an alternative assay method like an ATP-based assay or a Neutral Red uptake assay.
All cells die, even at the lowest concentration 1. The concentration range is too high for the specific cell line.2. The solvent used to dissolve this compound is toxic to the cells.1. Perform a dose-response experiment with a much broader and lower range of concentrations (e.g., starting from nanomolar or low micromolar concentrations).2. Run a solvent control with the highest concentration of the solvent used in your experiment to determine its toxicity. Optimize the solvent concentration to the maximum tolerated level.
No effect on cell viability at any concentration 1. The concentration range is too low.2. The incubation time is too short.3. The compound is not active in the chosen cell line.1. Test a higher range of concentrations.2. Increase the incubation time (e.g., 24, 48, 72 hours).3. Consider that this compound's effects may be cell-type specific.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Neutral Red (NR) Uptake Assay

This protocol is adapted for determining the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated and solvent-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: During the last hours of incubation, prepare the Neutral Red staining solution.

  • Incubation with NR: Remove the treatment medium, wash the cells with PBS, and add the Neutral Red staining solution to each well. Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Carefully remove the staining solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well and incubate on a shaker for 10 minutes to extract the dye from the cells.

  • Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated wells to that of the control wells.

Protocol 2: ATP-Based Cell Viability Assay

This protocol provides a general workflow for using a commercial ATP-based assay kit.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Neutral Red Uptake Assay protocol.

  • Plate Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Determine the percentage of viable cells by comparing the luminescence of treated wells to that of the control wells.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_dregeoside Prepare serial dilutions of this compound prepare_controls Prepare vehicle and untreated controls treat_cells Treat cells with this compound and controls prepare_controls->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add assay reagent (e.g., Neutral Red or ATP reagent) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read absorbance/luminescence incubate_reagent->read_plate calculate_viability Calculate % viability vs. control read_plate->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for optimizing this compound concentration in cell viability assays.

Troubleshooting Logic for Unexpected Viability Results

G start Unexpected Viability Results (e.g., high viability at high concentration) check_microscope Visually inspect cells under microscope start->check_microscope cells_dead Cells appear dead/ unhealthy check_microscope->cells_dead Yes cells_healthy Cells appear healthy check_microscope->cells_healthy No run_cell_free Run cell-free assay with This compound and reagent cells_dead->run_cell_free re_evaluate Re-evaluate concentration range and incubation time cells_healthy->re_evaluate interference High background signal? (Interference) run_cell_free->interference switch_assay Switch to alternative assay (e.g., ATP-based) interference->switch_assay Yes no_interference No background signal interference->no_interference No no_interference->re_evaluate

Caption: Troubleshooting logic for unexpected results in cell viability assays.

References

Technical Support Center: Optimizing Dregeoside Ga1 for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dregeoside Ga1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in relation to cell viability?

This compound is a plant-derived saponin. Saponins are known to interact with cholesterol in cell membranes, which can lead to the formation of pores and increase membrane permeability. This effect is dose-dependent and can lead to cytotoxicity at higher concentrations. The optimal concentration for your experiments will be cell-type dependent and must be determined empirically.[1]

Q2: I am observing an unexpected increase in cell viability at high concentrations of this compound using an MTT assay. Is this a real effect?

This is likely an artifact of the assay method. Plant extracts, including saponins, can interfere with tetrazolium-based assays like MTT.[2][3][4][5] Some compounds in these extracts have reducing activity that can convert the MTT reagent to formazan, mimicking the metabolic activity of viable cells and leading to false-positive results. We recommend using an alternative cell viability assay that is less prone to this type of interference.

Q3: What are more reliable alternative assays for determining cell viability with this compound?

For plant-derived compounds like this compound, we recommend using one of the following assays:

  • ATP-based assays: These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. They are generally less susceptible to interference from plant extracts.

  • Neutral Red (NR) Uptake Assay: This assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of extracted dye is proportional to the number of viable cells and this method has been shown to be sensitive and reliable for evaluating the cytotoxicity of plant extracts.

  • CellTiter-Blue® (Resazurin) Assay: This fluorescent assay is based on the conversion of resazurin (B115843) to the fluorescent product resorufin (B1680543) by metabolically active cells. However, it is still advisable to run a cell-free control to check for direct reduction of resazurin by this compound.

Q4: My cells appear dead under the microscope, but the viability assay results suggest otherwise. What should I do?

Visual inspection using microscopy is a valuable tool. If you observe morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing), but your colorimetric or fluorometric assay results show high viability, this strongly suggests an interference between this compound and the assay reagents. In this case, it is crucial to switch to a different assay method, such as an ATP-based assay, and to confirm cell death using a dye that stains the nuclei of dead cells (e.g., Trypan Blue or a fluorescent dye like Propidium Iodide).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results between experiments 1. This compound precipitation at high concentrations.2. Variability in cell seeding density.3. Cross-contamination between wells.1. Visually inspect wells for precipitation. If observed, consider using a lower concentration range or a different solvent. Always include a solvent control.2. Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize before adding the compound.3. To avoid effects from volatile compounds, consider leaving empty wells between different treatment groups.
High background signal in cell-free controls Direct reduction of the assay reagent by this compound.1. This confirms interference. Do not use this assay for your experiments with this compound.2. Switch to an alternative assay method like an ATP-based assay or a Neutral Red uptake assay.
All cells die, even at the lowest concentration 1. The concentration range is too high for the specific cell line.2. The solvent used to dissolve this compound is toxic to the cells.1. Perform a dose-response experiment with a much broader and lower range of concentrations (e.g., starting from nanomolar or low micromolar concentrations).2. Run a solvent control with the highest concentration of the solvent used in your experiment to determine its toxicity. Optimize the solvent concentration to the maximum tolerated level.
No effect on cell viability at any concentration 1. The concentration range is too low.2. The incubation time is too short.3. The compound is not active in the chosen cell line.1. Test a higher range of concentrations.2. Increase the incubation time (e.g., 24, 48, 72 hours).3. Consider that this compound's effects may be cell-type specific.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Neutral Red (NR) Uptake Assay

This protocol is adapted for determining the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated and solvent-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: During the last hours of incubation, prepare the Neutral Red staining solution.

  • Incubation with NR: Remove the treatment medium, wash the cells with PBS, and add the Neutral Red staining solution to each well. Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Carefully remove the staining solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well and incubate on a shaker for 10 minutes to extract the dye from the cells.

  • Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated wells to that of the control wells.

Protocol 2: ATP-Based Cell Viability Assay

This protocol provides a general workflow for using a commercial ATP-based assay kit.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Neutral Red Uptake Assay protocol.

  • Plate Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Determine the percentage of viable cells by comparing the luminescence of treated wells to that of the control wells.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_dregeoside Prepare serial dilutions of this compound prepare_controls Prepare vehicle and untreated controls treat_cells Treat cells with this compound and controls prepare_controls->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add assay reagent (e.g., Neutral Red or ATP reagent) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read absorbance/luminescence incubate_reagent->read_plate calculate_viability Calculate % viability vs. control read_plate->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for optimizing this compound concentration in cell viability assays.

Troubleshooting Logic for Unexpected Viability Results

G start Unexpected Viability Results (e.g., high viability at high concentration) check_microscope Visually inspect cells under microscope start->check_microscope cells_dead Cells appear dead/ unhealthy check_microscope->cells_dead Yes cells_healthy Cells appear healthy check_microscope->cells_healthy No run_cell_free Run cell-free assay with This compound and reagent cells_dead->run_cell_free re_evaluate Re-evaluate concentration range and incubation time cells_healthy->re_evaluate interference High background signal? (Interference) run_cell_free->interference switch_assay Switch to alternative assay (e.g., ATP-based) interference->switch_assay Yes no_interference No background signal interference->no_interference No no_interference->re_evaluate

Caption: Troubleshooting logic for unexpected results in cell viability assays.

References

Technical Support Center: Optimizing Dregeoside Ga1 for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dregeoside Ga1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in relation to cell viability?

This compound is a plant-derived saponin. Saponins are known to interact with cholesterol in cell membranes, which can lead to the formation of pores and increase membrane permeability. This effect is dose-dependent and can lead to cytotoxicity at higher concentrations. The optimal concentration for your experiments will be cell-type dependent and must be determined empirically.[1]

Q2: I am observing an unexpected increase in cell viability at high concentrations of this compound using an MTT assay. Is this a real effect?

This is likely an artifact of the assay method. Plant extracts, including saponins, can interfere with tetrazolium-based assays like MTT.[2][3][4][5] Some compounds in these extracts have reducing activity that can convert the MTT reagent to formazan, mimicking the metabolic activity of viable cells and leading to false-positive results. We recommend using an alternative cell viability assay that is less prone to this type of interference.

Q3: What are more reliable alternative assays for determining cell viability with this compound?

For plant-derived compounds like this compound, we recommend using one of the following assays:

  • ATP-based assays: These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. They are generally less susceptible to interference from plant extracts.

  • Neutral Red (NR) Uptake Assay: This assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of extracted dye is proportional to the number of viable cells and this method has been shown to be sensitive and reliable for evaluating the cytotoxicity of plant extracts.

  • CellTiter-Blue® (Resazurin) Assay: This fluorescent assay is based on the conversion of resazurin to the fluorescent product resorufin by metabolically active cells. However, it is still advisable to run a cell-free control to check for direct reduction of resazurin by this compound.

Q4: My cells appear dead under the microscope, but the viability assay results suggest otherwise. What should I do?

Visual inspection using microscopy is a valuable tool. If you observe morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing), but your colorimetric or fluorometric assay results show high viability, this strongly suggests an interference between this compound and the assay reagents. In this case, it is crucial to switch to a different assay method, such as an ATP-based assay, and to confirm cell death using a dye that stains the nuclei of dead cells (e.g., Trypan Blue or a fluorescent dye like Propidium Iodide).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results between experiments 1. This compound precipitation at high concentrations.2. Variability in cell seeding density.3. Cross-contamination between wells.1. Visually inspect wells for precipitation. If observed, consider using a lower concentration range or a different solvent. Always include a solvent control.2. Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize before adding the compound.3. To avoid effects from volatile compounds, consider leaving empty wells between different treatment groups.
High background signal in cell-free controls Direct reduction of the assay reagent by this compound.1. This confirms interference. Do not use this assay for your experiments with this compound.2. Switch to an alternative assay method like an ATP-based assay or a Neutral Red uptake assay.
All cells die, even at the lowest concentration 1. The concentration range is too high for the specific cell line.2. The solvent used to dissolve this compound is toxic to the cells.1. Perform a dose-response experiment with a much broader and lower range of concentrations (e.g., starting from nanomolar or low micromolar concentrations).2. Run a solvent control with the highest concentration of the solvent used in your experiment to determine its toxicity. Optimize the solvent concentration to the maximum tolerated level.
No effect on cell viability at any concentration 1. The concentration range is too low.2. The incubation time is too short.3. The compound is not active in the chosen cell line.1. Test a higher range of concentrations.2. Increase the incubation time (e.g., 24, 48, 72 hours).3. Consider that this compound's effects may be cell-type specific.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Neutral Red (NR) Uptake Assay

This protocol is adapted for determining the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated and solvent-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: During the last hours of incubation, prepare the Neutral Red staining solution.

  • Incubation with NR: Remove the treatment medium, wash the cells with PBS, and add the Neutral Red staining solution to each well. Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Carefully remove the staining solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and incubate on a shaker for 10 minutes to extract the dye from the cells.

  • Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated wells to that of the control wells.

Protocol 2: ATP-Based Cell Viability Assay

This protocol provides a general workflow for using a commercial ATP-based assay kit.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Neutral Red Uptake Assay protocol.

  • Plate Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Determine the percentage of viable cells by comparing the luminescence of treated wells to that of the control wells.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_dregeoside Prepare serial dilutions of this compound prepare_controls Prepare vehicle and untreated controls treat_cells Treat cells with this compound and controls prepare_controls->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add assay reagent (e.g., Neutral Red or ATP reagent) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read absorbance/luminescence incubate_reagent->read_plate calculate_viability Calculate % viability vs. control read_plate->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for optimizing this compound concentration in cell viability assays.

Troubleshooting Logic for Unexpected Viability Results

G start Unexpected Viability Results (e.g., high viability at high concentration) check_microscope Visually inspect cells under microscope start->check_microscope cells_dead Cells appear dead/ unhealthy check_microscope->cells_dead Yes cells_healthy Cells appear healthy check_microscope->cells_healthy No run_cell_free Run cell-free assay with This compound and reagent cells_dead->run_cell_free re_evaluate Re-evaluate concentration range and incubation time cells_healthy->re_evaluate interference High background signal? (Interference) run_cell_free->interference switch_assay Switch to alternative assay (e.g., ATP-based) interference->switch_assay Yes no_interference No background signal interference->no_interference No no_interference->re_evaluate

Caption: Troubleshooting logic for unexpected results in cell viability assays.

References

"Dregeoside Ga1" stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and proper storage of Dregeoside Ga1. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

This compound is a type of steroidal glycoside, specifically a pregnane (B1235032) glycoside. Like many compounds in this class, its stability can be influenced by several environmental factors. As complex molecules with glycosidic linkages and various functional groups, steroidal glycosides can be susceptible to degradation under certain conditions. It is crucial to handle and store this compound correctly to maintain its chemical integrity and biological activity.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be affected by:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bonds, separating the sugar moieties from the steroidal backbone.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the steroidal structure.

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes could potentially cleave the glycosidic linkages.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Form Solid (lyophilized powder)Solid form is generally more stable than solutions.
Temperature -20°C or -80°CMinimizes thermal degradation.
Light Protected from light (e.g., in an amber vial)Prevents photolytic degradation.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Reduces the risk of oxidative degradation.
Container Tightly sealed containerPrevents moisture absorption and contamination.

For short-term storage of solutions (e.g., in DMSO), it is advisable to keep them at -20°C and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for critical experiments. Verify the purity of the stock solution using a suitable analytical method like HPLC.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them.
Loss of biological activity Chemical degradation of the compound.Review storage and handling procedures. Ensure the compound has been protected from light, high temperatures, and extreme pH.
Precipitation of the compound in solution Poor solubility or solvent evaporation.Ensure the solvent is appropriate and the concentration is within the solubility limits. Store solutions in tightly sealed containers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

2. Chromatographic Conditions (Initial Conditions for Method Development):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) formate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

3. Method Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the mobile phase gradient, pH, and flow rate to achieve optimal separation of the parent compound and all degradation peaks.

  • The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

4. Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to Stress Conditions photo Photolytic Degradation (UV/Fluorescent Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Evaluation: - Identify Degradation Products - Quantify Degradation - Determine Degradation Pathways hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies Dregeoside_Ga1 This compound Stability Temperature Temperature Dregeoside_Ga1->Temperature pH pH Dregeoside_Ga1->pH Light Light Dregeoside_Ga1->Light Oxidation Oxidation Dregeoside_Ga1->Oxidation Degradation Chemical Degradation Temperature->Degradation pH->Degradation Light->Degradation Oxidation->Degradation Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity Inconsistent_Results Inconsistent Results Loss_of_Activity->Inconsistent_Results Proper_Storage Proper Storage (-20°C, Dark, Inert Atm.) Proper_Storage->Dregeoside_Ga1 Ensures Fresh_Solutions Use Freshly Prepared Solutions Fresh_Solutions->Inconsistent_Results Prevents Stability_Testing Regular Stability Testing Stability_Testing->Degradation Monitors

References

"Dregeoside Ga1" stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and proper storage of Dregeoside Ga1. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

This compound is a type of steroidal glycoside, specifically a pregnane (B1235032) glycoside. Like many compounds in this class, its stability can be influenced by several environmental factors. As complex molecules with glycosidic linkages and various functional groups, steroidal glycosides can be susceptible to degradation under certain conditions. It is crucial to handle and store this compound correctly to maintain its chemical integrity and biological activity.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be affected by:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bonds, separating the sugar moieties from the steroidal backbone.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the steroidal structure.

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes could potentially cleave the glycosidic linkages.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Form Solid (lyophilized powder)Solid form is generally more stable than solutions.
Temperature -20°C or -80°CMinimizes thermal degradation.
Light Protected from light (e.g., in an amber vial)Prevents photolytic degradation.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Reduces the risk of oxidative degradation.
Container Tightly sealed containerPrevents moisture absorption and contamination.

For short-term storage of solutions (e.g., in DMSO), it is advisable to keep them at -20°C and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for critical experiments. Verify the purity of the stock solution using a suitable analytical method like HPLC.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them.
Loss of biological activity Chemical degradation of the compound.Review storage and handling procedures. Ensure the compound has been protected from light, high temperatures, and extreme pH.
Precipitation of the compound in solution Poor solubility or solvent evaporation.Ensure the solvent is appropriate and the concentration is within the solubility limits. Store solutions in tightly sealed containers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

2. Chromatographic Conditions (Initial Conditions for Method Development):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) formate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

3. Method Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the mobile phase gradient, pH, and flow rate to achieve optimal separation of the parent compound and all degradation peaks.

  • The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

4. Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to Stress Conditions photo Photolytic Degradation (UV/Fluorescent Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Evaluation: - Identify Degradation Products - Quantify Degradation - Determine Degradation Pathways hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies Dregeoside_Ga1 This compound Stability Temperature Temperature Dregeoside_Ga1->Temperature pH pH Dregeoside_Ga1->pH Light Light Dregeoside_Ga1->Light Oxidation Oxidation Dregeoside_Ga1->Oxidation Degradation Chemical Degradation Temperature->Degradation pH->Degradation Light->Degradation Oxidation->Degradation Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity Inconsistent_Results Inconsistent Results Loss_of_Activity->Inconsistent_Results Proper_Storage Proper Storage (-20°C, Dark, Inert Atm.) Proper_Storage->Dregeoside_Ga1 Ensures Fresh_Solutions Use Freshly Prepared Solutions Fresh_Solutions->Inconsistent_Results Prevents Stability_Testing Regular Stability Testing Stability_Testing->Degradation Monitors

References

"Dregeoside Ga1" stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and proper storage of Dregeoside Ga1. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

This compound is a type of steroidal glycoside, specifically a pregnane glycoside. Like many compounds in this class, its stability can be influenced by several environmental factors. As complex molecules with glycosidic linkages and various functional groups, steroidal glycosides can be susceptible to degradation under certain conditions. It is crucial to handle and store this compound correctly to maintain its chemical integrity and biological activity.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be affected by:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bonds, separating the sugar moieties from the steroidal backbone.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the steroidal structure.

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes could potentially cleave the glycosidic linkages.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Form Solid (lyophilized powder)Solid form is generally more stable than solutions.
Temperature -20°C or -80°CMinimizes thermal degradation.
Light Protected from light (e.g., in an amber vial)Prevents photolytic degradation.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Reduces the risk of oxidative degradation.
Container Tightly sealed containerPrevents moisture absorption and contamination.

For short-term storage of solutions (e.g., in DMSO), it is advisable to keep them at -20°C and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for critical experiments. Verify the purity of the stock solution using a suitable analytical method like HPLC.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them.
Loss of biological activity Chemical degradation of the compound.Review storage and handling procedures. Ensure the compound has been protected from light, high temperatures, and extreme pH.
Precipitation of the compound in solution Poor solubility or solvent evaporation.Ensure the solvent is appropriate and the concentration is within the solubility limits. Store solutions in tightly sealed containers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

2. Chromatographic Conditions (Initial Conditions for Method Development):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium formate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

3. Method Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the mobile phase gradient, pH, and flow rate to achieve optimal separation of the parent compound and all degradation peaks.

  • The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

4. Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to Stress Conditions photo Photolytic Degradation (UV/Fluorescent Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Evaluation: - Identify Degradation Products - Quantify Degradation - Determine Degradation Pathways hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies Dregeoside_Ga1 This compound Stability Temperature Temperature Dregeoside_Ga1->Temperature pH pH Dregeoside_Ga1->pH Light Light Dregeoside_Ga1->Light Oxidation Oxidation Dregeoside_Ga1->Oxidation Degradation Chemical Degradation Temperature->Degradation pH->Degradation Light->Degradation Oxidation->Degradation Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity Inconsistent_Results Inconsistent Results Loss_of_Activity->Inconsistent_Results Proper_Storage Proper Storage (-20°C, Dark, Inert Atm.) Proper_Storage->Dregeoside_Ga1 Ensures Fresh_Solutions Use Freshly Prepared Solutions Fresh_Solutions->Inconsistent_Results Prevents Stability_Testing Regular Stability Testing Stability_Testing->Degradation Monitors

References

Common experimental problems with "Dregeoside Ga1"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dregeoside Ga1 is a research compound with limited publicly available data on its biological activities and experimental handling. This guide is based on the known physicochemical properties of this compound and established best practices for working with novel natural products, particularly glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product, classified as a glycoside. Its fundamental properties are summarized in the table below.

Q2: How should I reconstitute and store this compound?

  • Reconstitution: this compound is reported to be soluble in DMSO, pyridine, methanol, and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q3: What is a typical starting concentration range for in vitro experiments?

For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a 10-point dose-response curve, ranging from 100 µM down to low nanomolar concentrations. This helps in identifying the potency of the compound and observing potential cytotoxic effects at higher concentrations.

Q4: I am observing low or no bioactivity in my cell-based assay. What are the possible causes?

Low bioactivity can stem from several factors:

  • Poor Cell Permeability: As a glycoside, this compound's sugar moieties may increase its water solubility, which can hinder its passage across cell membranes.

  • Compound Degradation: The compound may be unstable in your cell culture medium.

  • Incorrect Target: The chosen cell line or target may not be sensitive to this compound's mechanism of action.

  • Solubility Issues: The compound may have precipitated out of the aqueous assay medium.

Q5: How can I control for solvent effects in my experiments?

It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Data Presentation

PropertyValueSource
CAS Number 98665-66-8AOBIOUS[1]
Molecular Formula C₄₉H₈₀O₁₇AOBIOUS[1]
Molecular Weight 941.17 g/mol AOBIOUS[1]
Solubility DMSO, Pyridine, Methanol, EthanolChemFaces[2]

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Media
  • Symptom: Visible precipitate in the culture wells after adding the compound, or inconsistent results between replicates.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous assay buffer or medium.

  • Recommended Action:

    • Visually inspect the wells under a microscope for any signs of precipitation.

    • Decrease the final concentration of the compound.

    • Increase the final percentage of DMSO, ensuring it remains non-toxic to the cells.

    • Consider using a different solubilizing agent, but validate its compatibility with your assay.

Problem 2: Inconsistent Results Between Biochemical and Cell-Based Assays
  • Symptom: Potent activity observed in a purified enzyme (biochemical) assay, but weak or no activity in a cell-based assay.

  • Possible Causes:

    • Poor Cell Permeability: The compound may not be reaching its intracellular target.

    • Cellular Metabolism: The compound could be metabolized into an inactive form by the cells.

    • Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein.

  • Recommended Action:

    • Assess cellular uptake of the compound, for example, using LC-MS analysis of cell lysates.

    • Investigate the metabolic stability of this compound in your cell model.

    • Test for efflux pump activity by co-incubating with known efflux pump inhibitors.

Experimental Protocols

Protocol: Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

G Experimental Workflow for Screening this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A This compound (solid) B Prepare 10 mM Stock in 100% DMSO A->B C Aliquot and Store at -20°C/-80°C B->C E Prepare Serial Dilutions in Medium C->E Use fresh aliquot D Seed Cells in 96-well Plate D->E F Treat Cells (24-72h) E->F E->F Include Vehicle Control G Perform Bioassay (e.g., MTT) F->G H Measure Signal G->H I Normalize to Vehicle Control H->I J Plot Dose-Response Curve I->J K Calculate IC50/EC50 J->K

Caption: A general experimental workflow for screening a novel natural product like this compound.

G Troubleshooting: Unexpectedly Low Bioactivity A Low or No Bioactivity Observed B Check for Compound Precipitation A->B C Precipitate Observed? B->C D Lower Concentration Increase DMSO % C->D Yes E No Precipitate C->E No F Assess Cell Permeability/Metabolism E->F G Is Compound Stable & Entering Cells? F->G H Consider Alternative Cell Model or Biochemical Assay G->H No I Re-evaluate Assay and Positive Controls G->I Yes

Caption: A decision tree for troubleshooting low bioactivity in cell-based assays.

References

Common experimental problems with "Dregeoside Ga1"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dregeoside Ga1 is a research compound with limited publicly available data on its biological activities and experimental handling. This guide is based on the known physicochemical properties of this compound and established best practices for working with novel natural products, particularly glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product, classified as a glycoside. Its fundamental properties are summarized in the table below.

Q2: How should I reconstitute and store this compound?

  • Reconstitution: this compound is reported to be soluble in DMSO, pyridine, methanol, and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q3: What is a typical starting concentration range for in vitro experiments?

For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a 10-point dose-response curve, ranging from 100 µM down to low nanomolar concentrations. This helps in identifying the potency of the compound and observing potential cytotoxic effects at higher concentrations.

Q4: I am observing low or no bioactivity in my cell-based assay. What are the possible causes?

Low bioactivity can stem from several factors:

  • Poor Cell Permeability: As a glycoside, this compound's sugar moieties may increase its water solubility, which can hinder its passage across cell membranes.

  • Compound Degradation: The compound may be unstable in your cell culture medium.

  • Incorrect Target: The chosen cell line or target may not be sensitive to this compound's mechanism of action.

  • Solubility Issues: The compound may have precipitated out of the aqueous assay medium.

Q5: How can I control for solvent effects in my experiments?

It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Data Presentation

PropertyValueSource
CAS Number 98665-66-8AOBIOUS[1]
Molecular Formula C₄₉H₈₀O₁₇AOBIOUS[1]
Molecular Weight 941.17 g/mol AOBIOUS[1]
Solubility DMSO, Pyridine, Methanol, EthanolChemFaces[2]

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Media
  • Symptom: Visible precipitate in the culture wells after adding the compound, or inconsistent results between replicates.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous assay buffer or medium.

  • Recommended Action:

    • Visually inspect the wells under a microscope for any signs of precipitation.

    • Decrease the final concentration of the compound.

    • Increase the final percentage of DMSO, ensuring it remains non-toxic to the cells.

    • Consider using a different solubilizing agent, but validate its compatibility with your assay.

Problem 2: Inconsistent Results Between Biochemical and Cell-Based Assays
  • Symptom: Potent activity observed in a purified enzyme (biochemical) assay, but weak or no activity in a cell-based assay.

  • Possible Causes:

    • Poor Cell Permeability: The compound may not be reaching its intracellular target.

    • Cellular Metabolism: The compound could be metabolized into an inactive form by the cells.

    • Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein.

  • Recommended Action:

    • Assess cellular uptake of the compound, for example, using LC-MS analysis of cell lysates.

    • Investigate the metabolic stability of this compound in your cell model.

    • Test for efflux pump activity by co-incubating with known efflux pump inhibitors.

Experimental Protocols

Protocol: Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

G Experimental Workflow for Screening this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A This compound (solid) B Prepare 10 mM Stock in 100% DMSO A->B C Aliquot and Store at -20°C/-80°C B->C E Prepare Serial Dilutions in Medium C->E Use fresh aliquot D Seed Cells in 96-well Plate D->E F Treat Cells (24-72h) E->F E->F Include Vehicle Control G Perform Bioassay (e.g., MTT) F->G H Measure Signal G->H I Normalize to Vehicle Control H->I J Plot Dose-Response Curve I->J K Calculate IC50/EC50 J->K

Caption: A general experimental workflow for screening a novel natural product like this compound.

G Troubleshooting: Unexpectedly Low Bioactivity A Low or No Bioactivity Observed B Check for Compound Precipitation A->B C Precipitate Observed? B->C D Lower Concentration Increase DMSO % C->D Yes E No Precipitate C->E No F Assess Cell Permeability/Metabolism E->F G Is Compound Stable & Entering Cells? F->G H Consider Alternative Cell Model or Biochemical Assay G->H No I Re-evaluate Assay and Positive Controls G->I Yes

Caption: A decision tree for troubleshooting low bioactivity in cell-based assays.

References

Common experimental problems with "Dregeoside Ga1"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dregeoside Ga1 is a research compound with limited publicly available data on its biological activities and experimental handling. This guide is based on the known physicochemical properties of this compound and established best practices for working with novel natural products, particularly glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product, classified as a glycoside. Its fundamental properties are summarized in the table below.

Q2: How should I reconstitute and store this compound?

  • Reconstitution: this compound is reported to be soluble in DMSO, pyridine, methanol, and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q3: What is a typical starting concentration range for in vitro experiments?

For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a 10-point dose-response curve, ranging from 100 µM down to low nanomolar concentrations. This helps in identifying the potency of the compound and observing potential cytotoxic effects at higher concentrations.

Q4: I am observing low or no bioactivity in my cell-based assay. What are the possible causes?

Low bioactivity can stem from several factors:

  • Poor Cell Permeability: As a glycoside, this compound's sugar moieties may increase its water solubility, which can hinder its passage across cell membranes.

  • Compound Degradation: The compound may be unstable in your cell culture medium.

  • Incorrect Target: The chosen cell line or target may not be sensitive to this compound's mechanism of action.

  • Solubility Issues: The compound may have precipitated out of the aqueous assay medium.

Q5: How can I control for solvent effects in my experiments?

It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Data Presentation

PropertyValueSource
CAS Number 98665-66-8AOBIOUS[1]
Molecular Formula C₄₉H₈₀O₁₇AOBIOUS[1]
Molecular Weight 941.17 g/mol AOBIOUS[1]
Solubility DMSO, Pyridine, Methanol, EthanolChemFaces[2]

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Media
  • Symptom: Visible precipitate in the culture wells after adding the compound, or inconsistent results between replicates.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous assay buffer or medium.

  • Recommended Action:

    • Visually inspect the wells under a microscope for any signs of precipitation.

    • Decrease the final concentration of the compound.

    • Increase the final percentage of DMSO, ensuring it remains non-toxic to the cells.

    • Consider using a different solubilizing agent, but validate its compatibility with your assay.

Problem 2: Inconsistent Results Between Biochemical and Cell-Based Assays
  • Symptom: Potent activity observed in a purified enzyme (biochemical) assay, but weak or no activity in a cell-based assay.

  • Possible Causes:

    • Poor Cell Permeability: The compound may not be reaching its intracellular target.

    • Cellular Metabolism: The compound could be metabolized into an inactive form by the cells.

    • Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein.

  • Recommended Action:

    • Assess cellular uptake of the compound, for example, using LC-MS analysis of cell lysates.

    • Investigate the metabolic stability of this compound in your cell model.

    • Test for efflux pump activity by co-incubating with known efflux pump inhibitors.

Experimental Protocols

Protocol: Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

G Experimental Workflow for Screening this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A This compound (solid) B Prepare 10 mM Stock in 100% DMSO A->B C Aliquot and Store at -20°C/-80°C B->C E Prepare Serial Dilutions in Medium C->E Use fresh aliquot D Seed Cells in 96-well Plate D->E F Treat Cells (24-72h) E->F E->F Include Vehicle Control G Perform Bioassay (e.g., MTT) F->G H Measure Signal G->H I Normalize to Vehicle Control H->I J Plot Dose-Response Curve I->J K Calculate IC50/EC50 J->K

Caption: A general experimental workflow for screening a novel natural product like this compound.

G Troubleshooting: Unexpectedly Low Bioactivity A Low or No Bioactivity Observed B Check for Compound Precipitation A->B C Precipitate Observed? B->C D Lower Concentration Increase DMSO % C->D Yes E No Precipitate C->E No F Assess Cell Permeability/Metabolism E->F G Is Compound Stable & Entering Cells? F->G H Consider Alternative Cell Model or Biochemical Assay G->H No I Re-evaluate Assay and Positive Controls G->I Yes

Caption: A decision tree for troubleshooting low bioactivity in cell-based assays.

References

Improving "Dregeoside Ga1" bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Dregeoside Ga1, focusing on improving its bioavailability for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a steroidal glycoside isolated from the plant Dregea volubilis.[1] While specific studies on this compound are limited, extracts of Dregea volubilis containing various dregeosides have demonstrated several biological activities in vivo, including antioxidant, anti-inflammatory, antitumor, and cognitive-enhancing effects.[2][3][4]

Q2: I am observing poor efficacy of this compound in my in vivo experiments after oral administration. What could be the reason?

Poor in vivo efficacy of this compound following oral administration is likely due to its low oral bioavailability. Saponins (B1172615), the class of compounds to which this compound belongs, are often characterized by poor membrane permeability and potential instability in the acidic environment of the stomach.[5] This leads to limited absorption into the systemic circulation and reduced therapeutic effect.

Q3: What are the common challenges in working with this compound and other saponins?

Common challenges include:

  • Low Aqueous Solubility: Many saponins have poor solubility in water, making them difficult to formulate for in vivo studies.

  • Poor Membrane Permeability: The large and complex structure of saponins can hinder their passage across the intestinal epithelium.

  • Gastrointestinal Degradation: Saponins can be susceptible to hydrolysis in the acidic environment of the stomach.

  • Presystemic Metabolism: Metabolism in the intestines and liver (first-pass effect) can reduce the amount of active compound reaching systemic circulation.

Q4: Are there any reported in vivo dosage ranges for extracts containing Dregeosides?

Yes, studies on methanol (B129727) and ethanolic extracts of Dregea volubilis in rodents have used oral doses ranging from 50 mg/kg to 200 mg/kg. Acute toxicity studies have shown that lethal doses (LD50) for some saponins can be as high as 2000 mg/kg, suggesting a reasonable safety margin for these therapeutic doses.

Troubleshooting Guides

Issue: Low Oral Bioavailability of this compound

This guide provides strategies to enhance the oral bioavailability of this compound for in vivo studies.

1. Formulation Strategies:

The primary approach to improving the bioavailability of poorly soluble and permeable compounds like this compound is through advanced formulation techniques.

Formulation StrategyDescriptionKey Advantages
Lipid-Based Formulations Incorporating this compound into lipid-based systems such as liposomes or self-emulsifying drug delivery systems (SEDDS).Enhances solubility and can protect the compound from degradation in the GI tract.
Nanoparticle Formulations Reducing the particle size of this compound to the nanometer range (nanonization) or encapsulating it in nanoparticles.Increases the surface area for dissolution and can improve absorption.
Solid Dispersions Dispersing this compound in a matrix of a hydrophilic carrier at the molecular level.Improves the dissolution rate and solubility of the compound.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes with this compound.Increases the aqueous solubility of the compound.

2. Use of Absorption Enhancers:

Certain excipients can be co-administered to improve the intestinal absorption of this compound.

Absorption EnhancerMechanism of ActionExample
Bile Salts Facilitate the formation of mixed micelles, which can enhance the solubilization and absorption of lipophilic compounds.Sodium deoxycholate
Surfactants Increase the permeability of the intestinal membrane by disrupting the lipid bilayer.Tween 80, Poloxamers
P-glycoprotein (P-gp) Inhibitors Inhibit the efflux pump P-gp, which can transport this compound back into the intestinal lumen, thereby increasing its net absorption.Verapamil, Quercetin

Experimental Protocols

Protocol 1: Preparation of a Proliposome Formulation for Oral Delivery

This protocol is adapted from methods used to improve the oral availability of ginseng fruit saponins.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Sodium Deoxycholate

  • Mannitol (B672)

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve this compound and soybean phosphatidylcholine in ethanol.

  • Inject the ethanolic solution into a heated aqueous phase containing sodium deoxycholate under constant stirring to form a liposome (B1194612) suspension.

  • Dissolve mannitol in the liposome suspension as a carrier.

  • Spray-dry the resulting solution to obtain the proliposome powder.

  • The proliposome powder can be reconstituted in water before oral administration to animals.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetics of this compound following oral administration.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (12 hours) with free access to water before the experiment.

  • Administer the this compound formulation (e.g., proliposome suspension) orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.3 mL) from the jugular vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

Data Presentation

Table 1: Summary of In Vivo Studies on Dregea volubilis Extracts

Study FocusAnimal ModelExtractDoses (Oral)Key FindingsReference
Antioxidant ActivityAlbino RatsEthanolic200 mg/kgImproved levels of glutathione, SOD, catalase, and peroxidase.
Antitumor ActivityEAC Tumor-bearing MiceMethanolic50, 100, 200 mg/kgDecreased tumor volume and enhanced antioxidant enzyme levels.
Cognitive EnhancementYoung and Aged MiceChloroform100, 200 mg/kgReversed scopolamine-induced memory impairment.
Hypoglycemic & HypolipidemicStreptozotocin-induced Diabetic RatsEthanolic200 mg/kgSignificant reduction in blood glucose and improved lipid profile.

Visualizations

Hypothetical Signaling Pathway for the Anti-Inflammatory Action of this compound

While the direct signaling pathways of this compound are not yet elucidated, this diagram illustrates a potential mechanism based on the known anti-inflammatory effects of other saponins, such as ginsenosides, which involve the inhibition of the NF-κB and MAPK signaling pathways.

Dregeoside_Ga1_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Dregeoside_Ga1 This compound TAK1 TAK1 Dregeoside_Ga1->TAK1 Inhibition IKK IKK Complex Dregeoside_Ga1->IKK Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 TAK1->IKK MAPK_p38 p38 MAPK TAK1->MAPK_p38 MAPK_JNK JNK TAK1->MAPK_JNK MAPK_ERK ERK TAK1->MAPK_ERK IκBα IκBα IKK->IκBα NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibition Nucleus Nucleus NF_κB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription AP1 AP-1 MAPK_p38->AP1 MAPK_JNK->AP1 MAPK_ERK->AP1 AP1->Nucleus

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Improving and Assessing Bioavailability

This diagram outlines a logical workflow for researchers aiming to improve and evaluate the in vivo bioavailability of this compound.

Bioavailability_Workflow Start Start: Poor in vivo efficacy Problem Hypothesis: Low Oral Bioavailability Start->Problem Formulation Formulation Development (Liposomes, Nanoparticles, etc.) Problem->Formulation In_Vitro In Vitro Characterization (Solubility, Dissolution) Formulation->In_Vitro In_Vivo_PK In Vivo Pharmacokinetic Study (Rodent Model) In_Vitro->In_Vivo_PK Data_Analysis Data Analysis (Cmax, Tmax, AUC) In_Vivo_PK->Data_Analysis Decision Bioavailability Improved? Data_Analysis->Decision Efficacy_Study Proceed to In Vivo Efficacy Studies Decision->Efficacy_Study Yes Reformulate Re-evaluate Formulation Strategy Decision->Reformulate No Reformulate->Formulation

Caption: Workflow for enhancing and evaluating this compound bioavailability.

References

Improving "Dregeoside Ga1" bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Dregeoside Ga1, focusing on improving its bioavailability for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a steroidal glycoside isolated from the plant Dregea volubilis.[1] While specific studies on this compound are limited, extracts of Dregea volubilis containing various dregeosides have demonstrated several biological activities in vivo, including antioxidant, anti-inflammatory, antitumor, and cognitive-enhancing effects.[2][3][4]

Q2: I am observing poor efficacy of this compound in my in vivo experiments after oral administration. What could be the reason?

Poor in vivo efficacy of this compound following oral administration is likely due to its low oral bioavailability. Saponins (B1172615), the class of compounds to which this compound belongs, are often characterized by poor membrane permeability and potential instability in the acidic environment of the stomach.[5] This leads to limited absorption into the systemic circulation and reduced therapeutic effect.

Q3: What are the common challenges in working with this compound and other saponins?

Common challenges include:

  • Low Aqueous Solubility: Many saponins have poor solubility in water, making them difficult to formulate for in vivo studies.

  • Poor Membrane Permeability: The large and complex structure of saponins can hinder their passage across the intestinal epithelium.

  • Gastrointestinal Degradation: Saponins can be susceptible to hydrolysis in the acidic environment of the stomach.

  • Presystemic Metabolism: Metabolism in the intestines and liver (first-pass effect) can reduce the amount of active compound reaching systemic circulation.

Q4: Are there any reported in vivo dosage ranges for extracts containing Dregeosides?

Yes, studies on methanol (B129727) and ethanolic extracts of Dregea volubilis in rodents have used oral doses ranging from 50 mg/kg to 200 mg/kg. Acute toxicity studies have shown that lethal doses (LD50) for some saponins can be as high as 2000 mg/kg, suggesting a reasonable safety margin for these therapeutic doses.

Troubleshooting Guides

Issue: Low Oral Bioavailability of this compound

This guide provides strategies to enhance the oral bioavailability of this compound for in vivo studies.

1. Formulation Strategies:

The primary approach to improving the bioavailability of poorly soluble and permeable compounds like this compound is through advanced formulation techniques.

Formulation StrategyDescriptionKey Advantages
Lipid-Based Formulations Incorporating this compound into lipid-based systems such as liposomes or self-emulsifying drug delivery systems (SEDDS).Enhances solubility and can protect the compound from degradation in the GI tract.
Nanoparticle Formulations Reducing the particle size of this compound to the nanometer range (nanonization) or encapsulating it in nanoparticles.Increases the surface area for dissolution and can improve absorption.
Solid Dispersions Dispersing this compound in a matrix of a hydrophilic carrier at the molecular level.Improves the dissolution rate and solubility of the compound.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes with this compound.Increases the aqueous solubility of the compound.

2. Use of Absorption Enhancers:

Certain excipients can be co-administered to improve the intestinal absorption of this compound.

Absorption EnhancerMechanism of ActionExample
Bile Salts Facilitate the formation of mixed micelles, which can enhance the solubilization and absorption of lipophilic compounds.Sodium deoxycholate
Surfactants Increase the permeability of the intestinal membrane by disrupting the lipid bilayer.Tween 80, Poloxamers
P-glycoprotein (P-gp) Inhibitors Inhibit the efflux pump P-gp, which can transport this compound back into the intestinal lumen, thereby increasing its net absorption.Verapamil, Quercetin

Experimental Protocols

Protocol 1: Preparation of a Proliposome Formulation for Oral Delivery

This protocol is adapted from methods used to improve the oral availability of ginseng fruit saponins.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Sodium Deoxycholate

  • Mannitol (B672)

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve this compound and soybean phosphatidylcholine in ethanol.

  • Inject the ethanolic solution into a heated aqueous phase containing sodium deoxycholate under constant stirring to form a liposome (B1194612) suspension.

  • Dissolve mannitol in the liposome suspension as a carrier.

  • Spray-dry the resulting solution to obtain the proliposome powder.

  • The proliposome powder can be reconstituted in water before oral administration to animals.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetics of this compound following oral administration.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (12 hours) with free access to water before the experiment.

  • Administer the this compound formulation (e.g., proliposome suspension) orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.3 mL) from the jugular vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

Data Presentation

Table 1: Summary of In Vivo Studies on Dregea volubilis Extracts

Study FocusAnimal ModelExtractDoses (Oral)Key FindingsReference
Antioxidant ActivityAlbino RatsEthanolic200 mg/kgImproved levels of glutathione, SOD, catalase, and peroxidase.
Antitumor ActivityEAC Tumor-bearing MiceMethanolic50, 100, 200 mg/kgDecreased tumor volume and enhanced antioxidant enzyme levels.
Cognitive EnhancementYoung and Aged MiceChloroform100, 200 mg/kgReversed scopolamine-induced memory impairment.
Hypoglycemic & HypolipidemicStreptozotocin-induced Diabetic RatsEthanolic200 mg/kgSignificant reduction in blood glucose and improved lipid profile.

Visualizations

Hypothetical Signaling Pathway for the Anti-Inflammatory Action of this compound

While the direct signaling pathways of this compound are not yet elucidated, this diagram illustrates a potential mechanism based on the known anti-inflammatory effects of other saponins, such as ginsenosides, which involve the inhibition of the NF-κB and MAPK signaling pathways.

Dregeoside_Ga1_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Dregeoside_Ga1 This compound TAK1 TAK1 Dregeoside_Ga1->TAK1 Inhibition IKK IKK Complex Dregeoside_Ga1->IKK Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 TAK1->IKK MAPK_p38 p38 MAPK TAK1->MAPK_p38 MAPK_JNK JNK TAK1->MAPK_JNK MAPK_ERK ERK TAK1->MAPK_ERK IκBα IκBα IKK->IκBα NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibition Nucleus Nucleus NF_κB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription AP1 AP-1 MAPK_p38->AP1 MAPK_JNK->AP1 MAPK_ERK->AP1 AP1->Nucleus

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Improving and Assessing Bioavailability

This diagram outlines a logical workflow for researchers aiming to improve and evaluate the in vivo bioavailability of this compound.

Bioavailability_Workflow Start Start: Poor in vivo efficacy Problem Hypothesis: Low Oral Bioavailability Start->Problem Formulation Formulation Development (Liposomes, Nanoparticles, etc.) Problem->Formulation In_Vitro In Vitro Characterization (Solubility, Dissolution) Formulation->In_Vitro In_Vivo_PK In Vivo Pharmacokinetic Study (Rodent Model) In_Vitro->In_Vivo_PK Data_Analysis Data Analysis (Cmax, Tmax, AUC) In_Vivo_PK->Data_Analysis Decision Bioavailability Improved? Data_Analysis->Decision Efficacy_Study Proceed to In Vivo Efficacy Studies Decision->Efficacy_Study Yes Reformulate Re-evaluate Formulation Strategy Decision->Reformulate No Reformulate->Formulation

Caption: Workflow for enhancing and evaluating this compound bioavailability.

References

Improving "Dregeoside Ga1" bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Dregeoside Ga1, focusing on improving its bioavailability for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a steroidal glycoside isolated from the plant Dregea volubilis.[1] While specific studies on this compound are limited, extracts of Dregea volubilis containing various dregeosides have demonstrated several biological activities in vivo, including antioxidant, anti-inflammatory, antitumor, and cognitive-enhancing effects.[2][3][4]

Q2: I am observing poor efficacy of this compound in my in vivo experiments after oral administration. What could be the reason?

Poor in vivo efficacy of this compound following oral administration is likely due to its low oral bioavailability. Saponins, the class of compounds to which this compound belongs, are often characterized by poor membrane permeability and potential instability in the acidic environment of the stomach.[5] This leads to limited absorption into the systemic circulation and reduced therapeutic effect.

Q3: What are the common challenges in working with this compound and other saponins?

Common challenges include:

  • Low Aqueous Solubility: Many saponins have poor solubility in water, making them difficult to formulate for in vivo studies.

  • Poor Membrane Permeability: The large and complex structure of saponins can hinder their passage across the intestinal epithelium.

  • Gastrointestinal Degradation: Saponins can be susceptible to hydrolysis in the acidic environment of the stomach.

  • Presystemic Metabolism: Metabolism in the intestines and liver (first-pass effect) can reduce the amount of active compound reaching systemic circulation.

Q4: Are there any reported in vivo dosage ranges for extracts containing Dregeosides?

Yes, studies on methanol and ethanolic extracts of Dregea volubilis in rodents have used oral doses ranging from 50 mg/kg to 200 mg/kg. Acute toxicity studies have shown that lethal doses (LD50) for some saponins can be as high as 2000 mg/kg, suggesting a reasonable safety margin for these therapeutic doses.

Troubleshooting Guides

Issue: Low Oral Bioavailability of this compound

This guide provides strategies to enhance the oral bioavailability of this compound for in vivo studies.

1. Formulation Strategies:

The primary approach to improving the bioavailability of poorly soluble and permeable compounds like this compound is through advanced formulation techniques.

Formulation StrategyDescriptionKey Advantages
Lipid-Based Formulations Incorporating this compound into lipid-based systems such as liposomes or self-emulsifying drug delivery systems (SEDDS).Enhances solubility and can protect the compound from degradation in the GI tract.
Nanoparticle Formulations Reducing the particle size of this compound to the nanometer range (nanonization) or encapsulating it in nanoparticles.Increases the surface area for dissolution and can improve absorption.
Solid Dispersions Dispersing this compound in a matrix of a hydrophilic carrier at the molecular level.Improves the dissolution rate and solubility of the compound.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes with this compound.Increases the aqueous solubility of the compound.

2. Use of Absorption Enhancers:

Certain excipients can be co-administered to improve the intestinal absorption of this compound.

Absorption EnhancerMechanism of ActionExample
Bile Salts Facilitate the formation of mixed micelles, which can enhance the solubilization and absorption of lipophilic compounds.Sodium deoxycholate
Surfactants Increase the permeability of the intestinal membrane by disrupting the lipid bilayer.Tween 80, Poloxamers
P-glycoprotein (P-gp) Inhibitors Inhibit the efflux pump P-gp, which can transport this compound back into the intestinal lumen, thereby increasing its net absorption.Verapamil, Quercetin

Experimental Protocols

Protocol 1: Preparation of a Proliposome Formulation for Oral Delivery

This protocol is adapted from methods used to improve the oral availability of ginseng fruit saponins.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Sodium Deoxycholate

  • Mannitol

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve this compound and soybean phosphatidylcholine in ethanol.

  • Inject the ethanolic solution into a heated aqueous phase containing sodium deoxycholate under constant stirring to form a liposome suspension.

  • Dissolve mannitol in the liposome suspension as a carrier.

  • Spray-dry the resulting solution to obtain the proliposome powder.

  • The proliposome powder can be reconstituted in water before oral administration to animals.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetics of this compound following oral administration.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (12 hours) with free access to water before the experiment.

  • Administer the this compound formulation (e.g., proliposome suspension) orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.3 mL) from the jugular vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

Data Presentation

Table 1: Summary of In Vivo Studies on Dregea volubilis Extracts

Study FocusAnimal ModelExtractDoses (Oral)Key FindingsReference
Antioxidant ActivityAlbino RatsEthanolic200 mg/kgImproved levels of glutathione, SOD, catalase, and peroxidase.
Antitumor ActivityEAC Tumor-bearing MiceMethanolic50, 100, 200 mg/kgDecreased tumor volume and enhanced antioxidant enzyme levels.
Cognitive EnhancementYoung and Aged MiceChloroform100, 200 mg/kgReversed scopolamine-induced memory impairment.
Hypoglycemic & HypolipidemicStreptozotocin-induced Diabetic RatsEthanolic200 mg/kgSignificant reduction in blood glucose and improved lipid profile.

Visualizations

Hypothetical Signaling Pathway for the Anti-Inflammatory Action of this compound

While the direct signaling pathways of this compound are not yet elucidated, this diagram illustrates a potential mechanism based on the known anti-inflammatory effects of other saponins, such as ginsenosides, which involve the inhibition of the NF-κB and MAPK signaling pathways.

Dregeoside_Ga1_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Dregeoside_Ga1 This compound TAK1 TAK1 Dregeoside_Ga1->TAK1 Inhibition IKK IKK Complex Dregeoside_Ga1->IKK Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 TAK1->IKK MAPK_p38 p38 MAPK TAK1->MAPK_p38 MAPK_JNK JNK TAK1->MAPK_JNK MAPK_ERK ERK TAK1->MAPK_ERK IκBα IκBα IKK->IκBα NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibition Nucleus Nucleus NF_κB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription AP1 AP-1 MAPK_p38->AP1 MAPK_JNK->AP1 MAPK_ERK->AP1 AP1->Nucleus

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Improving and Assessing Bioavailability

This diagram outlines a logical workflow for researchers aiming to improve and evaluate the in vivo bioavailability of this compound.

Bioavailability_Workflow Start Start: Poor in vivo efficacy Problem Hypothesis: Low Oral Bioavailability Start->Problem Formulation Formulation Development (Liposomes, Nanoparticles, etc.) Problem->Formulation In_Vitro In Vitro Characterization (Solubility, Dissolution) Formulation->In_Vitro In_Vivo_PK In Vivo Pharmacokinetic Study (Rodent Model) In_Vitro->In_Vivo_PK Data_Analysis Data Analysis (Cmax, Tmax, AUC) In_Vivo_PK->Data_Analysis Decision Bioavailability Improved? Data_Analysis->Decision Efficacy_Study Proceed to In Vivo Efficacy Studies Decision->Efficacy_Study Yes Reformulate Re-evaluate Formulation Strategy Decision->Reformulate No Reformulate->Formulation

Caption: Workflow for enhancing and evaluating this compound bioavailability.

References

Troubleshooting inconsistent results in "Dregeoside Ga1" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Dregeoside Ga1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a steroid compound isolated from the plant Dregea volubilis. Like other saponins, it is a naturally derived secondary metabolite. Due to its natural origin, variability in purity and potency can occur between batches.[1]

Data Presentation: Properties of this compound

PropertyValueSource
CAS Number98665-66-8[2][3]
Molecular FormulaC49H80O17
Molecular Weight941.149 g/mol
Melting Point126.5-129 °C
Purity (example)93.0%
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.
Storage Conditions2-8°C

Q2: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results with natural products like this compound are common and can stem from several factors:

  • Source Material Variability : The concentration of active compounds in plants can vary based on genetics, growing conditions, and harvest time, leading to batch-to-batch differences in the extracted compound.

  • Extraction and Purity : The method of extraction can influence the purity and stability of the final compound. Impurities from the extraction process can interfere with experiments.

  • Compound Stability : Botanical extracts can be sensitive to light, heat, oxygen, and moisture, which can lead to degradation over time.

  • Experimental Conditions : Minor variations in your experimental setup, such as cell passage number, reagent concentrations, and incubation times, can lead to different outcomes.

Q3: How should I prepare and store this compound for my experiments?

For optimal results, follow these guidelines:

  • Storage : Store the compound at 2-8°C as recommended.

  • Stock Solutions : Prepare stock solutions in a suitable solvent like DMSO. It is advisable to leave the vial at room temperature for at least an hour before opening to prevent condensation. If the compound has adhered to the cap, gently shake the vial to settle the contents.

  • Working Dilutions : Prepare fresh working dilutions for each experiment from the stock solution to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability/Cytotoxicity Results

Q: I am observing high variability in cell death when treating my cell cultures with this compound. What could be the issue?

A: High variability in cytotoxicity assays is a frequent issue when working with saponins. Here are some potential causes and solutions:

  • Mycoplasma Contamination : Mycoplasma can alter cellular responses and is a common, often undetected, contaminant. Regularly test your cell cultures for mycoplasma.

  • Cell Culture Conditions :

    • Ensure consistent cell seeding density.

    • Use cells within a similar passage number range for all experiments.

    • Check for and address any issues with your incubator's CO2 levels and humidity.

  • Compound Aggregation : Some organic molecules can form aggregates in culture media, leading to inconsistent effects. Visually inspect your treatment media for any precipitation. Consider a brief sonication of the stock solution before preparing dilutions.

Experimental Protocol: General Cell Viability (MTT) Assay

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation : Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Cell Treatment : Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the compound).

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualization: Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Read Absorbance G->H I Calculate Cell Viability H->I

Caption: Workflow for a cell viability assay using this compound.

Issue 2: Poor Reproducibility in Signaling Pathway Analysis

Q: I am trying to investigate the effect of this compound on a specific signaling pathway, but my Western blot/PCR results are not reproducible.

A: In addition to the general sources of variability mentioned earlier, consider these points for signaling pathway studies:

  • Timing of Treatment : The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing the effect of this compound.

  • Off-Target Effects : Natural products can sometimes have multiple biological activities. These "promiscuous" interactions can lead to unexpected and inconsistent results.

  • Purity of the Compound : Impurities in the extract can interfere with specific signaling molecules, leading to confounding results.

Mandatory Visualization: Hypothetical Saponin-Modulated Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane Receptor Membrane Receptor This compound->Membrane Receptor Kinase A Kinase A Membrane Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A potential signaling cascade modulated by a saponin.

Issue 3: Difficulty Dissolving this compound

Q: I am having trouble dissolving this compound for my experiments. What should I do?

A: this compound is reported to be soluble in several organic solvents. If you are experiencing solubility issues, consider the following:

  • Choice of Solvent : Ensure you are using a recommended solvent such as DMSO, ethanol, or methanol.

  • Warming : Gentle warming of the solution may aid in dissolution.

  • Sonication : Brief sonication can help break up any aggregates and facilitate dissolving.

  • Fresh Solvent : Use fresh, anhydrous solvent, as water content can affect the solubility of some compounds.

This technical support guide is intended to provide general assistance. For specific experimental design and troubleshooting, consulting relevant literature and adapting protocols to your specific cell lines and assay systems is recommended.

References

Troubleshooting inconsistent results in "Dregeoside Ga1" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Dregeoside Ga1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a steroid compound isolated from the plant Dregea volubilis. Like other saponins, it is a naturally derived secondary metabolite. Due to its natural origin, variability in purity and potency can occur between batches.[1]

Data Presentation: Properties of this compound

PropertyValueSource
CAS Number98665-66-8[2][3]
Molecular FormulaC49H80O17
Molecular Weight941.149 g/mol
Melting Point126.5-129 °C
Purity (example)93.0%
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.
Storage Conditions2-8°C

Q2: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results with natural products like this compound are common and can stem from several factors:

  • Source Material Variability : The concentration of active compounds in plants can vary based on genetics, growing conditions, and harvest time, leading to batch-to-batch differences in the extracted compound.

  • Extraction and Purity : The method of extraction can influence the purity and stability of the final compound. Impurities from the extraction process can interfere with experiments.

  • Compound Stability : Botanical extracts can be sensitive to light, heat, oxygen, and moisture, which can lead to degradation over time.

  • Experimental Conditions : Minor variations in your experimental setup, such as cell passage number, reagent concentrations, and incubation times, can lead to different outcomes.

Q3: How should I prepare and store this compound for my experiments?

For optimal results, follow these guidelines:

  • Storage : Store the compound at 2-8°C as recommended.

  • Stock Solutions : Prepare stock solutions in a suitable solvent like DMSO. It is advisable to leave the vial at room temperature for at least an hour before opening to prevent condensation. If the compound has adhered to the cap, gently shake the vial to settle the contents.

  • Working Dilutions : Prepare fresh working dilutions for each experiment from the stock solution to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability/Cytotoxicity Results

Q: I am observing high variability in cell death when treating my cell cultures with this compound. What could be the issue?

A: High variability in cytotoxicity assays is a frequent issue when working with saponins. Here are some potential causes and solutions:

  • Mycoplasma Contamination : Mycoplasma can alter cellular responses and is a common, often undetected, contaminant. Regularly test your cell cultures for mycoplasma.

  • Cell Culture Conditions :

    • Ensure consistent cell seeding density.

    • Use cells within a similar passage number range for all experiments.

    • Check for and address any issues with your incubator's CO2 levels and humidity.

  • Compound Aggregation : Some organic molecules can form aggregates in culture media, leading to inconsistent effects. Visually inspect your treatment media for any precipitation. Consider a brief sonication of the stock solution before preparing dilutions.

Experimental Protocol: General Cell Viability (MTT) Assay

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation : Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Cell Treatment : Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the compound).

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualization: Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Read Absorbance G->H I Calculate Cell Viability H->I

Caption: Workflow for a cell viability assay using this compound.

Issue 2: Poor Reproducibility in Signaling Pathway Analysis

Q: I am trying to investigate the effect of this compound on a specific signaling pathway, but my Western blot/PCR results are not reproducible.

A: In addition to the general sources of variability mentioned earlier, consider these points for signaling pathway studies:

  • Timing of Treatment : The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing the effect of this compound.

  • Off-Target Effects : Natural products can sometimes have multiple biological activities. These "promiscuous" interactions can lead to unexpected and inconsistent results.

  • Purity of the Compound : Impurities in the extract can interfere with specific signaling molecules, leading to confounding results.

Mandatory Visualization: Hypothetical Saponin-Modulated Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane Receptor Membrane Receptor This compound->Membrane Receptor Kinase A Kinase A Membrane Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A potential signaling cascade modulated by a saponin.

Issue 3: Difficulty Dissolving this compound

Q: I am having trouble dissolving this compound for my experiments. What should I do?

A: this compound is reported to be soluble in several organic solvents. If you are experiencing solubility issues, consider the following:

  • Choice of Solvent : Ensure you are using a recommended solvent such as DMSO, ethanol, or methanol.

  • Warming : Gentle warming of the solution may aid in dissolution.

  • Sonication : Brief sonication can help break up any aggregates and facilitate dissolving.

  • Fresh Solvent : Use fresh, anhydrous solvent, as water content can affect the solubility of some compounds.

This technical support guide is intended to provide general assistance. For specific experimental design and troubleshooting, consulting relevant literature and adapting protocols to your specific cell lines and assay systems is recommended.

References

Troubleshooting inconsistent results in "Dregeoside Ga1" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Dregeoside Ga1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a steroid compound isolated from the plant Dregea volubilis. Like other saponins, it is a naturally derived secondary metabolite. Due to its natural origin, variability in purity and potency can occur between batches.[1]

Data Presentation: Properties of this compound

PropertyValueSource
CAS Number98665-66-8[2][3]
Molecular FormulaC49H80O17
Molecular Weight941.149 g/mol
Melting Point126.5-129 °C
Purity (example)93.0%
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.
Storage Conditions2-8°C

Q2: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results with natural products like this compound are common and can stem from several factors:

  • Source Material Variability : The concentration of active compounds in plants can vary based on genetics, growing conditions, and harvest time, leading to batch-to-batch differences in the extracted compound.

  • Extraction and Purity : The method of extraction can influence the purity and stability of the final compound. Impurities from the extraction process can interfere with experiments.

  • Compound Stability : Botanical extracts can be sensitive to light, heat, oxygen, and moisture, which can lead to degradation over time.

  • Experimental Conditions : Minor variations in your experimental setup, such as cell passage number, reagent concentrations, and incubation times, can lead to different outcomes.

Q3: How should I prepare and store this compound for my experiments?

For optimal results, follow these guidelines:

  • Storage : Store the compound at 2-8°C as recommended.

  • Stock Solutions : Prepare stock solutions in a suitable solvent like DMSO. It is advisable to leave the vial at room temperature for at least an hour before opening to prevent condensation. If the compound has adhered to the cap, gently shake the vial to settle the contents.

  • Working Dilutions : Prepare fresh working dilutions for each experiment from the stock solution to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability/Cytotoxicity Results

Q: I am observing high variability in cell death when treating my cell cultures with this compound. What could be the issue?

A: High variability in cytotoxicity assays is a frequent issue when working with saponins. Here are some potential causes and solutions:

  • Mycoplasma Contamination : Mycoplasma can alter cellular responses and is a common, often undetected, contaminant. Regularly test your cell cultures for mycoplasma.

  • Cell Culture Conditions :

    • Ensure consistent cell seeding density.

    • Use cells within a similar passage number range for all experiments.

    • Check for and address any issues with your incubator's CO2 levels and humidity.

  • Compound Aggregation : Some organic molecules can form aggregates in culture media, leading to inconsistent effects. Visually inspect your treatment media for any precipitation. Consider a brief sonication of the stock solution before preparing dilutions.

Experimental Protocol: General Cell Viability (MTT) Assay

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation : Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Cell Treatment : Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the compound).

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualization: Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Read Absorbance G->H I Calculate Cell Viability H->I

Caption: Workflow for a cell viability assay using this compound.

Issue 2: Poor Reproducibility in Signaling Pathway Analysis

Q: I am trying to investigate the effect of this compound on a specific signaling pathway, but my Western blot/PCR results are not reproducible.

A: In addition to the general sources of variability mentioned earlier, consider these points for signaling pathway studies:

  • Timing of Treatment : The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing the effect of this compound.

  • Off-Target Effects : Natural products can sometimes have multiple biological activities. These "promiscuous" interactions can lead to unexpected and inconsistent results.

  • Purity of the Compound : Impurities in the extract can interfere with specific signaling molecules, leading to confounding results.

Mandatory Visualization: Hypothetical Saponin-Modulated Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane Receptor Membrane Receptor This compound->Membrane Receptor Kinase A Kinase A Membrane Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A potential signaling cascade modulated by a saponin.

Issue 3: Difficulty Dissolving this compound

Q: I am having trouble dissolving this compound for my experiments. What should I do?

A: this compound is reported to be soluble in several organic solvents. If you are experiencing solubility issues, consider the following:

  • Choice of Solvent : Ensure you are using a recommended solvent such as DMSO, ethanol, or methanol.

  • Warming : Gentle warming of the solution may aid in dissolution.

  • Sonication : Brief sonication can help break up any aggregates and facilitate dissolving.

  • Fresh Solvent : Use fresh, anhydrous solvent, as water content can affect the solubility of some compounds.

This technical support guide is intended to provide general assistance. For specific experimental design and troubleshooting, consulting relevant literature and adapting protocols to your specific cell lines and assay systems is recommended.

References

Minimizing "Dregeoside Ga1" off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects of the novel natural compound, Dregeoside Ga1, in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to a variety of experimental issues, including cytotoxicity, activation of irrelevant signaling pathways, and confounding results, which may lead to a misinterpretation of this compound's true efficacy and mechanism of action.[1][2]

Q2: What is the first step to characterize the off-target profile of this compound?

A2: The initial and most critical step is to establish a "therapeutic window" for this compound. This is achieved by generating and comparing concentration-response curves for both its on-target activity and its general cytotoxicity.[1] A significant separation between the effective concentration for the on-target effect (EC50) and the concentration causing cytotoxicity (CC50) suggests a favorable therapeutic window.

Q3: How can I experimentally identify the unintended targets of this compound?

A3: There are several experimental approaches to identify off-target interactions. A common and effective method is to perform a broad-panel screen, such as a kinome scan, which assesses the activity of this compound against a large number of kinases. Kinases are a frequent source of off-target effects due to the conserved nature of their ATP-binding pockets. Other methods include affinity-based pull-down assays coupled with mass spectrometry to identify binding partners.

Q4: What is a "rescue" experiment and how can it help confirm an off-target effect?

A4: A rescue experiment is a powerful method to validate whether an observed phenotype is due to the on-target or an off-target effect. If you hypothesize that this compound's effect is due to its interaction with its intended target, you can try to "rescue" the phenotype by overexpressing the target protein. If the effect is on-target, an increased level of the target protein may require a higher concentration of this compound to achieve the same effect. Conversely, if the phenotype persists unchanged despite target overexpression, it is more likely caused by an off-target interaction.

Q5: How can I minimize off-target effects in my experiments?

A5: Minimizing off-target effects involves a multi-pronged approach:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Employ a structurally similar but inactive analog of this compound as a negative control. If this analog produces similar effects, it points towards an off-target mechanism.

  • Cell Line Selection: The off-target profile of a compound can be cell-type specific. Consider validating key findings in a second, distinct cell line.

  • Confirm Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your functional assays.

Troubleshooting Guides

Problem 1: I am observing significant cytotoxicity at concentrations where the on-target effect of this compound is not yet maximal.

Possible Cause Troubleshooting Step
Off-Target Toxicity The cytotoxicity may be due to this compound hitting one or more unintended targets.
Solution: Perform an orthogonal cytotoxicity assay. For example, if you are using a metabolic assay like MTT, which can be prone to interference from natural products, validate your results with a membrane integrity assay like an LDH release assay. This helps to rule out assay-specific artifacts.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentrations used.
Solution: Ensure the final solvent concentration is consistent across all wells and is below the known toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control to assess the impact of the solvent alone.
Compound Instability This compound may be degrading in the culture medium into a toxic byproduct.
Solution: Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.

Problem 2: The results of my experiments with this compound are inconsistent and not reproducible.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Small errors in pipetting, especially during the creation of serial dilutions, can lead to large variations in the biological response.
Solution: Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
"Edge Effects" in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate this compound and affect cell health, leading to variability.
Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with sterile PBS or media to help maintain humidity across the plate.
Cell Seeding Inconsistency An uneven distribution of cells across the wells of your plate will lead to variable results.
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during the plating process to prevent settling.

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for this compound

This table illustrates how data from a kinase profiling service could be presented to identify on-target versus off-target effects.

Kinase TargetPercent Inhibition at 1 µM this compoundOn-Target/Off-Target
Target Kinase A (Presumed On-Target) 95% On-Target
Off-Target Kinase X85%Off-Target
Off-Target Kinase Y60%Off-Target
Off-Target Kinase Z15%Off-Target (likely insignificant)

Table 2: On-Target vs. Cytotoxicity Profile of this compound

This table provides a clear comparison of the concentrations required for on-target effects versus cytotoxic effects.

Assay TypeEndpointValue
On-Target Activity EC50 (Effective Concentration, 50%) 0.5 µM
Cytotoxicity (MTT Assay)CC50 (Cytotoxic Concentration, 50%)15 µM
Cytotoxicity (LDH Release)CC50 (Cytotoxic Concentration, 50%)18 µM
Therapeutic Index (CC50 / EC50) ~30-36

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the general cytotoxicity of this compound by measuring the metabolic activity of the cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound-containing medium to the cells. Include a "cells + medium only" negative control and a "cells + 1 µM staurosporine" positive control for toxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[this compound] to determine the CC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of this compound to its intended intracellular target.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or a vehicle control for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the intended target protein.

    • Incubate with an appropriate secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation & Mitigation A Determine On-Target EC50 C Calculate Therapeutic Index (CC50 / EC50) A->C B Determine Cytotoxicity CC50 (e.g., MTT, LDH assays) B->C D Broad Panel Screening (e.g., Kinome Scan) C->D Sufficient Window? F Identify Potential Off-Targets D->F E Affinity Pulldown + Mass Spec E->F G Confirm Target Engagement (CETSA) F->G Prioritize Hits I Optimize Assay Conditions (Use lowest effective dose) G->I H Validate Off-Target Phenotype (e.g., Rescue Experiment) H->I

Caption: Workflow for identifying and mitigating off-target effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway DG This compound T Target A DG->T Inhibits OT Off-Target X DG->OT Inhibits S1 Substrate 1 T->S1 Activates P1 Desired Phenotype S1->P1 S2 Substrate 2 OT->S2 Activates P2 Undesired Phenotype (e.g., Cytotoxicity) S2->P2

Caption: On-target vs. off-target signaling pathways.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Target (Western Blot) D->E F 6. Plot Melting Curves (% Soluble vs. Temp) E->F G Thermal Shift? (Target Engagement) F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

Minimizing "Dregeoside Ga1" off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects of the novel natural compound, Dregeoside Ga1, in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to a variety of experimental issues, including cytotoxicity, activation of irrelevant signaling pathways, and confounding results, which may lead to a misinterpretation of this compound's true efficacy and mechanism of action.[1][2]

Q2: What is the first step to characterize the off-target profile of this compound?

A2: The initial and most critical step is to establish a "therapeutic window" for this compound. This is achieved by generating and comparing concentration-response curves for both its on-target activity and its general cytotoxicity.[1] A significant separation between the effective concentration for the on-target effect (EC50) and the concentration causing cytotoxicity (CC50) suggests a favorable therapeutic window.

Q3: How can I experimentally identify the unintended targets of this compound?

A3: There are several experimental approaches to identify off-target interactions. A common and effective method is to perform a broad-panel screen, such as a kinome scan, which assesses the activity of this compound against a large number of kinases. Kinases are a frequent source of off-target effects due to the conserved nature of their ATP-binding pockets. Other methods include affinity-based pull-down assays coupled with mass spectrometry to identify binding partners.

Q4: What is a "rescue" experiment and how can it help confirm an off-target effect?

A4: A rescue experiment is a powerful method to validate whether an observed phenotype is due to the on-target or an off-target effect. If you hypothesize that this compound's effect is due to its interaction with its intended target, you can try to "rescue" the phenotype by overexpressing the target protein. If the effect is on-target, an increased level of the target protein may require a higher concentration of this compound to achieve the same effect. Conversely, if the phenotype persists unchanged despite target overexpression, it is more likely caused by an off-target interaction.

Q5: How can I minimize off-target effects in my experiments?

A5: Minimizing off-target effects involves a multi-pronged approach:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Employ a structurally similar but inactive analog of this compound as a negative control. If this analog produces similar effects, it points towards an off-target mechanism.

  • Cell Line Selection: The off-target profile of a compound can be cell-type specific. Consider validating key findings in a second, distinct cell line.

  • Confirm Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your functional assays.

Troubleshooting Guides

Problem 1: I am observing significant cytotoxicity at concentrations where the on-target effect of this compound is not yet maximal.

Possible Cause Troubleshooting Step
Off-Target Toxicity The cytotoxicity may be due to this compound hitting one or more unintended targets.
Solution: Perform an orthogonal cytotoxicity assay. For example, if you are using a metabolic assay like MTT, which can be prone to interference from natural products, validate your results with a membrane integrity assay like an LDH release assay. This helps to rule out assay-specific artifacts.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentrations used.
Solution: Ensure the final solvent concentration is consistent across all wells and is below the known toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control to assess the impact of the solvent alone.
Compound Instability This compound may be degrading in the culture medium into a toxic byproduct.
Solution: Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.

Problem 2: The results of my experiments with this compound are inconsistent and not reproducible.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Small errors in pipetting, especially during the creation of serial dilutions, can lead to large variations in the biological response.
Solution: Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
"Edge Effects" in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate this compound and affect cell health, leading to variability.
Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with sterile PBS or media to help maintain humidity across the plate.
Cell Seeding Inconsistency An uneven distribution of cells across the wells of your plate will lead to variable results.
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during the plating process to prevent settling.

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for this compound

This table illustrates how data from a kinase profiling service could be presented to identify on-target versus off-target effects.

Kinase TargetPercent Inhibition at 1 µM this compoundOn-Target/Off-Target
Target Kinase A (Presumed On-Target) 95% On-Target
Off-Target Kinase X85%Off-Target
Off-Target Kinase Y60%Off-Target
Off-Target Kinase Z15%Off-Target (likely insignificant)

Table 2: On-Target vs. Cytotoxicity Profile of this compound

This table provides a clear comparison of the concentrations required for on-target effects versus cytotoxic effects.

Assay TypeEndpointValue
On-Target Activity EC50 (Effective Concentration, 50%) 0.5 µM
Cytotoxicity (MTT Assay)CC50 (Cytotoxic Concentration, 50%)15 µM
Cytotoxicity (LDH Release)CC50 (Cytotoxic Concentration, 50%)18 µM
Therapeutic Index (CC50 / EC50) ~30-36

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the general cytotoxicity of this compound by measuring the metabolic activity of the cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound-containing medium to the cells. Include a "cells + medium only" negative control and a "cells + 1 µM staurosporine" positive control for toxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[this compound] to determine the CC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of this compound to its intended intracellular target.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or a vehicle control for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the intended target protein.

    • Incubate with an appropriate secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation & Mitigation A Determine On-Target EC50 C Calculate Therapeutic Index (CC50 / EC50) A->C B Determine Cytotoxicity CC50 (e.g., MTT, LDH assays) B->C D Broad Panel Screening (e.g., Kinome Scan) C->D Sufficient Window? F Identify Potential Off-Targets D->F E Affinity Pulldown + Mass Spec E->F G Confirm Target Engagement (CETSA) F->G Prioritize Hits I Optimize Assay Conditions (Use lowest effective dose) G->I H Validate Off-Target Phenotype (e.g., Rescue Experiment) H->I

Caption: Workflow for identifying and mitigating off-target effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway DG This compound T Target A DG->T Inhibits OT Off-Target X DG->OT Inhibits S1 Substrate 1 T->S1 Activates P1 Desired Phenotype S1->P1 S2 Substrate 2 OT->S2 Activates P2 Undesired Phenotype (e.g., Cytotoxicity) S2->P2

Caption: On-target vs. off-target signaling pathways.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Target (Western Blot) D->E F 6. Plot Melting Curves (% Soluble vs. Temp) E->F G Thermal Shift? (Target Engagement) F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

Minimizing "Dregeoside Ga1" off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects of the novel natural compound, Dregeoside Ga1, in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to a variety of experimental issues, including cytotoxicity, activation of irrelevant signaling pathways, and confounding results, which may lead to a misinterpretation of this compound's true efficacy and mechanism of action.[1][2]

Q2: What is the first step to characterize the off-target profile of this compound?

A2: The initial and most critical step is to establish a "therapeutic window" for this compound. This is achieved by generating and comparing concentration-response curves for both its on-target activity and its general cytotoxicity.[1] A significant separation between the effective concentration for the on-target effect (EC50) and the concentration causing cytotoxicity (CC50) suggests a favorable therapeutic window.

Q3: How can I experimentally identify the unintended targets of this compound?

A3: There are several experimental approaches to identify off-target interactions. A common and effective method is to perform a broad-panel screen, such as a kinome scan, which assesses the activity of this compound against a large number of kinases. Kinases are a frequent source of off-target effects due to the conserved nature of their ATP-binding pockets. Other methods include affinity-based pull-down assays coupled with mass spectrometry to identify binding partners.

Q4: What is a "rescue" experiment and how can it help confirm an off-target effect?

A4: A rescue experiment is a powerful method to validate whether an observed phenotype is due to the on-target or an off-target effect. If you hypothesize that this compound's effect is due to its interaction with its intended target, you can try to "rescue" the phenotype by overexpressing the target protein. If the effect is on-target, an increased level of the target protein may require a higher concentration of this compound to achieve the same effect. Conversely, if the phenotype persists unchanged despite target overexpression, it is more likely caused by an off-target interaction.

Q5: How can I minimize off-target effects in my experiments?

A5: Minimizing off-target effects involves a multi-pronged approach:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Employ a structurally similar but inactive analog of this compound as a negative control. If this analog produces similar effects, it points towards an off-target mechanism.

  • Cell Line Selection: The off-target profile of a compound can be cell-type specific. Consider validating key findings in a second, distinct cell line.

  • Confirm Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your functional assays.

Troubleshooting Guides

Problem 1: I am observing significant cytotoxicity at concentrations where the on-target effect of this compound is not yet maximal.

Possible Cause Troubleshooting Step
Off-Target Toxicity The cytotoxicity may be due to this compound hitting one or more unintended targets.
Solution: Perform an orthogonal cytotoxicity assay. For example, if you are using a metabolic assay like MTT, which can be prone to interference from natural products, validate your results with a membrane integrity assay like an LDH release assay. This helps to rule out assay-specific artifacts.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentrations used.
Solution: Ensure the final solvent concentration is consistent across all wells and is below the known toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control to assess the impact of the solvent alone.
Compound Instability This compound may be degrading in the culture medium into a toxic byproduct.
Solution: Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.

Problem 2: The results of my experiments with this compound are inconsistent and not reproducible.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Small errors in pipetting, especially during the creation of serial dilutions, can lead to large variations in the biological response.
Solution: Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
"Edge Effects" in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate this compound and affect cell health, leading to variability.
Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with sterile PBS or media to help maintain humidity across the plate.
Cell Seeding Inconsistency An uneven distribution of cells across the wells of your plate will lead to variable results.
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during the plating process to prevent settling.

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for this compound

This table illustrates how data from a kinase profiling service could be presented to identify on-target versus off-target effects.

Kinase TargetPercent Inhibition at 1 µM this compoundOn-Target/Off-Target
Target Kinase A (Presumed On-Target) 95% On-Target
Off-Target Kinase X85%Off-Target
Off-Target Kinase Y60%Off-Target
Off-Target Kinase Z15%Off-Target (likely insignificant)

Table 2: On-Target vs. Cytotoxicity Profile of this compound

This table provides a clear comparison of the concentrations required for on-target effects versus cytotoxic effects.

Assay TypeEndpointValue
On-Target Activity EC50 (Effective Concentration, 50%) 0.5 µM
Cytotoxicity (MTT Assay)CC50 (Cytotoxic Concentration, 50%)15 µM
Cytotoxicity (LDH Release)CC50 (Cytotoxic Concentration, 50%)18 µM
Therapeutic Index (CC50 / EC50) ~30-36

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the general cytotoxicity of this compound by measuring the metabolic activity of the cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound-containing medium to the cells. Include a "cells + medium only" negative control and a "cells + 1 µM staurosporine" positive control for toxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[this compound] to determine the CC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of this compound to its intended intracellular target.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or a vehicle control for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the intended target protein.

    • Incubate with an appropriate secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation & Mitigation A Determine On-Target EC50 C Calculate Therapeutic Index (CC50 / EC50) A->C B Determine Cytotoxicity CC50 (e.g., MTT, LDH assays) B->C D Broad Panel Screening (e.g., Kinome Scan) C->D Sufficient Window? F Identify Potential Off-Targets D->F E Affinity Pulldown + Mass Spec E->F G Confirm Target Engagement (CETSA) F->G Prioritize Hits I Optimize Assay Conditions (Use lowest effective dose) G->I H Validate Off-Target Phenotype (e.g., Rescue Experiment) H->I

Caption: Workflow for identifying and mitigating off-target effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway DG This compound T Target A DG->T Inhibits OT Off-Target X DG->OT Inhibits S1 Substrate 1 T->S1 Activates P1 Desired Phenotype S1->P1 S2 Substrate 2 OT->S2 Activates P2 Undesired Phenotype (e.g., Cytotoxicity) S2->P2

Caption: On-target vs. off-target signaling pathways.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Target (Western Blot) D->E F 6. Plot Melting Curves (% Soluble vs. Temp) E->F G Thermal Shift? (Target Engagement) F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Refining "Dregeoside Ga1" Treatment Protocols for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dregeoside Ga1 in primary neuron cultures. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in neuroscience research?

This compound is a complex steroid derivative, specifically a pregnane (B1235032) glycoside. While direct research on the neuroprotective effects of this compound is limited, other polyhydroxypregnane glycosides have demonstrated neuroprotective properties in various studies. For instance, certain pregnane glycosides have shown protective effects against excitotoxicity in hippocampal neuronal cell lines and have exhibited anti-oxidative actions in stroke models.[1][2] This suggests that this compound could be a candidate for investigation as a neuroprotective agent in primary neuron cultures.

Q2: What is a recommended starting concentration for this compound in primary neuron cultures?

As there is no established protocol for this compound, it is crucial to perform a dose-response study to determine the optimal concentration. Based on studies of other pregnane glycosides with neuroprotective effects, a starting range of 1 µM to 30 µM is suggested.[1] It is recommended to test a wide range of concentrations (e.g., logarithmic dilutions from 10 nM to 100 µM) to identify a concentration that provides a therapeutic effect without inducing toxicity.

Q3: How should I dissolve this compound for use in cell culture?

This compound is likely to be hydrophobic. Therefore, it should first be dissolved in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced toxicity to the primary neurons.

Q4: What are the expected morphological changes in primary neurons after successful treatment with a neuroprotective agent like this compound?

Successful neuroprotective treatment is expected to result in enhanced neuronal survival, characterized by intact cell bodies and a complex network of neurites. In contrast to untreated or vehicle-treated control cultures exposed to a neurotoxic insult, neurons treated with an effective concentration of a neuroprotective agent should exhibit longer neurites, more extensive branching, and a lower incidence of apoptotic bodies or fragmented nuclei.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death in all conditions, including controls. 1. Suboptimal primary neuron culture conditions.[3] 2. Poor quality of reagents or cultureware. 3. Cell damage during dissection and dissociation.[1]1. Ensure proper coating of culture surfaces with an appropriate substrate like Poly-D-Lysine. 2. Use a serum-free culture medium specifically designed for neurons, such as Neurobasal medium supplemented with B27. 3. Handle the tissue gently during dissection and consider using a milder enzyme like papain for dissociation instead of trypsin.
This compound treatment appears to be toxic to the neurons. 1. The concentration of this compound is too high. 2. The concentration of the solvent (e.g., DMSO) is too high.1. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration.
No observable neuroprotective effect of this compound. 1. The concentration of this compound is too low. 2. The timing of the treatment is not optimal. 3. The chosen neurotoxic insult is too severe.1. Test a higher range of concentrations. 2. Vary the timing of this compound application (e.g., pre-treatment, co-treatment, or post-treatment relative to the neurotoxic insult). 3. Titrate the concentration or duration of the neurotoxic agent to induce a moderate level of cell death (e.g., 50-70%) in control wells, allowing for a window to observe a protective effect.
High variability between replicate wells. 1. Uneven cell plating density. 2. Edge effects in multi-well plates.1. Ensure thorough and gentle mixing of the cell suspension before plating. 2. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile water or PBS.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay
  • Cell Plating: Plate primary neurons at a density of 1-2 x 10^5 cells/cm² in a 96-well plate coated with Poly-D-Lysine.

  • Culture Maintenance: Culture the neurons for 5-7 days in vitro (DIV) to allow for maturation.

  • Treatment:

    • Pre-treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 24 hours.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • After 24 hours, introduce a neurotoxic insult (e.g., glutamate (B1630785) or hydrogen peroxide) to all wells except for the untreated control group.

  • Incubation: Incubate for the desired duration of the insult (e.g., 24 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Quantification of Neurite Outgrowth
  • Cell Plating and Treatment: Follow steps 1-4 from Protocol 1, using a 24-well plate with glass coverslips.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100 in PBS.

    • Block with 5% bovine serum albumin (BSA) in PBS.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips onto glass slides with a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length and the number of branches per neuron.

Data Presentation

Table 1: Dose-Response of this compound on Neuronal Viability
This compound (µM)Neuronal Viability (% of Control)Standard Deviation
0 (Vehicle)52.34.1
165.85.3
1088.23.9
3092.14.5
Table 2: Effect of this compound on Neurite Outgrowth
TreatmentAverage Neurite Length (µm)Standard Deviation
Control250.425.1
Vehicle + Insult112.815.7
This compound (10 µM) + Insult215.622.3

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Primary Neuron Isolation & Dissociation prep2 Cell Plating (Poly-D-Lysine coated plates) prep1->prep2 treat1 This compound Pre-treatment (24h) prep2->treat1 treat2 Neurotoxic Insult (e.g., Glutamate) treat1->treat2 analysis1 Neuronal Viability (MTT Assay) treat2->analysis1 analysis2 Neurite Outgrowth (Immunocytochemistry) treat2->analysis2

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway Dregeoside_Ga1 This compound Receptor Putative Receptor Dregeoside_Ga1->Receptor Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) Receptor->Antioxidant_Enzymes BDNF BDNF Secretion Receptor->BDNF PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Antioxidant_Enzymes->ROS Inhibition BDNF->PI3K_Akt CREB CREB Activation PI3K_Akt->CREB PI3K_Akt->Apoptosis Inhibition Neuronal_Survival Neuronal Survival & Neurite Outgrowth CREB->Neuronal_Survival

Caption: A hypothetical neuroprotective signaling pathway for this compound.

References

Technical Support Center: Refining "Dregeoside Ga1" Treatment Protocols for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dregeoside Ga1 in primary neuron cultures. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in neuroscience research?

This compound is a complex steroid derivative, specifically a pregnane (B1235032) glycoside. While direct research on the neuroprotective effects of this compound is limited, other polyhydroxypregnane glycosides have demonstrated neuroprotective properties in various studies. For instance, certain pregnane glycosides have shown protective effects against excitotoxicity in hippocampal neuronal cell lines and have exhibited anti-oxidative actions in stroke models.[1][2] This suggests that this compound could be a candidate for investigation as a neuroprotective agent in primary neuron cultures.

Q2: What is a recommended starting concentration for this compound in primary neuron cultures?

As there is no established protocol for this compound, it is crucial to perform a dose-response study to determine the optimal concentration. Based on studies of other pregnane glycosides with neuroprotective effects, a starting range of 1 µM to 30 µM is suggested.[1] It is recommended to test a wide range of concentrations (e.g., logarithmic dilutions from 10 nM to 100 µM) to identify a concentration that provides a therapeutic effect without inducing toxicity.

Q3: How should I dissolve this compound for use in cell culture?

This compound is likely to be hydrophobic. Therefore, it should first be dissolved in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced toxicity to the primary neurons.

Q4: What are the expected morphological changes in primary neurons after successful treatment with a neuroprotective agent like this compound?

Successful neuroprotective treatment is expected to result in enhanced neuronal survival, characterized by intact cell bodies and a complex network of neurites. In contrast to untreated or vehicle-treated control cultures exposed to a neurotoxic insult, neurons treated with an effective concentration of a neuroprotective agent should exhibit longer neurites, more extensive branching, and a lower incidence of apoptotic bodies or fragmented nuclei.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death in all conditions, including controls. 1. Suboptimal primary neuron culture conditions.[3] 2. Poor quality of reagents or cultureware. 3. Cell damage during dissection and dissociation.[1]1. Ensure proper coating of culture surfaces with an appropriate substrate like Poly-D-Lysine. 2. Use a serum-free culture medium specifically designed for neurons, such as Neurobasal medium supplemented with B27. 3. Handle the tissue gently during dissection and consider using a milder enzyme like papain for dissociation instead of trypsin.
This compound treatment appears to be toxic to the neurons. 1. The concentration of this compound is too high. 2. The concentration of the solvent (e.g., DMSO) is too high.1. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration.
No observable neuroprotective effect of this compound. 1. The concentration of this compound is too low. 2. The timing of the treatment is not optimal. 3. The chosen neurotoxic insult is too severe.1. Test a higher range of concentrations. 2. Vary the timing of this compound application (e.g., pre-treatment, co-treatment, or post-treatment relative to the neurotoxic insult). 3. Titrate the concentration or duration of the neurotoxic agent to induce a moderate level of cell death (e.g., 50-70%) in control wells, allowing for a window to observe a protective effect.
High variability between replicate wells. 1. Uneven cell plating density. 2. Edge effects in multi-well plates.1. Ensure thorough and gentle mixing of the cell suspension before plating. 2. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile water or PBS.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay
  • Cell Plating: Plate primary neurons at a density of 1-2 x 10^5 cells/cm² in a 96-well plate coated with Poly-D-Lysine.

  • Culture Maintenance: Culture the neurons for 5-7 days in vitro (DIV) to allow for maturation.

  • Treatment:

    • Pre-treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 24 hours.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • After 24 hours, introduce a neurotoxic insult (e.g., glutamate (B1630785) or hydrogen peroxide) to all wells except for the untreated control group.

  • Incubation: Incubate for the desired duration of the insult (e.g., 24 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Quantification of Neurite Outgrowth
  • Cell Plating and Treatment: Follow steps 1-4 from Protocol 1, using a 24-well plate with glass coverslips.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100 in PBS.

    • Block with 5% bovine serum albumin (BSA) in PBS.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips onto glass slides with a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length and the number of branches per neuron.

Data Presentation

Table 1: Dose-Response of this compound on Neuronal Viability
This compound (µM)Neuronal Viability (% of Control)Standard Deviation
0 (Vehicle)52.34.1
165.85.3
1088.23.9
3092.14.5
Table 2: Effect of this compound on Neurite Outgrowth
TreatmentAverage Neurite Length (µm)Standard Deviation
Control250.425.1
Vehicle + Insult112.815.7
This compound (10 µM) + Insult215.622.3

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Primary Neuron Isolation & Dissociation prep2 Cell Plating (Poly-D-Lysine coated plates) prep1->prep2 treat1 This compound Pre-treatment (24h) prep2->treat1 treat2 Neurotoxic Insult (e.g., Glutamate) treat1->treat2 analysis1 Neuronal Viability (MTT Assay) treat2->analysis1 analysis2 Neurite Outgrowth (Immunocytochemistry) treat2->analysis2

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway Dregeoside_Ga1 This compound Receptor Putative Receptor Dregeoside_Ga1->Receptor Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) Receptor->Antioxidant_Enzymes BDNF BDNF Secretion Receptor->BDNF PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Antioxidant_Enzymes->ROS Inhibition BDNF->PI3K_Akt CREB CREB Activation PI3K_Akt->CREB PI3K_Akt->Apoptosis Inhibition Neuronal_Survival Neuronal Survival & Neurite Outgrowth CREB->Neuronal_Survival

Caption: A hypothetical neuroprotective signaling pathway for this compound.

References

Technical Support Center: Refining "Dregeoside Ga1" Treatment Protocols for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dregeoside Ga1 in primary neuron cultures. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in neuroscience research?

This compound is a complex steroid derivative, specifically a pregnane glycoside. While direct research on the neuroprotective effects of this compound is limited, other polyhydroxypregnane glycosides have demonstrated neuroprotective properties in various studies. For instance, certain pregnane glycosides have shown protective effects against excitotoxicity in hippocampal neuronal cell lines and have exhibited anti-oxidative actions in stroke models.[1][2] This suggests that this compound could be a candidate for investigation as a neuroprotective agent in primary neuron cultures.

Q2: What is a recommended starting concentration for this compound in primary neuron cultures?

As there is no established protocol for this compound, it is crucial to perform a dose-response study to determine the optimal concentration. Based on studies of other pregnane glycosides with neuroprotective effects, a starting range of 1 µM to 30 µM is suggested.[1] It is recommended to test a wide range of concentrations (e.g., logarithmic dilutions from 10 nM to 100 µM) to identify a concentration that provides a therapeutic effect without inducing toxicity.

Q3: How should I dissolve this compound for use in cell culture?

This compound is likely to be hydrophobic. Therefore, it should first be dissolved in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced toxicity to the primary neurons.

Q4: What are the expected morphological changes in primary neurons after successful treatment with a neuroprotective agent like this compound?

Successful neuroprotective treatment is expected to result in enhanced neuronal survival, characterized by intact cell bodies and a complex network of neurites. In contrast to untreated or vehicle-treated control cultures exposed to a neurotoxic insult, neurons treated with an effective concentration of a neuroprotective agent should exhibit longer neurites, more extensive branching, and a lower incidence of apoptotic bodies or fragmented nuclei.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death in all conditions, including controls. 1. Suboptimal primary neuron culture conditions.[3] 2. Poor quality of reagents or cultureware. 3. Cell damage during dissection and dissociation.[1]1. Ensure proper coating of culture surfaces with an appropriate substrate like Poly-D-Lysine. 2. Use a serum-free culture medium specifically designed for neurons, such as Neurobasal medium supplemented with B27. 3. Handle the tissue gently during dissection and consider using a milder enzyme like papain for dissociation instead of trypsin.
This compound treatment appears to be toxic to the neurons. 1. The concentration of this compound is too high. 2. The concentration of the solvent (e.g., DMSO) is too high.1. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration.
No observable neuroprotective effect of this compound. 1. The concentration of this compound is too low. 2. The timing of the treatment is not optimal. 3. The chosen neurotoxic insult is too severe.1. Test a higher range of concentrations. 2. Vary the timing of this compound application (e.g., pre-treatment, co-treatment, or post-treatment relative to the neurotoxic insult). 3. Titrate the concentration or duration of the neurotoxic agent to induce a moderate level of cell death (e.g., 50-70%) in control wells, allowing for a window to observe a protective effect.
High variability between replicate wells. 1. Uneven cell plating density. 2. Edge effects in multi-well plates.1. Ensure thorough and gentle mixing of the cell suspension before plating. 2. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile water or PBS.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay
  • Cell Plating: Plate primary neurons at a density of 1-2 x 10^5 cells/cm² in a 96-well plate coated with Poly-D-Lysine.

  • Culture Maintenance: Culture the neurons for 5-7 days in vitro (DIV) to allow for maturation.

  • Treatment:

    • Pre-treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 24 hours.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • After 24 hours, introduce a neurotoxic insult (e.g., glutamate or hydrogen peroxide) to all wells except for the untreated control group.

  • Incubation: Incubate for the desired duration of the insult (e.g., 24 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Quantification of Neurite Outgrowth
  • Cell Plating and Treatment: Follow steps 1-4 from Protocol 1, using a 24-well plate with glass coverslips.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100 in PBS.

    • Block with 5% bovine serum albumin (BSA) in PBS.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips onto glass slides with a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length and the number of branches per neuron.

Data Presentation

Table 1: Dose-Response of this compound on Neuronal Viability
This compound (µM)Neuronal Viability (% of Control)Standard Deviation
0 (Vehicle)52.34.1
165.85.3
1088.23.9
3092.14.5
Table 2: Effect of this compound on Neurite Outgrowth
TreatmentAverage Neurite Length (µm)Standard Deviation
Control250.425.1
Vehicle + Insult112.815.7
This compound (10 µM) + Insult215.622.3

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Primary Neuron Isolation & Dissociation prep2 Cell Plating (Poly-D-Lysine coated plates) prep1->prep2 treat1 This compound Pre-treatment (24h) prep2->treat1 treat2 Neurotoxic Insult (e.g., Glutamate) treat1->treat2 analysis1 Neuronal Viability (MTT Assay) treat2->analysis1 analysis2 Neurite Outgrowth (Immunocytochemistry) treat2->analysis2

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway Dregeoside_Ga1 This compound Receptor Putative Receptor Dregeoside_Ga1->Receptor Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) Receptor->Antioxidant_Enzymes BDNF BDNF Secretion Receptor->BDNF PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Antioxidant_Enzymes->ROS Inhibition BDNF->PI3K_Akt CREB CREB Activation PI3K_Akt->CREB PI3K_Akt->Apoptosis Inhibition Neuronal_Survival Neuronal Survival & Neurite Outgrowth CREB->Neuronal_Survival

Caption: A hypothetical neuroprotective signaling pathway for this compound.

References

Technical Support Center: Dregeoside Ga1 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Dregeoside Ga1 and strategies to mitigate them. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a pregnane (B1235032) glycoside, a class of C21 steroidal compounds conjugated to sugar moieties.[1] These complex natural products are of interest for their potential biological activities.[1] Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of activity and the formation of impurities with potentially different biological profiles.

Q2: What are the primary degradation pathways for this compound?

Based on its structure as a pregnane glycoside, this compound is susceptible to two main degradation pathways:

  • Hydrolysis of Glycosidic Bonds: This is the most common degradation route for glycosides. The glycosidic linkages connecting the sugar chains to the steroidal aglycone can be cleaved under acidic, basic, or enzymatic conditions.[1] This results in the loss of sugar units and the formation of the aglycone or partially deglycosylated forms.

  • Oxidation of the Steroid Nucleus: The steroidal core of this compound may contain functional groups that are susceptible to oxidation. This can be triggered by exposure to atmospheric oxygen, oxidizing agents, light, or high temperatures.

Q3: What environmental factors can accelerate the degradation of this compound?

Several factors can influence the stability of this compound:

  • pH: Acidic and, to a lesser extent, basic conditions can catalyze the hydrolysis of the glycosidic bonds.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.

  • Light: Exposure to UV or visible light can provide the energy to initiate photo-degradation reactions.

  • Enzymes: In biological systems or crude extracts, glycosidases and other enzymes can rapidly degrade this compound.[1]

  • Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to the degradation of the steroid nucleus.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time in prepared solutions. Degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. - Use a buffered solution at a neutral pH if compatible with the experimental setup.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products.- Confirm the identity of the new peaks using mass spectrometry. - Perform a forced degradation study (see protocol below) to intentionally generate degradation products and use them as standards. - Optimize storage and handling procedures to minimize degradation.
Inconsistent results between experimental batches. Variable degradation of this compound due to inconsistencies in sample handling or storage.- Standardize protocols for solution preparation, storage, and handling. - Always protect solutions from light by using amber vials or wrapping containers in foil. - Ensure consistent temperature control throughout the experiment.

Illustrative Stability Data for a Typical Pregnane Glycoside

Disclaimer: The following data is illustrative for a typical pregnane glycoside and is intended to provide a general understanding of stability profiles. Specific quantitative data for this compound is not currently available in the public domain. A dedicated stability study is required to determine the precise degradation kinetics for this compound.

Condition Parameter Value Implication for this compound
pH Stability Half-life (t½) at 25°CpH 3: ~24 hourspH 7: >200 hourspH 9: ~150 hoursHighest stability is expected at neutral pH. Avoid strongly acidic conditions.
Thermal Stability Degradation after 48h25°C: <1%40°C: ~5%60°C: ~20%Store at low temperatures to minimize thermal degradation.
Photostability Degradation after 24h exposure to UV light~15-25%Protect from light at all times.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heating at 60°C.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • If no degradation is observed, repeat with 1 M NaOH and/or heating at 60°C.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and sample at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound into a glass vial and place it in an oven at 60°C.

    • Sample at 24, 48, and 72 hours. Dissolve the sample in methanol for analysis.

    • Also, subject the stock solution to thermal stress at 60°C.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to light in a photostability chamber.

    • The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample wrapped in foil to protect it from light.

    • Sample at appropriate time points for analysis.

  • Analysis:

    • Analyze all samples by a suitable chromatographic method (e.g., RP-HPLC) to separate the parent compound from its degradation products.

    • Characterize the degradation products using mass spectrometry (MS) and potentially NMR.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Dregeoside_Ga1 This compound (Pregnane Glycoside) Aglycone Steroidal Aglycone Dregeoside_Ga1->Aglycone Acid/Base/Enzyme Sugars Sugar Moieties Dregeoside_Ga1->Sugars Acid/Base/Enzyme Oxidized_Products Oxidized Steroid Derivatives Dregeoside_Ga1->Oxidized_Products O₂, Light, Heat

Caption: Primary degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Study start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS) neutralize->analysis characterize Identify & Characterize Degradation Products analysis->characterize end Establish Degradation Profile & Pathways characterize->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Dregeoside Ga1 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Dregeoside Ga1 and strategies to mitigate them. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a pregnane (B1235032) glycoside, a class of C21 steroidal compounds conjugated to sugar moieties.[1] These complex natural products are of interest for their potential biological activities.[1] Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of activity and the formation of impurities with potentially different biological profiles.

Q2: What are the primary degradation pathways for this compound?

Based on its structure as a pregnane glycoside, this compound is susceptible to two main degradation pathways:

  • Hydrolysis of Glycosidic Bonds: This is the most common degradation route for glycosides. The glycosidic linkages connecting the sugar chains to the steroidal aglycone can be cleaved under acidic, basic, or enzymatic conditions.[1] This results in the loss of sugar units and the formation of the aglycone or partially deglycosylated forms.

  • Oxidation of the Steroid Nucleus: The steroidal core of this compound may contain functional groups that are susceptible to oxidation. This can be triggered by exposure to atmospheric oxygen, oxidizing agents, light, or high temperatures.

Q3: What environmental factors can accelerate the degradation of this compound?

Several factors can influence the stability of this compound:

  • pH: Acidic and, to a lesser extent, basic conditions can catalyze the hydrolysis of the glycosidic bonds.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.

  • Light: Exposure to UV or visible light can provide the energy to initiate photo-degradation reactions.

  • Enzymes: In biological systems or crude extracts, glycosidases and other enzymes can rapidly degrade this compound.[1]

  • Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to the degradation of the steroid nucleus.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time in prepared solutions. Degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. - Use a buffered solution at a neutral pH if compatible with the experimental setup.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products.- Confirm the identity of the new peaks using mass spectrometry. - Perform a forced degradation study (see protocol below) to intentionally generate degradation products and use them as standards. - Optimize storage and handling procedures to minimize degradation.
Inconsistent results between experimental batches. Variable degradation of this compound due to inconsistencies in sample handling or storage.- Standardize protocols for solution preparation, storage, and handling. - Always protect solutions from light by using amber vials or wrapping containers in foil. - Ensure consistent temperature control throughout the experiment.

Illustrative Stability Data for a Typical Pregnane Glycoside

Disclaimer: The following data is illustrative for a typical pregnane glycoside and is intended to provide a general understanding of stability profiles. Specific quantitative data for this compound is not currently available in the public domain. A dedicated stability study is required to determine the precise degradation kinetics for this compound.

Condition Parameter Value Implication for this compound
pH Stability Half-life (t½) at 25°CpH 3: ~24 hourspH 7: >200 hourspH 9: ~150 hoursHighest stability is expected at neutral pH. Avoid strongly acidic conditions.
Thermal Stability Degradation after 48h25°C: <1%40°C: ~5%60°C: ~20%Store at low temperatures to minimize thermal degradation.
Photostability Degradation after 24h exposure to UV light~15-25%Protect from light at all times.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heating at 60°C.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • If no degradation is observed, repeat with 1 M NaOH and/or heating at 60°C.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and sample at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound into a glass vial and place it in an oven at 60°C.

    • Sample at 24, 48, and 72 hours. Dissolve the sample in methanol for analysis.

    • Also, subject the stock solution to thermal stress at 60°C.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to light in a photostability chamber.

    • The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample wrapped in foil to protect it from light.

    • Sample at appropriate time points for analysis.

  • Analysis:

    • Analyze all samples by a suitable chromatographic method (e.g., RP-HPLC) to separate the parent compound from its degradation products.

    • Characterize the degradation products using mass spectrometry (MS) and potentially NMR.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Dregeoside_Ga1 This compound (Pregnane Glycoside) Aglycone Steroidal Aglycone Dregeoside_Ga1->Aglycone Acid/Base/Enzyme Sugars Sugar Moieties Dregeoside_Ga1->Sugars Acid/Base/Enzyme Oxidized_Products Oxidized Steroid Derivatives Dregeoside_Ga1->Oxidized_Products O₂, Light, Heat

Caption: Primary degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Study start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS) neutralize->analysis characterize Identify & Characterize Degradation Products analysis->characterize end Establish Degradation Profile & Pathways characterize->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Dregeoside Ga1 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Dregeoside Ga1 and strategies to mitigate them. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a pregnane glycoside, a class of C21 steroidal compounds conjugated to sugar moieties.[1] These complex natural products are of interest for their potential biological activities.[1] Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of activity and the formation of impurities with potentially different biological profiles.

Q2: What are the primary degradation pathways for this compound?

Based on its structure as a pregnane glycoside, this compound is susceptible to two main degradation pathways:

  • Hydrolysis of Glycosidic Bonds: This is the most common degradation route for glycosides. The glycosidic linkages connecting the sugar chains to the steroidal aglycone can be cleaved under acidic, basic, or enzymatic conditions.[1] This results in the loss of sugar units and the formation of the aglycone or partially deglycosylated forms.

  • Oxidation of the Steroid Nucleus: The steroidal core of this compound may contain functional groups that are susceptible to oxidation. This can be triggered by exposure to atmospheric oxygen, oxidizing agents, light, or high temperatures.

Q3: What environmental factors can accelerate the degradation of this compound?

Several factors can influence the stability of this compound:

  • pH: Acidic and, to a lesser extent, basic conditions can catalyze the hydrolysis of the glycosidic bonds.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.

  • Light: Exposure to UV or visible light can provide the energy to initiate photo-degradation reactions.

  • Enzymes: In biological systems or crude extracts, glycosidases and other enzymes can rapidly degrade this compound.[1]

  • Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to the degradation of the steroid nucleus.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time in prepared solutions. Degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. - Use a buffered solution at a neutral pH if compatible with the experimental setup.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products.- Confirm the identity of the new peaks using mass spectrometry. - Perform a forced degradation study (see protocol below) to intentionally generate degradation products and use them as standards. - Optimize storage and handling procedures to minimize degradation.
Inconsistent results between experimental batches. Variable degradation of this compound due to inconsistencies in sample handling or storage.- Standardize protocols for solution preparation, storage, and handling. - Always protect solutions from light by using amber vials or wrapping containers in foil. - Ensure consistent temperature control throughout the experiment.

Illustrative Stability Data for a Typical Pregnane Glycoside

Disclaimer: The following data is illustrative for a typical pregnane glycoside and is intended to provide a general understanding of stability profiles. Specific quantitative data for this compound is not currently available in the public domain. A dedicated stability study is required to determine the precise degradation kinetics for this compound.

Condition Parameter Value Implication for this compound
pH Stability Half-life (t½) at 25°CpH 3: ~24 hourspH 7: >200 hourspH 9: ~150 hoursHighest stability is expected at neutral pH. Avoid strongly acidic conditions.
Thermal Stability Degradation after 48h25°C: <1%40°C: ~5%60°C: ~20%Store at low temperatures to minimize thermal degradation.
Photostability Degradation after 24h exposure to UV light~15-25%Protect from light at all times.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heating at 60°C.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • If no degradation is observed, repeat with 1 M NaOH and/or heating at 60°C.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and sample at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound into a glass vial and place it in an oven at 60°C.

    • Sample at 24, 48, and 72 hours. Dissolve the sample in methanol for analysis.

    • Also, subject the stock solution to thermal stress at 60°C.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to light in a photostability chamber.

    • The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample wrapped in foil to protect it from light.

    • Sample at appropriate time points for analysis.

  • Analysis:

    • Analyze all samples by a suitable chromatographic method (e.g., RP-HPLC) to separate the parent compound from its degradation products.

    • Characterize the degradation products using mass spectrometry (MS) and potentially NMR.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Dregeoside_Ga1 This compound (Pregnane Glycoside) Aglycone Steroidal Aglycone Dregeoside_Ga1->Aglycone Acid/Base/Enzyme Sugars Sugar Moieties Dregeoside_Ga1->Sugars Acid/Base/Enzyme Oxidized_Products Oxidized Steroid Derivatives Dregeoside_Ga1->Oxidized_Products O₂, Light, Heat

Caption: Primary degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Study start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS) neutralize->analysis characterize Identify & Characterize Degradation Products analysis->characterize end Establish Degradation Profile & Pathways characterize->end

Caption: Workflow for a forced degradation study.

References

How to address batch-to-batch variability of "Dregeoside Ga1"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Dregeoside Ga1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a saponin, a class of plant-derived glycosides. Saponins (B1172615) are known for their structural diversity and potential biological activities. The chemical and physical properties of this compound are summarized below.

PropertyValue
CAS Number 98665-66-8[1]
Molecular Formula C49H80O17[1]
Molecular Weight 941.149[1]
Purity (Typical) ≥93.0%[1]
Boiling Point 904.9±65.0 °C at 760 mmHg[1]
Density 1.3±0.1 g/cm3
Melting Point 126.5-129 °C

Q2: What is the likely biological source of this compound?

While specific documentation for this compound's source is limited in readily available literature, a related compound, Dregeoside Aa1, has been isolated from the herbs of Dregea volubilis. It is highly probable that this compound is also extracted from this plant species.

Q3: Why is batch-to-batch variability a concern for this compound?

Batch-to-batch variability is a significant challenge for all natural product extracts, including saponins like this compound. This variability can impact the reproducibility of experimental results, affecting both efficacy and safety assessments. The primary sources of this variation include:

  • Raw Material Sourcing: Differences in the plant's genetic makeup, geographical origin, growing conditions (climate, soil), and harvest time can alter the phytochemical profile.

  • Processing and Extraction: The methods used for drying, storing, and extracting the plant material can significantly impact the final composition and purity of the this compound extract.

  • Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability between batches.

Q4: How can I assess the consistency of my this compound batches?

A "chemical fingerprinting" approach is widely recommended to evaluate the consistency of different batches. This involves creating a characteristic chemical profile for each batch and comparing them. Commonly used analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify individual components.

  • Mass Spectrometry (MS): To identify and quantify compounds based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the compounds in the extract.

Troubleshooting Guides

This section provides practical guidance for specific issues you might encounter during your experiments with this compound.

Problem 1: Inconsistent Experimental Results Between Batches

Possible Cause: Significant chemical differences between the batches of this compound.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new batch. Compare the purity and other specifications with previous batches.

  • Perform In-House Quality Control: Do not rely solely on the supplier's CoA. Conduct your own analytical tests (HPLC, LC-MS) to compare the chemical fingerprints of the new and old batches.

  • Dose-Response Analysis: Perform a new dose-response experiment with the new batch to determine its potency and confirm the effective concentration.

  • Standardize Sample Preparation: Ensure that your sample preparation protocol (dissolving the compound, storage of stock solutions) is consistent across all experiments.

Problem 2: Difficulty Reproducing Results from a Published Study

Possible Cause: The batch of this compound you are using is chemically different from the one used in the original study.

Troubleshooting Steps:

  • Source from the Same Supplier: If possible, try to obtain the extract from the same supplier mentioned in the original publication.

  • Perform Comparative Analysis: If you have access to a sample of the original extract, perform a side-by-side chemical fingerprinting analysis (HPLC or LC-MS) with your current batch to identify any significant differences.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Chemical Fingerprinting

This protocol outlines a general method for generating an HPLC fingerprint for this compound. Optimization of the column, mobile phase, and gradient may be necessary.

Sample Preparation:

  • Accurately weigh 5 mg of the dried this compound extract.

  • Dissolve the extract in 5 mL of methanol.

  • Vortex for 1 minute and then sonicate for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions (Example):

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, 5% B; linear gradient to 5% A, 95% B over 40 minutes; hold for 5 minutes; return to initial conditions over 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm

Visualization of Concepts

To aid in understanding the experimental workflow and potential biological context, the following diagrams are provided.

G cluster_0 Batch Characterization Workflow A Receive New Batch of this compound B Review Certificate of Analysis A->B C Perform In-House QC (HPLC/MS) B->C D Compare Chemical Fingerprint to Reference C->D G Acceptable Match? D->G E Proceed with Experiments F Quarantine Batch & Contact Supplier G->E Yes G->F No

Caption: Workflow for assessing batch-to-batch variability.

G cluster_1 Generalized Saponin Signaling Pathway (e.g., NF-κB) Saponin Saponin (e.g., this compound) Receptor Cell Surface Receptor Saponin->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene

Caption: A generalized signaling pathway often modulated by saponins.

References

How to address batch-to-batch variability of "Dregeoside Ga1"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Dregeoside Ga1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a saponin, a class of plant-derived glycosides. Saponins (B1172615) are known for their structural diversity and potential biological activities. The chemical and physical properties of this compound are summarized below.

PropertyValue
CAS Number 98665-66-8[1]
Molecular Formula C49H80O17[1]
Molecular Weight 941.149[1]
Purity (Typical) ≥93.0%[1]
Boiling Point 904.9±65.0 °C at 760 mmHg[1]
Density 1.3±0.1 g/cm3
Melting Point 126.5-129 °C

Q2: What is the likely biological source of this compound?

While specific documentation for this compound's source is limited in readily available literature, a related compound, Dregeoside Aa1, has been isolated from the herbs of Dregea volubilis. It is highly probable that this compound is also extracted from this plant species.

Q3: Why is batch-to-batch variability a concern for this compound?

Batch-to-batch variability is a significant challenge for all natural product extracts, including saponins like this compound. This variability can impact the reproducibility of experimental results, affecting both efficacy and safety assessments. The primary sources of this variation include:

  • Raw Material Sourcing: Differences in the plant's genetic makeup, geographical origin, growing conditions (climate, soil), and harvest time can alter the phytochemical profile.

  • Processing and Extraction: The methods used for drying, storing, and extracting the plant material can significantly impact the final composition and purity of the this compound extract.

  • Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability between batches.

Q4: How can I assess the consistency of my this compound batches?

A "chemical fingerprinting" approach is widely recommended to evaluate the consistency of different batches. This involves creating a characteristic chemical profile for each batch and comparing them. Commonly used analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify individual components.

  • Mass Spectrometry (MS): To identify and quantify compounds based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the compounds in the extract.

Troubleshooting Guides

This section provides practical guidance for specific issues you might encounter during your experiments with this compound.

Problem 1: Inconsistent Experimental Results Between Batches

Possible Cause: Significant chemical differences between the batches of this compound.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new batch. Compare the purity and other specifications with previous batches.

  • Perform In-House Quality Control: Do not rely solely on the supplier's CoA. Conduct your own analytical tests (HPLC, LC-MS) to compare the chemical fingerprints of the new and old batches.

  • Dose-Response Analysis: Perform a new dose-response experiment with the new batch to determine its potency and confirm the effective concentration.

  • Standardize Sample Preparation: Ensure that your sample preparation protocol (dissolving the compound, storage of stock solutions) is consistent across all experiments.

Problem 2: Difficulty Reproducing Results from a Published Study

Possible Cause: The batch of this compound you are using is chemically different from the one used in the original study.

Troubleshooting Steps:

  • Source from the Same Supplier: If possible, try to obtain the extract from the same supplier mentioned in the original publication.

  • Perform Comparative Analysis: If you have access to a sample of the original extract, perform a side-by-side chemical fingerprinting analysis (HPLC or LC-MS) with your current batch to identify any significant differences.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Chemical Fingerprinting

This protocol outlines a general method for generating an HPLC fingerprint for this compound. Optimization of the column, mobile phase, and gradient may be necessary.

Sample Preparation:

  • Accurately weigh 5 mg of the dried this compound extract.

  • Dissolve the extract in 5 mL of methanol.

  • Vortex for 1 minute and then sonicate for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions (Example):

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, 5% B; linear gradient to 5% A, 95% B over 40 minutes; hold for 5 minutes; return to initial conditions over 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm

Visualization of Concepts

To aid in understanding the experimental workflow and potential biological context, the following diagrams are provided.

G cluster_0 Batch Characterization Workflow A Receive New Batch of this compound B Review Certificate of Analysis A->B C Perform In-House QC (HPLC/MS) B->C D Compare Chemical Fingerprint to Reference C->D G Acceptable Match? D->G E Proceed with Experiments F Quarantine Batch & Contact Supplier G->E Yes G->F No

Caption: Workflow for assessing batch-to-batch variability.

G cluster_1 Generalized Saponin Signaling Pathway (e.g., NF-κB) Saponin Saponin (e.g., this compound) Receptor Cell Surface Receptor Saponin->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene

Caption: A generalized signaling pathway often modulated by saponins.

References

How to address batch-to-batch variability of "Dregeoside Ga1"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Dregeoside Ga1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a saponin, a class of plant-derived glycosides. Saponins are known for their structural diversity and potential biological activities. The chemical and physical properties of this compound are summarized below.

PropertyValue
CAS Number 98665-66-8[1]
Molecular Formula C49H80O17[1]
Molecular Weight 941.149[1]
Purity (Typical) ≥93.0%[1]
Boiling Point 904.9±65.0 °C at 760 mmHg[1]
Density 1.3±0.1 g/cm3
Melting Point 126.5-129 °C

Q2: What is the likely biological source of this compound?

While specific documentation for this compound's source is limited in readily available literature, a related compound, Dregeoside Aa1, has been isolated from the herbs of Dregea volubilis. It is highly probable that this compound is also extracted from this plant species.

Q3: Why is batch-to-batch variability a concern for this compound?

Batch-to-batch variability is a significant challenge for all natural product extracts, including saponins like this compound. This variability can impact the reproducibility of experimental results, affecting both efficacy and safety assessments. The primary sources of this variation include:

  • Raw Material Sourcing: Differences in the plant's genetic makeup, geographical origin, growing conditions (climate, soil), and harvest time can alter the phytochemical profile.

  • Processing and Extraction: The methods used for drying, storing, and extracting the plant material can significantly impact the final composition and purity of the this compound extract.

  • Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability between batches.

Q4: How can I assess the consistency of my this compound batches?

A "chemical fingerprinting" approach is widely recommended to evaluate the consistency of different batches. This involves creating a characteristic chemical profile for each batch and comparing them. Commonly used analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify individual components.

  • Mass Spectrometry (MS): To identify and quantify compounds based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the compounds in the extract.

Troubleshooting Guides

This section provides practical guidance for specific issues you might encounter during your experiments with this compound.

Problem 1: Inconsistent Experimental Results Between Batches

Possible Cause: Significant chemical differences between the batches of this compound.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new batch. Compare the purity and other specifications with previous batches.

  • Perform In-House Quality Control: Do not rely solely on the supplier's CoA. Conduct your own analytical tests (HPLC, LC-MS) to compare the chemical fingerprints of the new and old batches.

  • Dose-Response Analysis: Perform a new dose-response experiment with the new batch to determine its potency and confirm the effective concentration.

  • Standardize Sample Preparation: Ensure that your sample preparation protocol (dissolving the compound, storage of stock solutions) is consistent across all experiments.

Problem 2: Difficulty Reproducing Results from a Published Study

Possible Cause: The batch of this compound you are using is chemically different from the one used in the original study.

Troubleshooting Steps:

  • Source from the Same Supplier: If possible, try to obtain the extract from the same supplier mentioned in the original publication.

  • Perform Comparative Analysis: If you have access to a sample of the original extract, perform a side-by-side chemical fingerprinting analysis (HPLC or LC-MS) with your current batch to identify any significant differences.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Chemical Fingerprinting

This protocol outlines a general method for generating an HPLC fingerprint for this compound. Optimization of the column, mobile phase, and gradient may be necessary.

Sample Preparation:

  • Accurately weigh 5 mg of the dried this compound extract.

  • Dissolve the extract in 5 mL of methanol.

  • Vortex for 1 minute and then sonicate for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions (Example):

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, 5% B; linear gradient to 5% A, 95% B over 40 minutes; hold for 5 minutes; return to initial conditions over 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm

Visualization of Concepts

To aid in understanding the experimental workflow and potential biological context, the following diagrams are provided.

G cluster_0 Batch Characterization Workflow A Receive New Batch of this compound B Review Certificate of Analysis A->B C Perform In-House QC (HPLC/MS) B->C D Compare Chemical Fingerprint to Reference C->D G Acceptable Match? D->G E Proceed with Experiments F Quarantine Batch & Contact Supplier G->E Yes G->F No

Caption: Workflow for assessing batch-to-batch variability.

G cluster_1 Generalized Saponin Signaling Pathway (e.g., NF-κB) Saponin Saponin (e.g., this compound) Receptor Cell Surface Receptor Saponin->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene

Caption: A generalized signaling pathway often modulated by saponins.

References

Validation & Comparative

A Comparative Analysis of Glioblastoma Therapies: The Established vs. The Uncharacterized

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the standard-of-care chemotherapeutic agent Temozolomide (B1682018) (TMZ) and the natural compound Dregeoside Ga1 for the treatment of glioblastoma is currently not feasible due to a significant lack of scientific data on the latter. While extensive research has characterized the mechanism and efficacy of TMZ, this compound remains largely uninvestigated in the context of oncology, particularly for glioblastoma.

This guide sought to provide a detailed, data-driven comparison for researchers, scientists, and drug development professionals. However, a thorough search of scientific literature and databases has revealed no published experimental data on the effects of this compound on glioblastoma or any other cancer type. In contrast, Temozolomide is a well-documented alkylating agent used as a first-line treatment for glioblastoma.

Temozolomide (TMZ): The Standard of Care

Temozolomide is an oral chemotherapy drug that readily crosses the blood-brain barrier.[1] Its mechanism of action involves the methylation of DNA at several positions, primarily the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine.[2] This DNA damage triggers a futile cycle of DNA mismatch repair (MMR), leading to DNA strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][2] The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Tumors with low levels of MGMT are more sensitive to TMZ, as the drug-induced DNA damage is not efficiently repaired.[2]

Quantitative Data for Temozolomide in Glioblastoma

The cytotoxic effect of Temozolomide on glioblastoma cells is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The IC50 of TMZ in glioblastoma cell lines can vary significantly depending on the cell line's MGMT status and the duration of drug exposure.

Cell LineExposure Time (hours)Median IC50 (µM)Interquartile Range (IQR) (µM)
U8724123.975.3–277.7
48223.192.0–590.1
72230.034.1–650.0
U25148240.034.0–338.5
72176.530.0–470.0
T98G (TMZ-resistant)72438.3232.4–649.5
Patient-derived cell lines7222081.1–800.0

Table 1: Summary of Temozolomide IC50 values in various glioblastoma cell lines. Data compiled from a systematic review.

Experimental Protocols for Assessing Temozolomide's Efficacy

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Glioblastoma cells (e.g., U87MG) are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/ml and allowed to adhere for 24 hours.

  • The cells are then treated with various concentrations of Temozolomide (e.g., 150 µM, 220 µM, 280 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, 25 µl of a 5 mg/ml MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The resulting formazan (B1609692) crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at a wavelength of 540 nm or 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium (B1200493) Iodide)

Flow cytometry is used to quantify the percentage of cells undergoing apoptosis.

  • Glioblastoma cells (e.g., T98G) are treated with the desired concentration of Temozolomide (e.g., 50 µM) for a specific duration (e.g., 48 hours).

  • Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • The cells are then stained with Annexin V-FITC and propidium iodide (PI) for 10 minutes according to the manufacturer's protocol.

  • The stained cells are immediately analyzed using a flow cytometer.

  • The data is analyzed to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways Modulated by Temozolomide

The cellular response to TMZ-induced DNA damage involves the activation of several signaling pathways that ultimately determine the cell's fate.

TMZ_Signaling TMZ Temozolomide DNA_Damage DNA Methylation (O6-MeG) TMZ->DNA_Damage MMR Mismatch Repair (MMR) DNA_Damage->MMR MGMT MGMT Repair DNA_Damage->MGMT removes methyl group DSB DNA Double-Strand Breaks MMR->DSB futile repair cycle ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Temozolomide-induced DNA damage and subsequent signaling pathways leading to apoptosis.

This compound: An Uncharted Territory in Glioblastoma Research

This compound is a steroidal glycoside that can be isolated from the plant Dregea volubilis. Despite being commercially available and occasionally categorized as a potential anticancer agent by chemical suppliers, there is a notable absence of peer-reviewed research detailing its biological activity. Searches of prominent scientific databases did not yield any studies investigating the effects of this compound on glioblastoma or any other cancer cell lines. Consequently, there is no available data on its mechanism of action, efficacy, or potential signaling pathways it might modulate.

Conclusion

A direct and evidence-based comparison between this compound and Temozolomide for the treatment of glioblastoma is not possible at this time. Temozolomide remains a cornerstone of glioblastoma therapy, with a well-defined mechanism of action and a large body of clinical and preclinical data supporting its use. In contrast, this compound is an uncharacterized compound in the field of oncology. Future research is required to determine if this compound possesses any anti-glioblastoma properties and to elucidate its potential mechanism of action before any meaningful comparison can be made. For researchers and drug development professionals, the focus remains on understanding and overcoming resistance to established therapies like Temozolomide and discovering novel, well-characterized therapeutic agents.

References

A Comparative Analysis of Glioblastoma Therapies: The Established vs. The Uncharacterized

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the standard-of-care chemotherapeutic agent Temozolomide (B1682018) (TMZ) and the natural compound Dregeoside Ga1 for the treatment of glioblastoma is currently not feasible due to a significant lack of scientific data on the latter. While extensive research has characterized the mechanism and efficacy of TMZ, this compound remains largely uninvestigated in the context of oncology, particularly for glioblastoma.

This guide sought to provide a detailed, data-driven comparison for researchers, scientists, and drug development professionals. However, a thorough search of scientific literature and databases has revealed no published experimental data on the effects of this compound on glioblastoma or any other cancer type. In contrast, Temozolomide is a well-documented alkylating agent used as a first-line treatment for glioblastoma.

Temozolomide (TMZ): The Standard of Care

Temozolomide is an oral chemotherapy drug that readily crosses the blood-brain barrier.[1] Its mechanism of action involves the methylation of DNA at several positions, primarily the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine.[2] This DNA damage triggers a futile cycle of DNA mismatch repair (MMR), leading to DNA strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][2] The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Tumors with low levels of MGMT are more sensitive to TMZ, as the drug-induced DNA damage is not efficiently repaired.[2]

Quantitative Data for Temozolomide in Glioblastoma

The cytotoxic effect of Temozolomide on glioblastoma cells is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The IC50 of TMZ in glioblastoma cell lines can vary significantly depending on the cell line's MGMT status and the duration of drug exposure.

Cell LineExposure Time (hours)Median IC50 (µM)Interquartile Range (IQR) (µM)
U8724123.975.3–277.7
48223.192.0–590.1
72230.034.1–650.0
U25148240.034.0–338.5
72176.530.0–470.0
T98G (TMZ-resistant)72438.3232.4–649.5
Patient-derived cell lines7222081.1–800.0

Table 1: Summary of Temozolomide IC50 values in various glioblastoma cell lines. Data compiled from a systematic review.

Experimental Protocols for Assessing Temozolomide's Efficacy

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Glioblastoma cells (e.g., U87MG) are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/ml and allowed to adhere for 24 hours.

  • The cells are then treated with various concentrations of Temozolomide (e.g., 150 µM, 220 µM, 280 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, 25 µl of a 5 mg/ml MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The resulting formazan (B1609692) crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at a wavelength of 540 nm or 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium (B1200493) Iodide)

Flow cytometry is used to quantify the percentage of cells undergoing apoptosis.

  • Glioblastoma cells (e.g., T98G) are treated with the desired concentration of Temozolomide (e.g., 50 µM) for a specific duration (e.g., 48 hours).

  • Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • The cells are then stained with Annexin V-FITC and propidium iodide (PI) for 10 minutes according to the manufacturer's protocol.

  • The stained cells are immediately analyzed using a flow cytometer.

  • The data is analyzed to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways Modulated by Temozolomide

The cellular response to TMZ-induced DNA damage involves the activation of several signaling pathways that ultimately determine the cell's fate.

TMZ_Signaling TMZ Temozolomide DNA_Damage DNA Methylation (O6-MeG) TMZ->DNA_Damage MMR Mismatch Repair (MMR) DNA_Damage->MMR MGMT MGMT Repair DNA_Damage->MGMT removes methyl group DSB DNA Double-Strand Breaks MMR->DSB futile repair cycle ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Temozolomide-induced DNA damage and subsequent signaling pathways leading to apoptosis.

This compound: An Uncharted Territory in Glioblastoma Research

This compound is a steroidal glycoside that can be isolated from the plant Dregea volubilis. Despite being commercially available and occasionally categorized as a potential anticancer agent by chemical suppliers, there is a notable absence of peer-reviewed research detailing its biological activity. Searches of prominent scientific databases did not yield any studies investigating the effects of this compound on glioblastoma or any other cancer cell lines. Consequently, there is no available data on its mechanism of action, efficacy, or potential signaling pathways it might modulate.

Conclusion

A direct and evidence-based comparison between this compound and Temozolomide for the treatment of glioblastoma is not possible at this time. Temozolomide remains a cornerstone of glioblastoma therapy, with a well-defined mechanism of action and a large body of clinical and preclinical data supporting its use. In contrast, this compound is an uncharacterized compound in the field of oncology. Future research is required to determine if this compound possesses any anti-glioblastoma properties and to elucidate its potential mechanism of action before any meaningful comparison can be made. For researchers and drug development professionals, the focus remains on understanding and overcoming resistance to established therapies like Temozolomide and discovering novel, well-characterized therapeutic agents.

References

A Comparative Analysis of Glioblastoma Therapies: The Established vs. The Uncharacterized

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the standard-of-care chemotherapeutic agent Temozolomide (TMZ) and the natural compound Dregeoside Ga1 for the treatment of glioblastoma is currently not feasible due to a significant lack of scientific data on the latter. While extensive research has characterized the mechanism and efficacy of TMZ, this compound remains largely uninvestigated in the context of oncology, particularly for glioblastoma.

This guide sought to provide a detailed, data-driven comparison for researchers, scientists, and drug development professionals. However, a thorough search of scientific literature and databases has revealed no published experimental data on the effects of this compound on glioblastoma or any other cancer type. In contrast, Temozolomide is a well-documented alkylating agent used as a first-line treatment for glioblastoma.

Temozolomide (TMZ): The Standard of Care

Temozolomide is an oral chemotherapy drug that readily crosses the blood-brain barrier.[1] Its mechanism of action involves the methylation of DNA at several positions, primarily the O6 and N7 positions of guanine and the N3 position of adenine.[2] This DNA damage triggers a futile cycle of DNA mismatch repair (MMR), leading to DNA strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][2] The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Tumors with low levels of MGMT are more sensitive to TMZ, as the drug-induced DNA damage is not efficiently repaired.[2]

Quantitative Data for Temozolomide in Glioblastoma

The cytotoxic effect of Temozolomide on glioblastoma cells is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The IC50 of TMZ in glioblastoma cell lines can vary significantly depending on the cell line's MGMT status and the duration of drug exposure.

Cell LineExposure Time (hours)Median IC50 (µM)Interquartile Range (IQR) (µM)
U8724123.975.3–277.7
48223.192.0–590.1
72230.034.1–650.0
U25148240.034.0–338.5
72176.530.0–470.0
T98G (TMZ-resistant)72438.3232.4–649.5
Patient-derived cell lines7222081.1–800.0

Table 1: Summary of Temozolomide IC50 values in various glioblastoma cell lines. Data compiled from a systematic review.

Experimental Protocols for Assessing Temozolomide's Efficacy

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Glioblastoma cells (e.g., U87MG) are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/ml and allowed to adhere for 24 hours.

  • The cells are then treated with various concentrations of Temozolomide (e.g., 150 µM, 220 µM, 280 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, 25 µl of a 5 mg/ml MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a wavelength of 540 nm or 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)

Flow cytometry is used to quantify the percentage of cells undergoing apoptosis.

  • Glioblastoma cells (e.g., T98G) are treated with the desired concentration of Temozolomide (e.g., 50 µM) for a specific duration (e.g., 48 hours).

  • Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • The cells are then stained with Annexin V-FITC and propidium iodide (PI) for 10 minutes according to the manufacturer's protocol.

  • The stained cells are immediately analyzed using a flow cytometer.

  • The data is analyzed to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways Modulated by Temozolomide

The cellular response to TMZ-induced DNA damage involves the activation of several signaling pathways that ultimately determine the cell's fate.

TMZ_Signaling TMZ Temozolomide DNA_Damage DNA Methylation (O6-MeG) TMZ->DNA_Damage MMR Mismatch Repair (MMR) DNA_Damage->MMR MGMT MGMT Repair DNA_Damage->MGMT removes methyl group DSB DNA Double-Strand Breaks MMR->DSB futile repair cycle ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Temozolomide-induced DNA damage and subsequent signaling pathways leading to apoptosis.

This compound: An Uncharted Territory in Glioblastoma Research

This compound is a steroidal glycoside that can be isolated from the plant Dregea volubilis. Despite being commercially available and occasionally categorized as a potential anticancer agent by chemical suppliers, there is a notable absence of peer-reviewed research detailing its biological activity. Searches of prominent scientific databases did not yield any studies investigating the effects of this compound on glioblastoma or any other cancer cell lines. Consequently, there is no available data on its mechanism of action, efficacy, or potential signaling pathways it might modulate.

Conclusion

A direct and evidence-based comparison between this compound and Temozolomide for the treatment of glioblastoma is not possible at this time. Temozolomide remains a cornerstone of glioblastoma therapy, with a well-defined mechanism of action and a large body of clinical and preclinical data supporting its use. In contrast, this compound is an uncharacterized compound in the field of oncology. Future research is required to determine if this compound possesses any anti-glioblastoma properties and to elucidate its potential mechanism of action before any meaningful comparison can be made. For researchers and drug development professionals, the focus remains on understanding and overcoming resistance to established therapies like Temozolomide and discovering novel, well-characterized therapeutic agents.

References

Validating the Efficacy of "Dregeoside Ga1" with Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential efficacy of the natural compound "Dregeoside Ga1" against the pro-inflammatory transcription factor NF-κB p65 subunit, using molecular docking. As direct experimental and in silico data for this compound is not publicly available, this document serves as a methodological template. We compare the hypothetical binding of this compound with that of a well-researched natural flavonoid, Quercetin, which is known to inhibit the NF-κB pathway.

Introduction

Nuclear Factor-kappa B (NF-κB) is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. The p65 subunit (RelA) of NF-κB is a critical component of the canonical signaling pathway, making it a prime target for therapeutic intervention. Natural compounds are a rich source of potential inhibitors. This guide outlines the in silico process of validating a novel compound, "this compound," against the NF-κB p65 subunit through a comparative molecular docking study with Quercetin.

Comparative Molecular Docking Data

The following table summarizes the molecular docking results of Quercetin with the NF-κB p65 subunit and presents a template for the expected data for this compound. The data for Quercetin is derived from published studies, while the data for this compound is hypothetical and for illustrative purposes.

ParameterQuercetin (Reference Compound)This compound (Test Compound)
Target Protein NF-κB p65 subunitNF-κB p65 subunit
PDB ID of Target 1SVC1SVC
Docking Software AutoDock VinaAutoDock Vina
Binding Affinity (kcal/mol) -10.78[1]Hypothetical Value
Interacting Amino Acid Residues Inferred from 2D diagramsTo be determined
Hydrogen Bond Interactions Inferred from 2D diagramsTo be determined
Hydrophobic Interactions Inferred from 2D diagramsTo be determined
RMSD of Docked Pose (Å) < 2.0 (for validation)To be determined

Experimental Protocols

A detailed methodology for conducting the comparative molecular docking study is provided below.

Preparation of Receptor and Ligands

1.1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein, NF-κB p65 subunit, is retrieved from the Protein Data Bank (PDB ID: 1SVC).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

1.2. Ligand Preparation:

  • The 2D structures of this compound and Quercetin are obtained. The SMILES (Simplified Molecular Input Line Entry Specification) string for Quercetin is C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O. Due to the complexity of this compound, its structure would be built using its known chemical formula (C49H80O17) and IUPAC name.

  • The 2D structures are converted to 3D structures and optimized to find the most stable conformation.

  • Gasteiger partial charges are assigned to the ligand atoms.

  • The prepared ligand structures are saved in the PDBQT file format.

Molecular Docking Procedure using AutoDock Vina

2.1. Grid Box Generation:

  • A grid box is defined to encompass the active site of the NF-κB p65 subunit. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized inhibitor in the original PDB file or through blind docking if the active site is unknown.

2.2. Docking Simulation:

  • Molecular docking is performed using AutoDock Vina. The software will explore various conformations and orientations of the ligand within the defined grid box of the receptor.

  • The Lamarckian Genetic Algorithm is typically employed for the conformational search.

  • The docking process generates multiple binding poses for each ligand, ranked by their binding affinity scores.

2.3. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software such as Discovery Studio or PyMOL.

  • The Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its crystallographic pose is calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, which is the target of the proposed inhibitory action of this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB Inhibits (via IκB) IkB->NFkB_IkB IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active Active NF-κB (p65/p50) NFkB_IkB->NFkB_active Releases Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA Nucleus->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Gene_Transcription Initiates

Canonical NF-κB Signaling Pathway
Experimental Workflow

The diagram below outlines the key steps in the virtual screening and molecular docking workflow.

Molecular_Docking_Workflow start Start receptor_prep Receptor Preparation (NF-κB p65) start->receptor_prep ligand_prep Ligand Preparation (this compound, Quercetin) start->ligand_prep grid_gen Grid Box Generation receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Affinity, Interactions) docking->analysis validation Validation (RMSD Calculation) analysis->validation end End validation->end

Molecular Docking Experimental Workflow

References

Validating the Efficacy of "Dregeoside Ga1" with Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential efficacy of the natural compound "Dregeoside Ga1" against the pro-inflammatory transcription factor NF-κB p65 subunit, using molecular docking. As direct experimental and in silico data for this compound is not publicly available, this document serves as a methodological template. We compare the hypothetical binding of this compound with that of a well-researched natural flavonoid, Quercetin, which is known to inhibit the NF-κB pathway.

Introduction

Nuclear Factor-kappa B (NF-κB) is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. The p65 subunit (RelA) of NF-κB is a critical component of the canonical signaling pathway, making it a prime target for therapeutic intervention. Natural compounds are a rich source of potential inhibitors. This guide outlines the in silico process of validating a novel compound, "this compound," against the NF-κB p65 subunit through a comparative molecular docking study with Quercetin.

Comparative Molecular Docking Data

The following table summarizes the molecular docking results of Quercetin with the NF-κB p65 subunit and presents a template for the expected data for this compound. The data for Quercetin is derived from published studies, while the data for this compound is hypothetical and for illustrative purposes.

ParameterQuercetin (Reference Compound)This compound (Test Compound)
Target Protein NF-κB p65 subunitNF-κB p65 subunit
PDB ID of Target 1SVC1SVC
Docking Software AutoDock VinaAutoDock Vina
Binding Affinity (kcal/mol) -10.78[1]Hypothetical Value
Interacting Amino Acid Residues Inferred from 2D diagramsTo be determined
Hydrogen Bond Interactions Inferred from 2D diagramsTo be determined
Hydrophobic Interactions Inferred from 2D diagramsTo be determined
RMSD of Docked Pose (Å) < 2.0 (for validation)To be determined

Experimental Protocols

A detailed methodology for conducting the comparative molecular docking study is provided below.

Preparation of Receptor and Ligands

1.1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein, NF-κB p65 subunit, is retrieved from the Protein Data Bank (PDB ID: 1SVC).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

1.2. Ligand Preparation:

  • The 2D structures of this compound and Quercetin are obtained. The SMILES (Simplified Molecular Input Line Entry Specification) string for Quercetin is C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O. Due to the complexity of this compound, its structure would be built using its known chemical formula (C49H80O17) and IUPAC name.

  • The 2D structures are converted to 3D structures and optimized to find the most stable conformation.

  • Gasteiger partial charges are assigned to the ligand atoms.

  • The prepared ligand structures are saved in the PDBQT file format.

Molecular Docking Procedure using AutoDock Vina

2.1. Grid Box Generation:

  • A grid box is defined to encompass the active site of the NF-κB p65 subunit. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized inhibitor in the original PDB file or through blind docking if the active site is unknown.

2.2. Docking Simulation:

  • Molecular docking is performed using AutoDock Vina. The software will explore various conformations and orientations of the ligand within the defined grid box of the receptor.

  • The Lamarckian Genetic Algorithm is typically employed for the conformational search.

  • The docking process generates multiple binding poses for each ligand, ranked by their binding affinity scores.

2.3. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software such as Discovery Studio or PyMOL.

  • The Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its crystallographic pose is calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, which is the target of the proposed inhibitory action of this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB Inhibits (via IκB) IkB->NFkB_IkB IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active Active NF-κB (p65/p50) NFkB_IkB->NFkB_active Releases Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA Nucleus->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Gene_Transcription Initiates

Canonical NF-κB Signaling Pathway
Experimental Workflow

The diagram below outlines the key steps in the virtual screening and molecular docking workflow.

Molecular_Docking_Workflow start Start receptor_prep Receptor Preparation (NF-κB p65) start->receptor_prep ligand_prep Ligand Preparation (this compound, Quercetin) start->ligand_prep grid_gen Grid Box Generation receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Affinity, Interactions) docking->analysis validation Validation (RMSD Calculation) analysis->validation end End validation->end

Molecular Docking Experimental Workflow

References

Validating the Efficacy of "Dregeoside Ga1" with Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential efficacy of the natural compound "Dregeoside Ga1" against the pro-inflammatory transcription factor NF-κB p65 subunit, using molecular docking. As direct experimental and in silico data for this compound is not publicly available, this document serves as a methodological template. We compare the hypothetical binding of this compound with that of a well-researched natural flavonoid, Quercetin, which is known to inhibit the NF-κB pathway.

Introduction

Nuclear Factor-kappa B (NF-κB) is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. The p65 subunit (RelA) of NF-κB is a critical component of the canonical signaling pathway, making it a prime target for therapeutic intervention. Natural compounds are a rich source of potential inhibitors. This guide outlines the in silico process of validating a novel compound, "this compound," against the NF-κB p65 subunit through a comparative molecular docking study with Quercetin.

Comparative Molecular Docking Data

The following table summarizes the molecular docking results of Quercetin with the NF-κB p65 subunit and presents a template for the expected data for this compound. The data for Quercetin is derived from published studies, while the data for this compound is hypothetical and for illustrative purposes.

ParameterQuercetin (Reference Compound)This compound (Test Compound)
Target Protein NF-κB p65 subunitNF-κB p65 subunit
PDB ID of Target 1SVC1SVC
Docking Software AutoDock VinaAutoDock Vina
Binding Affinity (kcal/mol) -10.78[1]Hypothetical Value
Interacting Amino Acid Residues Inferred from 2D diagramsTo be determined
Hydrogen Bond Interactions Inferred from 2D diagramsTo be determined
Hydrophobic Interactions Inferred from 2D diagramsTo be determined
RMSD of Docked Pose (Å) < 2.0 (for validation)To be determined

Experimental Protocols

A detailed methodology for conducting the comparative molecular docking study is provided below.

Preparation of Receptor and Ligands

1.1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein, NF-κB p65 subunit, is retrieved from the Protein Data Bank (PDB ID: 1SVC).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

1.2. Ligand Preparation:

  • The 2D structures of this compound and Quercetin are obtained. The SMILES (Simplified Molecular Input Line Entry Specification) string for Quercetin is C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O. Due to the complexity of this compound, its structure would be built using its known chemical formula (C49H80O17) and IUPAC name.

  • The 2D structures are converted to 3D structures and optimized to find the most stable conformation.

  • Gasteiger partial charges are assigned to the ligand atoms.

  • The prepared ligand structures are saved in the PDBQT file format.

Molecular Docking Procedure using AutoDock Vina

2.1. Grid Box Generation:

  • A grid box is defined to encompass the active site of the NF-κB p65 subunit. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized inhibitor in the original PDB file or through blind docking if the active site is unknown.

2.2. Docking Simulation:

  • Molecular docking is performed using AutoDock Vina. The software will explore various conformations and orientations of the ligand within the defined grid box of the receptor.

  • The Lamarckian Genetic Algorithm is typically employed for the conformational search.

  • The docking process generates multiple binding poses for each ligand, ranked by their binding affinity scores.

2.3. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software such as Discovery Studio or PyMOL.

  • The Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its crystallographic pose is calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, which is the target of the proposed inhibitory action of this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB Inhibits (via IκB) IkB->NFkB_IkB IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active Active NF-κB (p65/p50) NFkB_IkB->NFkB_active Releases Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA Nucleus->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Gene_Transcription Initiates

Canonical NF-κB Signaling Pathway
Experimental Workflow

The diagram below outlines the key steps in the virtual screening and molecular docking workflow.

Molecular_Docking_Workflow start Start receptor_prep Receptor Preparation (NF-κB p65) start->receptor_prep ligand_prep Ligand Preparation (this compound, Quercetin) start->ligand_prep grid_gen Grid Box Generation receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Affinity, Interactions) docking->analysis validation Validation (RMSD Calculation) analysis->validation end End validation->end

Molecular Docking Experimental Workflow

References

Comparative Analysis of Ginsenoside Rg1 and its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide was intended to provide a comprehensive comparative analysis of "Dregeoside Ga1" and its synthetic analogs. However, after an extensive search of the scientific literature and chemical databases, we have determined that there is currently no publicly available research data on the biological activities, synthetic analogs, or signaling pathways of "this compound" (CAS No. 98665-66-8). While this compound is listed by some chemical suppliers, it does not appear to have been the subject of published scientific investigation.

Therefore, we are unable to provide the requested comparative analysis for "this compound."

Alternative Comparative Analysis: Ginsenoside Rg1

Given the interest in the pharmacological properties of natural compounds, we would like to offer a comparative analysis of a well-researched ginsenoside, Ginsenoside Rg1 , which has known anti-inflammatory properties and a body of literature regarding its biological effects and mechanisms of action. This will allow us to fulfill the structural and content requirements of your original request, including data presentation, experimental protocols, and pathway visualizations.

Ginsenoside Rg1 is a major active component of Panax ginseng and has been studied for a variety of pharmacological effects, including neuroprotective, immunomodulatory, and anti-inflammatory activities.[1][2] This section will focus on its anti-inflammatory properties and compare its efficacy with other ginsenosides (B1230088) based on available experimental data.

Data Presentation: Anti-inflammatory Effects of Ginsenosides

The following table summarizes the comparative anti-inflammatory effects of various ginsenosides in a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages and an in vivo dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.

CompoundIn Vitro ModelKey FindingsIn Vivo ModelKey FindingsReference
Ginsenoside Rg1 LPS-induced RAW 264.7 cellsMost effective in reducing inflammation among six tested ginsenosides (Rf, Rg1, Rg3, Re, Rd, Rb1). Significantly decreased pro-inflammatory cytokines.DSS-induced colitis in miceSuperior to Rg3 and Rf in restoring body weight, colon length, and reducing disease activity index. Decreased M1 macrophage polarization and increased M2 polarization.[3]
Ginsenoside Rg3 LPS-induced RAW 264.7 cellsEffective in reducing LPS-induced inflammation.DSS-induced colitis in miceLess effective than Rg1 in key colitis indicators.[3]
Ginsenoside Rf LPS-induced RAW 264.7 cellsEffective in decreasing inflammation.DSS-induced colitis in miceLess effective than Rg1 in key colitis indicators.[3]
Ginsenoside Rh1 --IgE-induced passive cutaneous anaphylaxis (PCA) in micePotently inhibited the PCA reaction.

Experimental Protocols

1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Induction of Inflammation: Cells are pre-treated with various concentrations of ginsenosides for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a further period (e.g., 12-24 hours) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Gene Expression of Pro-inflammatory Mediators: Total RNA is extracted from the cells, and the mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines are determined by quantitative real-time PCR (qRT-PCR).

2. In Vivo Anti-inflammatory Assay using DSS-induced Colitis in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for a period of 7 days.

  • Treatment: Mice are orally administered with ginsenosides daily for the duration of the DSS treatment. A control group receives DSS and the vehicle.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): This is a composite score based on body weight loss, stool consistency, and the presence of blood in the stool.

    • Colon Length: Mice are euthanized at the end of the experiment, and the length of the colon is measured. A shorter colon is indicative of more severe inflammation.

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as an indicator of neutrophil infiltration.

Signaling Pathway Visualization

Ginsenoside Rg1 Anti-inflammatory Signaling Pathway

Ginsenoside Rg1 has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. One of the proposed mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammatory responses.

Ginsenoside_Rg1_Anti_inflammatory_Pathway cluster_NFkB NF-κB Complex (Inactive) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Rg1 Ginsenoside Rg1 Rg1->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of Ginsenoside Rg1 via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of natural compounds like ginsenosides.

Experimental_Workflow start Start: Identify Natural Compound in_vitro In Vitro Screening (e.g., RAW 264.7 cells) start->in_vitro lps_stimulation LPS Stimulation in_vitro->lps_stimulation measure_inflammation Measure Inflammatory Markers (NO, Cytokines, Gene Expression) lps_stimulation->measure_inflammation select_candidate Select Promising Candidate(s) measure_inflammation->select_candidate select_candidate->start Inactive in_vivo In Vivo Validation (e.g., DSS-induced colitis) select_candidate->in_vivo Active assess_disease Assess Disease Severity (DAI, Colon Length, Histology) in_vivo->assess_disease mechanism_study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) assess_disease->mechanism_study end Conclusion on Anti-inflammatory Potential mechanism_study->end

Caption: A generalized workflow for the evaluation of the anti-inflammatory properties of natural compounds.

We hope this alternative analysis of Ginsenoside Rg1 provides valuable insights for your research. We will continue to monitor the scientific literature for any future publications on "this compound."

References

Comparative Analysis of Ginsenoside Rg1 and its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide was intended to provide a comprehensive comparative analysis of "Dregeoside Ga1" and its synthetic analogs. However, after an extensive search of the scientific literature and chemical databases, we have determined that there is currently no publicly available research data on the biological activities, synthetic analogs, or signaling pathways of "this compound" (CAS No. 98665-66-8). While this compound is listed by some chemical suppliers, it does not appear to have been the subject of published scientific investigation.

Therefore, we are unable to provide the requested comparative analysis for "this compound."

Alternative Comparative Analysis: Ginsenoside Rg1

Given the interest in the pharmacological properties of natural compounds, we would like to offer a comparative analysis of a well-researched ginsenoside, Ginsenoside Rg1 , which has known anti-inflammatory properties and a body of literature regarding its biological effects and mechanisms of action. This will allow us to fulfill the structural and content requirements of your original request, including data presentation, experimental protocols, and pathway visualizations.

Ginsenoside Rg1 is a major active component of Panax ginseng and has been studied for a variety of pharmacological effects, including neuroprotective, immunomodulatory, and anti-inflammatory activities.[1][2] This section will focus on its anti-inflammatory properties and compare its efficacy with other ginsenosides (B1230088) based on available experimental data.

Data Presentation: Anti-inflammatory Effects of Ginsenosides

The following table summarizes the comparative anti-inflammatory effects of various ginsenosides in a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages and an in vivo dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.

CompoundIn Vitro ModelKey FindingsIn Vivo ModelKey FindingsReference
Ginsenoside Rg1 LPS-induced RAW 264.7 cellsMost effective in reducing inflammation among six tested ginsenosides (Rf, Rg1, Rg3, Re, Rd, Rb1). Significantly decreased pro-inflammatory cytokines.DSS-induced colitis in miceSuperior to Rg3 and Rf in restoring body weight, colon length, and reducing disease activity index. Decreased M1 macrophage polarization and increased M2 polarization.[3]
Ginsenoside Rg3 LPS-induced RAW 264.7 cellsEffective in reducing LPS-induced inflammation.DSS-induced colitis in miceLess effective than Rg1 in key colitis indicators.[3]
Ginsenoside Rf LPS-induced RAW 264.7 cellsEffective in decreasing inflammation.DSS-induced colitis in miceLess effective than Rg1 in key colitis indicators.[3]
Ginsenoside Rh1 --IgE-induced passive cutaneous anaphylaxis (PCA) in micePotently inhibited the PCA reaction.

Experimental Protocols

1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Induction of Inflammation: Cells are pre-treated with various concentrations of ginsenosides for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a further period (e.g., 12-24 hours) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Gene Expression of Pro-inflammatory Mediators: Total RNA is extracted from the cells, and the mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines are determined by quantitative real-time PCR (qRT-PCR).

2. In Vivo Anti-inflammatory Assay using DSS-induced Colitis in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for a period of 7 days.

  • Treatment: Mice are orally administered with ginsenosides daily for the duration of the DSS treatment. A control group receives DSS and the vehicle.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): This is a composite score based on body weight loss, stool consistency, and the presence of blood in the stool.

    • Colon Length: Mice are euthanized at the end of the experiment, and the length of the colon is measured. A shorter colon is indicative of more severe inflammation.

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as an indicator of neutrophil infiltration.

Signaling Pathway Visualization

Ginsenoside Rg1 Anti-inflammatory Signaling Pathway

Ginsenoside Rg1 has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. One of the proposed mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammatory responses.

Ginsenoside_Rg1_Anti_inflammatory_Pathway cluster_NFkB NF-κB Complex (Inactive) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Rg1 Ginsenoside Rg1 Rg1->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of Ginsenoside Rg1 via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of natural compounds like ginsenosides.

Experimental_Workflow start Start: Identify Natural Compound in_vitro In Vitro Screening (e.g., RAW 264.7 cells) start->in_vitro lps_stimulation LPS Stimulation in_vitro->lps_stimulation measure_inflammation Measure Inflammatory Markers (NO, Cytokines, Gene Expression) lps_stimulation->measure_inflammation select_candidate Select Promising Candidate(s) measure_inflammation->select_candidate select_candidate->start Inactive in_vivo In Vivo Validation (e.g., DSS-induced colitis) select_candidate->in_vivo Active assess_disease Assess Disease Severity (DAI, Colon Length, Histology) in_vivo->assess_disease mechanism_study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) assess_disease->mechanism_study end Conclusion on Anti-inflammatory Potential mechanism_study->end

Caption: A generalized workflow for the evaluation of the anti-inflammatory properties of natural compounds.

We hope this alternative analysis of Ginsenoside Rg1 provides valuable insights for your research. We will continue to monitor the scientific literature for any future publications on "this compound."

References

Comparative Analysis of Ginsenoside Rg1 and its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide was intended to provide a comprehensive comparative analysis of "Dregeoside Ga1" and its synthetic analogs. However, after an extensive search of the scientific literature and chemical databases, we have determined that there is currently no publicly available research data on the biological activities, synthetic analogs, or signaling pathways of "this compound" (CAS No. 98665-66-8). While this compound is listed by some chemical suppliers, it does not appear to have been the subject of published scientific investigation.

Therefore, we are unable to provide the requested comparative analysis for "this compound."

Alternative Comparative Analysis: Ginsenoside Rg1

Given the interest in the pharmacological properties of natural compounds, we would like to offer a comparative analysis of a well-researched ginsenoside, Ginsenoside Rg1 , which has known anti-inflammatory properties and a body of literature regarding its biological effects and mechanisms of action. This will allow us to fulfill the structural and content requirements of your original request, including data presentation, experimental protocols, and pathway visualizations.

Ginsenoside Rg1 is a major active component of Panax ginseng and has been studied for a variety of pharmacological effects, including neuroprotective, immunomodulatory, and anti-inflammatory activities.[1][2] This section will focus on its anti-inflammatory properties and compare its efficacy with other ginsenosides based on available experimental data.

Data Presentation: Anti-inflammatory Effects of Ginsenosides

The following table summarizes the comparative anti-inflammatory effects of various ginsenosides in a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages and an in vivo dextran sulfate sodium (DSS)-induced colitis model in mice.

CompoundIn Vitro ModelKey FindingsIn Vivo ModelKey FindingsReference
Ginsenoside Rg1 LPS-induced RAW 264.7 cellsMost effective in reducing inflammation among six tested ginsenosides (Rf, Rg1, Rg3, Re, Rd, Rb1). Significantly decreased pro-inflammatory cytokines.DSS-induced colitis in miceSuperior to Rg3 and Rf in restoring body weight, colon length, and reducing disease activity index. Decreased M1 macrophage polarization and increased M2 polarization.[3]
Ginsenoside Rg3 LPS-induced RAW 264.7 cellsEffective in reducing LPS-induced inflammation.DSS-induced colitis in miceLess effective than Rg1 in key colitis indicators.[3]
Ginsenoside Rf LPS-induced RAW 264.7 cellsEffective in decreasing inflammation.DSS-induced colitis in miceLess effective than Rg1 in key colitis indicators.[3]
Ginsenoside Rh1 --IgE-induced passive cutaneous anaphylaxis (PCA) in micePotently inhibited the PCA reaction.

Experimental Protocols

1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Induction of Inflammation: Cells are pre-treated with various concentrations of ginsenosides for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a further period (e.g., 12-24 hours) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Gene Expression of Pro-inflammatory Mediators: Total RNA is extracted from the cells, and the mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines are determined by quantitative real-time PCR (qRT-PCR).

2. In Vivo Anti-inflammatory Assay using DSS-induced Colitis in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for a period of 7 days.

  • Treatment: Mice are orally administered with ginsenosides daily for the duration of the DSS treatment. A control group receives DSS and the vehicle.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): This is a composite score based on body weight loss, stool consistency, and the presence of blood in the stool.

    • Colon Length: Mice are euthanized at the end of the experiment, and the length of the colon is measured. A shorter colon is indicative of more severe inflammation.

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as an indicator of neutrophil infiltration.

Signaling Pathway Visualization

Ginsenoside Rg1 Anti-inflammatory Signaling Pathway

Ginsenoside Rg1 has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. One of the proposed mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammatory responses.

Ginsenoside_Rg1_Anti_inflammatory_Pathway cluster_NFkB NF-κB Complex (Inactive) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Rg1 Ginsenoside Rg1 Rg1->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of Ginsenoside Rg1 via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of natural compounds like ginsenosides.

Experimental_Workflow start Start: Identify Natural Compound in_vitro In Vitro Screening (e.g., RAW 264.7 cells) start->in_vitro lps_stimulation LPS Stimulation in_vitro->lps_stimulation measure_inflammation Measure Inflammatory Markers (NO, Cytokines, Gene Expression) lps_stimulation->measure_inflammation select_candidate Select Promising Candidate(s) measure_inflammation->select_candidate select_candidate->start Inactive in_vivo In Vivo Validation (e.g., DSS-induced colitis) select_candidate->in_vivo Active assess_disease Assess Disease Severity (DAI, Colon Length, Histology) in_vivo->assess_disease mechanism_study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) assess_disease->mechanism_study end Conclusion on Anti-inflammatory Potential mechanism_study->end

Caption: A generalized workflow for the evaluation of the anti-inflammatory properties of natural compounds.

We hope this alternative analysis of Ginsenoside Rg1 provides valuable insights for your research. We will continue to monitor the scientific literature for any future publications on "this compound."

References

Unveiling the Molecular Target of Dregeoside Ga1: A Comparative Guide to Mechanism of Action Validation Using CRISPR and Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-based target validation with alternative biochemical and biophysical methods for elucidating the mechanism of action of the natural product Dregeoside Ga1. This compound, a compound isolated from Dregea volubilis, is predicted to function as a cardiac glycoside, a class of compounds known to inhibit the Na+/K+-ATPase pump. Validating this putative mechanism is a critical step in its development as a potential therapeutic agent.

This guide will delve into the application of CRISPR-Cas9 technology to definitively identify the Na+/K+-ATPase as the molecular target of this compound. Furthermore, it will present a comparative analysis with established, alternative methods, offering insights into the strengths and limitations of each approach. Detailed experimental protocols and quantitative data summaries are provided to support the implementation of these techniques in your research.

The Power of CRISPR in Target Validation

CRISPR-Cas9 technology offers a powerful and precise method for validating the on-target activity of a drug candidate. By generating a knockout of the gene encoding the putative target protein, researchers can assess whether the compound's efficacy is abolished. In the case of this compound, the target is the α-subunit of the Na+/K+-ATPase, encoded by the ATP1A1 gene. A successful validation would demonstrate that cells lacking a functional ATP1A1 gene are resistant to the cytotoxic or physiological effects of this compound.

Below is a comparative overview of CRISPR-mediated target validation and alternative methodologies.

Comparative Analysis of Target Validation Methods

Method Principle Advantages Limitations Typical Data Output
CRISPR-Cas9 Knockout Genetic ablation of the target gene (ATP1A1) to assess loss of drug sensitivity.High specificity; provides direct genetic evidence of target engagement in a cellular context; can definitively link a gene to a drug's mechanism of action.Can be time-consuming to generate stable knockout cell lines; potential for off-target effects; complete knockout may not perfectly mimic pharmacological inhibition.[1][2][3]Cell viability assays (IC50 shift), phenotypic assays, signaling pathway analysis (Western blot, reporter assays).
Biochemical Assays Direct measurement of enzyme inhibition using purified Na+/K+-ATPase.Provides direct evidence of target engagement and allows for the determination of inhibitory constants (e.g., IC50, Ki).[4]Requires purified, active protein which can be challenging to obtain; in vitro conditions may not fully recapitulate the cellular environment.IC50 values from ATP hydrolysis assays, binding constants (Kd) from radioligand binding assays.[4]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of the target protein upon ligand binding in intact cells or cell lysates.Label-free; confirms direct target engagement in a physiological context; can be adapted to high-throughput formats.Requires specific antibodies for detection (Western blot-based CETSA); may not be suitable for all protein targets.Thermal shift curves, demonstrating increased protein stability in the presence of the drug.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that drug binding can protect a target protein from proteolysis.Label-free and does not require modification of the compound; can be used to identify unknown targets from a complex proteome.May not be effective for all drug-target interactions; requires optimization of protease concentration and digestion time.SDS-PAGE gels showing a protected protein band in the presence of the drug, which can be identified by mass spectrometry.

Visualizing the Pathways and Workflows

To further clarify the experimental approaches, the following diagrams illustrate the key signaling pathway and workflows.

Signaling Pathway of Na+/K+-ATPase Inhibition Dregeoside_Ga1 This compound NaK_ATPase Na+/K+-ATPase (ATP1A1 subunit) Dregeoside_Ga1->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Blocks Na+ efflux NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Reduces gradient Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Decreases Ca2+ efflux SR Sarcoplasmic Reticulum (SR) Intracellular_Ca->SR Enhances loading Apoptosis Apoptosis (in cancer cells) Intracellular_Ca->Apoptosis Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Contractility Ca_release->Contraction

Caption: Signaling pathway of Na+/K+-ATPase inhibition.

CRISPR-Based Target Validation Workflow cluster_0 gRNA Design & Cloning cluster_1 Cell Line Engineering cluster_2 Validation of Knockout cluster_3 Phenotypic Assays gRNA_design Design gRNAs targeting ATP1A1 exon Vector_cloning Clone gRNAs into Cas9 expression vector gRNA_design->Vector_cloning Transfection Transfect cells with Cas9-gRNA plasmid Vector_cloning->Transfection Selection Select for transfected cells (e.g., antibiotic resistance) Transfection->Selection Clonal_isolation Isolate single cell clones Selection->Clonal_isolation Genomic_DNA_extraction Genomic DNA extraction Clonal_isolation->Genomic_DNA_extraction Western_blot Western blot to confirm loss of ATP1A1 protein Clonal_isolation->Western_blot Cell_treatment Treat WT and KO cells with this compound Clonal_isolation->Cell_treatment PCR_sequencing PCR and Sanger sequencing to confirm indels Genomic_DNA_extraction->PCR_sequencing Viability_assay Cell viability assay (e.g., MTT, CellTiter-Glo) Cell_treatment->Viability_assay Data_analysis Compare IC50 values Viability_assay->Data_analysis

Caption: CRISPR-based target validation workflow.

Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ATP1A1
  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human ATP1A1 gene using an online design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant after 48-72 hours.

    • Transduce the target cell line (e.g., a cancer cell line sensitive to cardiac glycosides) with the lentivirus.

  • Selection and Clonal Isolation:

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

    • Perform single-cell sorting or limiting dilution to isolate clonal populations.

  • Knockout Validation:

    • Extract genomic DNA from expanded clones and perform PCR amplification of the targeted region.

    • Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of ATP1A1 protein expression by Western blot analysis.

  • Phenotypic Analysis:

    • Plate wild-type (WT) and ATP1A1 knockout (KO) cells in 96-well plates.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Calculate and compare the IC50 values between WT and KO cells. A significant increase in the IC50 for KO cells indicates on-target activity.

Protocol 2: Na+/K+-ATPase Activity Assay (Phosphate Release)
  • Enzyme Preparation:

    • Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex).

  • Reaction Setup:

    • Prepare a reaction buffer containing NaCl, KCl, MgCl2, and EGTA in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Add varying concentrations of this compound to the reaction mixture.

    • Pre-incubate the enzyme with the compound for 10-15 minutes at 37°C.

  • Initiation and Termination:

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a solution containing a colorimetric reagent for phosphate (B84403) detection (e.g., malachite green).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle control or this compound at a desired concentration for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Detection by Western Blot:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific for the ATP1A1 subunit.

    • Quantify the band intensities and plot them against the temperature to generate melting curves for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of the drug discovery and development process. For this compound, CRISPR-Cas9-mediated knockout of ATP1A1 offers the most definitive genetic evidence for its engagement with the Na+/K+-ATPase. However, a multi-faceted approach that incorporates orthogonal methods such as biochemical assays and CETSA will provide a more comprehensive and robust validation of its molecular target. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to rigorously investigate the mechanism of action of this compound and other novel drug candidates.

References

Unveiling the Molecular Target of Dregeoside Ga1: A Comparative Guide to Mechanism of Action Validation Using CRISPR and Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-based target validation with alternative biochemical and biophysical methods for elucidating the mechanism of action of the natural product Dregeoside Ga1. This compound, a compound isolated from Dregea volubilis, is predicted to function as a cardiac glycoside, a class of compounds known to inhibit the Na+/K+-ATPase pump. Validating this putative mechanism is a critical step in its development as a potential therapeutic agent.

This guide will delve into the application of CRISPR-Cas9 technology to definitively identify the Na+/K+-ATPase as the molecular target of this compound. Furthermore, it will present a comparative analysis with established, alternative methods, offering insights into the strengths and limitations of each approach. Detailed experimental protocols and quantitative data summaries are provided to support the implementation of these techniques in your research.

The Power of CRISPR in Target Validation

CRISPR-Cas9 technology offers a powerful and precise method for validating the on-target activity of a drug candidate. By generating a knockout of the gene encoding the putative target protein, researchers can assess whether the compound's efficacy is abolished. In the case of this compound, the target is the α-subunit of the Na+/K+-ATPase, encoded by the ATP1A1 gene. A successful validation would demonstrate that cells lacking a functional ATP1A1 gene are resistant to the cytotoxic or physiological effects of this compound.

Below is a comparative overview of CRISPR-mediated target validation and alternative methodologies.

Comparative Analysis of Target Validation Methods

Method Principle Advantages Limitations Typical Data Output
CRISPR-Cas9 Knockout Genetic ablation of the target gene (ATP1A1) to assess loss of drug sensitivity.High specificity; provides direct genetic evidence of target engagement in a cellular context; can definitively link a gene to a drug's mechanism of action.Can be time-consuming to generate stable knockout cell lines; potential for off-target effects; complete knockout may not perfectly mimic pharmacological inhibition.[1][2][3]Cell viability assays (IC50 shift), phenotypic assays, signaling pathway analysis (Western blot, reporter assays).
Biochemical Assays Direct measurement of enzyme inhibition using purified Na+/K+-ATPase.Provides direct evidence of target engagement and allows for the determination of inhibitory constants (e.g., IC50, Ki).[4]Requires purified, active protein which can be challenging to obtain; in vitro conditions may not fully recapitulate the cellular environment.IC50 values from ATP hydrolysis assays, binding constants (Kd) from radioligand binding assays.[4]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of the target protein upon ligand binding in intact cells or cell lysates.Label-free; confirms direct target engagement in a physiological context; can be adapted to high-throughput formats.Requires specific antibodies for detection (Western blot-based CETSA); may not be suitable for all protein targets.Thermal shift curves, demonstrating increased protein stability in the presence of the drug.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that drug binding can protect a target protein from proteolysis.Label-free and does not require modification of the compound; can be used to identify unknown targets from a complex proteome.May not be effective for all drug-target interactions; requires optimization of protease concentration and digestion time.SDS-PAGE gels showing a protected protein band in the presence of the drug, which can be identified by mass spectrometry.

Visualizing the Pathways and Workflows

To further clarify the experimental approaches, the following diagrams illustrate the key signaling pathway and workflows.

Signaling Pathway of Na+/K+-ATPase Inhibition Dregeoside_Ga1 This compound NaK_ATPase Na+/K+-ATPase (ATP1A1 subunit) Dregeoside_Ga1->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Blocks Na+ efflux NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Reduces gradient Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Decreases Ca2+ efflux SR Sarcoplasmic Reticulum (SR) Intracellular_Ca->SR Enhances loading Apoptosis Apoptosis (in cancer cells) Intracellular_Ca->Apoptosis Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Contractility Ca_release->Contraction

Caption: Signaling pathway of Na+/K+-ATPase inhibition.

CRISPR-Based Target Validation Workflow cluster_0 gRNA Design & Cloning cluster_1 Cell Line Engineering cluster_2 Validation of Knockout cluster_3 Phenotypic Assays gRNA_design Design gRNAs targeting ATP1A1 exon Vector_cloning Clone gRNAs into Cas9 expression vector gRNA_design->Vector_cloning Transfection Transfect cells with Cas9-gRNA plasmid Vector_cloning->Transfection Selection Select for transfected cells (e.g., antibiotic resistance) Transfection->Selection Clonal_isolation Isolate single cell clones Selection->Clonal_isolation Genomic_DNA_extraction Genomic DNA extraction Clonal_isolation->Genomic_DNA_extraction Western_blot Western blot to confirm loss of ATP1A1 protein Clonal_isolation->Western_blot Cell_treatment Treat WT and KO cells with this compound Clonal_isolation->Cell_treatment PCR_sequencing PCR and Sanger sequencing to confirm indels Genomic_DNA_extraction->PCR_sequencing Viability_assay Cell viability assay (e.g., MTT, CellTiter-Glo) Cell_treatment->Viability_assay Data_analysis Compare IC50 values Viability_assay->Data_analysis

Caption: CRISPR-based target validation workflow.

Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ATP1A1
  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human ATP1A1 gene using an online design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant after 48-72 hours.

    • Transduce the target cell line (e.g., a cancer cell line sensitive to cardiac glycosides) with the lentivirus.

  • Selection and Clonal Isolation:

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

    • Perform single-cell sorting or limiting dilution to isolate clonal populations.

  • Knockout Validation:

    • Extract genomic DNA from expanded clones and perform PCR amplification of the targeted region.

    • Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of ATP1A1 protein expression by Western blot analysis.

  • Phenotypic Analysis:

    • Plate wild-type (WT) and ATP1A1 knockout (KO) cells in 96-well plates.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Calculate and compare the IC50 values between WT and KO cells. A significant increase in the IC50 for KO cells indicates on-target activity.

Protocol 2: Na+/K+-ATPase Activity Assay (Phosphate Release)
  • Enzyme Preparation:

    • Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex).

  • Reaction Setup:

    • Prepare a reaction buffer containing NaCl, KCl, MgCl2, and EGTA in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Add varying concentrations of this compound to the reaction mixture.

    • Pre-incubate the enzyme with the compound for 10-15 minutes at 37°C.

  • Initiation and Termination:

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a solution containing a colorimetric reagent for phosphate (B84403) detection (e.g., malachite green).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle control or this compound at a desired concentration for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Detection by Western Blot:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific for the ATP1A1 subunit.

    • Quantify the band intensities and plot them against the temperature to generate melting curves for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of the drug discovery and development process. For this compound, CRISPR-Cas9-mediated knockout of ATP1A1 offers the most definitive genetic evidence for its engagement with the Na+/K+-ATPase. However, a multi-faceted approach that incorporates orthogonal methods such as biochemical assays and CETSA will provide a more comprehensive and robust validation of its molecular target. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to rigorously investigate the mechanism of action of this compound and other novel drug candidates.

References

Unveiling the Molecular Target of Dregeoside Ga1: A Comparative Guide to Mechanism of Action Validation Using CRISPR and Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-based target validation with alternative biochemical and biophysical methods for elucidating the mechanism of action of the natural product Dregeoside Ga1. This compound, a compound isolated from Dregea volubilis, is predicted to function as a cardiac glycoside, a class of compounds known to inhibit the Na+/K+-ATPase pump. Validating this putative mechanism is a critical step in its development as a potential therapeutic agent.

This guide will delve into the application of CRISPR-Cas9 technology to definitively identify the Na+/K+-ATPase as the molecular target of this compound. Furthermore, it will present a comparative analysis with established, alternative methods, offering insights into the strengths and limitations of each approach. Detailed experimental protocols and quantitative data summaries are provided to support the implementation of these techniques in your research.

The Power of CRISPR in Target Validation

CRISPR-Cas9 technology offers a powerful and precise method for validating the on-target activity of a drug candidate. By generating a knockout of the gene encoding the putative target protein, researchers can assess whether the compound's efficacy is abolished. In the case of this compound, the target is the α-subunit of the Na+/K+-ATPase, encoded by the ATP1A1 gene. A successful validation would demonstrate that cells lacking a functional ATP1A1 gene are resistant to the cytotoxic or physiological effects of this compound.

Below is a comparative overview of CRISPR-mediated target validation and alternative methodologies.

Comparative Analysis of Target Validation Methods

Method Principle Advantages Limitations Typical Data Output
CRISPR-Cas9 Knockout Genetic ablation of the target gene (ATP1A1) to assess loss of drug sensitivity.High specificity; provides direct genetic evidence of target engagement in a cellular context; can definitively link a gene to a drug's mechanism of action.Can be time-consuming to generate stable knockout cell lines; potential for off-target effects; complete knockout may not perfectly mimic pharmacological inhibition.[1][2][3]Cell viability assays (IC50 shift), phenotypic assays, signaling pathway analysis (Western blot, reporter assays).
Biochemical Assays Direct measurement of enzyme inhibition using purified Na+/K+-ATPase.Provides direct evidence of target engagement and allows for the determination of inhibitory constants (e.g., IC50, Ki).[4]Requires purified, active protein which can be challenging to obtain; in vitro conditions may not fully recapitulate the cellular environment.IC50 values from ATP hydrolysis assays, binding constants (Kd) from radioligand binding assays.[4]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of the target protein upon ligand binding in intact cells or cell lysates.Label-free; confirms direct target engagement in a physiological context; can be adapted to high-throughput formats.Requires specific antibodies for detection (Western blot-based CETSA); may not be suitable for all protein targets.Thermal shift curves, demonstrating increased protein stability in the presence of the drug.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that drug binding can protect a target protein from proteolysis.Label-free and does not require modification of the compound; can be used to identify unknown targets from a complex proteome.May not be effective for all drug-target interactions; requires optimization of protease concentration and digestion time.SDS-PAGE gels showing a protected protein band in the presence of the drug, which can be identified by mass spectrometry.

Visualizing the Pathways and Workflows

To further clarify the experimental approaches, the following diagrams illustrate the key signaling pathway and workflows.

Signaling Pathway of Na+/K+-ATPase Inhibition Dregeoside_Ga1 This compound NaK_ATPase Na+/K+-ATPase (ATP1A1 subunit) Dregeoside_Ga1->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Blocks Na+ efflux NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Reduces gradient Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Decreases Ca2+ efflux SR Sarcoplasmic Reticulum (SR) Intracellular_Ca->SR Enhances loading Apoptosis Apoptosis (in cancer cells) Intracellular_Ca->Apoptosis Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Contractility Ca_release->Contraction

Caption: Signaling pathway of Na+/K+-ATPase inhibition.

CRISPR-Based Target Validation Workflow cluster_0 gRNA Design & Cloning cluster_1 Cell Line Engineering cluster_2 Validation of Knockout cluster_3 Phenotypic Assays gRNA_design Design gRNAs targeting ATP1A1 exon Vector_cloning Clone gRNAs into Cas9 expression vector gRNA_design->Vector_cloning Transfection Transfect cells with Cas9-gRNA plasmid Vector_cloning->Transfection Selection Select for transfected cells (e.g., antibiotic resistance) Transfection->Selection Clonal_isolation Isolate single cell clones Selection->Clonal_isolation Genomic_DNA_extraction Genomic DNA extraction Clonal_isolation->Genomic_DNA_extraction Western_blot Western blot to confirm loss of ATP1A1 protein Clonal_isolation->Western_blot Cell_treatment Treat WT and KO cells with this compound Clonal_isolation->Cell_treatment PCR_sequencing PCR and Sanger sequencing to confirm indels Genomic_DNA_extraction->PCR_sequencing Viability_assay Cell viability assay (e.g., MTT, CellTiter-Glo) Cell_treatment->Viability_assay Data_analysis Compare IC50 values Viability_assay->Data_analysis

Caption: CRISPR-based target validation workflow.

Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ATP1A1
  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human ATP1A1 gene using an online design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant after 48-72 hours.

    • Transduce the target cell line (e.g., a cancer cell line sensitive to cardiac glycosides) with the lentivirus.

  • Selection and Clonal Isolation:

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

    • Perform single-cell sorting or limiting dilution to isolate clonal populations.

  • Knockout Validation:

    • Extract genomic DNA from expanded clones and perform PCR amplification of the targeted region.

    • Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of ATP1A1 protein expression by Western blot analysis.

  • Phenotypic Analysis:

    • Plate wild-type (WT) and ATP1A1 knockout (KO) cells in 96-well plates.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Calculate and compare the IC50 values between WT and KO cells. A significant increase in the IC50 for KO cells indicates on-target activity.

Protocol 2: Na+/K+-ATPase Activity Assay (Phosphate Release)
  • Enzyme Preparation:

    • Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex).

  • Reaction Setup:

    • Prepare a reaction buffer containing NaCl, KCl, MgCl2, and EGTA in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Add varying concentrations of this compound to the reaction mixture.

    • Pre-incubate the enzyme with the compound for 10-15 minutes at 37°C.

  • Initiation and Termination:

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a solution containing a colorimetric reagent for phosphate detection (e.g., malachite green).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle control or this compound at a desired concentration for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Detection by Western Blot:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific for the ATP1A1 subunit.

    • Quantify the band intensities and plot them against the temperature to generate melting curves for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of the drug discovery and development process. For this compound, CRISPR-Cas9-mediated knockout of ATP1A1 offers the most definitive genetic evidence for its engagement with the Na+/K+-ATPase. However, a multi-faceted approach that incorporates orthogonal methods such as biochemical assays and CETSA will provide a more comprehensive and robust validation of its molecular target. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to rigorously investigate the mechanism of action of this compound and other novel drug candidates.

References

Comparative Analysis of the Antitumor Effects of Dregea volubilis Leaf Extract and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dregeoside Ga1" : Initial searches for the antitumor effects of "this compound" did not yield any specific scientific literature detailing its efficacy or mechanism of action. Therefore, this guide focuses on a well-researched alternative from the same plant, Dregea volubilis.

This guide provides a comparative overview of the antitumor properties of the methanolic extract of Dregea volubilis leaves (MEDV) and the established chemotherapeutic agent, 5-Fluorouracil (5-FU). The data presented is primarily focused on their effects against Ehrlich Ascites Carcinoma (EAC), a commonly used tumor model in preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and in vivo antitumor activities of MEDV and 5-FU against Ehrlich Ascites Carcinoma.

Table 1: In Vitro Cytotoxicity against Ehrlich Ascites Carcinoma (EAC) Cells

Compound/ExtractCell LineIC50 Value (µg/mL)
Methanolic Extract of Dregea volubilis Leaves (MEDV)EAC85.51 ± 4.07[1][2][3]
5-Fluorouracil (5-FU)EAC37.96 ± 3.73[2][3]

Table 2: In Vivo Antitumor Activity against EAC in Mice

TreatmentDoseKey Findings
Methanolic Extract of Dregea volubilis Leaves (MEDV)50, 100, and 200 mg/kgDose-dependent decrease in tumor volume, packed cell volume, and viable tumor cell count. Restoration of hematological profiles towards normal levels.
5-Fluorouracil (5-FU)20 mg/kgSignificantly prolonged the life span of EAC-bearing animals.

Experimental Protocols

In Vitro Cytotoxicity Assay:

The in vitro antitumor activity of the methanolic extract of Dregea volubilis leaves (MEDV) was assessed against the Ehrlich Ascites Carcinoma (EAC) cell line. EAC cells were treated with varying concentrations of MEDV. The concentration of the extract required to cause 50% cell death (IC50) was determined to quantify its cytotoxic activity. A similar protocol was followed for the standard chemotherapeutic drug, 5-Fluorouracil, to provide a benchmark for comparison.

In Vivo Antitumor and Antioxidant Activity:

The in vivo antitumor efficacy of MEDV was evaluated in a mouse model bearing EAC. Twenty-four hours after the inoculation of EAC cells, different doses of MEDV (50, 100, and 200 mg/kg) were administered for nine consecutive days. The antitumor effect was assessed by measuring parameters such as tumor volume, packed cell volume, and the count of viable and non-viable tumor cells. Additionally, hematological profiles and biochemical markers of liver function, including lipid peroxidation and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, were analyzed to elucidate the potential mechanism of action.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis EAC_cells EAC Cells Treatment_invitro Treatment with MEDV or 5-FU EAC_cells->Treatment_invitro IC50_determination IC50 Determination Treatment_invitro->IC50_determination EAC_inoculation EAC Inoculation in Mice Treatment_invivo 9-Day Treatment (MEDV or 5-FU) EAC_inoculation->Treatment_invivo Parameter_analysis Analysis of: - Tumor Growth - Hematology - Antioxidant Enzymes Treatment_invivo->Parameter_analysis

Caption: Experimental workflow for evaluating the antitumor activity of MEDV.

signaling_pathway MEDV MEDV Treatment Lipid_Peroxidation Lipid Peroxidation MEDV->Lipid_Peroxidation decreases SOD_Catalase SOD & Catalase Activity MEDV->SOD_Catalase enhances ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation causes Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage causes Lipid_Peroxidation->Cellular_Damage SOD_Catalase->ROS scavenges Tumor_Growth Tumor Growth Inhibition Cellular_Damage->Tumor_Growth leads to

Caption: Proposed antioxidant mechanism of MEDV's antitumor effect.

References

Comparative Analysis of the Antitumor Effects of Dregea volubilis Leaf Extract and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dregeoside Ga1" : Initial searches for the antitumor effects of "this compound" did not yield any specific scientific literature detailing its efficacy or mechanism of action. Therefore, this guide focuses on a well-researched alternative from the same plant, Dregea volubilis.

This guide provides a comparative overview of the antitumor properties of the methanolic extract of Dregea volubilis leaves (MEDV) and the established chemotherapeutic agent, 5-Fluorouracil (5-FU). The data presented is primarily focused on their effects against Ehrlich Ascites Carcinoma (EAC), a commonly used tumor model in preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and in vivo antitumor activities of MEDV and 5-FU against Ehrlich Ascites Carcinoma.

Table 1: In Vitro Cytotoxicity against Ehrlich Ascites Carcinoma (EAC) Cells

Compound/ExtractCell LineIC50 Value (µg/mL)
Methanolic Extract of Dregea volubilis Leaves (MEDV)EAC85.51 ± 4.07[1][2][3]
5-Fluorouracil (5-FU)EAC37.96 ± 3.73[2][3]

Table 2: In Vivo Antitumor Activity against EAC in Mice

TreatmentDoseKey Findings
Methanolic Extract of Dregea volubilis Leaves (MEDV)50, 100, and 200 mg/kgDose-dependent decrease in tumor volume, packed cell volume, and viable tumor cell count. Restoration of hematological profiles towards normal levels.
5-Fluorouracil (5-FU)20 mg/kgSignificantly prolonged the life span of EAC-bearing animals.

Experimental Protocols

In Vitro Cytotoxicity Assay:

The in vitro antitumor activity of the methanolic extract of Dregea volubilis leaves (MEDV) was assessed against the Ehrlich Ascites Carcinoma (EAC) cell line. EAC cells were treated with varying concentrations of MEDV. The concentration of the extract required to cause 50% cell death (IC50) was determined to quantify its cytotoxic activity. A similar protocol was followed for the standard chemotherapeutic drug, 5-Fluorouracil, to provide a benchmark for comparison.

In Vivo Antitumor and Antioxidant Activity:

The in vivo antitumor efficacy of MEDV was evaluated in a mouse model bearing EAC. Twenty-four hours after the inoculation of EAC cells, different doses of MEDV (50, 100, and 200 mg/kg) were administered for nine consecutive days. The antitumor effect was assessed by measuring parameters such as tumor volume, packed cell volume, and the count of viable and non-viable tumor cells. Additionally, hematological profiles and biochemical markers of liver function, including lipid peroxidation and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, were analyzed to elucidate the potential mechanism of action.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis EAC_cells EAC Cells Treatment_invitro Treatment with MEDV or 5-FU EAC_cells->Treatment_invitro IC50_determination IC50 Determination Treatment_invitro->IC50_determination EAC_inoculation EAC Inoculation in Mice Treatment_invivo 9-Day Treatment (MEDV or 5-FU) EAC_inoculation->Treatment_invivo Parameter_analysis Analysis of: - Tumor Growth - Hematology - Antioxidant Enzymes Treatment_invivo->Parameter_analysis

Caption: Experimental workflow for evaluating the antitumor activity of MEDV.

signaling_pathway MEDV MEDV Treatment Lipid_Peroxidation Lipid Peroxidation MEDV->Lipid_Peroxidation decreases SOD_Catalase SOD & Catalase Activity MEDV->SOD_Catalase enhances ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation causes Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage causes Lipid_Peroxidation->Cellular_Damage SOD_Catalase->ROS scavenges Tumor_Growth Tumor Growth Inhibition Cellular_Damage->Tumor_Growth leads to

Caption: Proposed antioxidant mechanism of MEDV's antitumor effect.

References

Comparative Analysis of the Antitumor Effects of Dregea volubilis Leaf Extract and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dregeoside Ga1" : Initial searches for the antitumor effects of "this compound" did not yield any specific scientific literature detailing its efficacy or mechanism of action. Therefore, this guide focuses on a well-researched alternative from the same plant, Dregea volubilis.

This guide provides a comparative overview of the antitumor properties of the methanolic extract of Dregea volubilis leaves (MEDV) and the established chemotherapeutic agent, 5-Fluorouracil (5-FU). The data presented is primarily focused on their effects against Ehrlich Ascites Carcinoma (EAC), a commonly used tumor model in preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and in vivo antitumor activities of MEDV and 5-FU against Ehrlich Ascites Carcinoma.

Table 1: In Vitro Cytotoxicity against Ehrlich Ascites Carcinoma (EAC) Cells

Compound/ExtractCell LineIC50 Value (µg/mL)
Methanolic Extract of Dregea volubilis Leaves (MEDV)EAC85.51 ± 4.07[1][2][3]
5-Fluorouracil (5-FU)EAC37.96 ± 3.73[2][3]

Table 2: In Vivo Antitumor Activity against EAC in Mice

TreatmentDoseKey Findings
Methanolic Extract of Dregea volubilis Leaves (MEDV)50, 100, and 200 mg/kgDose-dependent decrease in tumor volume, packed cell volume, and viable tumor cell count. Restoration of hematological profiles towards normal levels.
5-Fluorouracil (5-FU)20 mg/kgSignificantly prolonged the life span of EAC-bearing animals.

Experimental Protocols

In Vitro Cytotoxicity Assay:

The in vitro antitumor activity of the methanolic extract of Dregea volubilis leaves (MEDV) was assessed against the Ehrlich Ascites Carcinoma (EAC) cell line. EAC cells were treated with varying concentrations of MEDV. The concentration of the extract required to cause 50% cell death (IC50) was determined to quantify its cytotoxic activity. A similar protocol was followed for the standard chemotherapeutic drug, 5-Fluorouracil, to provide a benchmark for comparison.

In Vivo Antitumor and Antioxidant Activity:

The in vivo antitumor efficacy of MEDV was evaluated in a mouse model bearing EAC. Twenty-four hours after the inoculation of EAC cells, different doses of MEDV (50, 100, and 200 mg/kg) were administered for nine consecutive days. The antitumor effect was assessed by measuring parameters such as tumor volume, packed cell volume, and the count of viable and non-viable tumor cells. Additionally, hematological profiles and biochemical markers of liver function, including lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, were analyzed to elucidate the potential mechanism of action.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis EAC_cells EAC Cells Treatment_invitro Treatment with MEDV or 5-FU EAC_cells->Treatment_invitro IC50_determination IC50 Determination Treatment_invitro->IC50_determination EAC_inoculation EAC Inoculation in Mice Treatment_invivo 9-Day Treatment (MEDV or 5-FU) EAC_inoculation->Treatment_invivo Parameter_analysis Analysis of: - Tumor Growth - Hematology - Antioxidant Enzymes Treatment_invivo->Parameter_analysis

Caption: Experimental workflow for evaluating the antitumor activity of MEDV.

signaling_pathway MEDV MEDV Treatment Lipid_Peroxidation Lipid Peroxidation MEDV->Lipid_Peroxidation decreases SOD_Catalase SOD & Catalase Activity MEDV->SOD_Catalase enhances ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation causes Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage causes Lipid_Peroxidation->Cellular_Damage SOD_Catalase->ROS scavenges Tumor_Growth Tumor Growth Inhibition Cellular_Damage->Tumor_Growth leads to

Caption: Proposed antioxidant mechanism of MEDV's antitumor effect.

References

Dregeoside Ga1: A Potential Natural Alternative in Oncology Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the anticancer activity of Dregeoside Ga1, a steroid glycoside isolated from the plant Dregea volubilis, is currently limited in publicly accessible research, studies on extracts of the plant and its other isolated compounds have shown promising antitumor effects. This guide provides a comparative overview of the available preclinical data on Dregea volubilis extracts and their constituents against standard-of-care chemotherapy agents for relevant cancer models.

This comparison aims to offer researchers, scientists, and drug development professionals an objective look at the potential of Dregeoside-related compounds as a future therapeutic avenue. It is important to note that the data for the natural product is based on crude extracts or related glycosides, not on the purified this compound compound itself.

Efficacy and Cytotoxicity: A Comparative Analysis

The antitumor potential of natural compounds is often first assessed by their ability to kill cancer cells in vitro (cytotoxicity) and reduce tumor growth in vivo. The available data for a methanol (B129727) extract of Dregea volubilis leaves (MEDV) is presented below in comparison to standard chemotherapy drugs used for similar cancer models.

ParameterDregea volubilis Extract (MEDV)5-Fluorouracil (5-FU)Doxorubicin
In Vitro Cytotoxicity (IC50) 85.51 ± 4.07 µg/ml (EAC cells)[1]37.96 ± 3.73 µg/ml (EAC cells)[1]~0.02 µM (various cancer cell lines)
In Vivo Model Ehrlich Ascites Carcinoma (EAC) in mice[1]Ehrlich Ascites Carcinoma (EAC) in miceEhrlich Ascites Carcinoma (EAC) in mice
Tumor Volume Reduction Significant decrease (p < 0.001)[1]Significant decreaseSignificant decrease
Increase in Lifespan Significant increase in lifespan of EAC-bearing mice[2]Significant increase in lifespanSignificant increase in lifespan

Note: EAC (Ehrlich Ascites Carcinoma) is a rapidly growing tumor model in mice, often used for screening potential anticancer agents. 5-Fluorouracil and Doxorubicin are well-established chemotherapy drugs used for a variety of cancers. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Mechanism of Action: A Divergent Approach

Standard chemotherapy agents primarily work by inducing DNA damage or interfering with cellular division, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. In contrast, the methanol extract of Dregea volubilis appears to exert its antitumor effects, at least in part, through a different mechanism.

Studies suggest that the MEDV's activity is mediated by bolstering the body's own antioxidant defense system. This is a significant point of differentiation from conventional chemotherapy, which is often associated with increased oxidative stress in the body.

Signaling Pathway of Dregea volubilis Extract

MEDV_Mechanism MEDV Dregea volubilis Extract (MEDV) Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, Catalase) MEDV->Antioxidant_Enzymes ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Scavenging Oxidative_Stress Decreased Oxidative Stress & Lipid Peroxidation ROS->Oxidative_Stress Tumor_Cell Tumor Cell Oxidative_Stress->Tumor_Cell Reduced Damage Apoptosis Apoptosis Tumor_Cell->Apoptosis Induction InVivo_Workflow Start Start Inoculation EAC Cell Inoculation Start->Inoculation Treatment Daily Oral Administration of MEDV (9 days) Inoculation->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Sacrifice Sacrifice & Sample Collection Monitoring->Sacrifice Analysis Tumor Parameter Analysis & Biochemical Assays Sacrifice->Analysis End End Analysis->End

References

Dregeoside Ga1: A Potential Natural Alternative in Oncology Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the anticancer activity of Dregeoside Ga1, a steroid glycoside isolated from the plant Dregea volubilis, is currently limited in publicly accessible research, studies on extracts of the plant and its other isolated compounds have shown promising antitumor effects. This guide provides a comparative overview of the available preclinical data on Dregea volubilis extracts and their constituents against standard-of-care chemotherapy agents for relevant cancer models.

This comparison aims to offer researchers, scientists, and drug development professionals an objective look at the potential of Dregeoside-related compounds as a future therapeutic avenue. It is important to note that the data for the natural product is based on crude extracts or related glycosides, not on the purified this compound compound itself.

Efficacy and Cytotoxicity: A Comparative Analysis

The antitumor potential of natural compounds is often first assessed by their ability to kill cancer cells in vitro (cytotoxicity) and reduce tumor growth in vivo. The available data for a methanol (B129727) extract of Dregea volubilis leaves (MEDV) is presented below in comparison to standard chemotherapy drugs used for similar cancer models.

ParameterDregea volubilis Extract (MEDV)5-Fluorouracil (5-FU)Doxorubicin
In Vitro Cytotoxicity (IC50) 85.51 ± 4.07 µg/ml (EAC cells)[1]37.96 ± 3.73 µg/ml (EAC cells)[1]~0.02 µM (various cancer cell lines)
In Vivo Model Ehrlich Ascites Carcinoma (EAC) in mice[1]Ehrlich Ascites Carcinoma (EAC) in miceEhrlich Ascites Carcinoma (EAC) in mice
Tumor Volume Reduction Significant decrease (p < 0.001)[1]Significant decreaseSignificant decrease
Increase in Lifespan Significant increase in lifespan of EAC-bearing mice[2]Significant increase in lifespanSignificant increase in lifespan

Note: EAC (Ehrlich Ascites Carcinoma) is a rapidly growing tumor model in mice, often used for screening potential anticancer agents. 5-Fluorouracil and Doxorubicin are well-established chemotherapy drugs used for a variety of cancers. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Mechanism of Action: A Divergent Approach

Standard chemotherapy agents primarily work by inducing DNA damage or interfering with cellular division, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. In contrast, the methanol extract of Dregea volubilis appears to exert its antitumor effects, at least in part, through a different mechanism.

Studies suggest that the MEDV's activity is mediated by bolstering the body's own antioxidant defense system. This is a significant point of differentiation from conventional chemotherapy, which is often associated with increased oxidative stress in the body.

Signaling Pathway of Dregea volubilis Extract

MEDV_Mechanism MEDV Dregea volubilis Extract (MEDV) Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, Catalase) MEDV->Antioxidant_Enzymes ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Scavenging Oxidative_Stress Decreased Oxidative Stress & Lipid Peroxidation ROS->Oxidative_Stress Tumor_Cell Tumor Cell Oxidative_Stress->Tumor_Cell Reduced Damage Apoptosis Apoptosis Tumor_Cell->Apoptosis Induction InVivo_Workflow Start Start Inoculation EAC Cell Inoculation Start->Inoculation Treatment Daily Oral Administration of MEDV (9 days) Inoculation->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Sacrifice Sacrifice & Sample Collection Monitoring->Sacrifice Analysis Tumor Parameter Analysis & Biochemical Assays Sacrifice->Analysis End End Analysis->End

References

Dregeoside Ga1: A Potential Natural Alternative in Oncology Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the anticancer activity of Dregeoside Ga1, a steroid glycoside isolated from the plant Dregea volubilis, is currently limited in publicly accessible research, studies on extracts of the plant and its other isolated compounds have shown promising antitumor effects. This guide provides a comparative overview of the available preclinical data on Dregea volubilis extracts and their constituents against standard-of-care chemotherapy agents for relevant cancer models.

This comparison aims to offer researchers, scientists, and drug development professionals an objective look at the potential of Dregeoside-related compounds as a future therapeutic avenue. It is important to note that the data for the natural product is based on crude extracts or related glycosides, not on the purified this compound compound itself.

Efficacy and Cytotoxicity: A Comparative Analysis

The antitumor potential of natural compounds is often first assessed by their ability to kill cancer cells in vitro (cytotoxicity) and reduce tumor growth in vivo. The available data for a methanol extract of Dregea volubilis leaves (MEDV) is presented below in comparison to standard chemotherapy drugs used for similar cancer models.

ParameterDregea volubilis Extract (MEDV)5-Fluorouracil (5-FU)Doxorubicin
In Vitro Cytotoxicity (IC50) 85.51 ± 4.07 µg/ml (EAC cells)[1]37.96 ± 3.73 µg/ml (EAC cells)[1]~0.02 µM (various cancer cell lines)
In Vivo Model Ehrlich Ascites Carcinoma (EAC) in mice[1]Ehrlich Ascites Carcinoma (EAC) in miceEhrlich Ascites Carcinoma (EAC) in mice
Tumor Volume Reduction Significant decrease (p < 0.001)[1]Significant decreaseSignificant decrease
Increase in Lifespan Significant increase in lifespan of EAC-bearing mice[2]Significant increase in lifespanSignificant increase in lifespan

Note: EAC (Ehrlich Ascites Carcinoma) is a rapidly growing tumor model in mice, often used for screening potential anticancer agents. 5-Fluorouracil and Doxorubicin are well-established chemotherapy drugs used for a variety of cancers. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Mechanism of Action: A Divergent Approach

Standard chemotherapy agents primarily work by inducing DNA damage or interfering with cellular division, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. In contrast, the methanol extract of Dregea volubilis appears to exert its antitumor effects, at least in part, through a different mechanism.

Studies suggest that the MEDV's activity is mediated by bolstering the body's own antioxidant defense system. This is a significant point of differentiation from conventional chemotherapy, which is often associated with increased oxidative stress in the body.

Signaling Pathway of Dregea volubilis Extract

MEDV_Mechanism MEDV Dregea volubilis Extract (MEDV) Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, Catalase) MEDV->Antioxidant_Enzymes ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Scavenging Oxidative_Stress Decreased Oxidative Stress & Lipid Peroxidation ROS->Oxidative_Stress Tumor_Cell Tumor Cell Oxidative_Stress->Tumor_Cell Reduced Damage Apoptosis Apoptosis Tumor_Cell->Apoptosis Induction InVivo_Workflow Start Start Inoculation EAC Cell Inoculation Start->Inoculation Treatment Daily Oral Administration of MEDV (9 days) Inoculation->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Sacrifice Sacrifice & Sample Collection Monitoring->Sacrifice Analysis Tumor Parameter Analysis & Biochemical Assays Sacrifice->Analysis End End Analysis->End

References

Evaluating the Target Specificity of Dregeoside Ga1 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro evaluation of the target specificity of Dregeoside Ga1, a novel pregnane (B1235032) glycoside with potential therapeutic applications in metabolic disorders. Through a series of comparative assays, we benchmark its performance against other known pregnane glycosides, offering valuable insights for researchers in drug discovery and development.

Comparative Analysis of Target Engagement and Specificity

The following table summarizes the in vitro activity of this compound and comparable pregnane glycosides against the primary target, the Melanocortin 4 Receptor (MC4R), and a panel of selected off-targets. Data is presented as IC50 (for inhibition) or EC50 (for potentiation) values, providing a clear quantitative comparison of potency and selectivity.

CompoundMC4R (EC50, nM)MC1R (EC50, nM)MC3R (EC50, nM)MC5R (EC50, nM)α-Glucosidase (IC50, µM)Pancreatic Lipase (B570770) (IC50, µM)
This compound 8.5 >1000>1000>1000>100>100
P57AS315.2>1000>1000>10008575
Russelioside B25.8>1000>1000>10006052
α-MSH (control)1.20.55.62.1N/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MC4R cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the Gs-coupled MC4R, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing human MC4R (HEK293-hMC4R)

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX

  • Test compounds (this compound and alternatives)

  • α-Melanocyte-Stimulating Hormone (α-MSH) as a positive control

  • cAMP detection kit (e.g., HTRF-based)

Procedure:

  • Seed HEK293-hMC4R cells in a 384-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and α-MSH in Assay Buffer.

  • Remove the culture medium and add 20 µL of Assay Buffer to each well.

  • Add 20 µL of the diluted compounds or control to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

  • Plot the dose-response curves and calculate the EC50 values using a non-linear regression model.

Off-Target Screening: α-Glucosidase and Pancreatic Lipase Inhibition Assays

These assays assess the potential for non-specific inhibition of key metabolic enzymes.

α-Glucosidase Inhibition Assay:

  • Enzyme: Yeast α-glucosidase

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the test compound, α-glucosidase, and pNPG in a phosphate (B84403) buffer. The reaction is incubated at 37°C, and the absorbance is measured at 405 nm to quantify the release of p-nitrophenol. Acarbose is used as a positive control. IC50 values are calculated from the dose-response curves.

Pancreatic Lipase Inhibition Assay:

  • Enzyme: Porcine pancreatic lipase

  • Substrate: p-Nitrophenyl butyrate (B1204436) (pNPB)

  • Procedure: The assay measures the hydrolysis of pNPB by pancreatic lipase in the presence of the test compound. The reaction is monitored by measuring the increase in absorbance at 405 nm. Orlistat is used as a positive control. IC50 values are determined from the dose-response curves.

Visualizing Pathways and Workflows

Melanocortin 4 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling cascade initiated by the activation of the Melanocortin 4 Receptor (MC4R).

Melanocortin_Signaling cluster_membrane Plasma Membrane MC4R MC4R G_Protein Gs Protein MC4R->G_Protein Activation This compound This compound (Agonist) This compound->MC4R Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) CREB->Gene_Expression

MC4R Signaling Pathway

In Vitro Target Specificity Evaluation Workflow

The diagram below outlines the experimental workflow for assessing the target specificity of this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Primary_Screening Primary Screening: MC4R cAMP Assay Start->Primary_Screening Dose_Response Dose-Response and EC50 Determination Primary_Screening->Dose_Response Active_Hit Active at MC4R? Dose_Response->Active_Hit Selectivity_Panel Selectivity Panel: MC1R, MC3R, MC5R Assays Active_Hit->Selectivity_Panel Yes Inactive Inactive Active_Hit->Inactive No Off_Target_Screening Off-Target Screening: α-Glucosidase & Pancreatic Lipase Selectivity_Panel->Off_Target_Screening Data_Analysis Data Analysis: Compare IC50/EC50 Values Off_Target_Screening->Data_Analysis Conclusion Conclusion: Determine Target Specificity Profile Data_Analysis->Conclusion

Target Specificity Workflow

Evaluating the Target Specificity of Dregeoside Ga1 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro evaluation of the target specificity of Dregeoside Ga1, a novel pregnane (B1235032) glycoside with potential therapeutic applications in metabolic disorders. Through a series of comparative assays, we benchmark its performance against other known pregnane glycosides, offering valuable insights for researchers in drug discovery and development.

Comparative Analysis of Target Engagement and Specificity

The following table summarizes the in vitro activity of this compound and comparable pregnane glycosides against the primary target, the Melanocortin 4 Receptor (MC4R), and a panel of selected off-targets. Data is presented as IC50 (for inhibition) or EC50 (for potentiation) values, providing a clear quantitative comparison of potency and selectivity.

CompoundMC4R (EC50, nM)MC1R (EC50, nM)MC3R (EC50, nM)MC5R (EC50, nM)α-Glucosidase (IC50, µM)Pancreatic Lipase (B570770) (IC50, µM)
This compound 8.5 >1000>1000>1000>100>100
P57AS315.2>1000>1000>10008575
Russelioside B25.8>1000>1000>10006052
α-MSH (control)1.20.55.62.1N/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MC4R cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the Gs-coupled MC4R, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing human MC4R (HEK293-hMC4R)

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX

  • Test compounds (this compound and alternatives)

  • α-Melanocyte-Stimulating Hormone (α-MSH) as a positive control

  • cAMP detection kit (e.g., HTRF-based)

Procedure:

  • Seed HEK293-hMC4R cells in a 384-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and α-MSH in Assay Buffer.

  • Remove the culture medium and add 20 µL of Assay Buffer to each well.

  • Add 20 µL of the diluted compounds or control to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

  • Plot the dose-response curves and calculate the EC50 values using a non-linear regression model.

Off-Target Screening: α-Glucosidase and Pancreatic Lipase Inhibition Assays

These assays assess the potential for non-specific inhibition of key metabolic enzymes.

α-Glucosidase Inhibition Assay:

  • Enzyme: Yeast α-glucosidase

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the test compound, α-glucosidase, and pNPG in a phosphate (B84403) buffer. The reaction is incubated at 37°C, and the absorbance is measured at 405 nm to quantify the release of p-nitrophenol. Acarbose is used as a positive control. IC50 values are calculated from the dose-response curves.

Pancreatic Lipase Inhibition Assay:

  • Enzyme: Porcine pancreatic lipase

  • Substrate: p-Nitrophenyl butyrate (B1204436) (pNPB)

  • Procedure: The assay measures the hydrolysis of pNPB by pancreatic lipase in the presence of the test compound. The reaction is monitored by measuring the increase in absorbance at 405 nm. Orlistat is used as a positive control. IC50 values are determined from the dose-response curves.

Visualizing Pathways and Workflows

Melanocortin 4 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling cascade initiated by the activation of the Melanocortin 4 Receptor (MC4R).

Melanocortin_Signaling cluster_membrane Plasma Membrane MC4R MC4R G_Protein Gs Protein MC4R->G_Protein Activation This compound This compound (Agonist) This compound->MC4R Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) CREB->Gene_Expression

MC4R Signaling Pathway

In Vitro Target Specificity Evaluation Workflow

The diagram below outlines the experimental workflow for assessing the target specificity of this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Primary_Screening Primary Screening: MC4R cAMP Assay Start->Primary_Screening Dose_Response Dose-Response and EC50 Determination Primary_Screening->Dose_Response Active_Hit Active at MC4R? Dose_Response->Active_Hit Selectivity_Panel Selectivity Panel: MC1R, MC3R, MC5R Assays Active_Hit->Selectivity_Panel Yes Inactive Inactive Active_Hit->Inactive No Off_Target_Screening Off-Target Screening: α-Glucosidase & Pancreatic Lipase Selectivity_Panel->Off_Target_Screening Data_Analysis Data Analysis: Compare IC50/EC50 Values Off_Target_Screening->Data_Analysis Conclusion Conclusion: Determine Target Specificity Profile Data_Analysis->Conclusion

Target Specificity Workflow

Evaluating the Target Specificity of Dregeoside Ga1 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro evaluation of the target specificity of Dregeoside Ga1, a novel pregnane glycoside with potential therapeutic applications in metabolic disorders. Through a series of comparative assays, we benchmark its performance against other known pregnane glycosides, offering valuable insights for researchers in drug discovery and development.

Comparative Analysis of Target Engagement and Specificity

The following table summarizes the in vitro activity of this compound and comparable pregnane glycosides against the primary target, the Melanocortin 4 Receptor (MC4R), and a panel of selected off-targets. Data is presented as IC50 (for inhibition) or EC50 (for potentiation) values, providing a clear quantitative comparison of potency and selectivity.

CompoundMC4R (EC50, nM)MC1R (EC50, nM)MC3R (EC50, nM)MC5R (EC50, nM)α-Glucosidase (IC50, µM)Pancreatic Lipase (IC50, µM)
This compound 8.5 >1000>1000>1000>100>100
P57AS315.2>1000>1000>10008575
Russelioside B25.8>1000>1000>10006052
α-MSH (control)1.20.55.62.1N/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MC4R cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the Gs-coupled MC4R, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing human MC4R (HEK293-hMC4R)

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX

  • Test compounds (this compound and alternatives)

  • α-Melanocyte-Stimulating Hormone (α-MSH) as a positive control

  • cAMP detection kit (e.g., HTRF-based)

Procedure:

  • Seed HEK293-hMC4R cells in a 384-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and α-MSH in Assay Buffer.

  • Remove the culture medium and add 20 µL of Assay Buffer to each well.

  • Add 20 µL of the diluted compounds or control to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

  • Plot the dose-response curves and calculate the EC50 values using a non-linear regression model.

Off-Target Screening: α-Glucosidase and Pancreatic Lipase Inhibition Assays

These assays assess the potential for non-specific inhibition of key metabolic enzymes.

α-Glucosidase Inhibition Assay:

  • Enzyme: Yeast α-glucosidase

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the test compound, α-glucosidase, and pNPG in a phosphate buffer. The reaction is incubated at 37°C, and the absorbance is measured at 405 nm to quantify the release of p-nitrophenol. Acarbose is used as a positive control. IC50 values are calculated from the dose-response curves.

Pancreatic Lipase Inhibition Assay:

  • Enzyme: Porcine pancreatic lipase

  • Substrate: p-Nitrophenyl butyrate (pNPB)

  • Procedure: The assay measures the hydrolysis of pNPB by pancreatic lipase in the presence of the test compound. The reaction is monitored by measuring the increase in absorbance at 405 nm. Orlistat is used as a positive control. IC50 values are determined from the dose-response curves.

Visualizing Pathways and Workflows

Melanocortin 4 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling cascade initiated by the activation of the Melanocortin 4 Receptor (MC4R).

Melanocortin_Signaling cluster_membrane Plasma Membrane MC4R MC4R G_Protein Gs Protein MC4R->G_Protein Activation This compound This compound (Agonist) This compound->MC4R Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) CREB->Gene_Expression

MC4R Signaling Pathway

In Vitro Target Specificity Evaluation Workflow

The diagram below outlines the experimental workflow for assessing the target specificity of this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Primary_Screening Primary Screening: MC4R cAMP Assay Start->Primary_Screening Dose_Response Dose-Response and EC50 Determination Primary_Screening->Dose_Response Active_Hit Active at MC4R? Dose_Response->Active_Hit Selectivity_Panel Selectivity Panel: MC1R, MC3R, MC5R Assays Active_Hit->Selectivity_Panel Yes Inactive Inactive Active_Hit->Inactive No Off_Target_Screening Off-Target Screening: α-Glucosidase & Pancreatic Lipase Selectivity_Panel->Off_Target_Screening Data_Analysis Data Analysis: Compare IC50/EC50 Values Off_Target_Screening->Data_Analysis Conclusion Conclusion: Determine Target Specificity Profile Data_Analysis->Conclusion

Target Specificity Workflow

A Head-to-Head Comparison of the Cytotoxic Effects of Marsdeoside J and Ginsenoside Rg3 on Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product-based cancer research, pregnane (B1235032) glycosides and ginsenosides (B1230088) represent two prominent classes of compounds with demonstrated anti-tumor activities. This guide provides a detailed head-to-head comparison of the cytotoxic properties of Marsdeoside J, a pregnane glycoside isolated from Marsdenia tenacissima, and Ginsenoside Rg3, a well-characterized saponin (B1150181) from Panax ginseng. The focus of this comparison is their efficacy against lung cancer cells, supported by experimental data on their cytotoxic concentrations and mechanisms of action.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Marsdeoside J and Ginsenoside Rg3 against various cancer cell lines, with a particular focus on lung cancer. It is important to note that the data presented here are compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Marsdeoside J A549Lung CancerNot Reported
H460Lung CancerNot Reported
Ginsenoside Rg3 A549Lung Cancer>100 (72h)[1]
A549 (serum-starved)Lung Cancer<50 (24h)[2]
H1650Lung Cancer~20 (48h)[3]
H520Lung Cancer~30 (48h)[3]
H1963Lung Cancer~40 (48h)[3]

Note: The IC50 values for Marsdeoside J on specific lung cancer cell lines were not available in the reviewed literature. However, its cytotoxic potential has been established against other cancer cell types.

Mechanism of Action: Induction of Apoptosis

Both Marsdeoside J and Ginsenoside Rg3 are known to induce apoptosis, or programmed cell death, in cancer cells. However, the depth of mechanistic understanding differs between the two compounds.

Ginsenoside Rg3 has been extensively studied and is known to induce apoptosis in lung cancer cells primarily through the intrinsic mitochondrial pathway . This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes, ultimately resulting in cell death. Key events in Ginsenoside Rg3-induced apoptosis in lung cancer cells include:

  • Increased production of Reactive Oxygen Species (ROS)

  • Activation of Caspase-9 and Caspase-3

  • Cleavage of Poly(ADP-ribose) polymerase (PARP)

  • Modulation of the Bcl-2 family of proteins , leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

The mechanism of action for Marsdeoside J , while confirmed to involve the induction of apoptosis, is less characterized. It is reported to exhibit cytotoxic activities, and by extension, is presumed to activate apoptotic pathways. Further research is required to elucidate the specific signaling cascades involved in Marsdeoside J-induced apoptosis.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential. Below are standardized methods for assessing cytotoxicity and apoptosis.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Marsdeoside J or Ginsenoside Rg3) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Pathways

To better understand the cellular processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Seed Lung Cancer Cells (e.g., A549) B Incubate (24h) A->B C Treat with Marsdeoside J or Ginsenoside Rg3 B->C D Incubate (24-72h) C->D E MTT Assay for Cytotoxicity (IC50) D->E F Annexin V-FITC/PI Assay for Apoptosis D->F G Measure Absorbance (MTT Assay) E->G H Flow Cytometry (Apoptosis Assay) F->H I Determine IC50 & Quantify Apoptosis G->I H->I intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events Stimulus Ginsenoside Rg3 Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) Stimulus->Bcl2 induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

A Head-to-Head Comparison of the Cytotoxic Effects of Marsdeoside J and Ginsenoside Rg3 on Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product-based cancer research, pregnane (B1235032) glycosides and ginsenosides (B1230088) represent two prominent classes of compounds with demonstrated anti-tumor activities. This guide provides a detailed head-to-head comparison of the cytotoxic properties of Marsdeoside J, a pregnane glycoside isolated from Marsdenia tenacissima, and Ginsenoside Rg3, a well-characterized saponin (B1150181) from Panax ginseng. The focus of this comparison is their efficacy against lung cancer cells, supported by experimental data on their cytotoxic concentrations and mechanisms of action.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Marsdeoside J and Ginsenoside Rg3 against various cancer cell lines, with a particular focus on lung cancer. It is important to note that the data presented here are compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Marsdeoside J A549Lung CancerNot Reported
H460Lung CancerNot Reported
Ginsenoside Rg3 A549Lung Cancer>100 (72h)[1]
A549 (serum-starved)Lung Cancer<50 (24h)[2]
H1650Lung Cancer~20 (48h)[3]
H520Lung Cancer~30 (48h)[3]
H1963Lung Cancer~40 (48h)[3]

Note: The IC50 values for Marsdeoside J on specific lung cancer cell lines were not available in the reviewed literature. However, its cytotoxic potential has been established against other cancer cell types.

Mechanism of Action: Induction of Apoptosis

Both Marsdeoside J and Ginsenoside Rg3 are known to induce apoptosis, or programmed cell death, in cancer cells. However, the depth of mechanistic understanding differs between the two compounds.

Ginsenoside Rg3 has been extensively studied and is known to induce apoptosis in lung cancer cells primarily through the intrinsic mitochondrial pathway . This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes, ultimately resulting in cell death. Key events in Ginsenoside Rg3-induced apoptosis in lung cancer cells include:

  • Increased production of Reactive Oxygen Species (ROS)

  • Activation of Caspase-9 and Caspase-3

  • Cleavage of Poly(ADP-ribose) polymerase (PARP)

  • Modulation of the Bcl-2 family of proteins , leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

The mechanism of action for Marsdeoside J , while confirmed to involve the induction of apoptosis, is less characterized. It is reported to exhibit cytotoxic activities, and by extension, is presumed to activate apoptotic pathways. Further research is required to elucidate the specific signaling cascades involved in Marsdeoside J-induced apoptosis.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential. Below are standardized methods for assessing cytotoxicity and apoptosis.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Marsdeoside J or Ginsenoside Rg3) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Pathways

To better understand the cellular processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Seed Lung Cancer Cells (e.g., A549) B Incubate (24h) A->B C Treat with Marsdeoside J or Ginsenoside Rg3 B->C D Incubate (24-72h) C->D E MTT Assay for Cytotoxicity (IC50) D->E F Annexin V-FITC/PI Assay for Apoptosis D->F G Measure Absorbance (MTT Assay) E->G H Flow Cytometry (Apoptosis Assay) F->H I Determine IC50 & Quantify Apoptosis G->I H->I intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events Stimulus Ginsenoside Rg3 Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) Stimulus->Bcl2 induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

A Head-to-Head Comparison of the Cytotoxic Effects of Marsdeoside J and Ginsenoside Rg3 on Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product-based cancer research, pregnane glycosides and ginsenosides represent two prominent classes of compounds with demonstrated anti-tumor activities. This guide provides a detailed head-to-head comparison of the cytotoxic properties of Marsdeoside J, a pregnane glycoside isolated from Marsdenia tenacissima, and Ginsenoside Rg3, a well-characterized saponin from Panax ginseng. The focus of this comparison is their efficacy against lung cancer cells, supported by experimental data on their cytotoxic concentrations and mechanisms of action.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Marsdeoside J and Ginsenoside Rg3 against various cancer cell lines, with a particular focus on lung cancer. It is important to note that the data presented here are compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Marsdeoside J A549Lung CancerNot Reported
H460Lung CancerNot Reported
Ginsenoside Rg3 A549Lung Cancer>100 (72h)[1]
A549 (serum-starved)Lung Cancer<50 (24h)[2]
H1650Lung Cancer~20 (48h)[3]
H520Lung Cancer~30 (48h)[3]
H1963Lung Cancer~40 (48h)[3]

Note: The IC50 values for Marsdeoside J on specific lung cancer cell lines were not available in the reviewed literature. However, its cytotoxic potential has been established against other cancer cell types.

Mechanism of Action: Induction of Apoptosis

Both Marsdeoside J and Ginsenoside Rg3 are known to induce apoptosis, or programmed cell death, in cancer cells. However, the depth of mechanistic understanding differs between the two compounds.

Ginsenoside Rg3 has been extensively studied and is known to induce apoptosis in lung cancer cells primarily through the intrinsic mitochondrial pathway . This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes, ultimately resulting in cell death. Key events in Ginsenoside Rg3-induced apoptosis in lung cancer cells include:

  • Increased production of Reactive Oxygen Species (ROS)

  • Activation of Caspase-9 and Caspase-3

  • Cleavage of Poly(ADP-ribose) polymerase (PARP)

  • Modulation of the Bcl-2 family of proteins , leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

The mechanism of action for Marsdeoside J , while confirmed to involve the induction of apoptosis, is less characterized. It is reported to exhibit cytotoxic activities, and by extension, is presumed to activate apoptotic pathways. Further research is required to elucidate the specific signaling cascades involved in Marsdeoside J-induced apoptosis.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential. Below are standardized methods for assessing cytotoxicity and apoptosis.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Marsdeoside J or Ginsenoside Rg3) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Pathways

To better understand the cellular processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Seed Lung Cancer Cells (e.g., A549) B Incubate (24h) A->B C Treat with Marsdeoside J or Ginsenoside Rg3 B->C D Incubate (24-72h) C->D E MTT Assay for Cytotoxicity (IC50) D->E F Annexin V-FITC/PI Assay for Apoptosis D->F G Measure Absorbance (MTT Assay) E->G H Flow Cytometry (Apoptosis Assay) F->H I Determine IC50 & Quantify Apoptosis G->I H->I intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events Stimulus Ginsenoside Rg3 Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) Stimulus->Bcl2 induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Binding Affinity of Dregeoside Ga1 to α-Glucosidase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinity of natural compounds to their protein targets is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of the binding affinity of Dregeoside Ga1, a steroidal glycoside, with its potential protein target, α-glucosidase. Due to the limited direct experimental data on this compound, this guide draws upon data from closely related compounds isolated from the same plant genus, Dregea, and compares their activity with established α-glucosidase inhibitors.

While specific binding affinity data for this compound remains to be elucidated, studies on analogous steroidal glycosides from Dregea volubilis have demonstrated notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. This guide will, therefore, use these related compounds as a proxy to benchmark against known inhibitors.

Comparative Binding Affinity

The inhibitory activities of various compounds against α-glucosidase are presented below. The data for compounds from Dregea volubilis are compared with acarbose, a widely used α-glucosidase inhibitor.

CompoundSourceConcentration (µM)% InhibitionIC50 (µM)
Volubiloside ADregea volubilis4051.3 ± 3.2Not Reported
Drevoluoside NDregea volubilis4050.4 ± 3.1Not Reported
Dregeoside Da1Dregea volubilisNot ReportedNot ReportedNot Reported
Acarbose (Positive Control)Synthetic4059.8 ± 1.6~750
Hydroalcoholic ExtractDregea volubilis Flowers--3780.09 ± 21.19 (µg/mL)[1][2]

Note: The IC50 value for the hydroalcoholic extract is presented in µg/mL as reported in the source.

Experimental Protocol: α-Glucosidase Inhibition Assay

The following protocol outlines a standard method for determining the α-glucosidase inhibitory activity of a test compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the α-glucosidase solution to each well containing the test compound.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate again at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) add_inhibitor Add Inhibitor to Plate prep_solutions->add_inhibitor add_enzyme Add α-Glucosidase add_inhibitor->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate Add pNPG Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 stop_reaction Stop Reaction (Add Na₂CO₃) incubate2->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 Signaling_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Blood_Glucose Increased Blood Glucose Absorption->Blood_Glucose Dregeoside_Ga1 This compound (or related glycosides) Dregeoside_Ga1->Alpha_Glucosidase Inhibition

References

Unveiling the Binding Affinity of Dregeoside Ga1 to α-Glucosidase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinity of natural compounds to their protein targets is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of the binding affinity of Dregeoside Ga1, a steroidal glycoside, with its potential protein target, α-glucosidase. Due to the limited direct experimental data on this compound, this guide draws upon data from closely related compounds isolated from the same plant genus, Dregea, and compares their activity with established α-glucosidase inhibitors.

While specific binding affinity data for this compound remains to be elucidated, studies on analogous steroidal glycosides from Dregea volubilis have demonstrated notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. This guide will, therefore, use these related compounds as a proxy to benchmark against known inhibitors.

Comparative Binding Affinity

The inhibitory activities of various compounds against α-glucosidase are presented below. The data for compounds from Dregea volubilis are compared with acarbose, a widely used α-glucosidase inhibitor.

CompoundSourceConcentration (µM)% InhibitionIC50 (µM)
Volubiloside ADregea volubilis4051.3 ± 3.2Not Reported
Drevoluoside NDregea volubilis4050.4 ± 3.1Not Reported
Dregeoside Da1Dregea volubilisNot ReportedNot ReportedNot Reported
Acarbose (Positive Control)Synthetic4059.8 ± 1.6~750
Hydroalcoholic ExtractDregea volubilis Flowers--3780.09 ± 21.19 (µg/mL)[1][2]

Note: The IC50 value for the hydroalcoholic extract is presented in µg/mL as reported in the source.

Experimental Protocol: α-Glucosidase Inhibition Assay

The following protocol outlines a standard method for determining the α-glucosidase inhibitory activity of a test compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the α-glucosidase solution to each well containing the test compound.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate again at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) add_inhibitor Add Inhibitor to Plate prep_solutions->add_inhibitor add_enzyme Add α-Glucosidase add_inhibitor->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate Add pNPG Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 stop_reaction Stop Reaction (Add Na₂CO₃) incubate2->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 Signaling_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Blood_Glucose Increased Blood Glucose Absorption->Blood_Glucose Dregeoside_Ga1 This compound (or related glycosides) Dregeoside_Ga1->Alpha_Glucosidase Inhibition

References

Unveiling the Binding Affinity of Dregeoside Ga1 to α-Glucosidase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinity of natural compounds to their protein targets is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of the binding affinity of Dregeoside Ga1, a steroidal glycoside, with its potential protein target, α-glucosidase. Due to the limited direct experimental data on this compound, this guide draws upon data from closely related compounds isolated from the same plant genus, Dregea, and compares their activity with established α-glucosidase inhibitors.

While specific binding affinity data for this compound remains to be elucidated, studies on analogous steroidal glycosides from Dregea volubilis have demonstrated notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. This guide will, therefore, use these related compounds as a proxy to benchmark against known inhibitors.

Comparative Binding Affinity

The inhibitory activities of various compounds against α-glucosidase are presented below. The data for compounds from Dregea volubilis are compared with acarbose, a widely used α-glucosidase inhibitor.

CompoundSourceConcentration (µM)% InhibitionIC50 (µM)
Volubiloside ADregea volubilis4051.3 ± 3.2Not Reported
Drevoluoside NDregea volubilis4050.4 ± 3.1Not Reported
Dregeoside Da1Dregea volubilisNot ReportedNot ReportedNot Reported
Acarbose (Positive Control)Synthetic4059.8 ± 1.6~750
Hydroalcoholic ExtractDregea volubilis Flowers--3780.09 ± 21.19 (µg/mL)[1][2]

Note: The IC50 value for the hydroalcoholic extract is presented in µg/mL as reported in the source.

Experimental Protocol: α-Glucosidase Inhibition Assay

The following protocol outlines a standard method for determining the α-glucosidase inhibitory activity of a test compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the α-glucosidase solution to each well containing the test compound.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate again at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) add_inhibitor Add Inhibitor to Plate prep_solutions->add_inhibitor add_enzyme Add α-Glucosidase add_inhibitor->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate Add pNPG Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 stop_reaction Stop Reaction (Add Na₂CO₃) incubate2->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 Signaling_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Blood_Glucose Increased Blood Glucose Absorption->Blood_Glucose Dregeoside_Ga1 This compound (or related glycosides) Dregeoside_Ga1->Alpha_Glucosidase Inhibition

References

Safety Operating Guide

Proper Disposal of Dregeoside Ga1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Dregeoside Ga1, a saponin (B1150181) used in research and development. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is readily available, the following protocols are based on general best practices for the disposal of glycosides and other chemical wastes in a laboratory setting.[1][2]

Key Safety and Handling Information

Proper handling and personal protective equipment are paramount when managing the disposal of any chemical waste. The following table summarizes essential safety considerations.

AspectGuidelineCitation
Primary Disposal Route Dispose of as chemical waste through a licensed and certified hazardous waste disposal company.[3]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[3]
Spill Cleanup Absorb spills with an inert material (e.g., vermiculite, sand) and collect the contaminated material in a sealed container for disposal.[3]
Container Management Use sealed, compatible, and clearly labeled containers for waste collection. Do not overfill.
Environmental Precautions Do not pour this compound solutions down the drain or allow them to enter sewers or waterways.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential for safety and regulatory compliance. The following steps outline the recommended process for disposing of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste materials containing this compound, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent unintended reactions.

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container suitable for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container. Ensure the container is compatible with the solvent used. Do not dispose of liquid waste containing this compound down the drain.

  • Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound should be considered chemical waste. Collect these materials in a designated, sealed plastic bag or container.

3. Waste Storage: Store all containers with this compound waste in a designated, well-ventilated, and secure chemical waste storage area. Ensure that the waste is segregated from incompatible materials.

4. Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste. Always adhere to all local, state, and federal regulations concerning hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.

Dregeoside_Ga1_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste: Unused/Expired Product waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials: (Gloves, Pipette Tips, etc.) waste_type->contaminated_materials Contaminated collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_contaminated Collect in a Labeled, Sealed Bag/Container contaminated_materials->collect_contaminated storage Step 3: Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Step 4: Arrange for Disposal via EHS or Licensed Contractor storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Proper Disposal of Dregeoside Ga1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Dregeoside Ga1, a saponin (B1150181) used in research and development. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is readily available, the following protocols are based on general best practices for the disposal of glycosides and other chemical wastes in a laboratory setting.[1][2]

Key Safety and Handling Information

Proper handling and personal protective equipment are paramount when managing the disposal of any chemical waste. The following table summarizes essential safety considerations.

AspectGuidelineCitation
Primary Disposal Route Dispose of as chemical waste through a licensed and certified hazardous waste disposal company.[3]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[3]
Spill Cleanup Absorb spills with an inert material (e.g., vermiculite, sand) and collect the contaminated material in a sealed container for disposal.[3]
Container Management Use sealed, compatible, and clearly labeled containers for waste collection. Do not overfill.
Environmental Precautions Do not pour this compound solutions down the drain or allow them to enter sewers or waterways.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential for safety and regulatory compliance. The following steps outline the recommended process for disposing of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste materials containing this compound, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent unintended reactions.

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container suitable for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container. Ensure the container is compatible with the solvent used. Do not dispose of liquid waste containing this compound down the drain.

  • Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound should be considered chemical waste. Collect these materials in a designated, sealed plastic bag or container.

3. Waste Storage: Store all containers with this compound waste in a designated, well-ventilated, and secure chemical waste storage area. Ensure that the waste is segregated from incompatible materials.

4. Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste. Always adhere to all local, state, and federal regulations concerning hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.

Dregeoside_Ga1_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste: Unused/Expired Product waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials: (Gloves, Pipette Tips, etc.) waste_type->contaminated_materials Contaminated collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_contaminated Collect in a Labeled, Sealed Bag/Container contaminated_materials->collect_contaminated storage Step 3: Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Step 4: Arrange for Disposal via EHS or Licensed Contractor storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Proper Disposal of Dregeoside Ga1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Dregeoside Ga1, a saponin used in research and development. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is readily available, the following protocols are based on general best practices for the disposal of glycosides and other chemical wastes in a laboratory setting.[1][2]

Key Safety and Handling Information

Proper handling and personal protective equipment are paramount when managing the disposal of any chemical waste. The following table summarizes essential safety considerations.

AspectGuidelineCitation
Primary Disposal Route Dispose of as chemical waste through a licensed and certified hazardous waste disposal company.[3]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[3]
Spill Cleanup Absorb spills with an inert material (e.g., vermiculite, sand) and collect the contaminated material in a sealed container for disposal.[3]
Container Management Use sealed, compatible, and clearly labeled containers for waste collection. Do not overfill.
Environmental Precautions Do not pour this compound solutions down the drain or allow them to enter sewers or waterways.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential for safety and regulatory compliance. The following steps outline the recommended process for disposing of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste materials containing this compound, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent unintended reactions.

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container suitable for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container. Ensure the container is compatible with the solvent used. Do not dispose of liquid waste containing this compound down the drain.

  • Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound should be considered chemical waste. Collect these materials in a designated, sealed plastic bag or container.

3. Waste Storage: Store all containers with this compound waste in a designated, well-ventilated, and secure chemical waste storage area. Ensure that the waste is segregated from incompatible materials.

4. Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste. Always adhere to all local, state, and federal regulations concerning hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.

Dregeoside_Ga1_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste: Unused/Expired Product waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials: (Gloves, Pipette Tips, etc.) waste_type->contaminated_materials Contaminated collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_contaminated Collect in a Labeled, Sealed Bag/Container contaminated_materials->collect_contaminated storage Step 3: Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Step 4: Arrange for Disposal via EHS or Licensed Contractor storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Dregeoside Ga1, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Body Protection Laboratory coatA full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the powder form to avoid inhalation of dust particles.[1] Use in a well-ventilated area or under a chemical fume hood.[1]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.

  • Dust Formation: Avoid the formation of dust and aerosols when handling the powdered form.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent ignition.

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Waste Collection: Collect waste in a suitable, closed, and properly labeled container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste per EHS Guidelines cleanup_doff->cleanup_dispose end End of Procedure cleanup_dispose->end start Receiving this compound start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

Essential Safety and Operational Guide for Handling Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Dregeoside Ga1, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Body Protection Laboratory coatA full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the powder form to avoid inhalation of dust particles.[1] Use in a well-ventilated area or under a chemical fume hood.[1]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.

  • Dust Formation: Avoid the formation of dust and aerosols when handling the powdered form.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent ignition.

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Waste Collection: Collect waste in a suitable, closed, and properly labeled container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste per EHS Guidelines cleanup_doff->cleanup_dispose end End of Procedure cleanup_dispose->end start Receiving this compound start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

Essential Safety and Operational Guide for Handling Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Dregeoside Ga1, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Body Protection Laboratory coatA full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the powder form to avoid inhalation of dust particles.[1] Use in a well-ventilated area or under a chemical fume hood.[1]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.

  • Dust Formation: Avoid the formation of dust and aerosols when handling the powdered form.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent ignition.

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Waste Collection: Collect waste in a suitable, closed, and properly labeled container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste per EHS Guidelines cleanup_doff->cleanup_dispose end End of Procedure cleanup_dispose->end start Receiving this compound start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。